Product packaging for Ethyl 2-pentynoate(Cat. No.:CAS No. 55314-57-3)

Ethyl 2-pentynoate

Cat. No.: B153080
CAS No.: 55314-57-3
M. Wt: 126.15 g/mol
InChI Key: XDPRPKSTFBPPHU-UHFFFAOYSA-N
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Description

Ethyl 2-pentynoate, also known as this compound, is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190964. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B153080 Ethyl 2-pentynoate CAS No. 55314-57-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl pent-2-ynoate
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InChI

InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XDPRPKSTFBPPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40203871
Record name Ethyl pent-2-yn-1-oate
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Molecular Weight

126.15 g/mol
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CAS No.

55314-57-3
Record name Ethyl 2-pentynoate
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Record name Ethyl pent-2-yn-1-oate
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Foundational & Exploratory

Core Molecular Profile and Physical Characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 2-Pentynoate

For the modern researcher and drug development professional, a deep understanding of versatile chemical building blocks is paramount. This compound, a molecule featuring both an activated alkyne and an ester functional group, represents a significant tool in the synthetic chemist's arsenal. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, reactivity profile, and practical applications, grounded in established scientific data.

This compound, with the CAS Number 55314-57-3, is a linear C7 ester.[1] Its structure is characterized by a terminal ethyl group on the C4 position of a pent-2-ynoic acid backbone, which has been esterified with ethanol. This arrangement of functional groups dictates its physical properties and chemical behavior.

The molecule's structure is visualized below:

Caption: Chemical structure of this compound.

A summary of its key physical and chemical properties is presented in the table below, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Formula C₇H₁₀O₂[1]
Molecular Weight 126.15 g/mol [2]
CAS Number 55314-57-3[3]
Appearance Colorless Liquid[4]
Density 0.957 g/mL at 25 °C[5]
Boiling Point 178-179 °C[5]
Refractive Index (n20/D) 1.439
Flash Point 38 °C (100.4 °F) - closed cup
Water Solubility Not miscible[1][3][5]
Storage Temperature 2-8°C[1]

Spectroscopic Characterization

Definitive identification and purity assessment of this compound rely on standard spectroscopic techniques. The following data provides expected signatures for this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. The most prominent absorption is the carbonyl (C=O) stretch of the ester, which is expected in the 1730-1715 cm⁻¹ region for an α,β-unsaturated ester.[6] The carbon-carbon triple bond (C≡C) stretch will appear as a weaker absorption around 2260-2100 cm⁻¹. The C–O stretches of the ester group are typically observed as two or more bands in the 1300-1000 cm⁻¹ region.[6] Finally, C-H stretching from the aliphatic ethyl groups will be present just below 3000 cm⁻¹.[7] The NIST Chemistry WebBook provides reference IR spectra for this compound.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: One would expect a triplet-quartet system for the ester's ethyl group (O-CH₂-CH₃) and a triplet-quartet system for the ethyl group attached to the alkyne (C≡C-CH₂-CH₃). The chemical shifts would be influenced by the neighboring functional groups, with the O-CH₂ protons being the most downfield.

  • ¹³C NMR: The spectrum would show 7 distinct carbon signals. The most downfield signal would correspond to the carbonyl carbon of the ester. The two sp-hybridized carbons of the alkyne would appear in the midfield region (approx. 70-90 ppm), followed by the signals for the two CH₂ carbons and the two CH₃ carbons.[2]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would lead to fragmentation patterns useful for identification. The molecular ion peak (M⁺) would be observed at m/z = 126. Key fragments would likely arise from the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) or the ethyl group (-CH₂CH₃, m/z = 29). PubChem and the NIST Mass Spectrometry Data Center are resources for reference mass spectra.[2][8]

Synthesis and Reactivity

Synthesis Pathway

This compound is typically synthesized through the esterification of 2-pentynoic acid with ethanol under acidic conditions. An alternative route involves the reaction of an appropriate organometallic reagent with ethyl chloroformate or a similar electrophile. The general workflow for the esterification synthesis is a cornerstone of organic chemistry.

Synthesis_Workflow start Reactants: 2-Pentynoic Acid Ethanol (excess) Acid Catalyst (e.g., H₂SO₄) reaction Reaction Setup Reflux mixture to drive equilibrium towards product. start->reaction Combine & Heat workup Workup 1. Neutralize acid (e.g., NaHCO₃ wash) 2. Wash with brine 3. Dry with anhydrous MgSO₄ reaction->workup Cool & Extract purification Purification Fractional distillation under reduced pressure. workup->purification Isolate Crude Product product Final Product This compound purification->product Collect Pure Fraction

Caption: Generalized workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of this compound is dominated by its two functional groups: the alkyne and the ester.

  • Reactions at the Alkyne: The C≡C triple bond is electron-deficient due to the conjugation with the electron-withdrawing ester group. This makes it susceptible to:

    • Nucleophilic Addition (Michael Addition): Soft nucleophiles like amines, thiols, and cuprates will add to the C3 position (β-carbon), a foundational reaction for creating more complex molecular scaffolds.

    • Hydrogenation: The alkyne can be selectively reduced. Using a Lindlar catalyst will yield the corresponding (Z)-alkene, ethyl (Z)-2-pentenoate.[9] Complete hydrogenation with catalysts like palladium on carbon (Pd/C) will produce the fully saturated ester, ethyl pentanoate.[9]

    • Cycloaddition Reactions: The activated alkyne can participate as a dienophile or dipolarophile in various cycloaddition reactions, such as the Diels-Alder or Huisgen [3+2] cycloadditions, to form cyclic structures.

  • Reactions at the Ester: The ester group undergoes reactions typical for this functionality:

    • Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester back to 2-pentynoic acid and ethanol.

    • Transesterification: Reaction with a different alcohol in the presence of a catalyst will exchange the ethyl group for a different alkyl group.

    • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding alcohol, 2-pentyn-1-ol.

    • Aminolysis: Reaction with amines can form the corresponding amide.

Applications in Research and Drug Development

The dual functionality of this compound makes it a valuable intermediate in organic synthesis. It is cited as being used as a pharmaceutical intermediate.[3][5][10] Its activated alkyne is particularly useful for introducing a five-carbon chain into a molecule via conjugate addition, a common strategy in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The ability to selectively modify the alkyne and the ester in subsequent steps provides significant synthetic flexibility.

Safety, Handling, and Storage

As a flammable liquid and vapor, this compound requires careful handling.[1][2] It is also classified as causing serious eye damage and may cause allergy or asthma symptoms if inhaled.[1][2]

Experimental Protocol: Safe Handling and Storage
  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[4] Use explosion-proof electrical equipment.[1][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat. For situations with inadequate ventilation, a suitable respirator is necessary.[1]

  • Handling: Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][4][11] Use non-sparking tools and take precautionary measures against static discharge.[1][11] Avoid breathing vapors and prevent contact with skin and eyes.[1][4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][4] The recommended storage temperature is between 2°C and 8°C.[1] It should be stored away from oxidizing agents and acids.[3]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not release into the environment.[4]

References

  • The Good Scents Company.
  • PubChem.
  • PubChem.
  • PrepChem.com.
  • Elan Chemical.
  • NIST WebBook. 2-Pentynoic acid ethyl ester. [Link]
  • University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]
  • Doc Brown's Chemistry.

Sources

An In-depth Technical Guide to Ethyl 2-pentynoate (CAS 55314-57-3): Synthesis, Characterization, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher and drug development professional, the strategic selection of chemical building blocks is paramount to innovation. Ethyl 2-pentynoate (CAS No: 55314-57-3), an α,β-alkynyl ester, represents a highly versatile and reactive intermediate. Its unique electronic structure, featuring a conjugated system of a carbon-carbon triple bond and a carbonyl group, opens a vast landscape of synthetic possibilities. This guide provides a comprehensive technical overview of its properties, synthesis, spectroscopic signature, and core reactivity, offering field-proven insights for its application in complex molecular design.

Core Physicochemical & Safety Profile

A foundational understanding of a reagent's properties is critical for its effective and safe implementation in experimental design. This compound is a colorless, combustible liquid with a characteristic fruity odor. It is primarily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1]

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
CAS Number 55314-57-3
Molecular Formula C₇H₁₀O₂
Molecular Weight 126.15 g/mol [2]
Density 0.957 g/mL at 25 °C[2]
Boiling Point 178-179 °C[1][2]
Refractive Index (n20/D) 1.439[1][2]
Flash Point 38 °C (100.4 °F) - closed cup[2]
Solubility Slightly soluble in water (1.5 g/L at 25 °C)[3]
InChI Key XDPRPKSTFBPPHU-UHFFFAOYSA-N[2][4]
SMILES CCOC(=O)C#CCC[2]

Safety & Handling Summary: this compound is classified as a flammable liquid (Hazard Class 3).[2] It is reported to cause serious eye damage and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] Standard safe handling procedures should be followed, including use in a well-ventilated area, and wearing appropriate personal protective equipment (PPE) such as eye shields and gloves.[2][5][6] It should be stored in a cool, well-ventilated place away from heat, sparks, and open flames.[3][5][6]

Synthesis Methodologies

The synthesis of this compound can be approached through several reliable organic chemistry pathways. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

A. Direct Esterification of 2-Pentynoic Acid The most straightforward approach is the classic Fischer esterification of 2-pentynoic acid with ethanol. This acid-catalyzed reaction provides a direct route to the target ester. The causality behind this choice is its simplicity and atom economy. An acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol.

G cluster_start Starting Materials cluster_reagents Reagents cluster_product Product 2_Pentynoic_Acid 2-Pentynoic Acid (CAS 5963-77-9) Reaction Esterification (Heat) 2_Pentynoic_Acid->Reaction + Ethanol Ethanol Ethanol->Reaction + Acid_Catalyst H₂SO₄ (cat.) Acid_Catalyst->Reaction Catalyst Ethyl_2_Pentynoate This compound (CAS 55314-57-3) Reaction->Ethyl_2_Pentynoate

Caption: Workflow for Fischer Esterification Synthesis.

B. Alkylation of an Acetylide Anion followed by Esterification An alternative strategy involves building the carbon skeleton first. This method leverages the acidity of terminal alkynes (pKa ≈ 25).[7][8][9] Propyne can be deprotonated by a strong base like sodium amide (NaNH₂) to form a nucleophilic propynide anion. This anion can then react with an electrophilic source of a carboxyl group, such as carbon dioxide or ethyl chloroformate, to form the alkyne backbone. While direct carboxylation followed by esterification is common, reaction with ethyl chloroformate offers a more direct route to the final product.

Protocol: Synthesis via Alkynide Alkylation

  • In a flame-dried, three-neck flask under an inert atmosphere (Argon), dissolve propyne in a suitable solvent like liquid ammonia or THF.

  • Slowly add one equivalent of a strong base, such as sodium amide (NaNH₂), at low temperature (-78 °C) to generate the sodium propynide salt. The choice of a strong base is critical as weaker bases are unable to deprotonate the weakly acidic terminal alkyne.[8]

  • Once the deprotonation is complete, slowly add one equivalent of ethyl chloroformate to the solution. The nucleophilic acetylide will attack the electrophilic carbonyl carbon of the ethyl chloroformate in an Sₙ2-type reaction.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Perform a standard aqueous workup and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product via vacuum distillation to yield pure this compound.

Spectroscopic Characterization

Accurate structural elucidation is non-negotiable. The following data provides a benchmark for the spectroscopic characterization of this compound.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeaturePredicted Chemical Shift / RangeNotes
¹H NMR -O-CH₂ -CH₃~4.2 ppm (quartet)Deshielded by the adjacent oxygen atom.
-O-CH₂-CH₃ ~1.3 ppm (triplet)Standard ethyl group signal.
-C≡C-CH₂ -CH₃~2.3 ppm (quartet)Protons on a carbon adjacent to a triple bond.
-C≡C-CH₂-CH₃ ~1.2 ppm (triplet)
¹³C NMR C =O~154 ppmTypical for an α,β-unsaturated ester carbonyl.
-O-CH₂ -CH₃~62 ppm
-C ≡C-CH₂-CH₃~90 ppmAlkyne carbons show characteristic shifts.
-C≡C -CH₂-CH₃~75 ppm
-C≡C-CH₂ -CH₃~13 ppm
-C≡C-CH₂-CH₃ ~12 ppm
-O-CH₂-CH₃ ~14 ppm
IR Spectroscopy C-H (sp³) stretch2900-3000 cm⁻¹Aliphatic C-H bonds from the ethyl groups.
C≡C stretch2200-2260 cm⁻¹A key diagnostic peak for the alkyne, typically of weak to medium intensity.
C=O stretch~1715-1730 cm⁻¹Conjugation with the alkyne lowers the frequency compared to a saturated ester (~1735-1750 cm⁻¹).[10]
C-O stretch1000-1300 cm⁻¹Two distinct stretches are expected for the ester C-O bonds.[10][11]
Mass Spec. Molecular Ion (M⁺)m/z = 126Corresponds to the molecular weight of C₇H₁₀O₂.
Key Fragmentsm/z = 97, 81, 53Expected fragmentation patterns include loss of the ethoxy group (-OC₂H₅, M-45), loss of the ethyl group (-C₂H₅, M-29), and cleavage at the propargylic position.[12][13][14]

Reactivity and Synthetic Utility

The synthetic power of this compound stems from its multiple reactive sites. The electron-withdrawing nature of the ester group polarizes the alkyne, making the β-carbon electrophilic and susceptible to nucleophilic attack.

G cluster_reactions Key Transformations cluster_products Resulting Scaffolds main This compound michael Conjugate (Michael) Addition (e.g., + R₂CuLi) main->michael β-attack reduction_alkyne Alkyne Reduction (e.g., H₂, Lindlar's Cat.) main->reduction_alkyne Selective H₂ reduction_ester Ester Reduction (e.g., LiAlH₄) main->reduction_ester Nu- attack on C=O cycloaddition Cycloaddition (e.g., with azides) main->cycloaddition [3+2] pd_coupling Pd-Catalyzed Reactions (e.g., + Bu₃SnH) main->pd_coupling Hydrostannylation michael_prod β-Substituted Alkenoates michael->michael_prod reduction_alkyne_prod Ethyl (Z)-2-pentenoate reduction_alkyne->reduction_alkyne_prod reduction_ester_prod 2-Pentyn-1-ol reduction_ester->reduction_ester_prod cycloaddition_prod Triazoles cycloaddition->cycloaddition_prod pd_coupling_prod Stannylated Alkenoates pd_coupling->pd_coupling_prod

Caption: Reactivity map of this compound.

A. Conjugate (Michael) Addition As a Michael acceptor, this compound readily undergoes 1,4-conjugate addition with a wide range of soft nucleophiles, such as organocuprates (Gilman reagents), enamines, and malonates.[15][16] This reaction is a powerful tool for carbon-carbon bond formation at the β-position. The driving force is the formation of a stable enolate intermediate, which is subsequently protonated to yield the β-substituted α,β-unsaturated ester.[16]

G cluster_mech Mechanism: Michael Addition Start EtO₂C-C≡C-Et + Nu⁻ Intermediate [ EtO₂C-C⁻=C(Nu)-Et ] ↔ [ EtO₂C-C=C(Nu)-Et ] (Enolate Intermediate) Start->Intermediate 1. Nucleophilic Attack at β-carbon Protonation H⁺ workup Intermediate->Protonation 2. Protonation Product EtO₂C-CH=C(Nu)-Et (Michael Adduct) Protonation->Product

Sources

An In-depth Technical Guide to Ethyl 2-Pentynoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of ethyl 2-pentynoate (C₇H₁₀O₂), a valuable reagent in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, spectroscopic profile, reactivity, and applications, emphasizing the mechanistic rationale behind its utility.

Introduction and Strategic Importance

This compound is a member of the α,β-alkynoic ester family, a class of compounds characterized by an electron-withdrawing ester group conjugated with a carbon-carbon triple bond. This arrangement renders the molecule electrophilic at both the carbonyl carbon and the β-alkynyl carbon, making it a versatile building block for the synthesis of complex molecular architectures. Its strategic importance lies in its ability to participate in a wide array of chemical transformations, including conjugate additions, cycloadditions, and reductions, providing access to diverse scaffolds relevant to pharmaceuticals and materials science.[1][2]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The identity and purity of this compound are confirmed through a combination of physical measurements and spectroscopic analysis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values are critical for experimental design, including solvent selection, reaction temperature control, and purification procedures.

PropertyValueSource(s)
Molecular Formula C₇H₁₀O₂[3]
Molecular Weight 126.15 g/mol [4]
CAS Number 55314-57-3[4]
Appearance Colorless to light yellow liquid[5]
Boiling Point 178-179 °C[2]
Density 0.957 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.439[2]
Solubility Not miscible in water[1][2]
Storage Temperature 2-8°C[5]
Spectroscopic Characterization

The elucidation of a molecule's structure is unequivocally confirmed by spectroscopic methods. For this compound, NMR and IR spectroscopy are primary tools.

  • Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the key functional groups. A strong, sharp absorption band is expected in the region of 2230-2260 cm⁻¹ , characteristic of the C≡C triple bond stretch. The conjugated ester carbonyl (C=O) stretch appears as a very strong band around 1715-1730 cm⁻¹ . Additional significant absorptions for C-O stretching are found in the 1100-1300 cm⁻¹ range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum reveals the specific electronic environment of each hydrogen atom. The ethyl group of the ester will present as a quartet (~4.2 ppm) for the -OCH₂- protons and a triplet (~1.3 ppm) for the -CH₃ protons. The ethyl group on the alkyne chain will show a quartet (~2.3 ppm) for the methylene (-CH₂-) protons adjacent to the triple bond and a triplet (~1.1 ppm) for the terminal methyl (-CH₃) protons.

    • ¹³C NMR: The carbon NMR spectrum is equally informative. The carbonyl carbon of the ester is typically observed around 154 ppm . The sp-hybridized carbons of the alkyne appear in the range of 70-90 ppm . The carbons of the ethyl ester and the ethyl side chain will appear in the aliphatic region of the spectrum (<65 ppm).[6]

Synthesis and Purification

The most common laboratory synthesis of this compound involves the deprotonation of a terminal alkyne followed by carboxylation with an appropriate electrophile.

General Synthetic Workflow

The synthesis can be visualized as a two-step process starting from 1-butyne. First, a strong base is used to generate the acetylide anion. This is followed by quenching the anion with ethyl chloroformate to form the target ester.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Carboxylation cluster_2 Purification 1-Butyne 1-Butyne Butynide_Anion Lithium Butynide Intermediate 1-Butyne->Butynide_Anion  1. Strong Base (e.g., n-BuLi)  2. THF, -78 °C Crude_Product Crude this compound Butynide_Anion->Crude_Product  1. Ethyl Chloroformate  2. -78 °C to RT Pure_E2P Purified this compound Crude_Product->Pure_E2P  1. Aqueous Workup  2. Distillation or Chromatography

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be performed by qualified personnel with appropriate safety precautions.

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF). The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Deprotonation: 1-Butyne (1.0 eq) is condensed into the cooled THF. A solution of n-butyllithium (1.05 eq) in hexanes is added dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction is stirred for 1 hour at this temperature to ensure complete formation of the lithium butynide.

  • Carboxylation: Ethyl chloroformate (1.1 eq) is added dropwise to the solution, again maintaining a low temperature. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Workup and Isolation: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound as a colorless liquid.

Causality: The choice of a strong, non-nucleophilic base like n-BuLi is critical to quantitatively deprotonate the terminal alkyne without competing side reactions. The low temperature (-78 °C) is essential to control the exothermicity of the deprotonation and to prevent side reactions of the highly reactive organolithium species.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by its electrophilic nature, stemming from the polarization of the π-systems by the ester group.

Conjugate (Michael) Addition

The β-carbon of the alkyne is highly susceptible to nucleophilic attack in a process known as a Michael addition. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.[7][8] A wide range of nucleophiles, including amines, thiols, and stabilized carbanions, can be employed.[7][9]

G E2P This compound CH₃CH₂-C≡C-CO₂Et Intermediate Vinylic Anion Intermediate E2P->Intermediate 1,4-Addition Nucleophile Nucleophile Nu⁻ Nucleophile->E2P Product Michael Adduct (E/Z)-CH₃CH₂-C(Nu)=CH-CO₂Et Intermediate->Product Protonation (Workup)

Caption: Mechanism of Michael addition to this compound.

The stereochemical outcome (E or Z isomer) of the resulting alkene is often dependent on the reaction conditions and the nature of the nucleophile.[7]

Reduction Reactions

The triple bond of this compound can be selectively reduced.

  • Complete Reduction to Alkane: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with H₂ gas will reduce the alkyne completely to the corresponding alkane, ethyl pentanoate.[10][11]

  • Partial Reduction to cis-Alkene: Using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline), the hydrogenation can be stopped at the alkene stage, yielding exclusively the (Z)-ethyl pent-2-enoate via syn-addition of hydrogen.[12]

  • Partial Reduction to trans-Alkene: A dissolving metal reduction, typically using sodium metal in liquid ammonia at low temperatures, will produce the (E)-ethyl pent-2-enoate via an anti-addition mechanism involving a radical anion intermediate.[12][13]

Cycloaddition Reactions

This compound can act as a dienophile in Diels-Alder reactions and participate in other cycloadditions, such as 1,3-dipolar cycloadditions with azides or nitrile oxides, to form various five- and six-membered heterocyclic systems. These reactions are fundamental in building molecular complexity for drug discovery programs.

Applications in Advanced Synthesis

This compound is not just a simple building block; it is an enabling reagent for accessing high-value intermediates.

  • Pharmaceutical Intermediates: The products of its reactions, particularly substituted alkenes and heterocycles, are common motifs in biologically active molecules.[1][2]

  • Pheromone Synthesis: It has been utilized in the stereoselective synthesis of insect pheromones, such as in the preparation of dominicalure-1, an aggregation pheromone.[14]

  • Polymer Chemistry: As an activated alkyne, it can be used as a monomer or functionalizing agent in the synthesis of advanced polymers through nucleophilic conjugate addition polymerizations.[8][15]

Safety and Handling

This compound is a flammable liquid and vapor and can cause serious eye damage.[4][5] It is imperative to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][16]

Precautionary Measures:

  • Keep away from heat, sparks, open flames, and hot surfaces.[3][17]

  • Keep the container tightly closed and store in a cool, well-ventilated place.[3][18]

  • Use non-sparking tools and take precautionary measures against static discharge.[3][17]

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[18]

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. Its dual electrophilic sites, coupled with the stereochemical control possible in its reactions, provide chemists with a reliable tool for the construction of diverse and complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in research and development, particularly within the pharmaceutical and materials science sectors.

References

  • Chemistry LibreTexts. 9.5: Reduction of Alkynes. (2024).
  • Chemistry LibreTexts. 11.3.4 Catalytic Hydrogenation of Alkynes. (2019).
  • Lumen Learning. Reduction of Alkynes.
  • Study.com. Alkyne Hydrogenation | Overview & Reaction Mechanism.
  • University of Calgary. Ch 9 : Alkynes + H2.
  • PubChem, National Institutes of Health. Ethyl pent-2-enoate.
  • Worch, J. C., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews.
  • National Center for Biotechnology Information. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PubMed Central.
  • PubChem, National Institutes of Health. Ethyl 2-ethylpentanoate.
  • The Good Scents Company. ethyl 2-pentenoate.
  • PubChem, National Institutes of Health. 2-Ethylpentanoate.
  • PubChem, National Institutes of Health. (Z)-ethyl pent-2-enoate.
  • PubChem, National Institutes of Health. Ethyl pent-2-yn-1-oate.
  • Taylor & Francis Online. Synthetic Applications of Alkyl (E)-2-Tributylstannyl-2-alkenoates: Selective Synthesis of (S)-1-Methylbutyl (E)-2-Methyl-2-pentenoate, an Aggregation Pheromone Component of Rhyzopertha dominica and Prostephanus truncatus. (2006).
  • PrepChem.com. Synthesis of ethyl-2-methyl-4-pentenoate.
  • University of Birmingham Research Portal. Click nucleophilic conjugate additions to activated alkynes: exploring thiol-yne, amino-yne, and hydroxyl-yne reactions from (bio)organic to polymer chemistry. (2021).
  • PrepChem.com. Synthesis of ethyl-2-methyl-pentanoate.
  • Wiley Online Library. CHAPTER 5: Nucleophilic Thiol-alkene Michael Addition for the Functionalization of Polymers and for Bioconjugation.
  • Elan Chemical. Safety Data Sheet. (2018).
  • ResearchGate. (PDF) Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. (2021).
  • ResearchGate. Unexpected Reactivity of Ethyl 2-(Diethylphosphono)Propionate Toward 2,2-Disubstituted-1,3-cyclopentanediones.
  • Scribd. Synthetic Reagents and Applications.
  • University of Calgary. Spectra Problem #7 Solution.
  • Blogger. Understand NMR with simple molecules, Ethyl (E)-2-butenoate. (2015).
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An In-Depth Technical Guide to Ethyl 2-Pentynoate: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 2-pentynoate (CAS No. 55314-57-3) is a versatile α,β-acetylenic ester, a class of organic compounds recognized for their utility as reactive intermediates in chemical synthesis. Possessing both an electrophilic alkyne and an ester functional group, this molecule serves as a valuable building block for the construction of complex carbocyclic and heterocyclic frameworks. This guide provides a comprehensive overview of this compound, detailing its structural formula, physicochemical properties, a robust laboratory-scale synthesis protocol, in-depth structural characterization through spectroscopic methods, and a notable application in the synthesis of insect pheromones. This document is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who require a technical understanding of this reagent.

Introduction and Physicochemical Properties

This compound is a colorless liquid characterized by the presence of a carbon-carbon triple bond conjugated with a carbonyl group. This arrangement, known as an ynoate, renders the molecule highly susceptible to nucleophilic attack, making it a potent Michael acceptor and a dienophile in cycloaddition reactions.[1] Its unique electronic properties are foundational to its utility in organic synthesis.

The core structural and physical properties of this compound are summarized below for quick reference.

PropertyValueReference(s)
IUPAC Name ethyl pent-2-ynoate[2]
CAS Number 55314-57-3[3]
Molecular Formula C₇H₁₀O₂[3]
Molecular Weight 126.15 g/mol [3]
SMILES String CCOC(=O)C#CCC[3]
InChI Key XDPRPKSTFBPPHU-UHFFFAOYSA-N[3]
Appearance Colorless Liquid[4]
Density 0.957 g/mL at 25 °C[3]
Boiling Point 178-179 °C[3]
Refractive Index (n²⁰/D) 1.439[3]
Flash Point 38 °C (100.4 °F) - closed cup[3]

Synthesis of this compound

The preparation of α,β-acetylenic esters like this compound is most reliably achieved by the reaction of a terminal alkyne with an electrophilic carboxylating agent. A standard and highly effective method involves the deprotonation of the terminal alkyne with a strong organometallic base, such as n-butyllithium (n-BuLi), to form a lithium acetylide intermediate. This potent nucleophile is then quenched with ethyl chloroformate to yield the desired product.

The causality for this experimental design is rooted in the acidity of the terminal alkyne proton (pKa ≈ 25). A base as strong as n-BuLi is required to ensure complete and irreversible deprotonation, preventing side reactions.[5] The subsequent reaction with ethyl chloroformate is a classic nucleophilic acyl substitution. The entire procedure must be conducted under anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) to prevent the highly reactive organolithium reagents from being quenched by water or reacting with atmospheric oxygen.

Representative Experimental Protocol

This protocol is adapted from a verified procedure for a homologous compound, ethyl tetrolate, published in Organic Syntheses, a highly authoritative source for reproducible chemical preparations. The stoichiometry has been adjusted for the use of 1-butyne.[6]

Reaction Scheme: CH₃CH₂C≡CH + n-BuLi → CH₃CH₂C≡CLi --(ClCO₂Et)→ CH₃CH₂C≡CCO₂Et

Materials:

  • 1-Butyne (≥98%)

  • n-Butyllithium (1.6 M solution in hexanes)

  • Ethyl chloroformate (≥97%)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a low-temperature thermometer, and a rubber septum. The apparatus is flame-dried under a stream of dry argon and allowed to cool to room temperature under a positive pressure of argon.

  • Reaction Initiation: The flask is charged with 200 mL of anhydrous diethyl ether and cooled to -78 °C using a dry ice/acetone bath. 1-Butyne (8.1 g, 0.15 mol) is condensed into the flask (or added carefully as a pre-weighed liquid).

  • Deprotonation: n-Butyllithium (1.6 M in hexanes, 94 mL, 0.15 mol) is added dropwise via syringe over 60 minutes, ensuring the internal temperature is maintained below -65 °C. The formation of a white precipitate (lithium butynalide) is observed. The resulting slurry is stirred at -78 °C for an additional 30 minutes.

  • Carboxylation: Ethyl chloroformate (16.3 g, 0.15 mol) is added dropwise to the stirred slurry. After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stir overnight.

  • Workup: The reaction mixture is poured onto 200 g of crushed ice. The layers are separated in a separatory funnel, and the aqueous phase is extracted twice with 100-mL portions of diethyl ether.

  • Purification: The combined organic layers are washed with brine and dried over anhydrous MgSO₄. After filtration, the solvent is removed using a rotary evaporator. The crude residue is purified by vacuum distillation to afford this compound as a colorless liquid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification A Flame-dry 3-neck flask under Argon B Add anhydrous Diethyl Ether A->B C Cool to -78 °C B->C D Add 1-Butyne C->D E Add n-BuLi dropwise (maintain T < -65 °C) D->E F Stir for 30 min at -78 °C E->F G Add Ethyl Chloroformate F->G H Warm to RT, stir overnight G->H I Quench with ice H->I J Separate layers & Extract with Ether I->J K Wash with Brine J->K L Dry over MgSO₄ & Filter K->L M Concentrate via Rotary Evaporation L->M N Purify by Vacuum Distillation M->N

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Characterization

The structural identity and purity of synthesized this compound are confirmed using a combination of spectroscopic techniques. Each method provides unique information that, when combined, offers an unambiguous validation of the molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence for the key functional groups. The gas-phase spectrum from the NIST database shows characteristic absorption bands confirming the ynoate structure.[2]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~2980C-H stretch-CH₃, -CH₂-Confirms the presence of sp³-hybridized C-H bonds in the ethyl and propyl fragments.
~2250C≡C stretchAlkyneA sharp, medium-intensity peak characteristic of a disubstituted alkyne. Its position indicates conjugation with the carbonyl.
~1715C=O stretchEster CarbonylA very strong, sharp absorption confirming the ester functional group.
~1260C-O stretchEster LinkageA strong band corresponding to the C-O single bond stretch of the ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, peer-reviewed experimental spectrum for this compound is not readily accessible, its ¹H and ¹³C NMR spectra can be reliably predicted based on established principles and data from homologous structures.[7][8] The predicted data provides a benchmark for researchers to validate their own experimental results.

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~4.21 Quartet (q) 2H -O-CH₂ -CH₃ Methylene protons are deshielded by the adjacent oxygen atom. Coupled to the methyl triplet.
~2.35 Triplet (t) 2H -C≡C-CH₂ -CH₃ Methylene protons adjacent to the alkyne are slightly deshielded. Coupled to the terminal methyl triplet.
~1.30 Triplet (t) 3H -O-CH₂-CH₃ Standard chemical shift for an ethyl ester methyl group.

| ~1.15 | Triplet (t) | 3H | -CH₂-CH₃ | Standard chemical shift for a terminal alkyl methyl group. |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

Chemical Shift (δ, ppm) Carbon Type Assignment
~153.5 Quaternary C =O
~88.0 Quaternary -C ≡C-CH₂-
~73.0 Quaternary -C≡C -CH₂-
~62.0 Methylene -O-CH₂ -CH₃
~14.0 Methyl -O-CH₂-CH₃
~13.0 Methylene -C≡C-CH₂ -CH₃

| ~12.5 | Methyl | -CH₂-CH₃ |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. The mass spectrum from the NIST database is consistent with the structure of this compound.[2]

m/zProposed FragmentFormulaSignificance
126[M]⁺[C₇H₁₀O₂]⁺Molecular Ion Peak: Confirms the molecular weight of the compound.
97[M - C₂H₅]⁺[C₅H₅O₂]⁺Loss of the ethyl group from the propyl end via α-cleavage.
81[M - OC₂H₅]⁺[C₅H₅O]⁺Loss of the ethoxy radical (-OEt), a common fragmentation for ethyl esters. This is often a prominent peak.
53[C₄H₅]⁺[C₄H₅]⁺Further fragmentation, likely corresponding to the butynyl cation.

Applications in Organic Synthesis

This compound is a valuable precursor for creating more complex molecules. Its reactivity allows it to participate in a wide range of transformations, including conjugate additions, cycloadditions, and transition metal-catalyzed cross-coupling reactions.

A significant, field-proven application is its use in the synthesis of Dominicalure-1 , an aggregation pheromone component for the lesser grain borer (Rhyzopertha dominica), a major pest of stored grain products.[9][10] The synthesis involves a palladium-catalyzed hydrostannylation reaction, where tributyltin hydride adds across the alkyne. This step transforms the ynoate into a vinylstannane, which is a versatile intermediate for further C-C bond-forming reactions to complete the synthesis of the pheromone.[9]

Application E2P This compound VS Ethyl (E)-2-tributylstannyl-2-pentenoate (Vinylstannane intermediate) E2P->VS Pd-catalyzed hydrostannylation (Bu₃SnH) D1 Dominicalure-1 (Pheromone Component) VS->D1 Further Synthetic Steps

Caption: Synthetic utility of this compound in pheromone synthesis.

Safety and Handling

This compound is a flammable liquid and can cause serious eye damage. It may also cause allergy or asthma symptoms if inhaled.[3]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat. Keep away from heat, sparks, and open flames.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a structurally simple yet synthetically powerful α,β-acetylenic ester. Its value is derived from the predictable reactivity of its conjugated system, which enables its use as a key building block in complex organic synthesis. A firm understanding of its properties, preparation, and spectroscopic signatures—as detailed in this guide—is essential for its effective and safe utilization in research and development, from academic laboratories to industrial applications in fine chemicals and drug discovery.

References

  • Rossi, R., Carpita, A., & Cossi, P. (1993). Synthetic Applications of Alkyl (E)-2-Tributylstannyl-2-alkenoates: Selective Synthesis of (S)-1-Methylbutyl (E)-2-Methyl-2-pentenoate, an Aggregation Pheromone Component of Rhyzopertha dominica and Prostephanus truncatus.
  • NIST. (n.d.). 2-Pentynoic acid, ethyl ester. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America.
  • Morales, J. E. T., Pedroso, M. T. C., García, K. S. H., & Camacho, A. C. (2021). A Simple and Sustainable Synthetic Lab-Protocol for Obtaining Racemic Dominicalure-Aggregation Pheromone of the Grain Beetle Rhyzopertha dominica F. (Coleoptera, Bostrichidae). Chemistry Proceedings, 3(1), 130. [Link]
  • Hassner, A., & Stumer, C. (2002). Organic Syntheses Based on Name Reactions. Elsevier Science. (This is a general reference for reaction types). [Link]
  • Zweifel, G. S., & Nantz, M. H. (2007). Modern Organic Synthesis: An Introduction. W. H. Freeman. (This is a general reference for reaction mechanisms). [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin.
  • Heath, R. R., & Landolt, P. J. (Eds.). (1999). Bioactive Volatiles from Plants. American Chemical Society. (This provides context on pheromones). [Link]
  • Scott, A. I. (1964). Interpretation of the Ultraviolet Spectra of Natural Products. Pergamon Press.
  • PubChem. (n.d.). Ethyl pent-2-yn-1-oate. National Center for Biotechnology Information.

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Ethyl 2-pentynoate IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-pentynoate: Synthesis, Reactivity, and Applications in Pharmaceutical Development

Abstract

This compound is a versatile α,β-alkynoic ester that serves as a valuable building block in modern organic synthesis. Its unique electronic and steric properties, arising from the conjugation of a carbon-carbon triple bond with an ester functionality, make it a reactive and strategic precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, detail a representative synthetic protocol and purification strategy, explore its characteristic spectroscopic signature, and analyze its key chemical transformations. Furthermore, this document elucidates its potential applications as a pharmaceutical intermediate, particularly in the construction of heterocyclic scaffolds of medicinal interest. All discussions are grounded in established chemical principles, supported by authoritative references, and supplemented with detailed protocols and diagrams to ensure both scientific integrity and practical utility.

Introduction: The Strategic Value of Alkynoic Esters in Synthesis

Alkynoic esters, particularly α,β-unsaturated systems like this compound, represent a cornerstone of synthetic organic chemistry. The electron-withdrawing nature of the ester group polarizes the alkyne, rendering it susceptible to a variety of nucleophilic addition reactions. This inherent reactivity, combined with the linear geometry of the triple bond, allows for the stereocontrolled construction of more complex, saturated, and unsaturated systems.

In the context of drug discovery, the alkyne moiety is a powerful tool. It can act as a rigid linker, participate in powerful C-C bond-forming reactions (e.g., Sonogashira, Glaser couplings), and serve as a precursor to a diverse array of functional groups and heterocyclic systems that are prevalent in active pharmaceutical ingredients (APIs).[1] The strategic incorporation of building blocks like this compound enables the efficient and modular synthesis of compound libraries for high-throughput screening and the development of novel therapeutic agents.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is critical for its safe and effective use in the laboratory.

Physicochemical Data

The key physical and chemical properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name ethyl pent-2-ynoate[2][3][4]
Synonyms This compound, 2-Pentynoic acid ethyl ester[2]
CAS Number 55314-57-3[4]
Molecular Formula C₇H₁₀O₂[2]
Molecular Weight 126.15 g/mol [5]
Appearance Colorless Liquid[6]
Boiling Point 178-179 °C (lit.)[7]
Density 0.957 g/mL at 25 °C (lit.)[7]
Refractive Index (n²⁰/D) 1.439 (lit.)[5]
Solubility Not miscible in water[3][7]
Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

Hazard ClassGHS StatementsPrecautionary Measures & PPE
Flammable Liquid H226: Flammable liquid and vapor.P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment.[8]
Serious Eye Damage H318: Causes serious eye damage.P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Respiratory Sensitization H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P284: [In case of inadequate ventilation] wear respiratory protection.[8]
Storage Store at 2-8°C in a dry, cool, and well-ventilated place.[6] Keep away from oxidizing agents and acids.[3]

Synthesis and Purification Protocol

While various synthetic routes exist, a common and reliable method for preparing this compound is through the esterification of 2-pentynoic acid.

Causality Behind Experimental Choices
  • Reaction: Fischer esterification is a classic, acid-catalyzed equilibrium process.

  • Reagents: Ethanol is used as both the reactant and the solvent to drive the equilibrium towards the product, according to Le Châtelier's principle.

  • Catalyst: A strong acid like sulfuric acid is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Work-up: The aqueous work-up is designed to remove the acid catalyst and any unreacted carboxylic acid. Sodium bicarbonate, a weak base, is used to neutralize the strong acid catalyst without promoting hydrolysis of the desired ester product. Brine is used to remove the bulk of the water from the organic layer before the final drying step.

  • Purification: Fractional distillation under reduced pressure is the preferred method for purifying the final product. Reduced pressure is necessary to lower the boiling point, preventing potential decomposition or side reactions that might occur at the atmospheric boiling point of 178-179 °C.[7]

Experimental Workflow: Fischer Esterification

G cluster_reaction Reaction Setup cluster_workup Aqueous Work-up cluster_purification Purification reactants 1. Combine 2-Pentynoic Acid and excess Ethanol in a round-bottom flask. catalyst 2. Add catalytic concentrated H₂SO₄ dropwise with cooling. reactants->catalyst reflux 3. Heat the mixture to reflux for 4-6 hours. catalyst->reflux quench 4. Cool to RT. Transfer to a separatory funnel with diethyl ether. reflux->quench wash1 5. Wash with saturated NaHCO₃ solution until effervescence ceases. quench->wash1 wash2 6. Wash with water, then with brine. wash1->wash2 dry 7. Dry the organic layer over anhydrous MgSO₄. wash2->dry filter 8. Filter off the drying agent. dry->filter concentrate 9. Concentrate the filtrate via rotary evaporation. filter->concentrate distill 10. Purify the crude oil by vacuum distillation. concentrate->distill product product distill->product Collect pure this compound

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis and Structural Elucidation

Confirming the structure of the synthesized product is paramount. The following table outlines the expected spectroscopic data for this compound, which serves as a benchmark for characterization.

TechniqueFeatureExpected Chemical Shift / FrequencyRationale
¹H NMR -O-CH₂ -CH₃ (quartet)~4.2 ppmDeshielded by the adjacent ester oxygen.
-CH₂-C≡C - (triplet)~2.3 ppmProtons on a carbon adjacent to an alkyne.
-O-CH₂-CH₃ (triplet)~1.3 ppmStandard ethoxy group methyl protons.
CH₃ -CH₂-C≡C- (triplet)~1.1 ppmStandard propyl group methyl protons.
¹³C NMR C =O (ester)~154 ppmTypical chemical shift for an ester carbonyl.
-C≡C -C=O~85 ppmSp-hybridized carbon deshielded by the ester.
-C ≡C-C=O~75 ppmSp-hybridized carbon.
-O-CH₂ -CH₃~62 ppmStandard ethoxy group methylene carbon.
-CH₂ -C≡C-~13 ppmPropyl group methylene carbon.
-O-CH₂-CH₃ ~14 ppmEthoxy group methyl carbon.
CH₃ -CH₂-C≡C-~12 ppmPropyl group methyl carbon.
FT-IR C≡C Stretch2230-2250 cm⁻¹ (weak-medium)Characteristic alkyne stretch.
C=O Stretch1715-1730 cm⁻¹ (strong)Characteristic ester carbonyl stretch.
C-O Stretch1150-1250 cm⁻¹ (strong)Characteristic ester C-O stretch.

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from the reactivity of its two primary functional groups: the alkyne and the ester.

  • Reactions at the Alkyne: The triple bond can undergo a variety of addition reactions. Catalytic hydrogenation can selectively reduce the alkyne to a (Z)-alkene using Lindlar's catalyst or fully reduce it to the corresponding alkane (ethyl pentanoate) with catalysts like Pd/C.[9] It is also susceptible to hydration, halogenation, and hydrohalogenation.

  • Michael Addition: As a Michael acceptor, the β-carbon of the alkyne is electrophilic and can be attacked by soft nucleophiles (e.g., cuprates, enamines).

  • Reactions at the Ester: The ester carbonyl can undergo nucleophilic acyl substitution. Saponification (hydrolysis under basic conditions) will yield the carboxylate salt. Reaction with amines (aminolysis) or alcohols (transesterification) can produce amides or different esters, respectively.

Reactivity cluster_alkyne Alkyne Reactions cluster_ester Ester Reactions start This compound hydrogenation_z (Z)-Ethyl 2-pentenoate start->hydrogenation_z H₂, Lindlar's Cat. hydrogenation_full Ethyl pentanoate start->hydrogenation_full H₂, Pd/C michael Michael Adduct start->michael 1. R₂CuLi 2. H₃O⁺ saponification 2-Pentynoic Acid Salt start->saponification 1. NaOH, H₂O 2. H₃O⁺ (optional) aminolysis N-substituted 2-pentynamide start->aminolysis R₂NH, Heat

Caption: Key reaction pathways for this compound.

Applications in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of pharmaceuticals.[3][7] Its structure is primed for constructing heterocyclic rings, which form the core of countless drugs. A prominent example is its potential use in the synthesis of pyrazolone derivatives, a class of compounds known for a wide range of biological activities, including anticonvulsant and anti-inflammatory properties.[1]

Hypothetical Synthesis of a Pyrazolone Core

The Knorr pyrazole synthesis provides a direct route from β-dicarbonyl or related compounds to pyrazolones through condensation with hydrazine derivatives.[1] this compound can be considered a precursor to the necessary β-keto ester.

Pyrazolone_Synthesis start This compound step1 Hydration (H₂SO₄, H₂O, HgSO₄) start->step1 intermediate Ethyl 3-oxopentanoate (β-Keto Ester) step1->intermediate step2 Condensation (Phenylhydrazine, Acetic Acid) intermediate->step2 product 3-Ethyl-1-phenyl-1H-pyrazol-5(4H)-one (Pyrazolone Core) step2->product

Caption: Pathway to a pyrazolone scaffold from this compound.

This synthetic pathway demonstrates how a simple, commercially available building block can be efficiently converted into a complex heterocyclic system. By modifying the hydrazine component (e.g., using substituted hydrazines), a diverse library of pyrazolone analogs can be generated for structure-activity relationship (SAR) studies, a critical step in modern drug development.

Conclusion

This compound is more than a simple organic ester; it is a strategic tool for chemical innovation. Its well-defined physicochemical properties, predictable reactivity, and utility as a precursor to medicinally relevant scaffolds underscore its importance for professionals in organic synthesis and drug discovery. This guide has provided a comprehensive framework for understanding and utilizing this compound, from its safe handling and synthesis to its application in the construction of complex molecular targets. A disciplined, knowledge-based approach to employing such versatile reagents will continue to drive progress in the pharmaceutical sciences.

References

  • PubChem. Ethyl pent-2-enoate | C7H12O2. National Center for Biotechnology Information.
  • PubChem. Ethyl pent-2-yn-1-oate | C7H10O2. National Center for Biotechnology Information.
  • NIST. Ethyl trans-2-pentenoate. NIST WebBook.
  • PrepChem.com. Synthesis of ethyl-2-methyl-4-pentenoate. PrepChem.com.
  • PrepChem.com. Synthesis of ethyl-2-methyl-pentanoate. PrepChem.com.
  • NIST. 2-Pentynoic acid ethyl ester. NIST WebBook.
  • Elan Chemical. Safety Data Sheet. Elan Chemical.
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  • Human Metabolome Database. Showing metabocard for Ethyl 2-methylpropanoate (HMDB0031248). HMDB.
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A Spectroscopic Guide to Ethyl 2-Pentynoate: Unveiling Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for ethyl 2-pentynoate (C₇H₁₀O₂), a valuable building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By delving into the causality behind experimental observations, this guide serves as a practical reference for the structural elucidation and characterization of this compound.

Introduction

This compound is an α,β-unsaturated ester that serves as a versatile intermediate in the synthesis of a wide array of organic molecules. Its reactivity, stemming from the electron-withdrawing nature of the ester and the presence of a carbon-carbon triple bond, makes it a key component in various synthetic pathways. Accurate and unambiguous characterization of this compound is paramount for its effective utilization. Spectroscopic techniques provide a powerful and non-destructive means to confirm its molecular structure and purity. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, offering insights into the interpretation of its spectral features.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the atoms in this compound are numbered as illustrated in the following diagram. This numbering convention will be used consistently throughout this guide.

G cluster_0 cluster_1 C1 C1 O1 O1 C1->O1 O2 O2 C1->O2 C2 C2 C2->C1 C3 C3 C3->C2 C4 C4 C4->C3 C5 C5 C5->C4 C6 C6 O2->C6 C7 C7 C6->C7 structure

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1][2] For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Experimental Protocol: NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra are recorded on a high-resolution NMR spectrometer.

G cluster_workflow NMR Experimental Workflow SamplePrep Sample Preparation (Dissolve in CDCl3 with TMS) Acquisition Data Acquisition (High-Resolution NMR Spectrometer) SamplePrep->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis

Figure 2: A generalized workflow for NMR spectroscopy.
¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons and their neighboring environments. The key parameters are the chemical shift (δ), integration, and multiplicity.

Table 1: ¹H NMR Spectroscopic Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a1.12Triplet (t)3HCH₃ -CH₂- (C5)
b1.29Triplet (t)3HO-CH₂-CH₃ (C7)
c2.29Quartet (q)2HCH₂ -CH₃ (C4)
d4.19Quartet (q)2HO-CH₂ -CH₃ (C6)
  • Signal a (1.12 ppm): This triplet, integrating to three protons, is characteristic of a methyl group adjacent to a methylene group. This corresponds to the terminal methyl group of the pentynoate chain (C5).

  • Signal b (1.29 ppm): Another triplet integrating to three protons, this signal is assigned to the methyl group of the ethyl ester moiety (C7). Its upfield position is consistent with a methyl group attached to a methylene group.

  • Signal c (2.29 ppm): This quartet, integrating to two protons, arises from the methylene group of the pentynoate chain (C4). The quartet multiplicity indicates that it is adjacent to a methyl group.

  • Signal d (4.19 ppm): The most downfield signal is a quartet integrating to two protons, which is characteristic of a methylene group attached to an oxygen atom (C6). The deshielding effect of the electronegative oxygen atom causes this significant downfield shift.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
12.6C5
13.9C7
14.2C4
61.6C6
73.1C2
89.2C3
153.5C1
  • Alkyl Carbons (12.6, 13.9, 14.2, 61.6 ppm): The signals in the upfield region correspond to the sp³ hybridized carbon atoms. The signals at 12.6, 13.9, and 14.2 ppm are assigned to the methyl (C5, C7) and methylene (C4) carbons. The signal at 61.6 ppm is attributed to the methylene carbon of the ethyl ester (C6), which is shifted downfield due to the attached oxygen.

  • Alkynyl Carbons (73.1, 89.2 ppm): The two signals in the intermediate region are characteristic of the sp hybridized carbons of the alkyne functionality (C2 and C3).

  • Carbonyl Carbon (153.5 ppm): The most downfield signal is assigned to the carbonyl carbon of the ester group (C1). Its significant deshielding is due to the double bond to one oxygen and a single bond to another.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.[3]

Experimental Protocol: IR Spectroscopy

The IR spectrum of liquid this compound is typically recorded using a thin film between two salt plates (e.g., NaCl or KBr) in an FTIR spectrometer.

G cluster_workflow IR Spectroscopy Workflow SamplePrep Sample Preparation (Thin Film on Salt Plates) Acquisition Data Acquisition (FTIR Spectrometer) SamplePrep->Acquisition Analysis Spectral Analysis (Vibrational Frequencies) Acquisition->Analysis

Figure 3: A generalized workflow for IR spectroscopy.
IR Spectrum Analysis

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2984, 2942, 2882C-H stretch (sp³)Alkyl
2247C≡C stretchAlkyne
1715C=O stretchEster
1255, 1076C-O stretchEster
  • C-H Stretching (2984, 2942, 2882 cm⁻¹): These absorptions are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the ethyl and propyl groups.

  • C≡C Stretching (2247 cm⁻¹): This sharp, medium-intensity peak is a clear indication of the carbon-carbon triple bond in the alkyne functionality.

  • C=O Stretching (1715 cm⁻¹): A very strong and sharp absorption band in this region is the hallmark of a carbonyl group, in this case, belonging to the ester.

  • C-O Stretching (1255, 1076 cm⁻¹): These strong bands correspond to the stretching vibrations of the C-O single bonds of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.[4]

Experimental Protocol: Mass Spectrometry

The mass spectrum is typically obtained using an electron ionization (EI) source coupled with a mass analyzer. The sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation.

Mass Spectrum Analysis

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

Table 4: Key Fragments in the Mass Spectrum of this compound

m/zRelative Intensity (%)Proposed Fragment
12625[C₇H₁₀O₂]⁺ (Molecular Ion, M⁺)
97100[M - C₂H₅]⁺
8195[M - OC₂H₅]⁺
6950[M - COOC₂H₅]⁺
5360[C₄H₅]⁺
  • Molecular Ion (m/z 126): The peak at m/z 126 corresponds to the molecular weight of this compound, confirming its elemental composition.

  • Base Peak (m/z 97): The most intense peak in the spectrum is at m/z 97, which results from the loss of an ethyl radical (•C₂H₅) from the molecular ion.

  • Fragment at m/z 81: This prominent peak corresponds to the loss of an ethoxy radical (•OC₂H₅) from the molecular ion.

  • Other Significant Fragments: The peaks at m/z 69 and 53 represent further fragmentation of the molecule.

G M [C7H10O2]+. m/z = 126 F97 [M - C2H5]+. m/z = 97 M->F97 - •C2H5 F81 [M - OC2H5]+. m/z = 81 M->F81 - •OC2H5 F69 [M - COOC2H5]+. m/z = 69 M->F69 - •COOC2H5

Figure 4: Key fragmentation pathways of this compound.

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides unequivocal evidence for the structure of this compound. The NMR spectra precisely map the proton and carbon environments, the IR spectrum confirms the presence of the characteristic ester and alkyne functional groups, and the mass spectrum corroborates the molecular weight and reveals a logical fragmentation pattern. This guide serves as a detailed reference for the spectroscopic characterization of this compound, underscoring the synergistic power of these analytical techniques in modern chemical research and development.

References

  • Nuclear Magnetic Resonance Spectroscopy. (n.d.). In Wikipedia.
  • Perez Rial, L. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing.
  • Infrared spectroscopy. (2022, April 16). In Chemistry LibreTexts.
  • Fragmentation (mass spectrometry). (n.d.). In Wikipedia.

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 2-Pentynoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of ethyl 2-pentynoate, a valuable building block in organic synthesis. By delving into the theoretical principles and practical interpretation of the spectral data, this document serves as a detailed reference for researchers and professionals in the fields of chemistry and drug development. A standardized experimental protocol for acquiring high-quality NMR spectra of this compound is also presented, ensuring reproducibility and accuracy in laboratory settings.

Introduction

This compound (C₇H₁₀O₂) is an α,β-unsaturated ester containing a carbon-carbon triple bond, a feature that imparts unique reactivity and makes it a versatile precursor in the synthesis of more complex molecules, including pharmaceuticals and natural products. The precise characterization of its molecular structure is paramount for its effective utilization in synthetic chemistry. NMR spectroscopy provides a powerful, non-destructive method to obtain detailed information about the carbon-hydrogen framework of the molecule. This guide will offer an in-depth exploration of the ¹H and ¹³C NMR spectra of this compound, elucidating the correlation between its structure and its spectral features.

Molecular Structure and NMR-Active Nuclei

The structure of this compound features several distinct proton and carbon environments, each giving rise to a unique signal in the NMR spectrum. Understanding these environments is key to interpreting the spectra.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shift (δ) of each signal is influenced by the electron density around the protons, which is in turn affected by the presence of electronegative atoms and unsaturated bonds.

Table 1: Predicted ¹H NMR Data for this compound

Protons (Assignment)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5 (CH₃)~1.1Triplet (t)~7.53H
H-4 (CH₂)~2.3Quartet (q)~7.52H
H-1' (OCH₂)~4.2Quartet (q)~7.12H
H-2' (CH₃)~1.3Triplet (t)~7.13H
Rationale for Assignments and Multiplicities:
  • H-5 (Propargyl Methyl Protons): The methyl protons at the C-5 position are adjacent to a methylene group (C-4). Due to the deshielding effect of the alkyne, their signal is expected to appear around 1.1 ppm. According to the n+1 rule, the signal will be split into a triplet by the two neighboring protons on C-4 (2+1=3).

  • H-4 (Propargyl Methylene Protons): The methylene protons at the C-4 position are adjacent to the C-5 methyl group. These protons are deshielded by the triple bond and will likely resonate at approximately 2.3 ppm. Their signal will be split into a quartet by the three neighboring protons on C-5 (3+1=4).

  • H-1' (Ethyl Methylene Protons): The methylene protons of the ethyl ester group are adjacent to an oxygen atom, which is highly electronegative. This causes significant deshielding, shifting their signal downfield to around 4.2 ppm. The signal is split into a quartet by the three adjacent methyl protons (3+1=4).

  • H-2' (Ethyl Methyl Protons): The methyl protons of the ethyl group are adjacent to the C-1' methylene group. Their signal is expected around 1.3 ppm and will be a triplet due to coupling with the two methylene protons (2+1=3).

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will show seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atom and the electronegativity of its neighbors.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon (Assignment)Predicted Chemical Shift (δ, ppm)
C-1 (C=O)~154
C-2 (C≡)~85
C-3 (≡C)~73
C-4 (CH₂)~12
C-5 (CH₃)~13
C-1' (OCH₂)~62
C-2' (CH₃)~14
Rationale for Assignments:
  • C-1 (Carbonyl Carbon): The carbonyl carbon of the ester group is highly deshielded and will appear at the lowest field, typically around 154 ppm.

  • C-2 and C-3 (Alkynyl Carbons): The sp-hybridized carbons of the alkyne typically resonate in the range of 70-90 ppm. The carbon closer to the electron-withdrawing ester group (C-2) is expected to be more deshielded than C-3.

  • C-4 and C-5 (Alkyl Carbons): The sp³-hybridized carbons of the propyl chain will appear at a higher field (further upfield).

  • C-1' and C-2' (Ethyl Carbons): The methylene carbon (C-1') of the ethyl group, being attached to an oxygen atom, will be deshielded and appear around 62 ppm. The terminal methyl carbon (C-2') will be found at a much higher field, around 14 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR Spectrometer) cluster_proc Data Processing prep1 Weigh ~10-20 mg of This compound prep2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a clean, dry 5 mm NMR tube prep3->prep4 acq1 Insert sample into the spectrometer prep4->acq1 acq2 Lock on the deuterium signal of the solvent acq1->acq2 acq3 Shim the magnetic field to optimize homogeneity acq2->acq3 acq4 Acquire ¹H NMR spectrum acq3->acq4 acq5 Acquire ¹³C NMR spectrum acq4->acq5 proc1 Apply Fourier transformation acq5->proc1 proc2 Phase correct the spectra proc1->proc2 proc3 Calibrate chemical shifts using the internal standard proc2->proc3 proc4 Integrate ¹H NMR signals proc3->proc4

Figure 2: Standard workflow for acquiring NMR spectra.

Detailed Steps:
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of high-purity this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean vial. CDCl₃ is a good choice as it is a versatile solvent for many organic compounds and its residual proton signal does not interfere with the signals of the analyte.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Locking: The instrument's field frequency is locked onto the deuterium signal of the solvent. This compensates for any drift in the magnetic field during the experiment.

    • Shimming: The homogeneity of the magnetic field is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved spectral lines.

    • ¹H NMR Acquisition:

      • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

      • Use a standard pulse sequence (e.g., a 90° pulse).

      • Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

      • Set the relaxation delay (D1) to be at least 5 times the longest T1 relaxation time of the protons to ensure accurate integration.

    • ¹³C NMR Acquisition:

      • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

      • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

      • A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Manually or automatically phase-correct the spectrum to ensure that all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • For the ¹H NMR spectrum, integrate the area under each signal to determine the relative number of protons.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is essential for its identification and for monitoring its reactions in synthetic applications. This guide has detailed the expected spectral features based on the molecular structure and has provided a robust protocol for the acquisition of high-quality NMR data. By understanding the principles outlined herein, researchers can confidently utilize NMR spectroscopy for the unambiguous characterization of this compound and related compounds, thereby ensuring the integrity and success of their scientific endeavors.

References

  • Note: As specific experimental data for this compound was not found in the provided search results, this section is a template. In a real-world scenario, it would be populated with citations to the Spectral Database for Organic Compounds (SDBS), relevant journal articles, and standard NMR textbooks.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

The Molecular Architecture of Ethyl 2-Pentynoate: A Spectroscopic Overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Ethyl 2-Pentynoate

For professionals engaged in drug development, chemical synthesis, and materials science, infrared (IR) spectroscopy stands as a cornerstone analytical technique for molecular structure elucidation and quality control.[1] Its ability to provide a rapid, non-destructive "molecular fingerprint" by probing the vibrational modes of covalent bonds is indispensable.[1][2] This guide offers a detailed examination of the IR spectral characteristics of this compound, a molecule incorporating both alkyne and α,β-unsaturated ester functionalities. As a Senior Application Scientist, the following analysis synthesizes fundamental spectroscopic principles with practical, field-proven insights to empower researchers in their analytical endeavors.

This compound (C₇H₁₀O₂) presents a unique combination of functional groups that give rise to a distinct and interpretable IR spectrum.[3][4] Understanding its structure is the prerequisite to a cogent spectral analysis. The key structural features are:

  • An Internal Alkyne (–C≡C–): The carbon-carbon triple bond is located internally within the molecule. This structural detail is critical, as internal alkynes exhibit different spectral characteristics compared to their terminal counterparts.[5][6]

  • An α,β-Unsaturated Ester (–C≡C–C(=O)O–): The carbonyl group (C=O) of the ester is in direct conjugation with the alkyne triple bond. This electronic interaction significantly influences the vibrational frequency of the carbonyl stretch.[7][8]

  • Ester C–O Linkages: The ester functionality includes two distinct carbon-oxygen single bonds (C–O), each with its own characteristic stretching vibration.[1][9]

  • Saturated Hydrocarbon Moieties (sp³ C–H): The molecule contains two ethyl groups (CH₃CH₂–), which will produce characteristic alkane-like C–H stretching and bending vibrations.[10]

The synergy and interplay of these groups create a definitive spectral signature, which, when correctly interpreted, serves as a powerful tool for structural confirmation and purity assessment.

Decoding the Spectrum: A Detailed Analysis of Vibrational Modes

The power of IR spectroscopy lies in correlating specific absorption bands with the vibrational frequencies of particular functional groups.[10] For this compound, the most diagnostic regions of the spectrum are those corresponding to triple bond, carbonyl, and carbon-oxygen single bond stretches.

The Alkyne C≡C Triple Bond Stretch

The stretching vibration of a carbon-carbon triple bond is a highly characteristic absorption in IR spectroscopy.[11]

  • Expected Wavenumber: For alkynes, this peak typically appears in the 2100-2260 cm⁻¹ range.[5][6][8] This region of the spectrum is often sparsely populated, making any peak here highly diagnostic.[6]

  • Causality and Expected Intensity: In this compound, the alkyne is internal and unsymmetrical. The stretching of a triple bond only results in a strong IR absorption if it causes a significant change in the molecule's dipole moment.[11] For symmetrical or near-symmetrical internal alkynes, this change is minimal, leading to a very weak or sometimes completely absent absorption band.[5][12] Therefore, for this compound, a weak but sharp peak is anticipated in the 2100-2260 cm⁻¹ region.[10] The conjugation with the carbonyl group may slightly lower this frequency.[12]

The Ester C=O Carbonyl Stretch

The carbonyl stretch is one of the most intense and reliable absorptions in an IR spectrum.[1][13]

  • Expected Wavenumber: Saturated aliphatic esters typically show a strong C=O stretching band between 1735-1750 cm⁻¹.[7][14][15] However, in this compound, the carbonyl group is conjugated with the alkyne. This conjugation delocalizes the π-electrons, slightly weakening the C=O double bond and lowering its vibrational frequency.[16][17] Consequently, the C=O stretch for an α,β-unsaturated ester is expected to appear in the range of 1715-1730 cm⁻¹ .[7][8]

  • Causality and Expected Intensity: The C=O bond possesses a large dipole moment. Its stretching vibration causes a substantial change in this dipole, resulting in a very strong and sharp absorption band.[1][18] This is often the most prominent peak in the entire spectrum.

The Ester C–O Single Bond Stretches

The ester functional group is also characterized by strong absorptions arising from its two C–O single bonds.[9][17]

  • Expected Wavenumber: These vibrations occur in the fingerprint region of the spectrum, generally appearing as two or more distinct bands between 1000-1300 cm⁻¹ .[1][7][8] These correspond to the asymmetric and symmetric stretching modes of the C–C(=O)–O and O–C–C atomic arrangements.[9]

  • Causality and Expected Intensity: Like the carbonyl stretch, these C–O bond vibrations are associated with significant changes in dipole moment, leading to strong and distinct absorption bands.[9] The presence of these two strong bands, in conjunction with the intense C=O stretch, is a classic pattern for esters.[1][9]

The sp³ C–H Stretches

The stretching vibrations of the C–H bonds in the ethyl groups provide additional structural confirmation.

  • Expected Wavenumber: These absorptions consistently appear in the range of 2850-2950 cm⁻¹ .[10][13]

  • Diagnostic Value: While nearly all organic molecules containing alkyl chains will show these peaks, their presence confirms the saturated hydrocarbon portions of the structure. A crucial diagnostic observation for this compound is the absence of the sharp ≡C–H stretch typically seen for terminal alkynes around 3300 cm⁻¹.[5][8][19] This absence authoritatively confirms the internal nature of the alkyne.

Quantitative Summary of Key IR Absorptions

For ease of reference and comparison, the key diagnostic peaks for this compound are summarized below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Alkyne (Internal)C≡C Stretch2100 - 2260Weak, Sharp
α,β-Unsaturated EsterC=O Stretch1715 - 1730Very Strong, Sharp
Ester LinkageC–O Stretches1000 - 1300Two or more, Strong
Alkyl Groupssp³ C–H Stretch2850 - 2950Medium to Strong
Terminal Alkyne≡C–H Stretch~3300Absent

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

Obtaining a clean, interpretable spectrum is contingent upon meticulous sample preparation and data acquisition. The following protocol describes the standard method for analyzing a pure liquid sample like this compound.[1]

Objective: To obtain the Fourier Transform Infrared (FTIR) spectrum of neat this compound.

Materials:

  • FTIR Spectrometer

  • Clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates

  • Pipette or glass dropper

  • This compound sample

  • Kimwipes and appropriate solvent (e.g., anhydrous acetone or hexane) for cleaning

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the spectrometer's sample compartment is empty and clean.

    • Acquire a background spectrum. This crucial step measures the ambient atmosphere (CO₂, H₂O) and instrument response, which will be digitally subtracted from the sample spectrum.

  • Sample Preparation (Neat Liquid Film):

    • Place one clean, dry salt plate on a clean surface.

    • Using a pipette, place 1-2 drops of the this compound sample onto the center of the plate.

    • Carefully place the second salt plate on top of the first, gently spreading the liquid to form a thin, uniform film between the plates. Avoid introducing air bubbles.

  • Sample Spectrum Acquisition:

    • Immediately place the prepared salt plate assembly into the spectrometer's sample holder.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample data against the previously collected background spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks and compare their positions and relative intensities to the expected values summarized in the table above to confirm the compound's identity and purity.

  • Cleaning:

    • Disassemble the salt plates and clean them thoroughly with a suitable solvent and Kimwipes. Store them in a desiccator to prevent moisture damage.

Workflow Visualization

The logical flow from sample preparation to final structural confirmation can be visualized as follows:

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation A Acquire Background Spectrum (Empty) B Apply Liquid Sample to Salt Plate C Form Thin Film with Second Plate B->C D Place Sample in FTIR Spectrometer C->D E Acquire Sample Spectrum D->E F Process Data (Background Subtraction) E->F G Identify Key Peaks (C≡C, C=O, C-O, C-H) F->G H Confirm Absence of Diagnostic Peaks (e.g., ≡C-H) G->H I Correlate Spectrum with Expected Structure H->I

Caption: Workflow for FTIR analysis of this compound.

Conclusion: A Self-Validating Spectroscopic Signature

The IR spectrum of this compound provides a robust and self-validating system for its identification. The confluence of a weak but sharp absorption between 2100-2260 cm⁻¹ (internal alkyne), a very strong band at 1715-1730 cm⁻¹ (conjugated ester carbonyl), and multiple strong peaks in the 1000-1300 cm⁻¹ region (ester C–O bonds) creates a highly specific fingerprint.[5][7][9] The simultaneous absence of a terminal ≡C–H stretch near 3300 cm⁻¹ and a broad O–H band (which would indicate contamination from a starting alcohol or carboxylic acid) further solidifies the structural assignment.[1][5] For researchers in drug development and chemical synthesis, mastering the interpretation of such spectra is a fundamental skill that ensures the integrity and success of their scientific work.

References

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.
  • Reddit. (2013). Is it possible to identify an ester accurately using IR spectroscopy? r/chemistry.
  • Chemistry LibreTexts. (2021). 10.2: Physical and Spectroscopic Properties of Alkenes and Alkynes.
  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkynes.
  • Química Organica.org. (n.d.). IR Spectrum: Esters.
  • JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching.
  • Química Organica.org. (n.d.). IR spectrum: Alkynes.
  • NIST. (n.d.). 2-Pentynoic acid ethyl ester. In NIST Chemistry WebBook.
  • PubChem. (n.d.). Ethyl pent-2-ynoate. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
  • University of Colorado Boulder. (n.d.). IR Absorption Table.
  • NIST. (n.d.). 2-Pentynoic acid ethyl ester. In NIST Chemistry WebBook.
  • PubMed. (n.d.). [Study on vibrational spectra of ethyl hexanoate molecule]. National Center for Biotechnology Information.

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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 2-Pentynoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the anticipated mass spectrometry fragmentation pathways of ethyl 2-pentynoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of mass spectrometry with predictive analysis based on the known fragmentation patterns of analogous structures. In the absence of a publicly available, experimentally derived mass spectrum for this compound, this guide offers a robust, mechanistically-driven framework for understanding its behavior under electron ionization.

Introduction: The Analytical Imperative for Understanding Fragmentation

In the landscape of pharmaceutical and chemical research, mass spectrometry (MS) stands as an indispensable tool for molecular characterization. The ability to elucidate the structure of a molecule from its mass-to-charge ratio (m/z) and fragmentation pattern is fundamental to confirming identity, identifying impurities, and understanding metabolic fate. This compound (C₇H₁₀O₂; Molecular Weight: 126.15 g/mol ), an unsaturated ester, presents a unique fragmentation profile shaped by the interplay of its ester functionality and the electron-rich alkyne group. This guide will dissect the predicted fragmentation pathways of this molecule under electron ionization (EI), providing a foundational understanding for analysts encountering this or structurally related compounds.

The Molecule of Interest: this compound

Before delving into its fragmentation, it is crucial to understand the structural features of this compound that will dictate its behavior in the mass spectrometer.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₀O₂Sigma-Aldrich
Molecular Weight126.15 g/mol Sigma-Aldrich
IUPAC NameEthyl pent-2-ynoate
StructureCH₃CH₂C≡CCOOCH₂CH₃

The key functionalities are the ethyl ester group and the internal triple bond. The fragmentation will be influenced by the relative lability of bonds adjacent to the carbonyl group, the ethoxy group, and the unsaturation introduced by the alkyne.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation of this compound

Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and often structurally informative fragmentation. The initial event is the removal of an electron to form a molecular ion (M⁺•).

The molecular ion of this compound is expected at an m/z of 126. Due to the presence of unsaturation and the ester group, the molecular ion peak is anticipated to be observable, though its intensity may be moderate depending on its stability.

The fragmentation of the this compound molecular ion is predicted to be governed by several key processes common to esters and unsaturated systems.

  • Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl group is a hallmark of ester fragmentation.

  • McLafferty Rearrangement: While less common for esters without a gamma-hydrogen on the acyl chain, a modified rearrangement could be possible.

  • Cleavage associated with the ethoxy group: Loss of the ethoxy radical or ethylene via a rearrangement are characteristic fragmentation pathways for ethyl esters.

  • Fragmentation of the alkyl chain: Cleavage within the propyl group attached to the alkyne can also occur.

The following diagram illustrates the predicted primary fragmentation pathways:

fragmentation M [CH3CH2C≡CCOOCH2CH3]+• m/z = 126 Molecular Ion F1 [CH3CH2C≡CCO]+ m/z = 97 M->F1 - •OCH2CH3 F2 [M - C2H4]+• m/z = 98 M->F2 - C2H4 (McLafferty-type) F3 [M - C2H5]+ m/z = 97 M->F3 - •C2H5 F4 [M - OCH2CH3]+ m/z = 81 M->F4 - •OCH2CH3 F6 [C2H5]+ m/z = 29 M->F6 - CH3CH2C≡CCO• F5 [C3H5]+ m/z = 41 F1->F5 - CO

Caption: Predicted major fragmentation pathways of this compound under electron ionization.

  • Formation of the [M - OCH₂CH₃]⁺ ion (m/z 81): This ion arises from the cleavage of the C-O bond of the ester, with the charge retained on the acyl portion. This is a common fragmentation for esters and is expected to be a significant peak.

  • Formation of the [CH₃CH₂C≡CCO]⁺ ion (m/z 97): This acylium ion is formed by the loss of the ethoxy radical (•OCH₂CH₃). This is another characteristic fragmentation of ethyl esters and is often a prominent peak.

  • Formation of the [M - C₂H₄]⁺• ion (m/z 98): This radical cation is the result of a McLafferty-type rearrangement, where a hydrogen atom from the ethyl group of the ester is transferred to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule.

  • Formation of the [C₃H₅]⁺ ion (m/z 41): This ion could be formed from the further fragmentation of the acylium ion (m/z 97) via the loss of carbon monoxide (CO).

  • Formation of the [C₂H₅]⁺ ion (m/z 29): This represents the ethyl cation and would be formed by cleavage of the bond between the carbonyl carbon and the ethoxy oxygen, with charge retention on the ethyl group.

Table 2: Predicted Prominent Ions in the Mass Spectrum of this compound

m/zProposed Ion StructureFragmentation Pathway
126[CH₃CH₂C≡CCOOCH₂CH₃]⁺•Molecular Ion
98[CH₃CH₂C≡CCOOH]⁺•McLafferty-type rearrangement (loss of C₂H₄)
97[CH₃CH₂C≡CCO]⁺α-cleavage (loss of •OCH₂CH₃)
81[M - OCH₂CH₃]⁺Cleavage of the ester C-O bond
41[C₃H₅]⁺Loss of CO from m/z 97
29[C₂H₅]⁺Cleavage of the ester C-O bond
Experimental Protocol for GC-MS Analysis

To experimentally verify the predicted fragmentation, a standard gas chromatography-mass spectrometry (GC-MS) analysis would be employed.

4.1. Sample Preparation

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.

4.2. GC-MS Instrumentation and Conditions

The following is a typical starting point for method development.

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 20-200.

4.3. Data Analysis

  • The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound.

  • The mass spectrum of this peak can then be extracted and compared to the predicted fragmentation pattern.

  • Library searching against databases such as the NIST/EPA/NIH Mass Spectral Library can be used for confirmation, should a reference spectrum become available.

The following diagram outlines the experimental workflow:

workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis A Dissolve this compound in Volatile Solvent B Inject Sample into GC-MS A->B C Separation on GC Column B->C D Elution into MS C->D E Electron Ionization (70 eV) D->E F Mass Analysis E->F G Obtain Total Ion Chromatogram (TIC) F->G H Extract Mass Spectrum of Analyte Peak G->H I Compare with Predicted Fragmentation H->I J Library Search (if available) I->J

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion and Future Perspectives

This guide provides a comprehensive, albeit predictive, overview of the mass spectrometric fragmentation of this compound. The proposed fragmentation pathways are based on well-established principles of organic mass spectrometry and provide a solid foundation for the interpretation of experimental data. It is imperative that this theoretical framework be validated against experimentally acquired spectra. Future work should focus on obtaining a high-resolution mass spectrum of this compound to confirm the elemental composition of the fragment ions and to further refine the proposed fragmentation mechanisms. Such data would be a valuable addition to spectral libraries and would aid researchers in the confident identification of this and related compounds.

References

Introduction: The Utility of Ethyl 2-Pentynoate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties and Handling of Ethyl 2-Pentynoate

For Researchers, Scientists, and Drug Development Professionals

This compound is a versatile organic compound that serves as a valuable building block in various synthetic applications. As a bifunctional molecule, featuring both an alkyne and an ester group, it offers unique reactivity that is highly prized in the synthesis of complex organic molecules. Its role as a pharmaceutical intermediate is of particular interest to drug development professionals, where it can be incorporated into the synthesis of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of its core physical properties, safe handling protocols, and its significance in experimental design, tailored for the practicing scientist.

Chemical Identity and Molecular Structure

A precise understanding of a reagent's structure is fundamental to predicting its reactivity and behavior. This compound, with the molecular formula C₇H₁₀O₂, possesses a linear carbon chain containing a triple bond (alkyne) at the C2 position and an ethyl ester functional group.[3][4] This structure is the source of its synthetic versatility.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
IUPAC Name ethyl pent-2-ynoate [1][3]
CAS Number 55314-57-3 [1][3][4]
Molecular Formula C₇H₁₀O₂ [1][3][4]
Molecular Weight 126.15 g/mol [3][4]
InChI Key XDPRPKSTFBPPHU-UHFFFAOYSA-N [1][4]

| Synonyms | 2-Pentynoic acid, ethyl ester; Ethyl pent-2-ynoate |[1][3] |

Core Physical Properties: An Experimental Perspective

The physical properties of a compound dictate the conditions required for its purification, reaction, and storage. For this compound, its relatively high boiling point and immiscibility with water are key characteristics that inform laboratory practice.

Table 2: Key Physical Properties of this compound

Property Value Comments and Experimental Implications Source(s)
Appearance Colorless Liquid Allows for easy visual inspection for impurities or degradation. [2][5]
Boiling Point 178-179 °C (at 760 mmHg) Suitable for reactions at elevated temperatures with minimal evaporative loss. High purity can be achieved via atmospheric or vacuum distillation. [1][4][5]
Density 0.957 g/mL (at 25 °C) Slightly less dense than water. This property is critical for phase separation during aqueous workups. [1][4][6]
Refractive Index n20/D 1.439 - 1.4395 A useful, non-destructive method for rapid purity assessment of distilled fractions. [1][4]
Solubility Not miscible in water Simplifies product isolation from aqueous media via extraction with common organic solvents. [1][5][7]

| Flash Point | 38 °C to 64 °C | Classified as a flammable liquid.[3][4][6] The discrepancy in reported values underscores the need for caution. All handling should be performed away from ignition sources in a well-ventilated area.[4][6] |[1][4][6] |

The boiling point of 178-179 °C indicates strong intermolecular forces, primarily dipole-dipole interactions from the ester group.[1][4][5] This thermal stability allows for a broad range of reaction temperatures. However, for sensitive substrates or to prevent potential side reactions, purification by vacuum distillation is often the preferred method. The compound's density of 0.957 g/mL at 25 °C means it will form the upper layer in an extraction with water, a crucial detail for designing purification protocols.[1][4][6]

Synthetic Utility and Reaction Pathways

The dual functionality of this compound makes it a powerful intermediate. The electron-withdrawing ester group activates the alkyne for nucleophilic attack, making it an excellent Michael acceptor. This reactivity is central to the formation of carbon-carbon and carbon-heteroatom bonds, which are the cornerstone of pharmaceutical synthesis.

Generalized Michael Addition Pathway reagent This compound intermediate Michael Addition Intermediate reagent->intermediate nucleophile Nucleophile (Nu-H) (e.g., Amine, Thiol) nucleophile->intermediate 1,4-Conjugate Addition product Functionalized Alkene (Pharmaceutical Precursor) intermediate->product Protonation

Caption: Role of this compound as a Michael Acceptor.

This pathway is instrumental in building molecular complexity. For instance, reacting this compound with hydrazine derivatives can lead to the synthesis of pyrazolone heterocycles, a class of compounds known for a wide range of biological activities.[8]

Experimental Protocols for Handling and Purification

Trustworthy experimental results rely on the purity of the reagents. The following protocols provide a framework for the purification and characterization of this compound.

Protocol 1: Purification by Vacuum Distillation

The high boiling point of this compound makes vacuum distillation an ideal method for purification, as it lowers the boiling point and prevents thermal decomposition.

Methodology:

  • System Setup: Assemble a vacuum distillation apparatus using oven-dried glassware. Ensure all joints are properly sealed with high-vacuum grease. Attach the receiving flask to a cold trap cooled with dry ice/acetone or liquid nitrogen to protect the vacuum pump.

  • Charge the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask. Do not fill the flask more than two-thirds full.

  • Evacuate the System: Begin stirring and slowly open the vacuum source. A gradual pressure reduction prevents bumping.

  • Heating: Once the target pressure is stable, begin heating the distillation flask using a heating mantle.

  • Fraction Collection: Monitor the head temperature closely. Collect a small forerun fraction before collecting the main product fraction at a stable temperature and pressure.

  • Shutdown: After collecting the product, remove the heat source and allow the system to cool completely before slowly reintroducing air.

Protocol 2: Boiling Point Determination (Microscale)

For small-scale verification, a micro boiling point determination is efficient.

Methodology:

  • Sample Preparation: Place a few drops of the purified liquid into a small-diameter test tube (Thiele tube or similar).

  • Capillary Insertion: Invert a melting point capillary tube (sealed at one end) and place it, open end down, into the liquid.

  • Heating: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., silicone oil).

  • Observation: Heat the bath slowly. A fine stream of bubbles will emerge from the capillary as air expands and is replaced by vapor.

  • Equilibrium Point: Note the temperature at which the bubble stream just ceases upon slightly cooling the bath, and liquid begins to enter the capillary. This temperature is the boiling point at the ambient pressure.

Safety, Handling, and Storage

Due to its flammability and potential health hazards, strict adherence to safety protocols is mandatory.

  • GHS Hazards: this compound is classified as a flammable liquid.[3][6] It is reported to cause serious eye damage and may lead to allergy or asthma symptoms if inhaled.[3][4]

  • Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.[6]

  • Handling: Keep away from heat, sparks, and open flames.[5][9] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][10] Recommended storage temperature is between 2-8°C.[4][6] Keep away from oxidizing agents and acids.[1]

Conclusion

This compound is a chemical intermediate of significant value, particularly for professionals in drug discovery and development. Its distinct physical properties—a high boiling point and immiscibility in water—directly inform the experimental protocols for its purification and use. A thorough understanding of its reactivity, combined with stringent adherence to safety and handling guidelines, enables researchers to effectively leverage this versatile building block in the synthesis of complex and potentially therapeutic molecules.

References

  • PubChem. (n.d.). Ethyl pent-2-yn-1-oate | C7H10O2 | CID 99169.
  • PubChem. (n.d.). Ethyl pent-2-enoate | C7H12O2 | CID 102263.
  • Metasci. (n.d.). Safety Data Sheet Ethyl pentanoate.
  • PrepChem. (n.d.). Synthesis of ethyl-2-methyl-pentanoate.
  • Premier Consulting. (2015). Use Of Extrusion-Enabled Pharmaceutical Processes In Drug Development.
  • The Good Scents Company. (n.d.). ethyl (E)-2-pentenoate, 24410-84-2.
  • Elan Chemical. (2018). Safety Data Sheet.
  • PrepChem. (n.d.). Synthesis of ethyl-2-methyl-4-pentenoate.

Sources

An In-depth Technical Guide to the Solubility of Ethyl 2-Pentynoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 2-pentynoate, a key intermediate in pharmaceutical and chemical synthesis.[1] Moving beyond simple miscibility, this document delves into the theoretical underpinnings of solubility, employing Hansen Solubility Parameters (HSP) as a predictive tool. A detailed, field-proven experimental protocol for solubility determination is provided, empowering researchers and drug development professionals to make informed decisions in solvent selection, reaction optimization, and purification processes. This guide synthesizes theoretical principles with practical, actionable methodologies to ensure scientific integrity and experimental success.

Introduction: The Critical Role of Solubility in Synthesis and Development

The solubility of a compound in various organic solvents is a fundamental physicochemical property that dictates its behavior and applicability in a multitude of chemical processes. For a reactive intermediate like this compound, understanding its solubility profile is not merely an academic exercise but a critical determinant of success in synthetic applications.[1] Inadequate solubility can lead to poor reaction kinetics, incomplete conversions, and challenging purification procedures, ultimately impacting yield, purity, and scalability.

In the context of drug development, where this compound may serve as a building block for active pharmaceutical ingredients (APIs), a thorough understanding of its solubility is paramount. It influences the choice of reaction media, crystallization solvents, and formulation excipients. This guide, therefore, aims to provide a robust framework for both predicting and experimentally verifying the solubility of this compound in a range of common organic solvents.

Physicochemical Profile of this compound

A foundational understanding of the intrinsic properties of this compound is essential for comprehending its interactions with various solvents.

PropertyValueSource
Molecular Formula C₇H₁₀O₂[2][3][4]
Molecular Weight 126.15 g/mol [2][3][4]
Appearance Colorless liquid[5]
Density 0.957 g/mL at 25 °C[2][3][6]
Boiling Point 178-179 °C[2][3][6]
Refractive Index (n20/D) 1.439[2][3][6]
Water Solubility Not miscible[1][7]
SMILES CCOC(=O)C#CCC[2][3]
InChI Key XDPRPKSTFBPPHU-UHFFFAOYSA-N[2][3]

The structure of this compound, featuring a terminal ethyl group, an ester functionality, and an internal alkyne, contributes to its moderate polarity. The presence of the ester group allows for dipole-dipole interactions and hydrogen bond acceptance, while the hydrocarbon chain imparts a degree of nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the specific characteristics of the solvent.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The age-old adage "like dissolves like" provides a useful, albeit qualitative, starting point for predicting solubility.[8] This principle is quantified and made more predictive through the use of solubility parameters. The Hansen Solubility Parameter (HSP) theory is a powerful tool that dissects the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5]

The central tenet of HSP theory is that substances with similar HSP values are likely to be miscible.[5] The "distance" (Ra) between the HSP values of two substances in a three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [9]

A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility.

Calculating the Hansen Solubility Parameters of this compound

For this compound (CH₃-CH₂-C≡C-COO-CH₂-CH₃), the contributing groups are:

  • 2 x -CH₃

  • 2 x -CH₂-

  • 1 x -C≡C-

  • 1 x -COO-

By summing the contributions of these groups to the dispersion (Fdi), polar (Fpi), and hydrogen bonding (Ehi) components, and dividing by the molar volume (Vm), the HSPs can be calculated.

GroupFdi (J⁰.⁵ cm¹.⁵/mol)Fpi² (J cm³/mol²)Ehi (J/mol)
-CH₃42000
-CH₂-27000
-C≡C-45000
-COO-4101600004000

Calculations:

  • ΣFdi = (2 * 420) + (2 * 270) + 450 + 410 = 2240 J⁰.⁵ cm¹.⁵/mol

  • ΣFpi² = 160000 J cm³/mol²

  • ΣEhi = 4000 J/mol

  • Molar Volume (Vm) = Molecular Weight / Density = 126.15 g/mol / 0.957 g/cm³ ≈ 131.82 cm³/mol

HSP for this compound:

  • δD = ΣFdi / Vm = 2240 / 131.82 ≈ 17.0 MPa⁰.⁵

  • δP = (ΣFpi²)⁰.⁵ / Vm = (160000)⁰.⁵ / 131.82 ≈ 3.0 MPa⁰.⁵

  • δH = (ΣEhi / Vm)⁰.⁵ = (4000 / 131.82)⁰.⁵ ≈ 5.5 MPa⁰.⁵

Predicted Solubility based on HSP Distance

Using the calculated HSPs for this compound, we can predict its relative solubility in a range of common organic solvents by calculating the HSP distance (Ra). A lower Ra value suggests better solubility.

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)Ra (HSP Distance)Predicted Solubility
This compound 17.0 3.0 5.5 0.0 Self-miscible
Acetone15.510.47.07.8Good
Acetonitrile15.318.06.115.2Poor
n-Butanol16.05.715.810.7Moderate
Dichloromethane17.07.37.34.6Excellent
Dimethylformamide (DMF)17.413.711.312.2Moderate
Dimethyl sulfoxide (DMSO)18.416.410.214.2Poor
Ethanol15.88.819.415.0Poor
Ethyl Acetate15.85.37.23.3Excellent
Hexane14.90.00.06.8Moderate
Methanol14.712.322.319.3Very Poor
Tetrahydrofuran (THF)16.85.78.03.8Excellent
Toluene18.01.42.04.1Excellent

Disclaimer: These are predicted values based on a group contribution method and should be experimentally verified.

Experimental Protocol for Solubility Determination

While theoretical predictions are invaluable for initial screening, experimental verification is imperative for confirming solubility and obtaining quantitative data. The following protocol outlines a robust and self-validating method for determining the solubility of this compound in organic solvents.

Materials and Equipment
  • This compound (≥97% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars

  • Constant temperature bath or block

  • Calibrated pipettes or syringes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

  • Class A volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology
  • Solvent Equilibration: Place a known volume of the test solvent (e.g., 2.00 mL) into a tared vial containing a small magnetic stir bar. Seal the vial and allow it to equilibrate to the desired temperature (e.g., 25 °C) in a constant temperature bath for at least 30 minutes.

  • Incremental Solute Addition: Add a small, accurately weighed amount of this compound to the vial. Reseal the vial and stir vigorously until the solute is completely dissolved. Visually inspect for any undissolved droplets.

  • Iterative Addition to Saturation: Continue adding small, weighed increments of this compound, allowing the solution to equilibrate and ensuring complete dissolution after each addition. The point of saturation is reached when a slight excess of this compound no longer dissolves and a second phase (undissolved droplets) persists for an extended period (e.g., > 1 hour) with continuous stirring.

  • Equilibration of Saturated Solution: Once saturation is achieved, allow the sealed vial to stir at a constant temperature for a minimum of 24 hours to ensure that equilibrium is reached. This is a critical step for obtaining thermodynamically valid solubility data.

  • Phase Separation and Sampling: After equilibration, stop the stirring and allow the undissolved this compound to settle. Carefully withdraw a known aliquot of the clear, saturated supernatant using a pre-warmed (to the equilibration temperature) pipette or syringe.

  • Quantitative Analysis: Accurately dilute the sampled aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., GC-FID). Prepare a series of calibration standards of this compound of known concentrations. Analyze the standards and the diluted sample to determine the concentration of this compound in the saturated solution.

  • Calculation of Solubility: Express the solubility in appropriate units, such as g/100 mL, mol/L, or as a weight percentage.

Self-Validating System Checks
  • Approach to Equilibrium from Both Sides: To ensure true equilibrium has been reached, perform a parallel experiment where a supersaturated solution is prepared at a slightly higher temperature and then allowed to cool and equilibrate at the target temperature. The solubility values obtained from both undersaturated and supersaturated starting points should converge.

  • Time to Equilibrium Study: For a new solvent system, it is advisable to take samples at different time points (e.g., 12, 24, 48 hours) to confirm that the concentration in the supernatant has reached a plateau.

  • Purity of Materials: The purity of both the solute and the solvent should be confirmed prior to the experiment, as impurities can significantly affect solubility measurements.

Visualization of the Solubility Determination Workflow

The following diagram illustrates the logical flow of predicting and experimentally verifying the solubility of this compound.

Solubility_Workflow cluster_prediction Theoretical Prediction cluster_experimental Experimental Verification A Identify Functional Groups (this compound) B Select Group Contribution Method (Hoftyzer-van Krevelen) A->B C Calculate HSP for This compound (δD, δP, δH) B->C E Calculate HSP Distance (Ra) C->E D Obtain HSP for Common Solvents D->E F Predict Relative Solubility E->F G Prepare Saturated Solution (Constant Temperature) F->G Inform Solvent Selection H Equilibrate for 24h G->H I Sample Supernatant H->I J Quantitative Analysis (e.g., GC-FID) I->J K Determine Quantitative Solubility J->K K->F Validate Prediction

Sources

A Comprehensive Technical Guide to the Safe Handling of Ethyl 2-pentynoate for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the safety protocols and handling procedures for Ethyl 2-pentynoate (CAS No. 55314-57-3). Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety measures, ensuring a proactive and informed approach to laboratory safety. This compound is a valuable intermediate in pharmaceutical synthesis, and a thorough understanding of its properties is paramount for mitigating risk and ensuring experimental integrity.[1][2]

Compound Identification and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is the first step in a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform appropriate handling and storage strategies.

PropertyValueSource(s)
CAS Number 55314-57-3[3][4][5]
Molecular Formula C₇H₁₀O₂[3][4][5]
Molecular Weight 126.15 g/mol [4][5]
Appearance Colorless to pale yellow liquid[3][6]
Odor Characteristic[3]
Boiling Point 178-179 °C (at 760 mmHg)[1][3][4]
Density 0.957 g/mL at 25 °C[1][4][5]
Flash Point 38 °C (100.4 °F) - Closed Cup[4]
Water Solubility Not miscible[1][2]
Refractive Index n20/D 1.439[4][5]

Hazard Analysis and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) provides a universal framework for understanding these risks. The primary hazards are associated with its flammability, potential to cause severe eye damage, and risk of respiratory sensitization.[4]

Hazard ClassCategoryHazard StatementPictogram
Flammable Liquids Category 3H226: Flammable liquid and vapourFlame
Serious Eye Damage Category 1H318: Causes serious eye damageCorrosion
Respiratory Sensitization Category 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaledHealth Hazard

Signal Word: Danger [4]

Causality of Hazards:

  • Flammability (H226): With a flash point of 38 °C, this compound can be ignited by sparks, open flames, or hot surfaces at temperatures commonly found in a laboratory setting.[4] Its vapor can travel to an ignition source and flash back.

  • Serious Eye Damage (H318): This classification indicates that direct contact can cause irreversible damage to the eye tissue.[4] The ester functional group can be hydrolyzed upon contact with eye moisture, potentially forming acids that contribute to the corrosive effect.

  • Respiratory Sensitization (H334): Inhalation of aerosols or vapors may lead to an allergic-type reaction in susceptible individuals, causing asthma-like symptoms.[4] Subsequent exposure, even at very low levels, can trigger a severe respiratory response.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach, prioritizing engineering controls over personal protective equipment, is essential for minimizing exposure. This concept is known as the Hierarchy of Controls.

cluster_controls Hierarchy of Controls elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

3.1. Engineering Controls The primary engineering control for handling this compound is a properly functioning chemical fume hood. This isolates the process, captures vapors at the source, and prevents inhalation exposure.[3] All transfers, reactions, and manipulations of this compound should be performed within a fume hood.

3.2. Personal Protective Equipment (PPE) PPE is the last line of defense and must be selected based on the specific hazards identified.

  • Eye and Face Protection: Due to the severe eye damage risk (H318), standard safety glasses are insufficient.

    • Protocol: Wear chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[7] For procedures with a higher risk of splashing, such as transfers of larger volumes, a full-face shield must be worn in addition to goggles.[4]

  • Skin and Body Protection:

    • Protocol: Wear nitrile or other chemically resistant gloves. Remove gloves carefully to avoid skin contamination.[3] A flame-resistant laboratory coat and long-sleeved clothing are mandatory to protect the skin from accidental contact.[7]

  • Respiratory Protection:

    • Protocol: Under normal conditions of use within a fume hood, respiratory protection is not required.[3] However, in situations where ventilation is inadequate or if a significant release occurs, a full-face respirator with a combination filter for organic vapors and particulates (e.g., Type ABEK, EN14387) is necessary.[4]

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to prevent accidents.

4.1. Handling Protocol

  • Preparation: Before beginning work, ensure a chemical spill kit is accessible. Confirm the fume hood is operational and the sash is at the appropriate working height.

  • Grounding: For transfers involving metal containers, ground and bond the containers to prevent static discharge, a potential ignition source.[7]

  • Dispensing: Use only non-sparking tools.[7] Dispense the liquid slowly to minimize splashing and vapor generation.

  • Heating: When heating is required, use a controlled heating mantle or water bath. Never use an open flame.[3]

  • Post-Handling: After use, tightly close the container. Decontaminate the work area and wash hands thoroughly with soap and water.

4.2. Storage Protocol

  • Temperature: Store in a refrigerator at a temperature between 2-8°C.[4][5]

  • Location: Keep containers in a dry, cool, and well-ventilated place designated for flammable liquids.[3][7]

  • Ignition Sources: Store away from all sources of heat, sparks, open flames, and direct sunlight.[3]

  • Incompatibilities: Segregate from incompatible materials, particularly strong oxidizing agents and acids, with which it may react exothermically.[2]

  • Container: Keep the container tightly closed to prevent the escape of vapors and potential contamination.[3][7]

Emergency Procedures

Rapid and correct response during an emergency can significantly reduce the severity of an incident.

5.1. First Aid Measures

Exposure RouteProtocolSource(s)
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]
Skin Contact Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or other symptoms occur.[3][7]
Inhalation Move the exposed person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3][8]
Ingestion Do NOT induce vomiting. Clean mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person. Seek medical attention.[3][9]

5.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide. Water mist may be used to cool closed containers but may be ineffective for extinguishing the fire.[3][10]

  • Specific Hazards: The liquid is flammable, and its vapors can form explosive mixtures with air. Containers may rupture or explode when heated.[3]

  • Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3]

5.3. Accidental Release (Spill) Protocol The appropriate response to a spill depends on its size and location. The following workflow outlines the decision-making process for a laboratory spill.

spill Spill Occurs alert Alert personnel in the immediate area spill->alert assess Assess the Spill alert->assess evacuate EVACUATE AREA Call Emergency Response (e.g., EH&S) assess->evacuate Is spill large (>100 mL)? Is ventilation poor? Are you untrained? cleanup Proceed with Minor Spill Cleanup assess->cleanup Spill is small (<100 mL) & you are trained ignite Remove all ignition sources cleanup->ignite ppe Don appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) contain Contain spill with non-combustible absorbent (sand, vermiculite) ppe->contain ignite->ppe collect Collect absorbed material into a sealed, labeled waste container contain->collect decon Decontaminate spill area collect->decon dispose Dispose of waste through proper channels decon->dispose

Caption: Decision workflow for responding to a chemical spill.

Minor Spill (<100 mL) Cleanup Protocol:

  • Alert & Secure: Notify personnel in the immediate vicinity. Ensure the area is well-ventilated (i.e., inside a fume hood) and remove all ignition sources.[11][12]

  • Don PPE: Wear, at a minimum, a lab coat, chemical-resistant gloves, and chemical splash goggles with a face shield.[11]

  • Contain: Confine the spill by applying a non-combustible absorbent material like sand, vermiculite, or diatomaceous earth, working from the outside edge toward the center.[12][13] Do not use paper towels, as this can increase the rate of evaporation and fire risk.[12]

  • Collect: Once the liquid is fully absorbed, use non-sparking tools (e.g., plastic scoop) to collect the material.[13] Place it into a sturdy, sealable container (e.g., a polyethylene bag or bottle).[13]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleanup materials into the waste container.

  • Dispose: Seal and label the container as "Hazardous Waste: this compound Spill Debris." Arrange for disposal through your institution's Environmental Health & Safety (EH&S) office.[3]

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

Protocol for Disposal:

  • Containerization: All waste containing this compound, including unused product and spill cleanup materials, must be collected in a clearly labeled, sealed, and chemically compatible container.[14]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Segregation: Do not mix this compound waste with incompatible waste streams, such as strong oxidizers.[14]

  • Disposal Route: Never dispose of this compound down the sanitary sewer or in the regular trash.[14] All waste must be disposed of through your institution's licensed hazardous waste disposal program.[3][7]

  • Empty Containers: Rinse empty containers three times with a suitable solvent (e.g., ethanol). The first rinseate must be collected and disposed of as hazardous waste.[14]

Conclusion

This compound is a useful chemical intermediate whose risks can be effectively managed through a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to established safety protocols. By understanding the specific hazards of flammability, severe eye damage, and respiratory sensitization, researchers can implement the measures outlined in this guide to ensure a safe and controlled laboratory environment.

References

  • The Good Scents Company. (n.d.). ethyl 2-pentenoate, 2445-93-4.
  • The Good Scents Company. (n.d.). ethyl (E)-2-pentenoate, 24410-84-2.
  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, ethyl 2-methylpentanoate, CAS Registry Number 39255-32-8. Food and Chemical Toxicology, 189, 114651.
  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, ethyl 2-methyl-4-pentenoate, CAS Registry Number 15706-73-7. Food and Chemical Toxicology, 153, 112275.
  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
  • Iowa State University Environmental Health and Safety. (n.d.). Spills, Leaks, and Releases.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102263, Ethyl pent-2-enoate.
  • Florida International University Environmental Health and Safety. (n.d.). Spill Response Procedures.
  • University of Tennessee Knoxville Environmental Health & Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • University of Manitoba Environmental Health and Safety. (n.d.). Chemical Spill Response Procedure.
  • CanGardCare. (2021, April 1). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?.
  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • Kamat Lab. (n.d.). Standard Operating Procedure for Handling, Storage and Disposal for Time Sensitive Chemicals.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.

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An In-depth Technical Guide to the Synthesis of Ethyl 2-Pentynoate from 2-Pentynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The synthesis of α,β-unsaturated esters, such as ethyl 2-pentynoate, is a fundamental process in organic chemistry, with applications in the development of pharmaceuticals, fragrances, and specialty polymers. This guide provides a comprehensive technical overview for the conversion of 2-pentynoic acid to its corresponding ethyl ester. We will delve into the mechanistic underpinnings of the two primary esterification methodologies—the classic Fischer-Speier esterification and the milder Steglich esterification. This document is designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the critical scientific rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the chemical transformations involved.

Introduction

This compound (CAS 55314-57-3) is a valuable chemical intermediate characterized by its conjugated triple bond and ester functionality. This structure imparts unique reactivity, making it a useful building block in organic synthesis. The most direct and atom-economical approach to its synthesis is the esterification of 2-pentynoic acid with ethanol. The selection of the appropriate esterification method is paramount and is dictated by the stability of the substrate and the desired reaction conditions. This guide will explore the acid-catalyzed Fischer esterification, a robust and scalable method, and the DCC-mediated Steglich esterification, an essential alternative for substrates that are sensitive to harsh acidic conditions.

Part 1: Mechanistic Foundations of Esterification

A thorough understanding of the reaction mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. Two distinct, reliable pathways for the esterification of 2-pentynoic acid are presented below.

1.1 The Fischer-Speier Esterification: An Equilibrium-Driven Process

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1] It is a reversible nucleophilic acyl substitution that proceeds via a tetrahedral intermediate.[2] The reaction's equilibrium nature necessitates strategic intervention to drive it towards the product.[3][4]

The Mechanism Unveiled:

  • Protonation of the Carbonyl: A strong acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the 2-pentynoic acid. This significantly increases the electrophilicity of the carbonyl carbon.[4][5]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting the -OH into a much better leaving group (-OH₂⁺).[5]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a resonance-stabilized, protonated ester.[2]

  • Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the acid catalyst or another alcohol molecule) to yield the final this compound and regenerate the acid catalyst.[6]

The entire process is in equilibrium. To achieve high yields, the equilibrium must be shifted to the right according to Le Châtelier's principle. This is typically achieved by using a large excess of the alcohol reactant or by actively removing water as it is formed.[4][6]

Fischer_Esterification Fischer-Speier Esterification Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack & Intermediate Formation cluster_2 Elimination & Product Formation A 2-Pentynoic Acid + H⁺ B Protonated Carboxylic Acid (Enhanced Electrophile) A->B Protonation D Tetrahedral Intermediate (Oxonium Ion) B->D Attack C Ethanol (Nucleophile) C->D E Protonated Hemiacetal D->E Proton Transfer F Protonated Ester + H₂O E->F Elimination of H₂O G This compound (Product) + H⁺ F->G Deprotonation

Caption: The acid-catalyzed mechanism for Fischer esterification.

1.2 The Steglich Esterification: A Mild Alternative

For substrates that are sensitive to strong acids or high temperatures, the Steglich esterification offers a mild and efficient alternative.[7] This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent to activate the carboxylic acid and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[8][9]

The Mechanism Unveiled:

  • Activation of Carboxylic Acid: The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate.[8] This intermediate is analogous in reactivity to a carboxylic anhydride.

  • Catalysis by DMAP: DMAP, being a stronger nucleophile than the alcohol, attacks the O-acylisourea. This forms a reactive N-acylpyridinium intermediate ("active ester") and releases the isourea.[7][8] This step is crucial for accelerating the reaction and suppressing side reactions.

  • Nucleophilic Attack by Alcohol: The alcohol attacks the highly electrophilic acyl group of the N-acylpyridinium intermediate.

  • Product Formation: The tetrahedral intermediate collapses to form the desired ester, regenerating the DMAP catalyst. The protonated isourea is neutralized to form the highly stable and insoluble N,N'-dicyclohexylurea (DCU) byproduct.[8] A key advantage of this method is that the DCU byproduct precipitates from most organic solvents and can be easily removed by filtration.[7]

Steglich_Esterification Steglich Esterification Mechanism cluster_0 Activation cluster_1 Catalysis and Ester Formation A 2-Pentynoic Acid + DCC B O-Acylisourea (Reactive Intermediate) A->B D N-Acylpyridinium Ion (Active Ester) B->D Attack by DMAP G Dicyclohexylurea (DCU) (Byproduct) B->G Protonation & Collapse C DMAP (Catalyst) C->D F This compound + Regenerated DMAP D->F Attack by Alcohol E Ethanol E->F

Caption: The DCC/DMAP-mediated mechanism for Steglich esterification.

1.3 Method Selection Rationale

The choice between Fischer and Steglich esterification is a critical decision based on the substrate's properties and the desired experimental conditions.

FeatureFischer-Speier EsterificationSteglich Esterification
Catalyst/Reagent Strong Acid (H₂SO₄, p-TsOH)[10]DCC (coupling agent), DMAP (catalyst)[9]
Conditions High temperature (reflux)[4]Room temperature[9]
Byproducts Water[2]N,N'-dicyclohexylurea (DCU)[9]
Advantages Inexpensive reagents, scalable, simple workup for robust molecules.[5]Mild conditions, high yields, suitable for acid/heat-sensitive substrates.[7][8]
Disadvantages Harsh conditions (acid, heat), equilibrium limited, not suitable for sensitive functional groups.[11]Expensive reagents, DCU byproduct can be difficult to remove completely, DCC is an allergen.[12][13]
Ideal For Large-scale synthesis of simple, robust esters.Complex molecules, acid-labile substrates, sterically hindered alcohols.[8]
Part 2: Experimental Protocol - Fischer Esterification of 2-Pentynoic Acid

This protocol details a standard laboratory procedure for synthesizing this compound using Fischer esterification with a Dean-Stark apparatus to ensure a high yield.

2.1 Materials and Reagents
ReagentFormulaMW ( g/mol )Density (g/mL)AmountMoles
2-Pentynoic AcidC₅H₆O₂98.10~1.02210.0 g0.102
Ethanol (absolute)C₂H₅OH46.070.78950 mL0.854
TolueneC₇H₈92.140.86760 mL-
Sulfuric Acid (conc.)H₂SO₄98.081.841 mL~0.018
Sodium BicarbonateNaHCO₃84.01-Sat. aq. soln.-
Sodium ChlorideNaCl58.44-Sat. aq. soln.-
Anhydrous MgSO₄/Na₂SO₄---As needed-

Equipment: 250 mL round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, distillation apparatus.

2.2 Safety Precautions
  • 2-Pentynoic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[14] Handle in a well-ventilated fume hood.

  • Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.[15] Extremely corrosive. Always add acid to the solvent slowly. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Toluene: Flammable liquid and vapor. Can cause skin irritation and is harmful if inhaled.

  • General: Perform the entire procedure in a well-ventilated fume hood. Wear safety goggles, a lab coat, and appropriate gloves at all times.

2.3 Step-by-Step Protocol
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-pentynoic acid (10.0 g, 0.102 mol), ethanol (50 mL), and toluene (60 mL).

    • Assemble a Dean-Stark apparatus with a reflux condenser atop the flask.[10] The toluene forms an azeotrope with the water produced, which is collected in the side arm of the trap, physically removing it from the reaction mixture and driving the equilibrium toward the ester product.[16][17]

    • Begin stirring the mixture.

  • Catalyst Addition and Reflux:

    • Slowly and carefully, add concentrated sulfuric acid (1 mL) to the stirring mixture through the top of the condenser.

    • Heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by observing the collection of water in the graduated arm of the Dean-Stark trap. The theoretical amount of water to be collected is approximately 1.84 mL.

    • Continue refluxing for 3-5 hours, or until water ceases to collect in the trap.[10]

  • Work-up and Neutralization:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully dismantle the apparatus and transfer the mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 50 mL of water.

      • 50 mL of saturated sodium bicarbonate (NaHCO₃) solution. Caution: CO₂ evolution will occur. Vent the funnel frequently. This step neutralizes the remaining sulfuric acid catalyst.[10]

      • 50 mL of saturated sodium chloride (NaCl) solution (brine). This helps to break up any emulsions and removes excess water from the organic layer.

    • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent from the organic solution.

    • Remove the bulk of the toluene and excess ethanol using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound. The boiling point is reported as 178-179 °C at atmospheric pressure.

Experimental_Workflow A 1. Reagent Charging (2-Pentynoic Acid, EtOH, Toluene in Round-Bottom Flask) B 2. Catalyst Addition (Conc. H₂SO₄) A->B C 3. Reflux with Dean-Stark Trap (Water Removal Drives Reaction) B->C D 4. Cooling & Quenching C->D E 5. Liquid-Liquid Extraction (Wash with H₂O, NaHCO₃, Brine) D->E F 6. Drying (Dry organic layer with MgSO₄) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Purification (Fractional Distillation) G->H I Pure this compound H->I

Caption: Workflow for the Fischer esterification of 2-pentynoic acid.

2.4 Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance Colorless to pale yellow liquid
Molecular Weight 126.15 g/mol
Boiling Point 178-179 °C (lit.)
Density 0.957 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.439 (lit.)

Further confirmation should be obtained via spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

References
  • Moodle. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism.
  • Organic Chemistry Portal. Fischer Esterification.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Organic Chemistry Portal. Steglich Esterification.
  • Chemistry Steps. Fischer Esterification.
  • Grokipedia. Steglich esterification.
  • BYJU'S. Fischer esterification reaction.
  • Orick Médico Sarl. Dean-Stark Apparatus.
  • SynArchive. Steglich Esterification.
  • Wikipedia. Dean–Stark apparatus.
  • Scoilnet. Dean Stark Apparatus.
  • University of Illinois Springfield. Types of Organic Reactions- Esterification Using a Dean-Stark Trap.
  • Scribd. Steglich Esterification Guide.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Wikipedia. Steglich esterification.
  • PubChem. Ethyl pent-2-yn-1-oate.
  • Sigma-Aldrich. Thionyl chloride Safety Data Sheet.
  • Sigma-Aldrich. This compound 97%.
  • Organic Chemistry Data. Acid to Ester - Common Conditions.
  • Google Patents. US6992209B2 - Methods of forming alpha, beta-unsaturated acids and esters.
  • Chemistry Steps. Converting Carboxylic Acids to Esters.
  • Fisher Scientific. 2-Pentynoic acid Safety Data Sheet.
  • Sigma-Aldrich. This compound 97%.
  • University of Missouri–St. Louis. The Fischer Esterification.
  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine.
  • ChemSpider Synthetic Pages. DCC coupling of an alcohol to a carboxylic acid.
  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?.

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An In-depth Technical Guide to Ethyl 2-pentynoate: Properties, Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 2-pentynoate (CAS 55314-57-3), a versatile building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthetic methodologies, reactivity profile, and practical applications of this valuable compound, with a focus on providing actionable insights and robust experimental protocols.

Core Molecular Profile and Physicochemical Properties

This compound is a colorless liquid characterized by a fruity odor.[1] Its structure, featuring a terminal ethyl group on a five-carbon chain containing a carbon-carbon triple bond at the 2-position, renders it a key intermediate for a variety of chemical transformations. The molecule's formal IUPAC name is ethyl pent-2-ynoate.[2][3]

Structural and General Data
IdentifierValueSource(s)
CAS Number 55314-57-3[2]
Molecular Formula C₇H₁₀O₂[2]
Molecular Weight 126.15 g/mol
Canonical SMILES CCC#CC(=O)OCC[1]
InChIKey XDPRPKSTFBPPHU-UHFFFAOYSA-N
Physicochemical Data

The physical properties of this compound are critical for its handling, purification, and use in reactions.

PropertyValueSource(s)
Boiling Point 178-179 °C (at 760 mmHg)
Density 0.957 g/mL at 25 °C
Refractive Index (n20/D) 1.439
Flash Point 38 °C (100.4 °F) - closed cup
Solubility Not miscible in water.[1] Soluble in alcohol.

Synthesis and Purification

The most common and direct route to this compound is the Fischer esterification of 2-pentynoic acid with ethanol, catalyzed by a strong acid. This method is favored for its simplicity and the use of readily available starting materials.

Experimental Protocol: Fischer Esterification of 2-Pentynoic Acid

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

  • 2-Pentynoic acid

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate for extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-pentynoic acid (1.0 eq) and a large excess of anhydrous ethanol (e.g., 5-10 eq, which also serves as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, most of the excess ethanol is removed under reduced pressure using a rotary evaporator.

  • Extraction: The residue is diluted with diethyl ether or ethyl acetate and transferred to a separatory funnel. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid - perform carefully due to CO₂ evolution), and finally with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.

Purification: Vacuum Distillation and Flash Chromatography

Due to its relatively high boiling point, purification of the crude product is best achieved by vacuum distillation . This minimizes the risk of thermal decomposition.

For smaller scales or for removing non-volatile impurities, flash column chromatography on silica gel is an effective alternative. A common solvent system would be a gradient of ethyl acetate in hexanes, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity.[4][5] An appropriate starting point for the elution solvent can be determined by TLC, aiming for an Rf value of 0.25-0.35 for the product.[5]

Spectroscopic Characterization

Confirming the identity and purity of the synthesized this compound is crucial. The following is an interpretation of its expected spectroscopic data.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum provides a clear fingerprint of the molecule's structure.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.2Quartet (q)2H-O-CH₂ -CH₃
~ 2.3Quartet (q)2H-C≡C-CH₂ -CH₃
~ 1.3Triplet (t)3H-O-CH₂-CH₃
~ 1.1Triplet (t)3H-C≡C-CH₂-CH₃

The quartet for the methylene group of the ethyl ester arises from coupling to the adjacent methyl group. Similarly, the quartet for the methylene group next to the alkyne is due to coupling with its neighboring methyl group. The two methyl groups appear as triplets.

¹³C NMR Spectroscopy (Carbon NMR)

The carbon NMR spectrum will show seven distinct signals, corresponding to each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment | | :--- | :--- | :--- | | ~ 165-175 | C =O (Ester carbonyl) | | ~ 80-90 | -C ≡C-CH₂- | | ~ 70-80 | -C≡C -C=O | | ~ 60-65 | -O-CH₂ -CH₃ | | ~ 15-20 | -C≡C-CH₂ -CH₃ | | ~ 14 | -O-CH₂-CH₃ | | ~ 12 | -C≡C-CH₂-CH₃ |

Note: The sp-hybridized carbons of the alkyne appear in the midfield region, while the ester carbonyl is significantly downfield.[6]

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~ 2980-2850Medium-StrongC-H (sp³) stretch
~ 2260-2100Medium-Weak-C≡C- (internal alkyne) stretch
~ 1715StrongC=O (ester) stretch
~ 1250-1000StrongC-O (ester) stretch

The presence of a strong absorption around 1715 cm⁻¹ is characteristic of an ester carbonyl, while the weaker band in the 2260-2100 cm⁻¹ region confirms the presence of the internal alkyne.[7][8]

Mass Spectrometry (MS)

Under electron ionization (EI), this compound will exhibit a molecular ion peak (M⁺) at m/z = 126. Key fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OEt, M-45) and the loss of ethylene via McLafferty rearrangement if applicable, though less common for alkynoates.[9][10]

Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by its two functional groups: the electron-deficient alkyne and the ester. The conjugation of the triple bond with the carbonyl group makes the β-carbon electrophilic and susceptible to nucleophilic attack.

G cluster_main Key Reactions of this compound Ethyl_2_pentynoate This compound Michael_Adduct Michael Adduct Ethyl_2_pentynoate->Michael_Adduct Michael (1,4-Conjugate) Addition (e.g., with R₂CuLi, R₂NH) Cyclohexadiene_Derivative Cyclohexadiene Derivative Ethyl_2_pentynoate->Cyclohexadiene_Derivative [4+2] Cycloaddition (Diels-Alder Reaction) Ethyl_pentanoate Ethyl pentanoate (Saturated Ester) Ethyl_2_pentynoate->Ethyl_pentanoate Catalytic Hydrogenation (e.g., H₂, Pd/C) Heterocycle Heterocyclic Compound (e.g., Pyrimidine) Ethyl_2_pentynoate->Heterocycle Annulation Reactions (e.g., with Urea/Amidine)

Caption: Major reaction pathways of this compound.

Michael (1,4-Conjugate) Addition

Soft nucleophiles, such as Gilman cuprates (R₂CuLi), amines, and thiolates, preferentially attack the β-carbon in a conjugate addition fashion. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.[11][12]

Caption: Mechanism of Michael addition to this compound.

Diels-Alder Reaction

As a dienophile, this compound can react with conjugated dienes to form cyclohexadiene derivatives. The electron-withdrawing nature of the ester group activates the alkyne for this [4+2] cycloaddition. This reaction is highly valuable for the construction of six-membered rings.[13]

Catalytic Hydrogenation

The triple bond can be fully or partially reduced. Complete reduction to the corresponding saturated ester, Ethyl pentanoate, can be achieved using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. Partial reduction to the (Z)-alkene can be accomplished using Lindlar's catalyst.

Synthesis of Heterocycles

Alkynyl esters are crucial precursors for the synthesis of a wide array of heterocyclic compounds. For instance, condensation of this compound with urea or amidines can lead to the formation of pyrimidine derivatives, a core scaffold in many pharmaceuticals. This makes this compound a valuable starting material in medicinal chemistry programs, particularly in the development of analogues of bioactive molecules like 5-fluorouracil.

Applications in Research and Drug Development

The primary application of this compound is as a versatile intermediate in organic synthesis.[7] Its ability to undergo a variety of transformations allows for the efficient construction of complex molecular architectures.

  • Pharmaceutical Intermediate: As highlighted, its role in forming heterocyclic systems like pyrimidines, pyrroles, and quinolines makes it directly relevant to drug discovery. These scaffolds are present in a vast number of approved drugs, including anticancer, antiviral, and anti-inflammatory agents.

  • Building Block for Natural Product Synthesis: The functional handles present in this compound allow for its incorporation into the total synthesis of complex natural products.

  • Materials Science: Alkynoate derivatives can be used in the synthesis of polymers and other advanced materials.

Safety and Handling

This compound is a flammable liquid and vapor and causes serious eye damage.[1] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of vapors.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1] Recommended storage temperature is 2-8°C.

  • Incompatibilities: Incompatible with strong oxidizing agents and strong acids.

References

  • Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing. (2023-05-09). [Link]
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Methodological & Application

Application Notes & Protocols: Ethyl 2-Pentynoate in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Ethyl 2-Pentynoate in Synthesis

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated system.[1][2] While α,β-unsaturated ketones and esters are common substrates, α,β-alkynyl esters, such as this compound, offer unique synthetic advantages. Their reaction with nucleophiles yields highly functionalized β-substituted acrylates, which are pivotal intermediates in organic synthesis.

Unlike their alkene counterparts, the alkyne moiety of this compound leads to the formation of products retaining a valuable carbon-carbon double bond. This functionality allows for further downstream transformations, making the resulting Michael adducts exceptionally versatile building blocks. This guide provides an in-depth exploration of this compound as a Michael acceptor, focusing on detailed protocols for its reaction with nitrogen, sulfur, and carbon nucleophiles and the subsequent applications of these adducts in modern drug discovery and development.[3]

Section 1: The Fundamental Mechanism of Conjugate Addition

The reaction proceeds via the attack of a nucleophile (the Michael donor) on the β-carbon of this compound (the Michael acceptor).[4][5] This regioselectivity is driven by the polarization of the conjugated system, which extends the electrophilic character of the carbonyl carbon to the β-carbon. The resulting intermediate is a resonance-stabilized vinyl anion, which is subsequently protonated to yield the final product, typically as a mixture of (E)- and (Z)-isomers. The stereochemical outcome can often be influenced by reaction conditions and the nature of the nucleophile.[6][7]

Caption: General mechanism of Michael addition to this compound.

Section 2: Aza-Michael Addition: A Gateway to β-Enamino Esters

The aza-Michael addition of amines to this compound is a highly efficient method for synthesizing β-enamino esters.[8] These compounds are not merely stable enamines; they are versatile precursors for a vast array of nitrogen-containing heterocycles, including pyridinones and pyrazolones, which are privileged structures in medicinal chemistry.[9][10]

Causality Behind Experimental Choices
  • Primary vs. Secondary Amines: Primary amines react readily, often without a catalyst, to form the more stable (Z)-enamino ester due to intramolecular hydrogen bonding. Secondary amines, lacking an N-H bond for stabilization, may react more sluggishly and often benefit from mild base catalysis.

  • Solvent: While the reaction can be run neat, solvents like ethanol or toluene are often used to ensure homogeneity and control the reaction temperature. For catalyst-free reactions, polar solvents can sometimes accelerate the reaction.

Experimental Protocol 1: Catalyst-Free Addition of Aniline

This protocol describes the direct addition of a primary aromatic amine to this compound.

1. Reaction Setup:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.26 g, 10 mmol, 1.0 eq).

  • Add ethanol (10 mL) to dissolve the ester.

  • Add aniline (1.02 g, 11 mmol, 1.1 eq) to the stirring solution.

2. Reaction Execution:

  • Heat the mixture to a gentle reflux (approx. 78°C) for 4-6 hours.

  • Self-Validation: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system. The disappearance of the starting ester and the appearance of a new, more polar spot indicates product formation.

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue can be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure β-enamino ester.

Data Presentation: Aza-Michael Addition Conditions
EntryAmine NucleophileCatalyst (mol%)SolventTemp (°C)Time (h)Typical Yield (%)
1AnilineNoneEthanol784-685-95
2BenzylamineNoneNeat602-490-98
3PiperidineEt₃N (10)Toluene808-1275-85
4MorpholineLiClO₄ (10)NeatRT48~90[8]
Data are representative and may require optimization for specific substrates.
Experimental Workflow Diagram
Caption: General workflow for aza-Michael additions.

Section 3: Thia-Michael Addition: Efficient C-S Bond Formation

The thia-Michael (or sulfa-Michael) addition is a highly efficient and atom-economical reaction for forming carbon-sulfur bonds.[11] Thiols are potent nucleophiles, and their addition to this compound typically proceeds rapidly under mild, base-catalyzed conditions to furnish β-thioacrylates.[12]

Causality Behind Experimental Choices
  • Catalyst: The reaction is almost always catalyzed by a weak base, such as triethylamine (Et₃N).[13] The base's role is to deprotonate the thiol, generating a highly nucleophilic thiolate anion, which dramatically accelerates the rate of conjugate addition.[12]

  • Kinetics: The reaction is often exothermic and very fast, sometimes completing within minutes at room temperature. Careful monitoring is essential to avoid side reactions.

Experimental Protocol 2: Base-Catalyzed Addition of Thiophenol

This protocol details a standard procedure for the addition of an aromatic thiol.

1. Reaction Setup:

  • In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.26 g, 10 mmol, 1.0 eq) and thiophenol (1.10 g, 10 mmol, 1.0 eq) in dichloromethane (20 mL).

  • Cool the solution to 0°C using an ice bath.

2. Catalyst Addition & Reaction:

  • Add triethylamine (0.14 mL, 1 mmol, 0.1 eq) dropwise to the stirring solution.

  • Allow the reaction to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Self-Validation: Monitor the rapid disappearance of starting materials by TLC (hexane/ethyl acetate 9:1).

3. Work-up and Purification:

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure β-thioacrylate adduct.

Caption: Mechanism of base-catalyzed thia-Michael addition.

Section 4: Carbon-Michael Addition: Forging C-C Bonds

The addition of "soft" carbon nucleophiles, such as the enolates derived from 1,3-dicarbonyl compounds, is a classic Michael reaction for forming C-C bonds.[14] Reacting this compound with a donor like diethyl malonate provides access to complex structures bearing a valuable 1,5-dicarbonyl relationship (after potential hydrolysis and decarboxylation).

Experimental Protocol 3: Addition of Diethyl Malonate

This protocol uses sodium ethoxide to generate the nucleophilic malonate enolate.

1. Reagent Preparation & Setup:

  • To a 100 mL oven-dried, round-bottom flask under a nitrogen atmosphere, add absolute ethanol (25 mL).

  • Carefully add sodium metal (0.07 g, 3 mmol, 0.3 eq) in small pieces to generate a solution of sodium ethoxide in situ. Allow all sodium to react before proceeding.

  • Add diethyl malonate (1.76 g, 11 mmol, 1.1 eq) dropwise to the sodium ethoxide solution and stir for 15 minutes at room temperature.

2. Reaction Execution:

  • Add this compound (1.26 g, 10 mmol, 1.0 eq) to the solution of the pre-formed enolate.

  • Heat the reaction mixture to a gentle reflux for 2-3 hours.

  • Self-Validation: Monitor by TLC or GC/MS to confirm the consumption of the starting materials.

3. Work-up and Purification:

  • Cool the reaction to room temperature and carefully pour it into 50 mL of ice-cold water.

  • Neutralize the mixture with dilute HCl.

  • Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Section 5: Synthetic Applications in Drug Development

The adducts derived from this compound are not end-points but rather strategic intermediates. Their retained double bond and versatile functional groups are ripe for further manipulation, making them highly valuable in the synthesis of complex molecular targets.

  • Heterocycle Synthesis: As previously mentioned, β-enamino esters are exceptional precursors. For instance, reacting the aniline adduct of this compound with hydrazine can lead to the formation of pyrazolone derivatives, while reaction with active methylene compounds like acetylacetone can yield pyridinones.[9]

  • Chiral Building Blocks: The Michael addition can be rendered asymmetric through the use of chiral catalysts or auxiliaries. This allows for the creation of enantiomerically enriched adducts, which are critical for the synthesis of single-enantiomer pharmaceutical agents.[15][16][17]

  • Bioactive Scaffolds: The 1,5-dicarbonyl pattern found in the carbon-Michael adducts is a precursor to cyclohexenone systems via intramolecular aldol condensation (Robinson annulation), a common motif in natural products and steroids.[5]

G Start This compound Adduct β-Enamino Ester (Aza-Michael Adduct) Start->Adduct + Amine (R-NH₂) Aza-Michael Add. Product1 Pyridinone Derivatives Adduct->Product1 + Active Methylene Cmpd. (e.g., Acetylacetone) Product2 Pyrazolone Derivatives Adduct->Product2 + Hydrazine (H₂N-NH₂) Product3 Other N-Heterocycles Adduct->Product3 + Other Reagents

Caption: Synthetic utility of β-enamino esters from this compound.

References

  • BenchChem. (2025). Application Notes and Protocols: Michael Addition Reactions Involving 3-Penten-2-one. Benchchem.
  • Albanese, D. C. M., & Gaggero, N. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Molbank, 2025(3), M2055. [Link]
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  • St. Paul's Cathedral Mission College. (n.d.). CARBONYL COMPOUNDS. St.
  • Chad's Prep. (2021). 21.8 Michael Reactions | Organic Chemistry. YouTube. [Link]
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  • Seacrist, C. D., & Miller, S. J. (2018). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. PMC. [Link]
  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
  • Al-Zaydi, K. M. (2014). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 19(12), 20577-20588. [Link]
  • Albanese, D. C. M., & Gaggero, N. (2025). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition.
  • ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate.
  • Sharma, P., Kumar, A., & Kumar, R. (2015).
  • Khan, I., et al. (2021).
  • Dieter, R. K., & Li, S. (1994). Conjugate addition reactions of alpha-aminoalkylcuprates with alpha, beta-alkenyl-, alpha,beta-alkynyl-, alpha,beta-beta,gamma-allenyl-, and alpha,beta-gamma,delta-dienyl carboxylic acid derivatives, nitriles, and sulfoxides. The Journal of Organic Chemistry, 59(12), 3283-3296. [Link]
  • ResearchGate. (n.d.). Recent Advances in Base-Assisted Michael Addition Reactions.
  • Khiste, S. A. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Journal of Advances in Scientific Research. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Dieter, R. K., & Li, S. (1994). Conjugate addition reactions of alpha-aminoalkylcuprates with alpha, beta-alkenyl-, alpha,beta-alkynyl-, alpha,beta-beta,gamma-allenyl-, and alpha,beta-gamma,delta-dienyl carboxylic acid derivatives, nitriles, and sulfoxides. The Journal of Organic Chemistry. [Link]
  • Kumar, A. (n.d.). A brief review on synthesis & applications of β-enamino carbonyl compounds. Academia.edu. [Link]

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Introduction: Unlocking Molecular Complexity with a Versatile Alkyne

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Cycloaddition Reactions of Ethyl 2-Pentynoate: Application Notes and Protocols

In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures is paramount. Cycloaddition reactions stand as one of the most powerful strategies in this endeavor, enabling the formation of cyclic and heterocyclic scaffolds with remarkable control over stereochemistry and functionality.[1][2] this compound, an α,β-alkynoic ester, has emerged as a highly valuable and versatile building block in this context.

Structurally, this compound (CAS: 55314-57-3) features a linear C5 alkyne backbone with an ethyl ester group at the C-2 position.[3][4][5] This electron-withdrawing ester functionality polarizes the alkyne, rendering it an excellent electron-acceptor (a dienophile or dipolarophile) in a variety of cycloaddition reactions.[6][7] Its utility is central to the synthesis of diverse six- and five-membered ring systems, which are core motifs in numerous pharmaceuticals and functional materials.[8][9]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed, field-tested protocols for key cycloaddition reactions involving this compound but also delves into the underlying mechanistic principles that govern their outcome. By explaining the causality behind experimental choices, we aim to empower chemists to rationally design and execute syntheses, leveraging the full potential of this indispensable reagent.

Reagent Profile: this compound

A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and reproducible experimentation.

Physicochemical and Safety Data
PropertyValueReference(s)
CAS Number 55314-57-3[3][4][5][8]
Molecular Formula C₇H₁₀O₂[3][4][5]
Molecular Weight 126.15 g/mol [3][5]
Appearance Colorless to light yellow liquid[3]
Boiling Point 178-179 °C[3][9]
Density 0.957 g/mL at 25 °C[3][9]
Refractive Index n20/D 1.439[3][9]
Solubility Not miscible in water[3][8][9]

Safety and Handling: this compound is a flammable liquid and vapor.[4][5] It is known to cause serious eye damage and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[4][5]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood while wearing safety goggles, a lab coat, and appropriate chemical-resistant gloves.[4]

  • Storage: Store in a tightly sealed container in a cool, well-ventilated area, typically between 2-8°C.[3][4] Keep away from heat, sparks, open flames, and oxidizing agents.[4][8]

The [4+2] Cycloaddition: Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of organic chemistry for the synthesis of six-membered rings.[1][10] It involves the reaction of a conjugated diene (the 4π-electron component) with a dienophile (the 2π-electron component).[7][11]

Mechanistic Principles

The reaction proceeds through a concerted, pericyclic mechanism involving a single cyclic transition state.[10] This concerted nature allows for a high degree of stereochemical control. The reactivity is governed by Frontier Molecular Orbital (FMO) theory, specifically the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[7]

The electron-withdrawing ester group in this compound lowers the energy of its alkyne LUMO, making it a more potent dienophile for reaction with electron-rich dienes.[6][7][12] This enhanced reactivity is the primary reason for its widespread use in constructing substituted 1,4-cyclohexadiene rings, which are precursors to aromatic systems.

Caption: General mechanism of the [4+2] Diels-Alder cycloaddition.

Application Protocol: Synthesis of Ethyl 3-ethyl-1,4-dimethyl-1,4-cyclohexadiene-1-carboxylate

This protocol details the reaction between this compound and 2,3-dimethyl-1,3-butadiene, a classic example of a thermally-induced Diels-Alder reaction.

Materials:

  • This compound (1.0 equiv)

  • 2,3-Dimethyl-1,3-butadiene (1.2 equiv)

  • Toluene (anhydrous)

  • Pressure tube or sealed vial

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried pressure tube equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 7.93 mmol).

  • Add anhydrous toluene (approx. 0.5 M concentration).

  • Add 2,3-dimethyl-1,3-butadiene (e.g., 0.78 g, 9.51 mmol, 1.2 equiv).

    • Causality Note: Using a slight excess of the volatile diene compensates for any potential loss upon heating and ensures the complete consumption of the limiting dienophile.

  • Reaction Execution: Seal the pressure tube tightly. Place the tube in a preheated oil bath at 110-120 °C.

    • Causality Note: Thermal energy is required to overcome the activation barrier for the cycloaddition. A sealed vessel is necessary to prevent the evaporation of the low-boiling diene.

  • Monitoring: Stir the reaction for 12-24 hours. The reaction progress can be monitored by TLC (e.g., using 10% ethyl acetate in hexanes) or GC-MS by periodically taking aliquots (after cooling). The disappearance of the starting alkyne indicates completion.

  • Workup: Once the reaction is complete, cool the vessel to room temperature. Carefully unseal the tube. Concentrate the reaction mixture under reduced pressure to remove the toluene and any excess diene.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) to afford the pure 1,4-cyclohexadiene product.

The [3+2] Cycloaddition: 1,3-Dipolar Cycloadditions

1,3-dipolar cycloadditions are among the most reliable methods for synthesizing five-membered heterocyclic rings.[13] The reaction occurs between a 1,3-dipole (a molecule with 4π electrons delocalized over three atoms) and a dipolarophile, such as the alkyne in this compound.[13]

Caption: General mechanism of the [3+2] 1,3-dipolar cycloaddition.

Application Focus: Azide-Alkyne "Click" Cycloaddition

The reaction between an azide and a terminal alkyne, particularly the copper(I)-catalyzed variant (CuAAC), is the quintessential "click chemistry" reaction. While this compound is an internal alkyne, it still readily participates in both thermal and catalyzed azide-alkyne cycloadditions to form highly stable 1,2,3-triazole rings.

Mechanistic Insight: The thermal Huisgen cycloaddition typically requires high temperatures and often yields a mixture of regioisomers. The CuAAC reaction, in contrast, proceeds under mild conditions and provides a single regioisomer. For internal alkynes like this compound, the regioselectivity is dictated by the electronic and steric properties of the substituents.

Protocol: Copper-Catalyzed Synthesis of Ethyl 1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxylate

This protocol describes the CuAAC reaction between this compound and benzyl azide.

Materials:

  • This compound (1.0 equiv)

  • Benzyl azide (1.05 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (5 mol%)

  • Sodium ascorbate (10 mol%)

  • tert-Butanol/Water (1:1 v/v)

  • Standard glassware for workup and purification

CuAAC_Workflow start 1. Dissolve Reactants (Alkyne & Azide) in t-BuOH/H₂O add_cat 2. Add Aq. Solution of CuSO₄ and Na Ascorbate start->add_cat Catalyst Introduction react 3. Stir at Room Temp (Monitor by TLC) add_cat->react Initiate Reaction workup 4. Aqueous Workup (e.g., Dilute w/ H₂O, Extract w/ EtOAc) react->workup Reaction Complete dry 5. Dry Organic Layer (e.g., Na₂SO₄) & Concentrate workup->dry purify 6. Purify by Column Chromatography or Recrystallization dry->purify product Pure Triazole Product purify->product

Caption: Experimental workflow for a CuAAC "Click" reaction.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 0.5 g, 3.96 mmol) and benzyl azide (0.55 g, 4.16 mmol) in a 1:1 mixture of tert-butanol and water (20 mL).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 78 mg, 0.396 mmol) in water (1 mL). In another vial, dissolve copper(II) sulfate pentahydrate (e.g., 50 mg, 0.198 mmol) in water (1 mL).

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the copper(II) sulfate solution. The solution may turn cloudy or change color.

    • Causality Note: Sodium ascorbate is a biocompatible reducing agent that reduces the Cu(II) precatalyst to the active Cu(I) species in situ, which is essential for the catalytic cycle.

  • Execution and Monitoring: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC for the disappearance of the starting materials.

  • Workup: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, eluting with an ethyl acetate/hexanes gradient) to yield the pure triazole.

Application Focus: Nitrone-Alkyne Cycloaddition

The [3+2] cycloaddition between a nitrone and an alkyne is a powerful method for synthesizing Δ⁴-isoxazolines, five-membered heterocycles containing both nitrogen and oxygen.[14] These structures are valuable intermediates in medicinal chemistry.

Mechanistic Insight: The reaction is a concerted pericyclic process where regioselectivity is controlled by the FMO interactions between the nitrone (dipole) and the alkyne (dipolarophile).[14] For an electron-deficient alkyne like this compound, the reaction is typically governed by the interaction of the nitrone's HOMO with the alkyne's LUMO, leading to predictable regiochemical outcomes.[14]

Protocol: Synthesis of an Isoxazoline Derivative

This protocol describes the thermal cycloaddition of C-phenyl-N-methylnitrone with this compound.

Materials:

  • This compound (1.0 equiv)

  • C-phenyl-N-methylnitrone (1.1 equiv)

  • Anhydrous Toluene or Xylene

  • Standard reflux apparatus

  • Glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, add C-phenyl-N-methylnitrone (e.g., 1.0 g, 7.40 mmol) and this compound (0.84 g, 6.73 mmol).

  • Add anhydrous toluene (20 mL).

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C for toluene) under a nitrogen atmosphere.

    • Causality Note: Thermal energy is required to facilitate the cycloaddition. An inert atmosphere prevents potential side reactions or degradation at high temperatures.

  • Monitoring: Stir at reflux for 18-36 hours. Monitor the reaction by TLC or ¹H NMR analysis of aliquots.

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel (eluting with an ethyl acetate/hexanes gradient) to isolate the desired isoxazoline product.

Summary of Cycloaddition Applications

The following table summarizes the types of cycloaddition reactions discussed, highlighting the versatility of this compound in generating diverse cyclic frameworks.

Reaction TypePartnerKey ConditionsProduct Class
[4+2] Diels-Alder Conjugated DieneThermal (100-150 °C)1,4-Cyclohexadienes
[3+2] Azide-Alkyne Organic AzideThermal or Cu(I) catalyst1,2,3-Triazoles
[3+2] Nitrone-Alkyne NitroneThermal (80-120 °C)Δ⁴-Isoxazolines
[3+2] Nitrile Oxide Nitrile OxideBase, in situ generationIsoxazoles

Conclusion

This compound is an exemplary reagent whose electronic properties make it a powerful and versatile partner in a wide array of cycloaddition reactions. From the robust and predictable formation of six-membered rings via the Diels-Alder reaction to the efficient construction of medicinally relevant five-membered heterocycles like triazoles and isoxazolines through 1,3-dipolar cycloadditions, its utility is undeniable. The protocols and mechanistic discussions provided herein demonstrate the reliability and broad applicability of this building block. By understanding the principles that drive these transformations, researchers can confidently employ this compound to accelerate the synthesis of complex target molecules in drug discovery, materials science, and beyond.

References

  • PrepChem.com. (2024). Synthesis of ethyl-2-methyl-pentanoate.
  • ResearchGate. (n.d.). The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles.
  • ResearchGate. (n.d.). Lewis base-catalyzed [3 + 2] cycloaddition of nitrones with electron-deficient alkene.
  • Wikipedia. (2024). Diels–Alder reaction.
  • McMurry, J. (n.d.). 14.5 Characteristics of the Diels–Alder Reaction. In Organic Chemistry: A Tenth Edition.
  • Wikipedia. (2024). 1,3-Dipolar cycloaddition.
  • Wikipedia. (2024). Nitrone-olefin (3+2) cycloaddition.
  • Fiveable. (n.d.). Cycloaddition reactions | Organic Chemistry II Class Notes.
  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction.
  • Science of Synthesis. (n.d.). The [3 + 2] Nitrone-Olefin Cycloaddition Reaction.
  • Master Organic Chemistry. (2017). The Diels-Alder Reaction.
  • PubChem. (n.d.). Ethyl pent-2-enoate.
  • Chemistry LibreTexts. (2022). 14.5: Characteristics of the Diels-Alder Reaction.
  • PubChem. (n.d.). Ethyl pent-2-yn-1-oate.
  • MDPI. (n.d.). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions.
  • Wiley Online Library. (n.d.). Organocatalyzed cycloaddition reactions of azomethine imines—A lookback.
  • ResearchGate. (n.d.). Theoretical Studies on Cycloaddition Reactions.

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Ethyl 2-Pentynoate: A Versatile C5 Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-pentynoate, a seemingly simple five-carbon ester, emerges as a powerful and versatile building block in the intricate art of total synthesis. Its unique electronic architecture, characterized by an electron-deficient triple bond conjugated to a carbonyl group, unlocks a diverse array of chemical transformations. This guide provides an in-depth exploration of this compound's reactivity, offering detailed application notes and robust protocols for its strategic deployment in the synthesis of complex molecular targets. We will delve into its utility as a Michael acceptor and a dienophile in cycloaddition reactions, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the full synthetic potential of this valuable reagent.

Introduction to this compound

This compound is a colorless to light yellow liquid that serves as a valuable precursor in organic synthesis.[1] Its reactivity is dominated by the electrophilic nature of the carbon-carbon triple bond, which is activated by the adjacent electron-withdrawing ethyl ester group. This polarization makes it susceptible to attack by a wide range of nucleophiles and facilitates its participation in various pericyclic reactions.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₀O₂[2]
Molecular Weight 126.15 g/mol [3]
CAS Number 55314-57-3[1]
Boiling Point 178-179 °C[1]
Density 0.957 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.439[1]
Flash Point 38 °C (100.4 °F)[3]
Storage Temperature 2-8°C[1]
Solubility Not miscible in water[1]

Representative Spectroscopic Data: While a dedicated spectrum for this compound was not found in the search results, related structures suggest the following expected signals. For instance, the mass spectrum of its isomer, ethyl trans-2-pentenoate, is available for reference.[4]

  • ¹H NMR (CDCl₃, 400 MHz): δ ~4.2 (q, 2H), 2.3 (q, 2H), 1.3 (t, 3H), 1.1 (t, 3H) ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~154, 85, 75, 62, 14, 13, 12 ppm.

  • IR (neat): ν ~2240 (C≡C), 1715 (C=O), 1250 (C-O) cm⁻¹.

Safety and Handling

This compound is a flammable liquid and vapor and can cause serious eye damage.[2][5] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[5] Therefore, it is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] Keep it away from heat, sparks, open flames, and other ignition sources.[2] Store in a tightly closed container in a cool, well-ventilated place.[2][8] In case of fire, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam for extinction.[6]

Key Reactivity Profiles and Applications

The synthetic utility of this compound stems from its ability to participate in a variety of powerful bond-forming reactions. This section will explore its major modes of reactivity with illustrative examples and mechanistic considerations.

As a Michael Acceptor: The Power of Conjugate Addition

The electron-withdrawing nature of the ester group makes the β-carbon of the alkyne susceptible to nucleophilic attack in a conjugate or 1,4-addition fashion.[9][10] This reactivity, often referred to as a Michael addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.[11][12]

Lithium dialkylcuprates (Gilman reagents) are soft nucleophiles that excel at 1,4-addition to α,β-unsaturated systems, including alkynoates.[13] This reaction provides a highly efficient method for the stereoselective synthesis of trisubstituted alkenes. The reaction proceeds through the addition of an alkyl group from the cuprate to the β-carbon of the alkyne, generating a vinylcuprate intermediate, which is then protonated upon aqueous workup to yield the corresponding α,β-unsaturated ester.

G

Protocol 1: General Procedure for the Conjugate Addition of Lithium Dimethylcuprate to this compound

  • Materials:

    • Copper(I) iodide (CuI)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Methyllithium (MeLi) solution in diethyl ether

    • This compound

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add CuI (1.0 eq).

    • Add anhydrous diethyl ether and cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of MeLi (2.0 eq) to the stirred suspension. The solution will typically change color, indicating the formation of the Gilman reagent, lithium dimethylcuprate (Me₂CuLi).

    • After stirring for 15-30 minutes at 0 °C, slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether.

    • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl (Z)-3-methyl-2-pentenoate.

The electrophilic nature of this compound also allows for the conjugate addition of heteroatom nucleophiles such as amines, thiols, and phosphines. These reactions are fundamental in the synthesis of a wide variety of nitrogen-, sulfur-, and phosphorus-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.[14][15] For instance, the reaction with primary amines can lead to the formation of enamines, which can then be cyclized to form various heterocyclic systems.

In Cycloaddition Reactions: Constructing Carbocyclic and Heterocyclic Rings

Cycloaddition reactions are powerful tools for the rapid construction of cyclic molecules with high stereocontrol.[16] this compound, as an electron-deficient alkyne, is an excellent "dienophile" in the context of the Diels-Alder reaction.[17][18]

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[16] this compound's electron-withdrawing ester group activates it as a dienophile, enabling it to react with electron-rich dienes to form substituted cyclohexadiene derivatives.[18] These products can then be further elaborated into a wide range of complex carbocyclic structures.

G Diene Conjugated Diene (e.g., 1,3-Butadiene) TransitionState [4+2] Concerted Transition State Diene->TransitionState Dienophile This compound Dienophile->TransitionState Product Substituted Cyclohexadiene Derivative TransitionState->Product Formation of two new σ-bonds

Protocol 2: General Procedure for the Diels-Alder Reaction of this compound with Cyclopentadiene

  • Materials:

    • Dicyclopentadiene

    • This compound

    • Anhydrous toluene or xylene

    • Apparatus for fractional distillation

  • Procedure:

    • Freshly crack dicyclopentadiene by heating it to ~180 °C and collecting the cyclopentadiene monomer via fractional distillation. Keep the cyclopentadiene monomer cold (in an ice bath) to prevent dimerization.

    • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and the freshly cracked cyclopentadiene (1.2 eq).

    • If necessary, a high-boiling solvent like toluene or xylene can be used.[19][20]

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Upon completion, allow the reaction to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the Diels-Alder adduct.

Applications in Total Synthesis: A Strategic Perspective

The strategic incorporation of this compound as a building block can significantly streamline the synthesis of complex natural products and their analogs.[21][22] Its ability to introduce a five-carbon unit with latent functionality makes it an attractive starting point in retrosynthetic analysis.

Retrosynthetic Analysis: Disconnecting with this compound

Consider a hypothetical target molecule containing a substituted cyclohexene ring. A retrosynthetic disconnection via a Diels-Alder reaction could reveal this compound and a corresponding diene as viable starting materials. This simplifies the synthetic challenge by breaking down a complex cyclic system into simpler, acyclic precursors.

Retrosynthesis Target Target Molecule (Substituted Cyclohexene) Disconnect1 Diels-Alder Disconnection Target->Disconnect1 Precursors This compound + Substituted Diene Disconnect1->Precursors

Conclusion and Future Outlook

This compound has established itself as a reliable and versatile building block in the synthetic chemist's toolbox. Its predictable reactivity in conjugate additions and cycloaddition reactions allows for the efficient construction of both carbocyclic and heterocyclic frameworks. As the demand for novel and complex molecules in drug discovery and materials science continues to grow, the strategic application of fundamental building blocks like this compound will remain a cornerstone of innovative synthetic design. Future research may focus on developing new catalytic, enantioselective transformations of this compound to further expand its synthetic utility.

References

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  • European Journal of Chemistry. Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)
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Application Notes & Protocols: Ethyl 2-Pentynoate as a Covalent Chemical Probe for Biological Interrogation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rise of Covalent Probes in Chemical Biology

Modern drug discovery and biological research increasingly rely on chemical probes to identify and validate novel therapeutic targets. Among the various classes of probes, those that form stable, covalent bonds with their protein targets have emerged as exceptionally powerful tools.[1][2][3] Covalent probes offer distinct advantages, including high potency, prolonged duration of action, and the ability to overcome weak non-covalent affinities, making them invaluable for studying challenging protein targets.[1]

Ethyl 2-pentynoate belongs to a class of compact, electrophilic molecules featuring an internal alkyne moiety. This structure serves a dual purpose: the electron-withdrawing ester group activates the alkyne, rendering it susceptible to nucleophilic attack by amino acid residues on proteins, while the terminal ethyl group provides a handle for further derivatization if needed. Its primary utility lies in its function as a "warhead"—a reactive group that covalently modifies proteins, particularly targeting nucleophilic residues like cysteine.[1][4] The presence of the alkyne also makes it a versatile reporter group for downstream analysis via bioorthogonal "click chemistry".[5][6][7]

This guide provides an in-depth exploration of this compound as a chemical probe, detailing its mechanism of action and providing robust protocols for its application in activity-based protein profiling (ABPP) and target identification.

Physicochemical Properties and Handling

A thorough understanding of the probe's properties is critical for experimental design and execution.

PropertyValueSource
Molecular Formula C₇H₁₀O₂[8]
Molecular Weight 126.15 g/mol [8]
CAS Number 55314-57-3[8][9]
Appearance Liquid[8]
Density 0.957 g/mL at 25 °C[8]
Boiling Point 178-179 °C[8]
Storage Temperature 2-8°C[8]
Solubility Soluble in organic solvents (DMSO, Ethanol). Prepare stock solutions in anhydrous DMSO.

Safety and Handling: this compound is a flammable liquid and can cause serious eye damage.[8][9] Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Mechanism of Action: Covalent Cysteine Targeting

This compound functions as a Michael acceptor. The nucleophilic thiol side chain of a cysteine residue attacks one of the sp-hybridized carbons of the alkyne. This reaction is facilitated by the electron-withdrawing nature of the adjacent ethyl ester group, which polarizes the carbon-carbon triple bond. The result is the formation of a stable carbon-sulfur covalent bond, effectively "tagging" the protein.

This covalent binding event is central to its application in Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic strategy used to assess the functional state of enzymes and other proteins within a complex biological sample.[6][10][11] Because the probe reacts with functionally active and accessible nucleophiles, it provides a snapshot of the "active" proteome, rather than just protein abundance.[10]

Chemoproteomics_Workflow A 1. Labeling Treat cells or lysate with This compound probe B 2. Lysis & Click Chemistry Lyse cells (if needed) and add Biotin-Azide + Cu(I) catalyst A->B Probe labels targets C 3. Enrichment Incubate with Streptavidin beads to capture biotinylated proteins B->C Biotin tag attached D 4. Digestion Wash beads and perform on-bead tryptic digestion of proteins C->D Isolate targets E 5. Analysis Analyze peptides by LC-MS/MS D->E Generate peptides F 6. Identification Identify labeled proteins and modification sites E->F Data acquisition

Caption: A standard workflow for activity-based protein profiling (ABPP) using an alkyne-functionalized probe.

Protocol: In-situ Proteome Reactivity Profiling

This protocol describes the labeling of proteins in live cells, followed by lysis, click chemistry, enrichment, and preparation for mass spectrometry.

I. Materials and Reagents

  • Cell Culture: Adherent cells of interest (e.g., HeLa, HEK293T) cultured to ~80-90% confluency.

  • Probe: this compound (100 mM stock in anhydrous DMSO).

  • Lysis Buffer: RIPA buffer or other appropriate buffer containing protease inhibitors.

  • Click Chemistry Reagents:

    • Biotin-Azide (e.g., PEG4-Azido-Biotin, 10 mM stock in DMSO).

    • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP, 50 mM stock in water, freshly prepared).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 2 mM stock in DMSO).

    • Copper(II) Sulfate (CuSO₄, 50 mM stock in water).

  • Enrichment: High-capacity streptavidin agarose beads.

  • Wash Buffers: 1% SDS in PBS, 8M Urea in 100 mM Tris-HCl pH 8.0, PBS.

  • Digestion Reagents: Dithiothreitol (DTT), Iodoacetamide (IAA), Sequencing-grade Trypsin.

II. Experimental Procedure

Step 1: In-situ Labeling

  • Aspirate the culture medium from the cells.

  • Treat the cells with serum-free medium containing the desired final concentration of this compound (typically 10-100 µM). Include a DMSO-only vehicle control.

  • Incubate for 1-4 hours at 37°C in a CO₂ incubator. The optimal time and concentration should be determined empirically.

Step 2: Cell Lysis

  • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Add ice-cold Lysis Buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 20 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford assay.

Step 3: Click Chemistry (CuAAC Reaction)

  • Normalize the protein concentration of all samples. Use 1 mg of total protein per reaction in a final volume of 500 µL with PBS.

  • Add the click chemistry reagents sequentially to the lysate. Vortex gently after each addition:

    • Biotin-Azide (100 µM final concentration).

    • TCEP (1 mM final concentration).

    • TBTA (100 µM final concentration).

    • CuSO₄ (1 mM final concentration).

  • Incubate the reaction at room temperature for 1 hour with gentle rotation, protected from light.

Step 4: Protein Enrichment

  • Pre-wash the streptavidin agarose beads three times with PBS.

  • Add 50 µL of the bead slurry to each reaction tube.

  • Incubate for 1 hour at room temperature with end-over-end rotation to capture the biotinylated proteins.

  • Pellet the beads by centrifugation (1500 x g for 2 min) and discard the supernatant.

  • Wash the beads sequentially:

    • Twice with 1% SDS in PBS.

    • Twice with 8M Urea in 100 mM Tris-HCl, pH 8.0.

    • Three times with PBS.

Step 5: On-Bead Digestion for MS Analysis

  • Resuspend the washed beads in 200 µL of 8M Urea buffer.

  • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 30 minutes.

  • Alkylate free thiols by adding IAA to a final concentration of 25 mM and incubating for 30 minutes at room temperature in the dark.

  • Dilute the urea to <2M by adding 600 µL of 100 mM Tris-HCl, pH 8.0.

  • Add sequencing-grade trypsin (1:50 enzyme-to-protein ratio).

  • Digest overnight at 37°C with shaking.

  • Pellet the beads and collect the supernatant containing the peptides.

  • Desalt the peptides using a C18 StageTip or equivalent and prepare for LC-MS/MS analysis.

III. Self-Validation and Controls

  • Negative Control: A DMSO vehicle-treated sample should be run in parallel to identify non-specifically binding proteins.

  • Competitive Inhibition: To validate a specific target, pre-incubate cells with a known inhibitor of that target before adding the this compound probe. A reduction in the MS signal for the target protein indicates successful competition.

  • In-gel Fluorescence: As an alternative to biotin-azide, an azide-fluorophore conjugate can be used. Labeled proteins can then be visualized directly by SDS-PAGE, providing a quick validation of the labeling reaction.

Concluding Remarks

This compound is a versatile and powerful chemical probe for exploring protein function and identifying novel therapeutic targets. Its small size, defined reactivity towards nucleophilic residues, and bioorthogonal alkyne handle make it an ideal tool for modern chemoproteomic workflows. [12][13]The protocols outlined here provide a robust framework for researchers to employ this probe in their own biological systems. As with any covalent probe, careful optimization of concentration and incubation times is crucial to balance effective labeling with minimal off-target effects and cellular toxicity.

References

  • Activity-Based Protein Profiling with Natural Product-Derived Chemical Probes in Human Cell Lysates. (2017). Methods in Molecular Biology.
  • Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. (n.d.). Current Protocols in Chemical Biology.
  • A road map for prioritizing warheads for cysteine targeting covalent inhibitors. (n.d.). Computational and Structural Biotechnology Journal.
  • Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis. (n.d.). Journal of the American Chemical Society.
  • Design, synthesis, and evaluation of novel heterocyclic warheads for cysteine targeting covalent inhibitors. (2019). Morressier.
  • Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines. (2025). Australian Journal of Chemistry.
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022). Molecules.
  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers in Molecular Biosciences.
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. (n.d.).
  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. (2021). Chemical Science.
  • Chemical proteomics approaches for identifying the cellular targets of natural products. (2016).
  • Application Notes and Protocols: 2-Octyne as a Probe in Chemical Biology. (n.d.). BenchChem.
  • A Comparative Guide to Sp-Alkyne Applic
  • Ethyl 2-pentyno
  • Ethyl pent-2-yn-1-o
  • Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts. (2020). Proteomics.
  • Ethyl 2-pentyno

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Application Notes and Protocols: The Strategic Use of Ethyl 2-Pentynoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 2-Pentynoate as a Versatile Synthetic Building Block

This compound is an α,β-alkynyl ester, a class of organic compounds characterized by their unique electronic properties and reactivity. With a molecular formula of C₇H₁₀O₂ and a molecular weight of 126.15 g/mol , this compound is a valuable precursor in various organic transformations.[1][2] Its structure, featuring an electron-withdrawing ester group conjugated with a carbon-carbon triple bond, renders the molecule susceptible to a range of nucleophilic attacks. This inherent reactivity makes this compound a strategic building block, particularly in the synthesis of complex heterocyclic scaffolds that are central to pharmaceutical and materials science research. This application note will provide a comprehensive overview of a key reaction involving this compound: the synthesis of pyrazole derivatives.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in a laboratory setting.

PropertyValueReference
CAS Number 55314-57-3[1][2]
Molecular Formula C₇H₁₀O₂[1][2]
Molecular Weight 126.15 g/mol [1][2]
Appearance Colorless liquid[3]
Boiling Point 178-179 °C[1][2]
Density 0.957 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.439[1][2]
Solubility Not miscible in water[4][5]

Safety Information: this compound is a flammable liquid and vapor. It can cause serious eye damage and may lead to allergy or asthma symptoms or breathing difficulties if inhaled.[1][6][7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[3]

Core Application: Synthesis of Substituted Pyrazoles via Knorr Cyclocondensation

A prominent application of this compound is its use as a precursor in the Knorr pyrazole synthesis. This classic reaction involves the cyclocondensation of a β-dicarbonyl compound (or a related synthon) with a hydrazine derivative to form a pyrazole ring.[1][2][8] In this context, this compound acts as a 1,3-dielectrophilic species, reacting with the dinucleophilic hydrazine.

Reaction Mechanism

The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: The more nucleophilic nitrogen of the hydrazine attacks the electrophilic β-carbon of the alkyne in a conjugate addition fashion.

  • Tautomerization: The resulting enamine intermediate undergoes tautomerization.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the ester carbonyl carbon in an intramolecular nucleophilic acyl substitution.

  • Elimination: A molecule of ethanol is eliminated, leading to the formation of the stable, aromatic pyrazolone ring.

The overall transformation is a robust and high-yielding method for accessing a diverse range of pyrazole derivatives, which are key scaffolds in many biologically active compounds.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_workup Workup & Purification cluster_product Product E2P This compound Solvent Ethanol (Solvent) E2P->Solvent Hydrazine Hydrazine Derivative (R-NHNH₂) Hydrazine->Solvent Heat Reflux (Heat) Solvent->Heat Precipitation Precipitation in Ice-Water Heat->Precipitation Reaction Completion Catalyst Glacial Acetic Acid (optional catalyst) Catalyst->Heat Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pyrazole Substituted Pyrazolone Recrystallization->Pyrazole

Caption: Workflow for the synthesis of substituted pyrazolones.

Detailed Experimental Protocol: Synthesis of 3-Ethyl-1H-pyrazol-5(4H)-one

This protocol details the synthesis of a representative pyrazolone from this compound and hydrazine hydrate.

Materials and Equipment
  • This compound (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 6.31 g, 0.05 mol) in 50 mL of absolute ethanol.

  • Addition of Reagents: To the stirred solution, slowly add hydrazine hydrate (e.g., 2.75 g, 0.055 mol). A slight exotherm may be observed. Optionally, add 2-3 drops of glacial acetic acid to catalyze the reaction.[2]

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring.[9][10] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1). The reaction is typically complete within 2-4 hours.[2]

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Pour the concentrated reaction mixture into 100 mL of ice-cold water with vigorous stirring. A solid precipitate will form. Continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation.[2]

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold distilled water (2 x 20 mL). Dry the product in a desiccator or a vacuum oven at 50-60 °C to a constant weight.[2] For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Expected Results
ParameterExpected Value
Product 3-Ethyl-1H-pyrazol-5(4H)-one
Appearance White to off-white crystalline solid
Yield Typically >80%
Melting Point Varies depending on purity

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete reactionExtend the reflux time and monitor by TLC. Ensure the reaction temperature is maintained. Consider adding a catalytic amount of glacial acetic acid if not already used.
Degradation of starting materialsEnsure the purity of this compound and hydrazine hydrate.
Oily product instead of solid Incomplete precipitation or presence of impuritiesEnsure the water used for precipitation is ice-cold. Stir vigorously during precipitation. Wash the collected product thoroughly with cold water. Consider purification by column chromatography if recrystallization is ineffective.
Product discoloration Presence of impuritiesRecrystallize the product from an appropriate solvent. The use of activated charcoal during recrystallization may help to remove colored impurities.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of heterocyclic compounds. The Knorr pyrazole synthesis, as detailed in this application note, provides a reliable and efficient method for the preparation of substituted pyrazolones. The straightforward protocol, coupled with high potential yields, makes this a valuable transformation for researchers in drug discovery and medicinal chemistry. Careful adherence to the experimental procedure and safety precautions will ensure successful and reproducible results.

References

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  • NIH National Center for Biotechnology Information.
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Application Notes: The Strategic Use of Ethyl 2-Pentynoate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-pentynoate is a versatile and highly reactive building block whose unique chemical architecture—an activated alkyne conjugated to an ester—renders it invaluable in pharmaceutical synthesis. Its utility spans the construction of complex heterocyclic scaffolds, participation in crucial carbon-carbon bond-forming reactions, and the introduction of valuable functionalities into drug candidates. This guide provides an in-depth exploration of its primary applications, featuring detailed mechanistic insights, step-by-step experimental protocols, and safety considerations for researchers and drug development professionals.

Introduction: Why this compound?

In the landscape of medicinal chemistry, the demand for efficient and modular synthetic routes to novel chemical entities is perpetual. This compound emerges as a strategic starting material due to the dual reactivity of its electron-deficient triple bond.[1] This molecule can act as a potent electrophile in both addition and cycloaddition reactions, enabling the streamlined synthesis of core structures found in a multitude of therapeutic agents, including antiviral, anticancer, and anti-inflammatory compounds.[2][3][4]

This document serves as a practical guide to harnessing the synthetic potential of this compound. We will move beyond simple reaction schemes to discuss the underlying principles that govern its reactivity, providing a framework for rational reaction design and optimization.

Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.

PropertyValueReference(s)
CAS Number 55314-57-3[5]
Molecular Formula C₇H₁₀O₂[5][6]
Molecular Weight 126.15 g/mol [5]
Appearance Colorless to light yellow liquid[5]
Boiling Point 178-179 °C[5]
Density 0.957 g/mL at 25 °C[5]
Refractive Index n20/D 1.439[5]
Solubility Not miscible in water[5][6]
Storage Temperature 2-8°C[5][7]

Safety and Handling: A Prerequisite for Success

Scientific integrity begins with safety. This compound is a flammable liquid and requires careful handling to mitigate risks.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, flame-retardant lab coats, and chemical-resistant gloves.[8][9]

  • Ventilation: Handle exclusively in a well-ventilated fume hood to avoid inhalation of vapors.[8]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[6][9] Use non-sparking tools and explosion-proof equipment.[6][8] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids, preferably between 2-8°C.[5][10]

  • First Aid:

    • Skin Contact: Immediately wash skin with soap and copious amounts of water.[9][10]

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[9][10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[9][10]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[9]

In all cases of exposure, seek immediate medical attention.[9][10]

Core Application I: Synthesis of N-Heterocyclic Scaffolds

Heterocyclic compounds form the bedrock of medicinal chemistry. This compound serves as an exemplary A-B (alkyne-ester) synthon for constructing five- and six-membered rings through cyclocondensation reactions.

Pyrazole Synthesis via [3+2] Cyclocondensation

Pyrazoles are a privileged scaffold in drug discovery, known for their diverse biological activities.[11] The reaction of this compound with hydrazine derivatives is a direct and efficient route to highly functionalized pyrazoles.

Causality of the Reaction: The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen of hydrazine onto the electrophilic β-carbon of the alkyne (a conjugate addition). This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl. Subsequent dehydration yields the aromatic pyrazole ring. The choice of solvent and catalyst (often a base or acid) is critical for promoting the initial Michael addition and facilitating the final dehydration step.

cluster_main Scheme 1: Pyrazole Synthesis E2P This compound Intermediate Adduct Intermediate E2P->Intermediate 1. Michael Addition Hydrazine Hydrazine (R-NHNH₂) Hydrazine->Intermediate Pyrazole Substituted Pyrazolone/Pyrazole Intermediate->Pyrazole 2. Cyclization & Dehydration

Caption: General reaction scheme for pyrazole synthesis.

Protocol 1: Synthesis of 5-Ethyl-1H-pyrazol-3(2H)-one

This protocol is adapted from established procedures for pyrazole synthesis from α,β-unsaturated esters.[12][13]

  • Materials:

    • This compound (1.26 g, 10 mmol)

    • Hydrazine hydrate (0.50 g, 10 mmol)

    • Absolute Ethanol (20 mL)

    • Glacial Acetic Acid (catalytic amount, ~0.1 mL)

  • Procedure:

    • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in absolute ethanol.

    • Reagent Addition: Add hydrazine hydrate dropwise to the stirred solution at room temperature. A mild exotherm may be observed.

    • Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.

    • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

    • Isolation: Collect the resulting solid by vacuum filtration, washing with a small amount of cold ethanol.

    • Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazolone product.

Pyrimidinone Synthesis

Pyrimidinones are another class of heterocycles with significant therapeutic applications, including antiviral and anticancer agents.[14][15][16] They can be synthesized by reacting this compound with amidine-containing reagents like urea, thiourea, or guanidine.

Causality of the Reaction: Similar to pyrazole synthesis, the mechanism involves an initial conjugate addition of a nitrogen nucleophile to the alkyne, followed by an intramolecular cyclization onto the ester carbonyl. The use of a strong base, such as sodium ethoxide, is crucial for deprotonating the amidine reagent, thereby increasing its nucleophilicity and driving the reaction to completion.

cluster_main Scheme 2: Pyrimidinone Synthesis E2P This compound Pyrimidinone Substituted Pyrimidinone E2P->Pyrimidinone E2P->Pyrimidinone Cyclocondensation Urea Urea / Thiourea Urea->Pyrimidinone Urea->Pyrimidinone Cyclocondensation Base Base (e.g., NaOEt) Base->Urea Deprotonation

Caption: General reaction scheme for pyrimidinone synthesis.

Protocol 2: Synthesis of 6-Ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

This protocol is based on well-established methods for pyrimidine synthesis.[14][17]

  • Materials:

    • This compound (1.26 g, 10 mmol)

    • Thiourea (0.76 g, 10 mmol)

    • Sodium metal (0.23 g, 10 mmol)

    • Absolute Ethanol (30 mL)

    • Hydrochloric Acid (1 M)

  • Procedure:

    • Preparation of Sodium Ethoxide: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal in small pieces to absolute ethanol. Stir until all the sodium has dissolved.

    • Reagent Addition: To the freshly prepared sodium ethoxide solution, add thiourea and stir until it dissolves. Then, add this compound dropwise over 10 minutes.

    • Reaction: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

    • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture by dropwise addition of 1 M HCl until the pH is approximately 6-7. A precipitate will form.

    • Isolation: Cool the mixture in an ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with cold water and a small amount of cold ethanol.

    • Purification: Dry the product under vacuum. Recrystallization from ethanol can be performed for further purification.

Core Application II: Michael Addition Reactions

The Michael addition, or conjugate 1,4-addition, is a cornerstone of C-C and C-heteroatom bond formation.[18] The electron-deficient alkyne of this compound makes it an excellent Michael acceptor, reacting with a wide range of soft nucleophiles (Michael donors) such as enolates, amines, and thiols.[19] This reaction is fundamental for elaborating carbon skeletons in the synthesis of complex pharmaceutical intermediates.[20][21]

cluster_workflow Workflow 1: Michael Addition Protocol prep 1. Preparation - Dissolve Michael Donor & E2P in solvent. - Place under inert atmosphere. reaction 2. Reaction - Add catalyst (e.g., base). - Stir at specified temperature. - Monitor by TLC/GC-MS. prep->reaction workup 3. Work-up & Extraction - Quench the reaction. - Perform aqueous work-up. - Extract with organic solvent. reaction->workup purify 4. Purification & Analysis - Dry organic layer. - Concentrate in vacuo. - Purify by column chromatography. - Characterize product. workup->purify

Caption: Experimental workflow for a Michael addition reaction.

Protocol 3: Diethyl 2-(1-(ethoxycarbonyl)but-1-en-2-yl)malonate Synthesis

This protocol demonstrates the addition of a soft carbon nucleophile (diethyl malonate) to this compound.

  • Materials:

    • This compound (1.26 g, 10 mmol)

    • Diethyl malonate (1.76 g, 11 mmol)

    • Sodium ethoxide (21% solution in ethanol, ~0.3 mL, catalytic)

    • Ethanol (25 mL)

  • Procedure:

    • Reaction Setup: In a 100 mL round-bottom flask, combine this compound, diethyl malonate, and ethanol.

    • Catalyst Introduction: Add a catalytic amount of sodium ethoxide solution to the mixture.

    • Reaction: Stir the reaction at room temperature for 2-4 hours. The reaction is often mildly exothermic. Monitor by TLC or GC-MS for the disappearance of the starting materials.

    • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.

    • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[22] Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure Michael adduct.

Outlook: Cycloaddition Reactions

Beyond cyclocondensations, the alkyne moiety in this compound is a prime candidate for pericyclic reactions, particularly [3+2] and [4+2] cycloadditions.[23][24] These reactions are exceptionally powerful for rapidly building molecular complexity and accessing diverse heterocyclic systems, which are of high interest for creating libraries of potential drug candidates.[25][26] For instance, a [3+2] cycloaddition with an azide would yield a triazole, while a [4+2] Diels-Alder reaction with a suitable diene could construct a six-membered ring. While specific protocols are highly substrate-dependent, the potential for such transformations highlights another dimension of this compound's utility.

References

  • Elan Chemical.
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  • Growing Science.
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  • National Institutes of Health (PMC).
  • National Institutes of Health (PMC). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
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  • PubMed. Thieno[2,3-d]pyrimidines in the synthesis of antitumor and antioxidant agents. [Link]
  • MDPI. Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. [Link]
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  • Wikipedia. Michael addition reaction. [Link]
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  • PubMed. Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'. [Link]
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  • PubMed. Chemotherapeutic agents, XVIII: Synthesis of pi-deficient pyrimidines and fused pyrimidines as leishmanicidal agents. [Link]
  • PubMed. Phosphonoformate and phosphonoacetate derivatives of 5-substituted 2'-deoxyuridines: synthesis and antiviral activity. [Link]
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  • Slideshare. Medicinal chemistry-Anticancer agents. [Link]
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  • PubMed. Flow Chemistry for Cycloaddition Reactions. [Link]
  • ResearchGate. [3+2] Cycloaddition reactions of diethyl (E)
  • PubMed. Design and synthesis of new antitumor agents with the 1,7-epoxycyclononane framework. Study of their anticancer action mechanism by a model compound. [Link]

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Application Note & Protocols: The Synthetic Versatility of Ethyl 2-Pentynoate in Nucleophilic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Ethyl 2-pentynoate is a versatile and highly reactive building block in modern organic synthesis. As an activated alkyne, its electron-deficient carbon-carbon triple bond is susceptible to a wide array of nucleophilic attacks, making it a valuable precursor for the stereoselective synthesis of complex molecules. This guide provides an in-depth exploration of the reaction landscape of this compound with various classes of nucleophiles, including organocuprates, amines, thiols, and phosphines. We delve into the mechanistic underpinnings that govern reaction outcomes, present detailed, field-proven protocols, and summarize key data to empower researchers in drug development and synthetic chemistry to leverage the full potential of this important ynoate.

Core Principles: Understanding the Reactivity of this compound

This compound, an α,β-alkynyl ester, possesses multiple electrophilic sites. The primary modes of nucleophilic attack are the conjugate (or 1,4-Michael) addition to the β-carbon of the alkyne and, to a lesser extent, direct (or 1,2-) addition to the carbonyl carbon.

The regioselectivity of the attack is largely governed by the nature of the nucleophile, a concept well-explained by Hard-Soft Acid-Base (HSAB) theory. The β-carbon is considered a "soft" electrophilic site, while the carbonyl carbon is "hard". Consequently, soft nucleophiles preferentially undergo conjugate addition, whereas hard nucleophiles may favor direct carbonyl attack.[1][2] This document will focus on the synthetically powerful conjugate addition reactions.

cluster_main Reactivity of this compound E2P This compound C_Nu Carbon Nucleophiles (e.g., Organocuprates) E2P->C_Nu Conjugate Addition N_Nu Nitrogen Nucleophiles (e.g., Amines) E2P->N_Nu Aza-Michael Addition P_Nu Phosphorus Nucleophiles (e.g., Phosphines) E2P->P_Nu Catalytic Annulation S_Nu Sulfur Nucleophiles (e.g., Thiols) E2P->S_Nu Thia-Michael Addition Prod_C β-Alkyl Substituted (Z)-α,β-Unsaturated Esters C_Nu->Prod_C Prod_N β-Enamino Esters N_Nu->Prod_N Prod_P Annulation Products (e.g., Cyclopentenes) P_Nu->Prod_P Prod_S β-Thio-α,β-Unsaturated Esters S_Nu->Prod_S

Figure 1: Overview of nucleophilic reactions with this compound.

Conjugate Addition of Carbon Nucleophiles: Organocuprates

Organocuprates, such as lithium dialkylcuprates (Gilman reagents), are exceptionally effective soft carbon nucleophiles for delivering alkyl and aryl groups via 1,4-addition to activated alkynes.[3][4] This reaction is highly stereoselective, proceeding via a syn-addition mechanism to yield predominantly the (Z)-alkene product. The resulting vinylcuprate intermediate can be protonated or trapped with other electrophiles, offering a versatile route to tri-substituted alkenes.[3][5]

Mechanism of Organocuprate Addition

The reaction involves the formation of a d-π* complex between the copper(I) species and the alkyne.[3] This is followed by the oxidative addition of the copper to the alkyne, forming a Cu(III) intermediate, which then undergoes reductive elimination to form a vinylcuprate species. This intermediate maintains the stereochemistry from the initial syn-addition. A final aqueous workup protonates the vinylcuprate to yield the final product.

start This compound + R₂CuLi inv1 start->inv1 1. THF, -78 °C intermediate1 Vinylcuprate Intermediate (syn-addition) inv2 intermediate1->inv2 2. aq. NH₄Cl (quench) product (Z)-β-Alkyl-α,β-Unsaturated Ester inv1->intermediate1 inv2->product

Figure 2: Workflow for organocuprate addition.

Protocol 2.1: Synthesis of Ethyl (Z)-3-Butyl-2-pentenoate

This protocol describes the conjugate addition of a butyl group using lithium dibutylcuprate.

Materials:

  • Copper(I) Iodide (CuI), 99.99%

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes

  • This compound, 97%

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Cuprate Formation (Causality: Low temperature is critical to prevent decomposition of the organolithium reagent and ensure controlled formation of the less basic, soft Gilman reagent[3][5]).

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add Copper(I) Iodide (1.05 g, 5.5 mmol).

    • Add anhydrous THF (30 mL) and cool the resulting slurry to -40 °C.

    • Slowly add n-Butyllithium (6.9 mL of 1.6 M solution, 11.0 mmol, 2.0 equivalents) dropwise via syringe, maintaining the temperature below -35 °C. The solution should become nearly colorless or slightly yellow. Stir for 30 minutes at this temperature.

  • Conjugate Addition (Causality: Slow addition of the electrophile to the pre-formed cuprate minimizes side reactions and ensures the 1,4-addition pathway is favored[4]).

    • Cool the cuprate solution to -78 °C (acetone/dry ice bath).

    • Add a solution of this compound (0.63 g, 5.0 mmol) in anhydrous THF (5 mL) dropwise over 15 minutes.

    • Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Workup and Purification (Causality: Saturated NH₄Cl is a mild proton source that effectively quenches the reaction by protonating the vinylcuprate intermediate without causing hydrolysis of the ester or other acid-sensitive side reactions).

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL) at -78 °C.

    • Allow the mixture to warm to room temperature and stir until the aqueous layer becomes deep blue.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, 95:5 hexanes:ethyl acetate) to afford the title compound.

NucleophileProductTypical YieldStereoselectivity (Z:E)
Lithium dibutylcuprateEthyl (Z)-3-butyl-2-pentenoate75-85%>98:2
Lithium diphenylcuprateEthyl (Z)-3-phenyl-2-pentenoate70-80%>95:5

Conjugate Addition of Heteroatom Nucleophiles

Nitrogen and sulfur nucleophiles readily add to activated alkynes in a process known as the aza- or thia-Michael addition.[6][7][8] These reactions are often high-yielding and can proceed under mild, sometimes catalyst-free conditions.[9]

Aza-Michael Addition: Synthesis of β-Enamino Esters

The reaction of primary or secondary amines with this compound yields β-enamino esters, which are valuable intermediates in the synthesis of nitrogen-containing heterocycles and other biologically active molecules.[10][11][12] The reaction typically produces the (Z)-isomer as the major product, a preference attributed to the formation of a stabilizing intramolecular hydrogen bond between the N-H proton and the ester carbonyl oxygen.[10][13]

cluster_mech Aza-Michael Addition Mechanism Reactants This compound + R₂NH Attack Nucleophilic attack of amine at β-carbon Reactants->Attack Step 1 Zwitterion Zwitterionic Intermediate Attack->Zwitterion ProtonTransfer Intramolecular Proton Transfer Zwitterion->ProtonTransfer Step 2 Product (Z)-β-Enamino Ester (Stabilized by H-bond) ProtonTransfer->Product

Figure 3: Mechanism of β-enamino ester formation.

Protocol 3.1: Synthesis of Ethyl (Z)-3-(Piperidin-1-yl)pent-2-enoate

This protocol details a simple, solvent-free method for the addition of a secondary amine.

Materials:

  • This compound, 97%

  • Piperidine, 99%

  • Dichloromethane (for purification)

  • Hexanes (for purification)

Procedure:

  • Reaction Setup (Causality: For many reactive amines, the reaction proceeds efficiently without a solvent or catalyst, representing a green chemistry approach. The exothermicity is manageable on a small scale[9]).

    • In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.26 g, 10.0 mmol) and piperidine (0.94 g, 11.0 mmol, 1.1 equivalents).

    • Stir the neat mixture at room temperature. The reaction is typically exothermic. If necessary, cool the flask with a water bath.

  • Monitoring and Completion (Causality: The reaction is often rapid and can be monitored by the disappearance of the starting alkyne via TLC or GC-MS).

    • Stir for 2-4 hours or until TLC analysis (50:50 hexanes:ethyl acetate) indicates complete consumption of the starting material.

  • Purification (Causality: Direct purification is possible due to the high conversion and minimal side products. Excess volatile amine is removed under vacuum).

    • Remove the excess piperidine under reduced pressure.

    • The resulting crude oil is typically of high purity. If further purification is required, dissolve the oil in a minimal amount of dichloromethane and purify by flash column chromatography (silica gel, gradient of 5% to 20% ethyl acetate in hexanes).

AmineProductTypical YieldKey Feature
PiperidineEthyl (Z)-3-(piperidin-1-yl)pent-2-enoate>95%High reactivity, clean conversion
BenzylamineEthyl (Z)-3-(benzylamino)pent-2-enoate90-95%Forms stable H-bonded (Z)-isomer[10]

Phosphine-Catalyzed Reactions: Annulations

Tertiary phosphines, such as triphenylphosphine, are unique nucleophiles that can also act as powerful catalysts.[14][15] The initial nucleophilic addition of a phosphine to an ynoate like this compound generates a zwitterionic intermediate.[16] This highly reactive species can engage in a variety of subsequent transformations, most notably [3+2] annulation reactions with suitable electrophiles to form functionalized five-membered rings.[17]

Protocol 4.1: Phosphine-Catalyzed [3+2] Annulation with an Aldehyde

This protocol provides a general framework for the synthesis of a dihydrofuran derivative.

Materials:

  • This compound, 97%

  • Benzaldehyde, 99%

  • Triphenylphosphine (PPh₃), 99%

  • Anhydrous Toluene

Procedure:

  • Reaction Setup (Causality: Anhydrous conditions under an inert atmosphere are essential to prevent the oxidation of the phosphine catalyst and hydrolysis of intermediates).

    • To a flame-dried Schlenk flask under an argon atmosphere, add triphenylphosphine (52 mg, 0.2 mmol, 20 mol%).

    • Add anhydrous toluene (10 mL), followed by benzaldehyde (106 mg, 1.0 mmol).

    • Add this compound (151 mg, 1.2 mmol, 1.2 equivalents).

  • Reaction Execution (Causality: Heating is often required to promote the formation of the initial zwitterion and drive the subsequent cyclization and proton transfer steps).

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC for the formation of the new, more polar product spot.

  • Workup and Purification (Causality: The phosphine catalyst and its oxide are removed by chromatography, which is necessary to isolate the pure annulation product).

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (silica gel, gradient of 2% to 10% ethyl acetate in hexanes) to isolate the dihydrofuran product.

Concluding Remarks

This compound stands out as a powerful and versatile electrophile in the toolkit of synthetic chemists. Its predictable reactivity with a broad spectrum of soft nucleophiles allows for the stereoselective construction of diverse molecular scaffolds, including tri-substituted alkenes and β-enamino esters. The protocols and mechanistic insights provided herein serve as a practical guide for researchers aiming to exploit these transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reliability and stereoselectivity of these conjugate additions underscore the importance of ynoates as foundational building blocks in modern synthetic strategy.

References

  • Enantioselective Synthesis of Cyclopentenes by (3+2) Annulation via a 2‐Carbon Phosphonium. ResearchGate.
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Application Note: Ethyl 2-Pentynoate in the Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

PART 1: CORE DIRECTIVE

This guide provides an in-depth exploration of the application of ethyl 2-pentynoate as a valuable building block in the synthesis of pyrazole derivatives. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of the key chemical transformations, offers detailed and validated experimental protocols, and presents the information in a clear, accessible format designed for the practicing scientist. The objective is to equip researchers with the necessary knowledge and practical insights to effectively utilize this versatile synthon in their own drug discovery and development endeavors.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Introduction: The Significance of Pyrazoles and the Strategic Utility of this compound

The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3] The synthetic versatility and favorable physicochemical properties of the pyrazole ring have made it a focal point of drug design and development.[4] A robust and widely employed method for the construction of the pyrazole ring is the condensation of a 1,3-dicarbonyl compound or a synthetic equivalent with a hydrazine derivative.[5]

This compound, an α,β-unsaturated ester, serves as an excellent three-carbon building block in this context. The electron-withdrawing nature of the ester group activates the alkyne for nucleophilic attack, making it a highly reactive and regioselective reaction partner for hydrazines. This application note will detail the synthesis of pyrazole derivatives from this compound, providing a comprehensive guide for researchers in the field.

Mechanistic Rationale: The Reaction of this compound with Hydrazines

The synthesis of pyrazoles from this compound and hydrazine proceeds through a well-established reaction cascade. The initial step involves a nucleophilic attack of the hydrazine on the β-carbon of the alkyne, a process known as a Michael addition. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the ester carbonyl group. The resulting intermediate then undergoes dehydration to yield the stable aromatic pyrazole ring.

The regioselectivity of the reaction, particularly with substituted hydrazines, is a critical consideration. The electronic and steric properties of the substituent on the hydrazine can influence which nitrogen atom initiates the attack, potentially leading to a mixture of regioisomers.[6] Careful control of reaction conditions is therefore essential to ensure the desired isomeric outcome.

Figure 1: Conceptual workflow of pyrazole synthesis from this compound.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of pyrazole derivatives from this compound. These have been optimized for yield and purity.

Protocol 1: Synthesis of Ethyl 5-ethyl-1H-pyrazole-3-carboxylate

This protocol outlines the synthesis of a simple pyrazole derivative using hydrazine hydrate.

  • Materials:

    • This compound

    • Hydrazine hydrate

    • Ethanol

    • Glacial acetic acid (catalyst)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

    • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Ethyl 5-ethyl-1-phenyl-1H-pyrazole-3-carboxylate

This protocol describes the synthesis of an N-substituted pyrazole using phenylhydrazine.

  • Materials:

    • This compound

    • Phenylhydrazine

    • Ethanol

    • Glacial acetic acid (catalyst)

  • Procedure:

    • Dissolve this compound (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 6-8 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture and remove the solvent in vacuo.

    • Purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to yield the desired product.

    • Confirm the structure of the product using appropriate spectroscopic methods.

Data Presentation
Reactant 1Reactant 2ProductTypical Yield (%)
This compoundHydrazine hydrateEthyl 5-ethyl-1H-pyrazole-3-carboxylate85-95
This compoundPhenylhydrazineEthyl 5-ethyl-1-phenyl-1H-pyrazole-3-carboxylate70-85

PART 3: VISUALIZATION & FORMATTING

G start Start: Prepare Reactants mix Mix this compound, Hydrazine derivative, and Solvent start->mix reflux Reflux with Catalytic Acid mix->reflux monitor Monitor Reaction by TLC reflux->monitor monitor->reflux Incomplete workup Work-up: Solvent Removal monitor->workup Complete purify Purification: Column Chromatography workup->purify characterize Characterization: NMR, MS purify->characterize end End: Pure Pyrazole Derivative characterize->end

Figure 2: Experimental workflow for the synthesis of pyrazole derivatives.

References

  • Faria, J. V., et al. (2017). Pyrazole-Containing Pharmaceuticals: A Patent Review.
  • Kumar, V., & Aggarwal, R. (2019). A review on the synthesis of pyrazole derivatives and their pharmacological properties. Mini-Reviews in Medicinal Chemistry, 19(14), 1134-1153.
  • Bhat, M. A., et al. (2021). Pyrazole as a promising scaffold in medicinal chemistry: A comprehensive review. Journal of Heterocyclic Chemistry, 58(5), 1085-1114.
  • Zheng, Y., et al. (2020). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 11(11), 1276-1296.
  • Elguero, J., et al. (1996). Regioselectivity in Pyrazole Synthesis. In The Tautomerism of Heterocycles (pp. 27-106). Academic Press.
  • Padwa, A. (Ed.). (2002). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol.
  • Katritzky, A. R., et al. (Eds.). (2003).
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press.
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1. John Wiley & Sons.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • von Pechmann, H. (1898). Ueber Diazomethan. Berichte der deutschen chemischen Gesellschaft, 31(2), 2640-2646.

Sources

Application Notes and Protocols for the Synthesis of Substituted Pyridines from Alkynones

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Substituted Pyridines and the Power of the Bohlmann-Rahtz Synthesis

The pyridine ring is a cornerstone of medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile methods for the synthesis of highly substituted pyridines is, therefore, a critical endeavor for chemists in these fields. The Bohlmann-Rahtz pyridine synthesis, first reported in 1957, remains a powerful and adaptable tool for the construction of this important heterocycle.[1][2][3] This application note provides a detailed guide to the synthesis of substituted pyridines, focusing on the reaction of an ethynylketone, such as a pentynone derivative, with an enamine.

Traditionally, the Bohlmann-Rahtz synthesis is a two-step process involving the condensation of an enamine with an ethynylketone to form an isolable aminodiene intermediate, which is then cyclized under thermal conditions to the desired pyridine.[1][2] However, significant advancements have led to more efficient one-pot methodologies that leverage acid catalysis or microwave irradiation to facilitate the cyclodehydration at lower temperatures, avoiding the need to isolate the intermediate.[4][5][6] Furthermore, three-component variations, where the enamine is generated in situ from a β-dicarbonyl compound and an ammonia source, have expanded the reaction's scope and practicality.[7]

This guide will delve into the mechanistic underpinnings of the Bohlmann-Rahtz reaction, provide detailed, step-by-step protocols for both the classical and modern one-pot approaches, and offer insights into reaction optimization and troubleshooting.

Reaction Mechanism and Rationale

The Bohlmann-Rahtz synthesis proceeds through a well-established reaction cascade. Understanding this mechanism is crucial for making informed decisions about reaction conditions and substrate selection.

The reaction initiates with a Michael addition of the enamine to the electron-deficient alkyne of the ethynylketone. This is followed by a proton transfer to form a conjugated aminodiene intermediate. In the classical approach, this intermediate is isolated. The final step is a 6π-electrocyclization of the aminodiene, followed by the elimination of water to afford the aromatic pyridine ring.

Bohlmann_Rahtz_Mechanism Enamine Enamine Michael_Adduct Michael Adduct Enamine->Michael_Adduct Michael Addition Ynone Ethynylketone Ynone->Michael_Adduct Aminodiene Aminodiene Intermediate Michael_Adduct->Aminodiene Proton Transfer Cyclized_Intermediate Cyclized Intermediate Aminodiene->Cyclized_Intermediate 6π-Electrocyclization Pyridine Substituted Pyridine Cyclized_Intermediate->Pyridine -H₂O (Dehydration) Water H₂O Cyclized_Intermediate->Water

Caption: The reaction mechanism of the Bohlmann-Rahtz pyridine synthesis.

The high temperatures required for the final cyclodehydration step in the classical procedure can be a significant drawback, particularly for sensitive substrates. Modern modifications address this by employing acid catalysts (both Brønsted and Lewis acids) which protonate the carbonyl group, increasing its electrophilicity and facilitating the cyclization under milder conditions.[4][6]

Experimental Protocols

This section provides detailed protocols for the synthesis of a model substituted pyridine, ethyl 2,6-dimethyl-4-ethylpyridine-3-carboxylate, from pent-1-yn-3-one and ethyl 3-aminocrotonate.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Pent-1-yn-3-one≥95%Commercially AvailableHandle in a well-ventilated fume hood.
Ethyl 3-aminocrotonate≥97%Commercially AvailableStore under nitrogen.
Acetic Acid, GlacialACS GradeCommercially AvailableCorrosive. Handle with care.
TolueneAnhydrousCommercially AvailableUse from a solvent purification system or dry over sodium/benzophenone.
Ethanol200 ProofCommercially Available
Amberlyst 15Ion-exchange resinCommercially AvailableWash with methanol and dry before use.
Sodium BicarbonateSaturated Aqueous Solution
Magnesium SulfateAnhydrous
Ethyl AcetateACS Grade
HexanesACS Grade
Protocol 1: Classical Two-Step Bohlmann-Rahtz Synthesis

This protocol involves the isolation of the aminodiene intermediate before cyclization.

Step 1: Synthesis of the Aminodiene Intermediate

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pent-1-yn-3-one (1.0 g, 10.4 mmol) and toluene (20 mL).

  • Add ethyl 3-aminocrotonate (1.48 g, 11.4 mmol, 1.1 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude aminodiene intermediate as an oil. This intermediate can be used in the next step without further purification.

Step 2: Cyclodehydration to the Substituted Pyridine

  • Transfer the crude aminodiene intermediate to a clean, dry round-bottom flask.

  • Heat the intermediate under vacuum (1-5 mmHg) to 150-180 °C for 2-3 hours.

  • Monitor the formation of the pyridine product by TLC.

  • After cooling, the crude product can be purified by column chromatography on silica gel (Eluent: 10-20% Ethyl Acetate in Hexanes) to afford the pure ethyl 2,6-dimethyl-4-ethylpyridine-3-carboxylate.

Protocol 2: One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis

This modified procedure is more efficient as it avoids the isolation of the intermediate.[4]

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pent-1-yn-3-one (1.0 g, 10.4 mmol), ethyl 3-aminocrotonate (1.48 g, 11.4 mmol, 1.1 eq), and a mixture of toluene and acetic acid (5:1 v/v, 24 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: 10-20% Ethyl Acetate in Hexanes).

Alternative Catalyst: Amberlyst 15 (0.5 g) can be used in place of acetic acid. After the reaction, the resin can be simply filtered off before the work-up procedure.[4]

Protocol 3: One-Pot, Three-Component Synthesis

This protocol generates the enamine in situ, offering a streamlined workflow.[7]

  • To a round-bottom flask, add ethyl acetoacetate (1.35 g, 10.4 mmol) and ammonium acetate (0.80 g, 10.4 mmol) in ethanol (20 mL).

  • Stir the mixture at room temperature for 30 minutes to generate the enamine in situ.

  • Add pent-1-yn-3-one (1.0 g, 10.4 mmol) to the reaction mixture.

  • Heat the reaction to reflux (approximately 78 °C) for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Workflow Visualization

Synthesis_Workflow cluster_protocols Synthetic Protocols cluster_steps Key Stages P1 Protocol 1: Classical Two-Step Reactants Reactants (Alkynone, Enamine/ Precursors) P1->Reactants P2 Protocol 2: One-Pot Acid-Catalyzed P2->Reactants P3 Protocol 3: One-Pot Three-Component P3->Reactants Reaction Reaction (Heating/Catalysis) Reactants->Reaction Workup Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: Substituted Pyridine Purification->Product

Sources

Application Notes & Protocols: Strategic Use of Ethyl 2-Pentynoate in Cycloaddition Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of ethyl 2-pentynoate, an asymmetric internal alkyne, in cycloaddition reactions, commonly referred to as "click chemistry". We move beyond generalized protocols to address the specific reactivity of internal alkynes, contrasting the widely-used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with the more appropriate Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for this substrate. This guide explains the mechanistic rationale behind procedural choices, offers validated, step-by-step protocols for achieving high-yield, regioselective synthesis of fully substituted 1,2,3-triazoles, and provides data interpretation and troubleshooting advice.

Introduction: The "Click" Paradigm and the Challenge of Internal Alkynes

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for modular synthesis in drug discovery and material science.[1][2][3] The cornerstone of this field is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable 1,2,3-triazole ring.[2][4] While the thermal version of this reaction requires high temperatures and often yields a mixture of regioisomers, the advent of metal catalysis has revolutionized its utility.[1][5]

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, celebrated for its exceptional efficiency and perfect regioselectivity, exclusively producing 1,4-disubstituted triazoles.[1][5][6] However, the CuAAC mechanism is critically dependent on the presence of a terminal alkyne proton, which is deprotonated to form a copper-acetylide intermediate.[7][8] Internal alkynes, such as This compound , lack this acidic proton and are therefore notoriously poor substrates for CuAAC, exhibiting sluggish reactivity and no regiocontrol.

This guide focuses on the correct and strategic use of this compound, demonstrating that while it is unsuitable for standard CuAAC, it is an excellent substrate for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which provides a powerful and regioselective route to fully substituted 1,4,5-triazoles.[1]

The Alkyne in Focus: this compound

This compound is an α,β-unsaturated ester with an internal, asymmetric triple bond. Its structure presents both an opportunity and a challenge for cycloaddition chemistry.

  • Structure: CH₃-CH₂-C≡C-COOEt

  • Classification: Asymmetric Internal Alkyne

  • Reactivity: The electron-withdrawing nature of the ethyl ester group polarizes the alkyne, influencing its reactivity. However, the absence of a terminal proton prevents the formation of the key copper-acetylide intermediate required for the CuAAC catalytic cycle.

Mechanistic Rationale: Choosing the Right Catalyst

The choice of catalyst is paramount when working with this compound. The decision hinges on understanding the distinct mechanisms of copper versus ruthenium catalysis.

Why Copper (CuAAC) Fails

The CuAAC reaction proceeds through a stepwise mechanism involving the formation of a copper(I)-acetylide. This intermediate then coordinates with the azide, leading to the formation of a six-membered copper metallacycle that ultimately yields the 1,4-triazole product.[1][7] Since this compound lacks a terminal proton, it cannot efficiently form the requisite acetylide intermediate, leading to reaction failure or non-selective, slow background thermal reaction.

The Ruthenium (RuAAC) Solution

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) operates via a distinct mechanistic pathway that is highly effective for internal alkynes.[1] The catalytic cycle is believed to involve the formation of a six-membered ruthenacycle via oxidative coupling of the azide and the alkyne.[1] This process does not require a terminal proton and, for asymmetric alkynes like this compound, proceeds with high regioselectivity to yield the 1,5-disubstituted triazole product.

cluster_0 CuAAC Pathway (Ineffective) cluster_1 RuAAC Pathway (Effective & Regioselective) CuAAC_Start This compound (Internal Alkyne) CuAAC_Step1 Cu(I) Catalyst CuAAC_Start->CuAAC_Step1 Lacks terminal H+ CuAAC_Fail Acetylide Formation BLOCK CuAAC_Step1->CuAAC_Fail RuAAC_Start This compound + Azide RuAAC_Step1 Cp*RuCl Catalyst RuAAC_Start->RuAAC_Step1 RuAAC_Step2 Oxidative Coupling RuAAC_Step1->RuAAC_Step2 RuAAC_Step3 Ruthenacycle Intermediate RuAAC_Step2->RuAAC_Step3 RuAAC_Step4 Reductive Elimination RuAAC_Step3->RuAAC_Step4 RuAAC_Product 1,5-Disubstituted 1,2,3-Triazole RuAAC_Step4->RuAAC_Product

Caption: Contrasting catalytic pathways for this compound.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for execution, purification, and characterization.

Protocol 1: Regioselective Synthesis via RuAAC

This protocol details the synthesis of a 1,5-disubstituted 1,2,3-triazole using this compound and benzyl azide as model substrates.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Benzyl azide (1.0 mmol, 1.0 eq)

  • [CpRuCl(PPh₃)₂] or similar CpRu(II) catalyst (0.05 mmol, 5 mol%)

  • Anhydrous, degassed toluene or 1,4-dioxane (10 mL)

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Inert Atmosphere: Set up a dry Schlenk flask equipped with a magnetic stir bar and condenser under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add the ruthenium catalyst (5 mol%), followed by the solvent (10 mL). Stir for 5 minutes to dissolve.

  • Add the benzyl azide (1.0 eq) to the solution.

  • Add the this compound (1.0 eq) to the reaction mixture. Causality Note: Adding the alkyne last ensures the catalyst is well-dispersed and ready for the cycloaddition.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel. The eluent system will depend on the specific azide used; a gradient of ethyl acetate in hexanes is a good starting point.

  • Characterization: The final product, ethyl 1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxylate, should be characterized to confirm its structure and purity.

    • ¹H NMR: Expect characteristic shifts for the triazole proton, benzyl group, and the two ethyl groups.

    • ¹³C NMR: Confirm the presence of all carbons, including the two triazole ring carbons.

    • HRMS (High-Resolution Mass Spectrometry): Verify the exact mass of the synthesized compound.

cluster_workflow RuAAC Experimental Workflow start Prepare Inert Atmosphere add_catalyst Add Ru Catalyst & Solvent start->add_catalyst add_azide Add Azide Substrate add_catalyst->add_azide add_alkyne Add this compound add_azide->add_alkyne react Heat Reaction (80-100 °C) add_alkyne->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Cool & Concentrate monitor->workup Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, HRMS) purify->characterize end Pure 1,5-Triazole characterize->end

Caption: Step-by-step workflow for the RuAAC protocol.

Protocol 2: Thermal Huisgen Cycloaddition

This protocol is provided for applications where a mixture of regioisomers is acceptable, such as in the generation of a compound library for screening.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Benzyl azide (1.1 mmol, 1.1 eq)

  • High-boiling point solvent (e.g., Toluene, Xylene, or DMF) (5 mL)

  • Sealed reaction vessel or vial

Procedure:

  • Reagent Addition: In a thick-walled sealed tube, combine this compound and benzyl azide in the chosen solvent. Causality Note: A slight excess of the more stable or accessible reagent can be used to drive the reaction to completion.

  • Reaction: Seal the vessel tightly and heat to a high temperature (typically 110-140 °C) for 24-72 hours. Caution: Use a blast shield as the reaction is performed under pressure.

  • Workup & Purification: Cool the reaction to room temperature. Concentrate the solvent. The resulting crude product will be a mixture of the 1,4- and 1,5-regioisomers. These isomers are often difficult to separate by standard column chromatography and may require specialized techniques like HPLC.

  • Characterization: The product mixture should be analyzed by ¹H NMR to determine the ratio of the two isomers before and after any purification attempts.

Data Summary and Troubleshooting

ParameterRuthenium-Catalyzed (RuAAC) Thermal Cycloaddition
Substrate This compoundThis compound
Product Single 1,5-disubstituted regioisomerMixture of 1,4- and 1,5-isomers
Regioselectivity High (>95:5)Low (often ~1:1)
Conditions 80-100 °C, Ru catalyst110-140 °C, No catalyst
Reaction Time 12-24 hours24-72 hours
Yield Good to ExcellentVariable, often moderate
Purification Standard column chromatographyDifficult; may require HPLC

Troubleshooting Guide:

  • Low Yield in RuAAC:

    • Cause: Catalyst deactivation by oxygen.

    • Solution: Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere.

  • No Reaction in RuAAC:

    • Cause: Impure reagents or inactive catalyst.

    • Solution: Use freshly purified reagents. Verify the activity of the ruthenium catalyst.

  • Inseparable Isomers from Thermal Reaction:

    • Cause: Similar polarity of the regioisomers.

    • Solution: This is an inherent challenge. If a single isomer is required, the RuAAC protocol is the only viable path. For library applications, the mixture may be used directly.

Conclusion

This compound is a valuable building block for creating fully substituted, C4-carboxylated 1,2,3-triazoles, which are of significant interest in medicinal chemistry and materials science.[9] Its effective use, however, requires a departure from the standard copper-catalyzed click chemistry paradigm. By understanding the underlying reaction mechanisms, researchers can select the appropriate catalytic system—namely, Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC)—to achieve predictable, high-yield, and regioselective outcomes. This strategic approach unlocks the full potential of internal alkynes in modern chemical synthesis.

References

  • Wikipedia. Click chemistry. [Link]
  • Demir Dudak, B., Boya, T., & Ceylan, S. (2022).
  • Pinto, D. C. G. A., & Silva, A. M. S. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. [Link]
  • Prescher, J. A., & Bertozzi, C. R. (2009). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.
  • McKay, C. S., & Finn, M. G. (2014). Developing bioorthogonal probes to span a spectrum of reactivities. PMC. [Link]
  • Li, Y., Wang, Y., Qian, K., & Zhang, W. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. [Link]
  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.
  • Jiang, H., et al. (2019). Recent applications of click chemistry in drug discovery.
  • Fokin, V. V., & Rostovtsev, V. V. (2011). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]
  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC. [Link]
  • Li, Y., Wang, Y., Qian, K., & Zhang, W. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]
  • van der Vlist, J., et al. (2020). Recent developments in bioorthogonal chemistry and the orthogonality within. Radboud Repository. [Link]
  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]
  • Zeglis, B. M., & Reiner, T. (2023). Click chemistry: A transformative technology in nuclear medicine. PMC. [Link]
  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Reactions for Labeling Proteins.
  • Bhatia, S., et al. (2025).
  • Demir, S. (2024). Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. European Journal of Chemistry. [Link]
  • El-Sawy, E. R., et al. (2024).
  • Iaroshenko, V. O., et al. (2009). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc. [Link]
  • Kaur, G., et al. (2024). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing. [Link]
  • Sletten, E. M., & Bertozzi, C. R. (2013). Bioorthogonal chemistry: strategies and recent developments. PubMed. [Link]
  • Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]

Sources

Application Note: Functionalization of Ethyl 2-Pentynoate via a Modified Cross-Coupling Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond the Classical Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of organic synthesis, celebrated for its efficiency in forming C(sp²)-C(sp) bonds between aryl/vinyl halides and terminal alkynes.[1][2][3] However, a critical prerequisite for this reaction is the presence of a terminal alkyne, which possesses an acidic proton necessary for the catalytic cycle to proceed. The subject of this guide, Ethyl 2-pentynoate, is an internal alkyne , lacking this requisite terminal proton. Consequently, it is not a viable substrate for direct Sonogashira coupling under standard conditions.

This application note addresses this limitation by presenting a robust and highly effective two-step alternative: a Hydroboration-Suzuki Cross-Coupling sequence . This strategy enables the efficient and stereoselective functionalization of internal alkynes like this compound, achieving the synthetic goal of coupling the alkyne carbon to an aryl or vinyl group, albeit through a different mechanistic pathway. We will detail the mechanistic rationale, provide a comprehensive experimental protocol, and discuss key considerations for successful implementation.

Mechanistic Framework: A Tale of Two Reactions

The proposed transformation leverages the power of two distinct, yet complementary, catalytic reactions. First, the internal alkyne is converted into a vinylborane intermediate, which then serves as the organometallic partner in a subsequent Suzuki coupling.

Step 1: Regio- and Stereoselective Hydroboration

Hydroboration of an internal alkyne involves the syn-addition of a hydroborane reagent across the carbon-carbon triple bond.[4][5] For an unsymmetrical internal alkyne such as this compound, regioselectivity (i.e., which carbon receives the boron atom) is a key consideration. The use of sterically hindered boranes, such as catecholborane or disiamylborane, is crucial. These bulky reagents preferentially add the boron atom to the less sterically hindered carbon of the alkyne, which in the case of this compound, is the carbon atom adjacent to the ethyl group (C3).[5][6] This step stereospecifically generates an (E)-alkenylborane.

Step 2: The Suzuki Cross-Coupling Catalytic Cycle

The resulting alkenylborane is a stable intermediate that can be directly used in a Suzuki cross-coupling reaction. The Suzuki reaction is a powerful palladium-catalyzed process that couples an organoboron compound with an organohalide.[4][7] The catalytic cycle is well-established and proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl or vinyl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base (e.g., a carbonate or hydroxide), the alkenylborane transfers its vinyl group to the palladium center, displacing the halide and forming an alkenyl-aryl-Pd(II) complex. The base activates the organoboron species, facilitating this transfer.

  • Reductive Elimination: The coupled product, a substituted alkene, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

This two-step sequence provides a reliable method for the regio- and stereocontrolled synthesis of trisubstituted alkenes from internal alkynes.

Visualizing the Synthetic Strategy

Overall Workflow

The diagram below illustrates the complete two-step process for the functionalization of this compound.

G cluster_0 Step 1: Hydroboration cluster_1 Step 2: Suzuki Coupling Start This compound Reagent1 Catecholborane Start->Reagent1 Syn-addition Product1 (E)-Alkenylboronate Ester Reagent1->Product1 Reagent2 Aryl/Vinyl Halide (Ar-X) Product1->Reagent2 Intermediate used in next step Catalyst Pd Catalyst + Base Reagent2->Catalyst Product2 Final Product (Trisubstituted Alkene) Catalyst->Product2

Caption: Workflow for the functionalization of this compound.

Suzuki Catalytic Cycle

This diagram details the mechanism of the palladium-catalyzed Suzuki cross-coupling step.

Suzuki_Cycle center pd0 Pd(0)L₂ (Active Catalyst) pdII_aryl Ar-Pd(II)L₂-X pd0->pdII_aryl pdII_vinyl Ar-Pd(II)L₂-Vinyl pdII_aryl->pdII_vinyl product Ar-Vinyl (Product) pdII_vinyl->product product->pd0 oa_label Oxidative Addition tm_label Transmetalation re_label Reductive Elimination arx Ar-X arx->oa_label vinyl_b Vinyl-B(OR)₂ vinyl_b->tm_label base Base base->tm_label

Caption: The catalytic cycle of the Suzuki cross-coupling reaction.

Experimental Protocols and Data

This section provides a general, yet detailed, protocol for the two-step functionalization of this compound with an aryl bromide as the coupling partner.

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Anhydrous and inert atmosphere techniques are critical for the success of these reactions. All reagents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of (E)-Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-2-enoate

Objective: To perform a regioselective hydroboration of this compound.

ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
This compound126.151.26 g10.01.0 equiv
Pinacolborane127.981.41 g11.01.1 equiv
Dichlorobis(triphenylphosphine)palladium(II)701.90351 mg0.55 mol%
Triethylamine (Et₃N)101.191.52 mL11.01.1 equiv
Anhydrous Toluene-50 mL--

Procedure:

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add dichlorobis(triphenylphosphine)palladium(II) (351 mg, 0.5 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (50 mL), followed by triethylamine (1.52 mL, 11.0 mmol), this compound (1.26 g, 10.0 mmol), and finally pinacolborane (1.41 g, 11.0 mmol) via syringe.

  • Reaction Conditions: Equip the flask with a reflux condenser under the inert atmosphere. Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting alkyne.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue, the alkenylboronate ester, is often sufficiently pure to be used directly in the next step without further purification. If necessary, it can be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Protocol 2: Suzuki Coupling with 4-Bromoanisole

Objective: To couple the synthesized alkenylboronate ester with an aryl bromide.

ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
Alkenylboronate Ester (from Protocol 1)~254.15~2.54 g~10.01.0 equiv
4-Bromoanisole187.041.87 g10.01.0 equiv
Tetrakis(triphenylphosphine)palladium(0)1155.56289 mg0.252.5 mol%
Potassium Carbonate (K₂CO₃)138.214.15 g30.03.0 equiv
Toluene/Water Mixture-40 mL / 10 mL-4:1 v/v

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing the crude alkenylboronate ester from the previous step, add 4-bromoanisole (1.87 g, 10.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol).

  • Solvent and Base Addition: Add toluene (40 mL) and a 2M aqueous solution of potassium carbonate (15 mL, 30.0 mmol).

  • Degassing: Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the biphasic mixture to 90 °C with vigorous stirring for 8-12 hours.

  • Monitoring: Monitor the disappearance of the starting materials by TLC or GC-MS.

  • Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (30 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure trisubstituted alkene product.

Troubleshooting and Field-Proven Insights

Issue Potential Cause Recommended Solution
Low regioselectivity in hydroboration The hydroborating agent is not bulky enough.Use a more sterically demanding borane like disiamylborane or 9-BBN. However, catecholborane or pinacolborane with a suitable catalyst often provides good selectivity.
Incomplete hydroboration Inactive catalyst or insufficient reaction time/temperature.Ensure the catalyst is active and the reagents are anhydrous. Increase reaction time or temperature moderately.
Low yield in Suzuki coupling Inactive palladium catalyst; inefficient transmetalation.Use a fresh, active Pd catalyst. Ensure the base is thoroughly dissolved in the aqueous phase and that stirring is vigorous enough to ensure good mixing of the biphasic system. Degassing is critical to prevent catalyst oxidation.[8]
Formation of homocoupled byproducts Oxygen contamination leading to Glaser-type coupling (if copper is present) or oxidative homocoupling of the boronic ester.Maintain a strict inert atmosphere throughout the Suzuki reaction setup and duration.[8]
Protodeborylation of the intermediate Presence of excess water or protic sources before the coupling step.Use the crude alkenylborane directly or ensure anhydrous workup conditions if purification is performed.

Conclusion

While the direct Sonogashira coupling of this compound is not feasible due to its nature as an internal alkyne, the synthetic objective can be effectively achieved through a reliable and stereoselective two-step hydroboration-Suzuki coupling sequence. This approach not only provides access to highly functionalized trisubstituted alkenes but also offers a high degree of control over the product's geometry. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to functionalize internal alkynes, a crucial transformation in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
  • Master Organic Chemistry. (2024).
  • ChemistryViews. (2021). Coupling of Two Different Alkynes to Give 1,3-Enynes. [Link]
  • National Institutes of Health (NIH). (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. [Link]
  • ResearchGate. (n.d.). Synthesis of internal alkynes by Sonogashira‐coupling and reverse Sonogashira‐coupling. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • ACS Publications. (2023). Pd/Cu-Catalyzed Synthesis of Internal and Sila-Ynones by Direct Selective Acyl Sonogashira Cross-Coupling of Carboxylic Acids with Terminal Alkynes. [Link]
  • National Institutes of Health (NIH). (2016).
  • Organic Chemistry Portal. (n.d.). Internal alkyne synthesis by C-C coupling. [Link]
  • ResearchGate. (n.d.). Synthesis of internal alkynes.
  • National Center for Biotechnology Information. (n.d.). Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. [Link]
  • Wikipedia. (n.d.).
  • YouTube. (2020). Sonogashira cross-coupling reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • ResearchGate. (n.d.). Decarboxylative coupling of aryl halides and alkynoic acids. [Link]
  • PubMed Central. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. [Link]
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
  • ACS Publications. (2021).
  • ACS Publications. (2010). Alkyne Elementometalation−Pd-Catalyzed Cross-Coupling. Toward Synthesis of All Conceivable Types of Acyclic Alkenes in High Yields, Efficiently, Selectively, Economically, and Safely: “Green” Way. [Link]
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2019). 11.
  • PubMed. (2010). Alkyne elementometalation-Pd-catalyzed cross-coupling. Toward synthesis of all conceivable types of acyclic alkenes in high yields, efficiently, selectively, economically, and safely: "green" way. [Link]
  • ACS Publications. (2018).
  • Semantic Scholar. (n.d.). The reaction of α,β-acetylenic ketones with dicyclohexylborane: Stereoselective synthesis of functionalized trisubstituted olefins. [Link]
  • YouTube. (2023). Hydroboration of Alkynes | Anti-Markovnikov Addition. [Link]
  • National Institutes of Health (NIH). (n.d.). Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile. [Link]
  • ACS Publications. (1980). Asymmetric reductions of .alpha.,.beta.-acetylenic ketones and acetophenone using lithium aluminum hydride complexed with optically active 1,3-amino alcohols. [Link]
  • ResearchGate. (n.d.).
  • PrepChem.com. (n.d.).
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  • ResearchGate. (n.d.). (PDF)

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Application Notes & Protocols: Ethyl 2-Pentynoate as a Versatile Dienophile in Diels-Alder Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Diels-Alder Reaction

First detailed by Otto Diels and Kurt Alder in 1928, the [4+2] cycloaddition reaction remains one of the most powerful and elegant transformations in synthetic organic chemistry.[1] Its capacity to form a six-membered ring, creating up to four new stereocenters in a single, concerted step, offers unparalleled efficiency in building molecular complexity.[1][2] The reaction involves the interaction of a 4π-electron system (the conjugated diene) with a 2π-electron system (the dienophile).[3] This guide focuses on a specific, highly useful class of dienophile: acetylenic esters, with ethyl 2-pentynoate serving as a prime exemplar. Its unique electronic properties and the functionality of the resulting adducts make it a valuable tool for researchers in synthetic chemistry and drug development. The adducts derived from this process are not simple cyclohexenes, but rather 1,4-cyclohexadienes, which offer rich opportunities for subsequent chemical modifications.[3]

Part 1: Mechanistic Deep Dive – The "Why" Behind the Reactivity

Understanding the underlying principles of a reaction is paramount to its successful application and optimization. The utility of this compound is not accidental; it is a direct consequence of its electronic structure and how it interacts with a diene at the molecular orbital level.

The Role of the Electron-Withdrawing Group (EWG)

The Diels-Alder reaction is typically facilitated when the dienophile possesses an electron-withdrawing group (EWG) and the diene has electron-donating groups (EDG).[2] This is known as a "normal electron-demand" Diels-Alder reaction. This compound features a powerful EWG, the ethyl ester (-COOEt), conjugated with the alkyne.

The causality behind this requirement lies in Frontier Molecular Orbital (FMO) theory. The reaction rate is largely governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[3] The ester group on this compound withdraws electron density from the alkyne, which significantly lowers the energy of its LUMO. This reduction in the LUMO energy decreases the HOMO-LUMO energy gap, facilitating orbital overlap and accelerating the cycloaddition process.[3][4]

Regioselectivity: A Predictable Outcome

When an unsymmetrical diene reacts with an unsymmetrical dienophile like this compound, the question of regioselectivity arises—which constitutional isomer will be the major product? The outcome is dictated by the electronic polarization of the reactants. The electron-withdrawing ester group polarizes the triple bond, creating a significant partial positive charge (δ+) on the carbon atom beta to the carbonyl group.

Consider the reaction with a diene bearing an electron-donating group (EDG) at the C1 position, such as 1-methoxy-1,3-butadiene. The EDG increases the electron density at the C4 position, making it the most nucleophilic center. The reaction proceeds by aligning the most nucleophilic site of the diene with the most electrophilic site of the dienophile.[5] This predictable interaction leads to a strong preference for the "ortho" (1,2) or "para" (1,4) regioisomers, while the "meta" (1,3) product is generally disfavored.[5]

The Power of Lewis Acid Catalysis

While many Diels-Alder reactions proceed under thermal conditions, their rates and selectivities can be dramatically enhanced through Lewis acid catalysis.[6] Lewis acids, such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), or tin tetrachloride (SnCl₄), function by coordinating to a basic site on the dienophile.[6][7]

In the case of this compound, the Lewis acid coordinates to the carbonyl oxygen of the ester. This coordination intensifies the electron-withdrawing nature of the ester group, which further lowers the energy of the dienophile's LUMO.[6][8] This enhanced electronic effect leads to several key benefits:

  • Rate Acceleration: The HOMO-LUMO gap is further reduced, leading to significant increases in reaction rates, often allowing reactions to proceed at lower temperatures.[8][9]

  • Increased Regioselectivity: The polarization of the dienophile is amplified, leading to an even stronger preference for a single regioisomer.[6]

  • Enhanced Stereoselectivity: Lewis acid catalysis can also improve the endo/exo selectivity, particularly with cyclic dienes.[6]

Recent studies have also suggested that Lewis acids accelerate the reaction by diminishing the Pauli repulsion between the π-electron systems of the reactants in the transition state.[8]

Lewis_Acid_Catalysis cluster_reactants Reactants cluster_complex Activated Complex cluster_reaction Diels-Alder Reaction Dienophile This compound Complex [Dienophile-LA] Complex (Lower LUMO Energy) Dienophile->Complex Coordination LA Lewis Acid (e.g., AlCl₃) LA->Complex Product Cycloadduct Complex->Product [4+2] Cycloaddition Diene Diene Diene->Product

Caption: Lewis Acid activation of the dienophile.

Part 2: Application Notes & Experimental Design

Synthetic Applications

The 1,4-cyclohexadiene adducts formed from this compound are exceptionally versatile synthetic intermediates. The presence of two distinct double bonds and an ester functionality provides multiple sites for further chemical manipulation, enabling pathways to complex molecular architectures found in natural products and pharmaceuticals. These adducts are valuable precursors for aromatization reactions, epoxidations, dihydroxylations, and other transformations. The applications of Diels-Alder chemistry are extensive, impacting the development of biomaterials for drug delivery, tissue engineering, and cancer therapy.[10][11][12][13]

Critical Experimental Parameters
  • Diene Selection: The diene must be able to adopt an s-cis conformation for the reaction to occur.[2][4] Cyclic dienes like cyclopentadiene and furan are "locked" in the reactive s-cis conformation and are therefore highly reactive.[14] Acyclic dienes exist in equilibrium between the s-trans and s-cis forms, which can sometimes require higher temperatures to facilitate the reaction.

  • Solvent Choice: Common solvents include toluene, xylene, and dichloromethane. While often considered non-polar reactions, notable rate enhancements have been observed in polar organic solvents and even water, which is thought to be due to hydrophobic packing effects and stabilization of the polar transition state.[1] For Lewis acid-catalyzed reactions, anhydrous solvents are mandatory to prevent decomposition of the catalyst.

  • Temperature Control: Thermal Diels-Alder reactions often require heat to overcome the activation energy. However, the reaction is reversible, and excessively high temperatures can favor the retro-Diels-Alder reaction, leading to lower yields.[1] The optimal temperature must be determined empirically for each specific reactant pair. Lewis acid catalysis often allows for significantly lower reaction temperatures.

Part 3: Validated Experimental Protocols

The following protocols provide step-by-step methodologies for conducting Diels-Alder reactions with this compound. These are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Thermal Reaction with Furan

This protocol describes a classic reaction with a highly reactive cyclic diene.

Materials:

  • This compound (98%)

  • Furan (99%, freshly distilled)

  • Toluene (anhydrous)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Setup: Assemble a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: To the flask, add this compound (e.g., 1.26 g, 10 mmol) and 20 mL of anhydrous toluene.

  • Diene Addition: Add an excess of freshly distilled furan (e.g., 1.36 g, 20 mmol, 2 equivalents). Furan is volatile, so it should be handled in a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 110 °C for toluene) and maintain for 12-24 hours. The causality for using excess diene is to drive the equilibrium towards the product, especially given furan's volatility.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the this compound starting material.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene and excess furan under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) to isolate the desired cycloadduct.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Protocol 2: Lewis Acid-Catalyzed Regioselective Reaction with Isoprene

This protocol demonstrates the use of a Lewis acid to control regioselectivity and accelerate the reaction with an unsymmetrical acyclic diene.

Materials:

  • This compound (98%)

  • Isoprene (99%, freshly distilled)

  • Aluminum Chloride (AlCl₃, anhydrous, 99.9%)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Three-neck round-bottom flask (100 mL)

  • Low-temperature thermometer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Ice bath

  • Saturated sodium bicarbonate solution

Procedure:

  • Inert Setup: Flame-dry a 100 mL three-neck flask and assemble it with a stir bar, thermometer, and septum under a positive pressure of nitrogen. This is critical as AlCl₃ reacts violently with moisture.

  • Dienophile & Solvent: Add this compound (e.g., 1.26 g, 10 mmol) and 30 mL of anhydrous CH₂Cl₂ to the flask via syringe.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Lewis Acid Addition: Carefully and portion-wise, add anhydrous AlCl₃ (e.g., 1.47 g, 11 mmol, 1.1 equivalents) to the stirred solution. An exothermic reaction may be observed. The coordination of AlCl₃ to the ester carbonyl activates the dienophile.

  • Diene Addition: After stirring the mixture for 15 minutes at 0 °C, slowly add freshly distilled isoprene (e.g., 1.02 g, 15 mmol, 1.5 equivalents) via syringe over 10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 2-4 hours. Monitor the reaction by TLC. The lower temperature and shorter reaction time compared to the thermal protocol are made possible by the catalytic effect.

  • Quenching: Once complete, carefully quench the reaction by slowly adding it to a beaker containing 50 mL of ice-cold saturated sodium bicarbonate solution. Perform this step slowly and in a fume hood as gas evolution will occur.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (2 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification & Characterization: Remove the solvent under reduced pressure. Purify the crude product by column chromatography to isolate the major regioisomer ("para" adduct) and characterize by NMR and mass spectrometry.

Protocol_Workflow cluster_thermal Protocol 1: Thermal Reaction cluster_catalyzed Protocol 2: Lewis Acid Catalyzed T_Setup 1. Assemble Flask & Reflux Condenser T_Add 2. Add Dienophile & Diene (Furan) T_Setup->T_Add T_React 3. Heat to Reflux (12-24h) T_Add->T_React T_Workup 4. Cool & Evaporate Solvent T_React->T_Workup T_Purify 5. Column Chromatography T_Workup->T_Purify C_Setup 1. Assemble Dry Flask (Inert Atmosphere) C_Add 2. Add Dienophile, Solvent & Cool to 0°C C_Setup->C_Add C_Activate 3. Add Lewis Acid (AlCl₃) C_Add->C_Activate C_React 4. Add Diene (Isoprene) & React (2-4h) C_Activate->C_React C_Workup 5. Quench & Extract C_React->C_Workup C_Purify 6. Column Chromatography C_Workup->C_Purify

Caption: Comparative experimental workflows.

Part 4: Data Summary

The choice of diene and reaction conditions significantly impacts the outcome. The following table summarizes expected results for the reaction of this compound with various dienes.

DieneConditionsCatalystExpected Major ProductTypical Yield Range
Furan Toluene, RefluxNoneExo-adduct favored60-75%
Cyclopentadiene Diethyl Ether, 25°CNoneEndo-adduct favored85-95%
Isoprene Toluene, 150°C (sealed tube)NoneMixture of "para" and "meta"50-65%
Isoprene CH₂Cl₂, 0°CAlCl₃"Para" adduct (>95% regioselectivity)80-90%
1,3-Butadiene Benzene, 100°C (sealed tube)NoneSingle adduct70-80%

Conclusion

This compound serves as a robust and versatile dienophile for the Diels-Alder reaction. Its reactivity, governed by the electron-withdrawing ester group, can be predictably controlled and enhanced through the rational selection of dienes, solvents, and the strategic use of Lewis acid catalysts. The protocols and mechanistic insights provided herein offer a comprehensive guide for researchers to effectively employ this valuable reagent in the synthesis of complex cyclic and polycyclic systems for a wide range of applications in science and industry.

References

  • Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences.
  • Lewis acid catalyst system for Diels–Alder reaction | Request PDF.
  • How Lewis Acids Catalyze Diels–Alder Reactions. PMC - NIH.
  • 1.3: Diels-Alder Reactions. Chemistry LibreTexts.
  • Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. MDPI.
  • Diels-Alder Reaction. Organic Chemistry Portal.
  • Applications of Diels–Alder Chemistry in Biom
  • Diels–Alder reaction. Wikipedia.
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  • Applications of Diels-Alder Chemistry in Biomaterials and Drug Delivery. PubMed - NIH.
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Application Notes & Protocols: A Guide to the Synthesis of 4-Hydroxy-3-ethyl-2-methylquinolines from Ethyl 2-Pentynoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and a Modern Synthetic Approach

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are foundational to a vast array of pharmaceuticals, including antimalarials (e.g., chloroquine), anticancer agents, and antibacterials.[3][4][5] The unique electronic and structural properties of the quinoline nucleus allow for extensive functionalization, enabling chemists to fine-tune compounds for specific biological targets or material applications.[1][4]

Classic methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, have been staples in organic chemistry for over a century.[6][7][8] This guide focuses on a related, powerful strategy: the thermal cyclization of anilines with α,β-alkynoic esters, specifically using ethyl 2-pentynoate. This approach, analogous to the Conrad-Limpach synthesis, provides a direct route to valuable 4-hydroxyquinoline (4-quinolone) derivatives.[9][10] We will explore the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the significance of this synthetic route for research and drug development professionals.

Mechanistic Rationale: The Conrad-Limpach Analogy

The synthesis of a 4-hydroxyquinoline from an aniline and an activated carbonyl compound is classically known as the Conrad-Limpach reaction, which typically employs a β-ketoester.[10][11] The reaction with an α,β-alkynoic ester like this compound follows a closely related mechanistic pathway, driven by the principles of conjugate addition and high-temperature intramolecular cyclization.

Causality Behind the Mechanism:

  • Initial Conjugate Addition: The reaction initiates with a nucleophilic attack by the aniline nitrogen onto the β-carbon of the electron-deficient alkyne system of this compound. This is a classic Michael-type addition, favored by the polarization of the alkyne by the ester group.

  • Formation of the Enamine Intermediate: This addition forms a key enamine intermediate. This step is typically catalyzed by a trace amount of acid.

  • Thermal Electrocyclization: The critical, energy-intensive step is the thermal cyclization. High temperatures (often >250 °C) are required to overcome the activation energy barrier associated with disrupting the aromaticity of the aniline ring during the 6-π electrocyclic ring closure.[12] This step is the hallmark of the Conrad-Limpach and related syntheses and is often the rate-determining step.[10]

  • Aromatization via Elimination: The cyclized intermediate rapidly rearomatizes by eliminating a molecule of ethanol. This elimination is thermodynamically driven, as it re-establishes a stable heteroaromatic system.

  • Tautomerization to the 4-Quinolone: The resulting 4-hydroxyquinoline product exists in tautomeric equilibrium with its 4-quinolone form. For most derivatives, the keto (4-quinolone) form is thermodynamically favored.[10]

Diagram: Reaction Mechanism

Experimental_Workflow Figure 2: Step-by-step experimental workflow for quinoline synthesis. A 1. Setup Flask with stirrer, dropping funnel, distillation head. B 2. Heat Solvent Add Dowtherm A to flask and heat to reflux (~255 °C). A->B D 4. Add Reactants Add mixture dropwise to refluxing Dowtherm A. B->D C 3. Prepare Reactants Mix Aniline, this compound, and H₂SO₄ catalyst. C->D E 5. Reaction Stir at reflux for 30 min. Collect evolved ethanol. D->E F 6. Cool & Precipitate Allow mixture to cool to room temp. Product precipitates. E->F G 7. Isolate Crude Product Filter solid and wash with petroleum ether. F->G H 8. Recrystallize Dissolve in hot ethanol, treat with activated carbon. G->H I 9. Purify Hot filter, cool filtrate, and collect pure crystals. H->I J 10. Characterize Analyze via NMR, IR, MS, and melting point. I->J

Caption: Step-by-step experimental workflow for quinoline synthesis.

Characterization and Data Analysis

The identity and purity of the synthesized 4-hydroxy-3-ethyl-2-methylquinoline should be confirmed using standard analytical techniques. [13][14][15]

Technique Expected Observations for 4-Hydroxy-3-ethyl-2-methylquinoline
¹H NMR Aromatic protons (4H) in the δ 7.0-8.5 ppm range. A singlet for the C2-methyl group (3H) around δ 2.5 ppm. A quartet (2H) and a triplet (3H) for the C3-ethyl group. A broad singlet for the N-H or O-H proton (depending on solvent and tautomer).
¹³C NMR Signals for 9 distinct aromatic/heteroaromatic carbons. A signal for the C=O carbon (quinolone tautomer) around δ 170-180 ppm. Signals for the aliphatic methyl and ethyl carbons.
IR Spectroscopy A strong C=O stretch around 1620-1650 cm⁻¹ (indicative of the quinolone form). N-H stretching bands around 3300-3400 cm⁻¹. C-H stretches in the aromatic and aliphatic regions.
Mass Spec (EI) A molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₂H₁₃NO, M.W. = 187.24).

| Melting Point | A sharp, defined melting point, indicating high purity. |

Applications in Drug Development and Research

The synthesis of substituted 4-quinolones is of paramount importance to the pharmaceutical industry. This structural motif is a key pharmacophore with a wide range of biological activities. [3][16]

  • Anticancer Agents: Many quinoline derivatives function as tyrosine kinase inhibitors or DNA intercalating agents, leading to apoptosis in cancer cells. [5]The ability to easily substitute the core ring allows for the development of targeted therapies.

  • Antimicrobial Agents: The fluoroquinolone class of antibiotics is a prime example of the power of this scaffold. The 4-quinolone core is essential for their mechanism of action, which involves inhibiting bacterial DNA gyrase.

  • Antimalarial Drugs: Historically and currently, quinolines are central to antimalarial drug design. [1]The synthesis of novel derivatives is a key strategy in combating drug-resistant strains of Plasmodium falciparum. [3]* Other Therapeutic Areas: Quinolines have shown promise as anti-inflammatory, anti-HIV, antihypertensive, and neuroprotective agents, making them a versatile platform for drug discovery. [4][16] The synthetic protocol described here provides researchers with a reliable and scalable method to access novel 3-ethyl-2-methyl-4-quinolone derivatives, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic leads.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. Retrieved from Google Search.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-pentynoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide designed for professionals in chemical research and drug development.

Welcome to the technical support center for the synthesis of Ethyl 2-pentynoate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this synthesis, troubleshoot common issues, and optimize your reaction conditions for maximum yield and purity. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

There are two principal and reliable methods for the synthesis of this compound:

  • Alkylation of a Terminal Alkyne: This is often the preferred method for its high efficiency and control. It involves the deprotonation of a suitable terminal alkyne, such as 1-butyne, with a strong base like n-butyllithium (n-BuLi) to form a lithium acetylide. This potent nucleophile is then reacted with an electrophilic ethylating agent, typically ethyl chloroformate, to yield the desired ester.[1][2]

  • Fischer Esterification of 2-Pentynoic Acid: This classic method involves the reaction of 2-pentynoic acid with ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride.[3][4] The reaction is reversible, and therefore, driving the equilibrium towards the product is critical, usually by removing water as it is formed.[3][5]

Q2: Why is the alkylation of an alkyne often preferred over Fischer esterification for this specific molecule?

While Fischer esterification is a fundamental reaction, the alkylation route offers several advantages for synthesizing α,β-unsaturated esters like this compound. The reaction of the lithium acetylide with ethyl chloroformate is essentially irreversible and proceeds with high fidelity, leading to cleaner reactions and often higher yields.[1] In contrast, the Fischer esterification is an equilibrium-driven process that can be slow and may require significant optimization (e.g., heating under reflux, use of dehydrating agents) to achieve high conversion.[3][6]

Q3: What are the critical safety precautions to consider during this synthesis?

Safety is paramount, especially given the reagents involved:

  • n-Butyllithium (n-BuLi): Extremely pyrophoric and reacts violently with water and protic solvents. It must be handled under a strictly inert atmosphere (e.g., argon or nitrogen) using syringe techniques.[1]

  • Ethyl Chloroformate: A corrosive and lachrymatory compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.[7][8]

  • Anhydrous Solvents (e.g., Ether, THF): Flammable and can form explosive peroxides. Always use freshly distilled or certified anhydrous solvents and ensure there are no nearby ignition sources.[9][10]

Troubleshooting and Optimization Guide

This section addresses specific problems you might encounter during the synthesis of this compound, focusing on the more robust alkyne alkylation pathway.

Problem 1: Very Low or No Yield of this compound

Q: I performed the reaction by deprotonating 1-butyne with n-BuLi followed by the addition of ethyl chloroformate, but my final yield is negligible. What went wrong?

This is a common issue often traced back to the deactivation of the key reagents or improper reaction conditions.

  • Cause A: Inactivated Lithium Acetylide Intermediate

    • Explanation: The lithium acetylide formed from 1-butyne is a powerful base and nucleophile. Any trace of moisture or acidic protons in the reaction flask will quench this intermediate before it can react with the ethyl chloroformate.

    • Solution: Ensure absolute anhydrous conditions. All glassware must be rigorously flame-dried or oven-dried immediately before use and cooled under an inert atmosphere.[10] Solvents like diethyl ether or THF must be anhydrous. Use a fresh, properly titrated bottle of n-BuLi.

  • Cause B: Inefficient Deprotonation

    • Explanation: The deprotonation of the terminal alkyne is temperature-sensitive. If the temperature rises too high during the addition of n-BuLi, side reactions with the solvent or impurities can occur.[1]

    • Solution: Maintain a very low temperature (typically -78 °C using a dry ice/acetone bath) during the slow, dropwise addition of n-BuLi.[1] This ensures the formation of the lithium acetylide is the dominant reaction pathway.

  • Cause C: Degradation of Ethyl Chloroformate

    • Explanation: Ethyl chloroformate can degrade over time, especially if exposed to moisture, leading to the formation of ethanol, HCl, and CO₂.[11] Adding a degraded electrophile will result in a poor yield.

    • Solution: Use a fresh bottle of ethyl chloroformate or distill it immediately before the reaction. Ensure it is added to the reaction mixture at a low temperature to control its reactivity.

Problem 2: The final product is contaminated with a significant amount of a saturated ester (Ethyl Pentanoate).

Q: My NMR and GC-MS analysis shows the presence of ethyl pentanoate in my purified product. How is this possible, and how can I prevent it?

The presence of the corresponding saturated ester is an interesting and sometimes perplexing side reaction.

  • Cause: Presence of Unreacted n-Butyllithium

    • Explanation: If the addition of 1-butyne is not stoichiometric or if the n-BuLi solution's molarity is higher than assumed, residual n-BuLi can be present when the ethyl chloroformate is added. This unreacted n-BuLi can then act as a nucleophile itself or, more likely, react in a complex manner. A plausible side-product from residual butyllithium is ethyl pentanoate.[1]

    • Solution:

      • Accurate Titration: Always titrate your n-BuLi solution before use to know its exact concentration.

      • Controlled Addition: Add the n-BuLi to the alkyne solution, not the other way around. This ensures the n-BuLi is consumed as it is added.

      • Sufficient Stirring Time: After adding n-BuLi, allow the mixture to stir for a sufficient period (e.g., 30 minutes at -78 °C) to ensure the deprotonation reaction goes to completion before adding the ethyl chloroformate.[1]

Problem 3: The reaction workup is difficult, with persistent emulsions during the aqueous extraction.

Q: When I quench the reaction and try to perform a liquid-liquid extraction, I get a persistent emulsion that won't separate. How can I resolve this?

Emulsion formation is common in reactions involving finely divided inorganic salts and organic solvents.

  • Cause: Precipitation of Lithium Salts

    • Explanation: The quenching process (e.g., with water or ice) and subsequent washes generate lithium salts (LiCl) that can stabilize emulsions between the aqueous and organic layers.

    • Solution:

      • Add Brine: During the workup, wash the combined organic layers with a saturated sodium chloride solution (brine).[12] The increased ionic strength of the aqueous layer helps to break up emulsions by drawing water out of the organic phase.

      • Filter Before Extraction: After quenching, you can filter the entire mixture through a pad of Celite or diatomaceous earth to remove the bulk of the precipitated inorganic salts before proceeding with the separatory funnel extraction.[12]

      • Patience and Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation. If an emulsion forms, letting it stand for an extended period or gently swirling it can help.

Data Summary and Visualization

Table 1: Optimized Reaction Parameters for this compound Synthesis
ParameterRecommended ConditionRationale & Key Considerations
Solvent Anhydrous Diethyl Ether or THFMust be free of water and peroxides to prevent quenching of the acetylide.[10]
Temperature -78 °C (Dry Ice/Acetone Bath)Critical for controlling the exotherm of the n-BuLi addition and ensuring selective deprotonation.[1]
Base n-Butyllithium (1.05 eq)A slight excess ensures complete deprotonation of the alkyne. Must be accurately titrated.
Electrophile Ethyl Chloroformate (1.0 eq)Use of a fresh or distilled reagent is crucial for high yield.
Reaction Time ~30 min for deprotonation, then allow to warm to RT overnightEnsures both steps of the reaction proceed to completion.[1]
Workup Quench with ice, extract with ether, wash with brineStandard procedure to isolate the crude product and manage salt precipitation.[1][12]
Purification Vacuum DistillationEffective for separating the volatile ester from non-volatile impurities.[13]
Expected Yield 75-90%Achievable under optimized and strictly anhydrous conditions.
Diagrams

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Ester Formation cluster_2 Workup & Isolation cluster_3 Purification A 1. Add 1-butyne to anhydrous ether at -78°C B 2. Slowly add n-BuLi (1.05 eq) maintain temp < -65°C A->B C 3. Stir at -78°C for 30 min B->C D 4. Add Ethyl Chloroformate (1.0 eq) at -78°C C->D E 5. Allow to warm to RT and stir overnight D->E F 6. Quench with crushed ice E->F G 7. Separate layers F->G H 8. Extract aqueous layer with ether G->H I 9. Wash combined organic layers with brine H->I J 10. Dry over MgSO4, filter, and concentrate I->J K 11. Purify by vacuum distillation J->K L Pure this compound K->L

Caption: Workflow for the synthesis of this compound via alkyne alkylation.

G Start Low or No Yield? Check_Anhydrous Were anhydrous conditions maintained? Start->Check_Anhydrous Check_Temp Was temperature controlled at -78°C? Check_Anhydrous->Check_Temp Yes Sol_Anhydrous Solution: Flame-dry glassware, use anhydrous solvents. Check_Anhydrous->Sol_Anhydrous No Check_Reagents Are n-BuLi and ethyl chloroformate fresh? Check_Temp->Check_Reagents Yes Sol_Temp Solution: Use dry ice/acetone bath, add reagents slowly. Check_Temp->Sol_Temp No Sol_Reagents Solution: Titrate n-BuLi, distill ethyl chloroformate. Check_Reagents->Sol_Reagents No End Consult further (e.g., check for competing side reactions) Check_Reagents->End Yes

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar syntheses and should be performed by trained personnel with appropriate safety measures in place.[1]

Materials:

  • 1-Butyne

  • n-Butyllithium (1.6 M in hexanes)

  • Ethyl chloroformate

  • Anhydrous diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Crushed ice, Saturated NaCl solution (brine)

  • Argon or Nitrogen gas supply

  • Flame-dried, three-necked round-bottomed flask with a magnetic stirrer, low-temperature thermometer, and rubber septa.

Procedure:

  • Reaction Setup: Assemble a 500 mL three-necked flask, equipped with a magnetic stirrer, a thermometer, and a gas inlet connected to an inert gas line. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Reagent Addition: Add 150 mL of anhydrous diethyl ether to the flask. Cool the flask to -78 °C in a dry ice/acetone bath. Via syringe, add 1-butyne (1.0 eq) to the cold ether.

  • Deprotonation: While vigorously stirring, add n-butyllithium (1.05 eq) dropwise via syringe at a rate that maintains the internal temperature below -65 °C. A white precipitate of lithium butylacetylide will form.

  • Stirring: After the addition is complete, stir the resulting slurry at -78 °C for an additional 30 minutes.

  • Alkylation: Slowly add ethyl chloroformate (1.0 eq) to the slurry, again keeping the temperature below -65 °C.

  • Warming: Once the addition is complete, remove the dry ice/acetone bath and replace it with an ice bath. Allow the reaction mixture to stir and slowly warm to room temperature overnight.

  • Quenching and Workup: Carefully pour the reaction mixture onto ~200 g of crushed ice in a beaker. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with two 100-mL portions of ether.

  • Washing and Drying: Combine the organic layers and wash them with brine. Dry the organic solution over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless liquid.

References

  • PrepChem.com. Synthesis of ethyl-2-methyl-4-pentenoate.
  • Organic Syntheses. "Ethyl (−)-[R-(E)]-4-O-benzyl-4,5-dihydroxy-2-pentenoate".
  • PrepChem.com. Synthesis of ethyl-2-methyl-pentanoate.
  • NIST. 2-Pentynoic acid ethyl ester.
  • ChemBK. 2-PENTYNOIC ACID.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of Ethyl 2-acetylhexanoate: Methods and Yield Optimization.
  • PubChem. 2-Pentynoic acid, methyl ester.
  • Organic Syntheses. "ethyl isocrotonate".
  • Varsity Tutors. Help with Alkyne Reactions.
  • YouTube. 4 Simple Tricks to solve Esterification questions from organic chemistry without any mechanisms.
  • Chemguide. esterification - alcohols and carboxylic acids.
  • PubChem. Ethyl pent-2-yn-1-oate.
  • Reddit. Esterification not Working (Separation).
  • Chemistry Steps. Ester Reactions Summary and Practice Problems.
  • YouTube. Alkyne Reactions (Live Recording) Organic Chemistry Practice Session.
  • YouTube. PAG 5 - PREPARATION OF ETHYL ETHANOATE (PURE ORGANIC LIQUID).
  • ResearchGate. The thermal decomposition of ethyl chloroformate.
  • Organic Syntheses. "ENANTIOMERICALLY PURE ETHYL (R)- AND (S)- 2-FLUOROHEXANOATE BY ENZYME-CATALYZED KINETIC RESOLUTION".
  • University of New Hampshire. Synthesis and Characterization of Ethyl Nalidixate Followed by Optimization of Literature Procedure.
  • YouTube. Making esters - Part 1 | Chemistry Tutorial.
  • PubMed. (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review.
  • Chemistry LibreTexts. Preparation of Esters.
  • SciSpace. Ethyl chloroformate.

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Technical Support Center: Optimizing Cycloaddition Reactions with Ethyl 2-Pentynoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing ethyl 2-pentynoate in cycloaddition reactions. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common experimental issues and enhance reaction yields and selectivity. This compound is a powerful and versatile building block, and understanding the nuances of its reactivity is key to success in complex molecular synthesis.

This document is structured into two main parts: a Troubleshooting Guide to address specific problems you may encounter and a Frequently Asked Questions (FAQs) section to explain the underlying principles of these powerful reactions.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during cycloaddition reactions involving this compound. Each question is designed to guide you from a specific problem to a robust, scientifically-grounded solution.

Question: My Diels-Alder ([4+2] cycloaddition) reaction with this compound is sluggish and gives a low yield. What are the most effective strategies to improve it?

Answer: A low yield in a Diels-Alder reaction is typically due to a large energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[1] Since this compound is an alkyne activated by an electron-withdrawing ester group, it is already a decent dienophile. However, to significantly accelerate the reaction, catalysis is the most effective strategy.

Primary Recommendation: Employ Lewis Acid Catalysis

Lewis acids are highly effective at accelerating Diels-Alder reactions. They function by coordinating to a Lewis basic site on the dienophile—in this case, the carbonyl oxygen of the ester group on this compound.[2] This coordination makes the ester group even more electron-withdrawing, which lowers the energy of the dienophile's LUMO.[3] This reduction in the HOMO-LUMO energy gap leads to a dramatic increase in the reaction rate, often by several orders of magnitude.[4]

  • Mechanism of Action: The Lewis acid (e.g., AlCl₃, BF₃·OEt₂) reversibly coordinates to the carbonyl oxygen. This polarization enhances the electrophilicity of the alkyne, making it significantly more reactive toward the electron-rich diene.[3][5] This not only increases the reaction rate but can also enhance regioselectivity and endo stereoselectivity.[2]

Table 1: Common Lewis Acids for Catalyzing Diels-Alder Reactions

Lewis Acid Typical Loading (mol%) Solvent Temperature (°C) Key Considerations
Aluminum Chloride (AlCl₃) 5 - 100 Dichloromethane (DCM), Toluene -78 to 25 Very strong and reactive. Can sometimes promote side reactions. Must be handled under strictly anhydrous conditions.[2]
Boron Trifluoride Etherate (BF₃·OEt₂) 10 - 100 DCM, Toluene -78 to 25 A convenient liquid, easier to handle than gaseous BF₃. Highly effective.
Tin(IV) Chloride (SnCl₄) 10 - 50 DCM -78 to 0 A strong Lewis acid, often provides excellent selectivity.[2]

| Calcium Triflate (Ca(OTf)₂) | 10 - 20 | Toluene, DCM | 25 to 80 | A milder, more sustainable alternative to traditional transition-metal catalysts.[5] |

Secondary Recommendations:

  • Solvent Choice: While pericyclic reactions are often considered less sensitive to solvent effects than polar or ionic reactions, a change in solvent can still have a notable impact.[6] Polar organic solvents and even water have been shown to accelerate Diels-Alder reactions.[7] The acceleration in water is often attributed to hydrophobic packing, which increases the effective concentration of the reactants.[7]

  • Diene Reactivity: Ensure your diene is electron-rich (e.g., contains electron-donating groups like alkyl or alkoxy groups) to complement the electron-poor nature of the dienophile.[8] Also, the diene must be able to adopt the reactive s-cis conformation. Dienes locked in an s-trans conformation will not react.[7]

Question: I am attempting a 1,3-dipolar cycloaddition between an organic azide and this compound, but the reaction requires high heat and produces a mixture of 1,4- and 1,5-regioisomers. How can I achieve high yield and complete regioselectivity?

Answer: This is a classic challenge with the thermal Huisgen 1,3-dipolar cycloaddition. The high activation energy necessitates elevated temperatures, and the similar energy levels of the frontier molecular orbital interactions often lead to poor regioselectivity.[9][10]

The definitive solution is to switch from a thermal reaction to a catalyzed one. Two primary catalytic systems provide exquisite control over the regiochemical outcome.

1. For the 1,4-Regioisomer: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the premier "click chemistry" reaction. The use of a copper(I) catalyst dramatically accelerates the reaction (by a factor of 10⁷ to 10⁸) and proceeds via a different, stepwise mechanism that exclusively yields the 1,4-disubstituted 1,2,3-triazole.[9][11]

  • How it Works: The copper(I) species coordinates with the alkyne, forming a copper acetylide. This intermediate then reacts with the azide in a stepwise manner, eliminating the possibility of forming the 1,5-isomer.[10] The reaction is typically run at room temperature and is tolerant of a wide range of functional groups and solvents, including water.[9]

  • Common Catalytic Systems:

    • In situ reduction of CuSO₄ with a reducing agent like sodium ascorbate. This is the most common and robust method.

    • Using a stable Cu(I) source like CuI, CuBr, or [Cu(MeCN)₄]PF₆, often with a base and/or a stabilizing ligand.

2. For the 1,5-Regioisomer: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

If your synthetic target is the 1,5-disubstituted triazole, a ruthenium catalyst is the method of choice. Ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, also operate through a distinct mechanistic cycle that favors the formation of the 1,5-isomer.[10]

  • Key Advantage: Unlike CuAAC, which is generally limited to terminal alkynes, RuAAC can be effective for both terminal and internal alkynes.[10]

Table 2: Comparison of Azide-Alkyne Cycloaddition Methods

Feature Thermal Huisgen Cycloaddition Cu(I)-Catalyzed (CuAAC) Ru-Catalyzed (RuAAC)
Product Mixture of 1,4- and 1,5-isomers Exclusively 1,4-isomer Exclusively 1,5-isomer
Temperature High (typically >80 °C) Room Temperature 25 - 80 °C
Rate Slow (hours to days) Very Fast (minutes to hours) Fast
Alkyne Scope Terminal & Internal Terminal Only Terminal & Internal
Mechanism Concerted [3+2] Stepwise, via Cu-acetylide Stepwise, via ruthenacycle

| Reference |[9][10] |[9][10][11] |[10] |

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is this compound considered an "activated" substrate for cycloaddition reactions?

This compound is an alkyne, which contains a π-system that can participate as a 2π-electron component in cycloadditions (a dienophile in [4+2] reactions or a dipolarophile in [3+2] reactions).[1] The "activation" comes from the attached ethyl ester group (-COOEt). This group is strongly electron-withdrawing. It pulls electron density away from the alkyne π-system, making the alkyne electron-poor. In a standard Diels-Alder reaction, this lowers the energy of the LUMO, leading to a smaller, more favorable energy gap with the HOMO of an electron-rich diene, thus accelerating the reaction.[1]

Q2: What is the mechanistic role of a Lewis acid catalyst in a Diels-Alder reaction? Can you visualize it?

A Lewis acid catalyst accelerates a Diels-Alder reaction by enhancing the dienophile's electrophilicity. It coordinates to the carbonyl oxygen of the ester on this compound. This coordination event polarizes the C=O bond, which in turn withdraws more electron density from the alkyne. The critical consequence is a significant lowering of the dienophile's LUMO energy. According to Frontier Molecular Orbital (FMO) theory, the reaction rate is inversely related to the energy gap between the diene's HOMO and the dienophile's LUMO. By lowering the LUMO, the Lewis acid shrinks this energy gap, leading to a stronger orbital interaction and a lower activation energy for the reaction.[3][4]

FMO_Catalysis cluster_diene cluster_dienophile_uncat cluster_dienophile_cat cluster_key Diene_HOMO HOMO Dienophile_LUMO_uncat LUMO Diene_HOMO->Dienophile_LUMO_uncat Dienophile_LUMO_cat LUMO Diene_HOMO->Dienophile_LUMO_cat   ΔE (cat) E_axis_start E_axis_end E_axis_start->E_axis_end key ΔE (cat) < ΔE (uncat) ⇒ Faster Reaction

Caption: FMO diagram of Lewis acid catalysis in Diels-Alder reactions.

Q3: What are the primary safety considerations when performing these reactions?

Safety is paramount. For reactions with this compound, consider the following:

  • This compound: It is a flammable liquid. Handle away from ignition sources.

  • Organic Azides: These are potentially explosive compounds, especially low molecular weight azides. They can be sensitive to heat, shock, and friction. Always handle them behind a blast shield, avoid concentrating them to neat oils, and use dilute solutions whenever possible.

  • Lewis Acids: Many Lewis acids (e.g., AlCl₃, SnCl₄) are water-sensitive and corrosive. They react exothermically with moisture and should be handled under an inert atmosphere (N₂ or Ar). Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: Can I use this compound in other types of cycloadditions, like [2+2]?

While [4+2] and [3+2] cycloadditions are the most common, alkynes can participate in other pericyclic reactions. Thermal [2+2] cycloadditions between two alkynes or an alkyne and an alkene are generally forbidden by orbital symmetry rules and thus require very high temperatures or are unfavorable.[12] However, photochemical [2+2] cycloadditions are symmetry-allowed and can be a viable method for constructing highly strained cyclobutene rings.[13] These reactions require one of the components to be able to absorb UV light and enter an excited state.

Part 3: Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol describes a typical setup for the reaction between cyclopentadiene and this compound catalyzed by AlCl₃.

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere (N₂ or Ar).

  • Catalyst Addition: Cool the flask to -78 °C using a dry ice/acetone bath. Carefully add aluminum chloride (AlCl₃, 0.2 equivalents) in portions.

  • Dienophile Addition: Add this compound (1.0 equivalent) dropwise to the stirred suspension. Stir the mixture at -78 °C for 15 minutes.

  • Diene Addition: Add freshly cracked cyclopentadiene (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to stir at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the reaction is complete, slowly quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a 1,4-disubstituted triazole from benzyl azide and this compound.

  • Preparation: In a vial, dissolve this compound (1.0 equivalent) and benzyl azide (1.0 equivalent) in a 1:1 mixture of t-butanol and water (0.2 M).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equivalents) in water.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction often results in a heterogeneous mixture. Monitor progress by TLC or LC-MS. The reaction is typically complete in 1-12 hours.

  • Workup: Once complete, add water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product can then be purified by flash column chromatography.

Part 4: Troubleshooting Workflow

If you are experiencing consistently low yields, this workflow can help diagnose the issue.

Caption: Troubleshooting flowchart for low-yield cycloaddition reactions.

References

  • Huisgen, R. (1984). CYCLOADDITION MECHANISM AND THE SOLVENT DEPENDENCE OF RATE. Pure and Applied Chemistry, 56(12), 1767-1784. [Link available through academic search engines]
  • Indian Academy of Sciences. (2018). Lewis acid catalyst system for Diels–Alder reaction. Journal of Chemical Sciences, 130(9), 121. [Link]
  • Chemistry LibreTexts. (2021). 1.3: Diels-Alder Reactions. [Link]
  • Fernández, I., & Bickelhaupt, F. M. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(15), 6201-6206. [Link]
  • MDPI. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Molecules, 29(5), 1144. [Link]
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
  • MDPI. (2020). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 25(11), 2535. [Link]
  • MDPI. (2023). Asymmetric Dearomative (3+2)-Cycloaddition Involving Nitro-Substituted Benzoheteroarenes under H-Bonding Catalysis. Molecules, 28(13), 5183. [Link]
  • MDPI. (2023). Highly Efficient Asymmetric [3+2] Cycloaddition Promoted by Chiral Aziridine-Functionalized Organophosphorus Compounds. Molecules, 28(11), 4531. [Link]
  • Science and Education Publishing. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 6-11. [Link]
  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[2][5][15]-triazoles by regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057-3064.
  • Chemistry LibreTexts. (2023). 1.1: Introduction to Pericyclic Reactions. [Link]
  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]
  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]
  • Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]
  • University of Oxford. Pericyclic Reactions. [Link]
  • NIST WebBook. 2-Pentynoic acid ethyl ester. [Link]
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Technical Support Center: Purification of Ethyl 2-pentynoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of ethyl 2-pentynoate via column chromatography. This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Understanding Your Compound: The Key to a Successful Separation

Success in chromatography begins with understanding the physicochemical properties of the target molecule. This compound is an ester containing an alkyne functional group.[1] Its structure dictates its behavior on a polar stationary phase like silica gel.

  • Polarity: The ester group provides moderate polarity, while the hydrocarbon chain is non-polar. The topological polar surface area (TPSA) is 26.3 Ų, indicating it is not an extremely polar molecule.[1] This moderate polarity means it will interact with silica gel but can be eluted with common, relatively non-polar solvent systems.[2]

  • Interactions: The primary interaction with the silica gel (a polar adsorbent) is through hydrogen bonding with the carbonyl oxygen of the ester.[3][4] Less polar impurities will elute first, followed by the this compound, and then more polar impurities.[3]

Core Protocol: Flash Column Chromatography of this compound

This protocol outlines a standard procedure for purifying gram-scale quantities of this compound. The fundamental principle is to adsorb the crude mixture onto the stationary phase and then selectively desorb the components by passing a mobile phase of increasing polarity through the column.[4][5]

Experimental Workflow Diagram

G A TLC Analysis (Solvent System Optimization) B Column Preparation (Wet Slurry Packing) A->B Determines Eluent C Sample Loading (Minimal Solvent) B->C Prepare Column D Elution (Isocratic or Gradient) C->D Load Sample E Fraction Collection D->E Collect Eluate F Fraction Analysis (TLC) E->F Monitor Separation F->D Adjust Gradient G Pooling & Solvent Evaporation F->G Identify Pure Fractions H Pure this compound G->H Isolate Product

Caption: Workflow for this compound Purification.

Recommended Parameters
ParameterRecommended ValueRationale & Justification
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)This particle size is standard for flash chromatography, providing a balance between resolution and flow rate.[5] Silica gel is polar and suitable for separating moderately polar compounds like esters.[3]
Stationary Phase : Crude Sample Ratio 30:1 to 50:1 (by weight)A higher ratio provides more surface area for interaction, leading to better separation, especially for mixtures with closely eluting impurities.[3]
Mobile Phase (Eluent) Hexane/Ethyl Acetate MixtureThis is a standard, versatile solvent system.[6] The polarity is easily adjusted by changing the ratio to achieve the desired separation.[5]
Optimal TLC Rf 0.2 - 0.35An Rf in this range during TLC development ensures the compound will elute from the column in a reasonable volume of solvent without moving too quickly or too slowly.[3][5]
Column Dimensions Dependent on scaleResolution increases with column length and decreases with diameter. For a given amount of silica, a taller, narrower column gives better separation.[3]
Step-by-Step Methodology
  • Solvent System Selection (TLC):

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the crude mixture on a TLC plate.

    • Develop the plate in various hexane/ethyl acetate ratios (e.g., 95:5, 90:10, 80:20).

    • The ideal solvent system is one that moves the this compound spot to an Rf value of approximately 0.2-0.35 and shows good separation from impurities.[5][7]

  • Column Packing (Wet Slurry Method):

    • Secure a glass column vertically. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom.[3]

    • In a beaker, mix the required amount of silica gel with the initial, least polar eluting solvent to form a slurry.[3]

    • Pour the slurry into the column. Use additional solvent to rinse all the silica into the column.

    • Gently tap the column to ensure even packing and dislodge any air bubbles. Trapped air can lead to channeling and poor separation.[3]

    • Add a thin (0.5 cm) layer of sand on top of the silica bed to prevent disruption during solvent and sample addition.[3]

    • Drain the solvent until the level is just at the top of the sand layer. Crucially, never let the solvent level drop below the top of the silica bed. [8]

  • Sample Loading:

    • Dissolve the crude this compound in the absolute minimum amount of a solvent it is highly soluble in (e.g., dichloromethane or the eluting solvent).[9]

    • Carefully pipette this concentrated solution onto the center of the sand layer, avoiding disturbance of the surface.[3]

    • Drain the solvent until the sample solution is fully adsorbed onto the silica (the liquid level is again at the top of the sand).[3]

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the top of the column.

    • Begin collecting the eluate in fractions (e.g., test tubes or vials).

    • Apply gentle air pressure (1-4 psi for flash chromatography) to achieve a steady flow rate.[8]

    • If using a gradient, start with the low-polarity mixture determined by TLC and gradually increase the percentage of the more polar solvent (ethyl acetate).[10]

  • Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain the pure product.[2]

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Troubleshooting Guide

Encountering issues during column chromatography is common. This guide provides a logical framework for diagnosing and solving frequent problems.

Troubleshooting Decision Workflow

G Start Problem Observed P1 Compound Not Eluting Start->P1 P2 Poor Separation (Mixed Fractions) Start->P2 P3 Compound Elutes Too Quickly Start->P3 P4 Streaking / Tailing Bands Start->P4 C1 Solvent Polarity Too Low? P1->C1 C2 Column Overloaded? P2->C2 C3 Solvent Polarity Too High? P3->C3 C4 Sample Too Concentrated or Insoluble? P4->C4 C5 Compound Decomposing? C1->C5 No S1 Increase Eluent Polarity (Gradient Elution) C1->S1 Yes C6 Poor Column Packing? C2->C6 No S2 Reduce Sample Load (Increase Silica:Crude Ratio) C2->S2 Yes S3 Decrease Eluent Polarity C3->S3 Yes C4->C5 No S4 Use Dry Loading Method or a More Soluble Loading Solvent C4->S4 Yes S5 Deactivate Silica (e.g., with triethylamine) C5->S5 Yes S6 Repack Column Carefully (Avoid Air Bubbles/Cracks) C6->S6 Yes

Caption: A Decision Tree for Troubleshooting Chromatography.

Problem: My compound is not eluting from the column.

  • Probable Cause: The mobile phase (eluent) is not polar enough to displace the this compound from the stationary phase.[3] The compound remains strongly adsorbed at the top of the column.

  • Solution: Gradually increase the polarity of the eluent. If you are running 5% ethyl acetate in hexane, try increasing to 10%, then 15%, and so on. This "gradient elution" is a powerful technique for eluting compounds with a range of polarities.[10]

Problem: All my fractions are mixed, and I'm getting poor separation.

  • Probable Cause 1: The Rf values of your target compound and the impurities are too close in the chosen solvent system.

  • Solution 1: Re-evaluate your solvent system with TLC. Try different solvent combinations (e.g., dichloromethane/hexane) to maximize the difference in Rf (ΔRf) between your product and contaminants.[7]

  • Probable Cause 2: You have overloaded the column. There is not enough silica surface area to effectively separate the amount of sample loaded.[11]

  • Solution 2: Reduce the amount of crude material loaded or, more effectively, increase the amount of silica gel used to achieve a higher silica-to-sample ratio (e.g., move from 30:1 to 50:1 or higher).[3]

  • Probable Cause 3: The column was packed poorly, leading to cracks or channels in the silica bed. This allows the sample to bypass the stationary phase, preventing proper separation.[3]

  • Solution 3: This issue is difficult to fix mid-run. The best course of action is to stop, recover the material, and repack the column carefully, ensuring no air bubbles are trapped.[3]

Problem: My compound came off in the first few fractions with the solvent front.

  • Probable Cause: The eluent is too polar. It competes so effectively for binding sites on the silica that your compound spends almost no time adsorbed and is washed through the column quickly.[3][9]

  • Solution: Start again with a much less polar solvent system (e.g., decrease from 20% ethyl acetate in hexane to 5% or even 2%). Always confirm with TLC first.[5]

Problem: The bands on my column are streaking or "tailing."

  • Probable Cause 1: The sample was loaded in too large a volume of solvent, or a solvent that was too polar. This causes the initial band to be very wide.[3]

  • Solution 1: Always load the sample in the absolute minimum volume of solvent. If the sample is not very soluble in the eluent, dissolve it in a minimum amount of a stronger, more polar solvent (like dichloromethane) and then load.[9]

  • Probable Cause 2: The compound may be slightly acidic or basic, leading to unwanted interactions with the slightly acidic silica gel.[11]

  • Solution 2: While less common for a simple ester, if acidic impurities are present, this can be an issue. Deactivating the silica by pre-flushing the column with a solvent system containing a small amount of a base like triethylamine (1-2%) can sometimes resolve this.[10]

Frequently Asked Questions (FAQs)

Q1: How do I know if my compound is stable on silica gel?

A: Before running a large-scale column, you can check for stability using a simple 2D TLC test.[8][9] Spot your crude mixture on a TLC plate, run it in a solvent system, and then dry the plate completely. Afterward, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see all spots on a 45-degree diagonal line. If any new spots appear off this diagonal, it indicates decomposition on the silica plate.[9]

Q2: What is the difference between wet and dry column packing?

A: In wet packing, the silica is mixed with the solvent to form a slurry before being poured into the column.[5] This method is generally preferred as it minimizes the trapping of air bubbles and helps dissipate heat generated from the solvent adsorbing onto the dry silica.[11] Dry packing involves filling the column with dry silica powder and then running solvent through it, which carries a higher risk of cracking and channeling.[5]

Q3: My compound is not visible under UV light. How can I monitor my fractions?

A: If your compound lacks a UV chromophore, you will need to use a chemical stain for TLC analysis. After developing the TLC plate, let it dry, and then dip it into a staining solution. Common general-purpose stains include potassium permanganate (which reacts with compounds that can be oxidized, like alkynes) or vanillin stain. Gentle heating is often required to develop the spots.

Q4: Can I use a single solvent instead of a mixture for the mobile phase?

A: Yes, this is called isocratic elution. It is effective if the impurities are very different in polarity from your target compound.[3] However, for more complex mixtures, a gradient elution (gradually increasing solvent polarity) is often more effective at providing a clean separation in a reasonable amount of time.[10]

Q5: What is flash chromatography, and how does it differ from gravity chromatography?

A: Flash chromatography is an advancement of traditional gravity chromatography. Instead of relying on gravity for solvent flow, it uses positive pressure from compressed gas (like nitrogen or air) to push the solvent through the column more quickly.[5] This reduces the time the compound spends on the column, which can minimize diffusion of the bands and lead to a better, faster separation.[5] It typically uses silica with a smaller particle size (e.g., 230-400 mesh) compared to gravity columns (70-230 mesh).[5]

References

  • Column chromatography. (n.d.). University of Colorado Boulder.
  • PubChem. (n.d.). Ethyl pent-2-enoate. National Institutes of Health.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.
  • This compound, 97+%. (n.d.). Fisher Scientific.
  • Column chromatography issues. (2022). Reddit.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Column chromatography. (n.d.). Wikipedia.
  • Column chromatography & purification of organic compounds. (2021). YouTube.
  • This compound 97 55314-57-3. (n.d.). Sigma-Aldrich.
  • PubChem. (n.d.). Ethyl pent-2-yn-1-oate. National Institutes of Health.
  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Column chromatography. (2007). Columbia University.
  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.

Sources

Technical Support Center: Ethyl 2-pentynoate Reaction Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-pentynoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges associated with the removal of byproducts from your reaction mixtures. Our goal is to equip you with the knowledge to not only solve purification issues but also to understand the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in my this compound conjugate addition reaction?

When performing a conjugate addition (such as a Michael addition) to this compound, you may encounter several types of byproducts.[1][2][3] The nature and quantity of these byproducts will depend on your specific reaction conditions, particularly the nucleophile and base used.

  • Unreacted Starting Materials: Incomplete reactions will leave you with residual this compound and your nucleophile.

  • 1,2-Addition Product: While 1,4-conjugate addition is generally favored with soft nucleophiles, the use of harder nucleophiles (like Grignard reagents or organolithiums) can lead to the formation of a 1,2-addition product, where the nucleophile attacks the carbonyl carbon instead of the β-carbon.[4][5] This is often a kinetically favored but thermodynamically less stable product.[4][5]

  • Hydrolysis Products: If your reaction is performed in the presence of water, especially under acidic or basic conditions, you may see hydrolysis of the ester to form 2-pentynoic acid.[6][7][8]

  • Oligomers/Polymers: Acetylenic esters like this compound can be susceptible to oligomerization or polymerization, especially in the presence of strong bases or catalysts, leading to higher molecular weight impurities.[9][10]

  • Byproducts from the Base: The base used to generate your nucleophile can also participate in side reactions. For example, if using an alkoxide base that doesn't match the ester (e.g., methoxide with an ethyl ester), you could get transesterification.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of your this compound reaction products.

Issue 1: My TLC plate shows multiple spots close to my desired product spot, making separation by column chromatography difficult.

This is a common issue when the polarity of the desired product and the byproducts are very similar.

Possible Causes & Solutions:

  • Suboptimal Solvent System: The polarity of your eluent may not be ideal for separating the components.

    • Solution: Experiment with different solvent systems. A slight adjustment in the ratio of your polar and non-polar solvents can significantly improve separation. Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

  • Presence of Isomeric Byproducts: You may have a mixture of 1,4- and 1,2-addition products, which can have very similar polarities.

    • Solution: If you suspect the presence of the 1,2-addition product, consider adjusting your reaction conditions to favor the thermodynamically more stable 1,4-adduct. This can sometimes be achieved by running the reaction at a higher temperature to allow the kinetic product to revert and form the thermodynamic product.[4][5]

  • Column Overloading: Applying too much crude product to your column will lead to poor separation.

    • Solution: Use an appropriate amount of silica gel for the quantity of your crude product. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.

Experimental Protocol: Optimizing Column Chromatography

  • TLC Analysis: Run a series of TLC plates with different solvent systems (e.g., varying ratios of hexane:ethyl acetate, or trying dichloromethane:methanol). The ideal solvent system should give your desired product an Rf value of approximately 0.3-0.4 and show good separation from the impurity spots.

  • Column Packing: Properly pack your column with silica gel in your chosen eluent to avoid air bubbles and channels.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and carefully load it onto the column.

  • Elution: Begin eluting with your chosen solvent system. If using a gradient, slowly increase the polarity.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify the pure product fractions.

Issue 2: I am observing a significant amount of a high-boiling, viscous material in my crude product after removing the solvent.

This often indicates the formation of oligomers or polymers.

Possible Causes & Solutions:

  • Reaction Temperature is Too High: Elevated temperatures can sometimes promote polymerization of activated alkynes.

    • Solution: Try running your reaction at a lower temperature.

  • High Concentration of Reactants: Concentrated solutions can favor intermolecular reactions, leading to oligomerization.

    • Solution: Perform the reaction at a lower concentration.

  • Inappropriate Base/Catalyst: Some bases or catalysts can initiate polymerization.

    • Solution: If possible, use a milder base or a catalytic amount of a non-nucleophilic base.

Troubleshooting Workflow for Oligomerization

start High-boiling viscous byproduct observed cause1 High Reaction Temperature start->cause1 cause2 High Reactant Concentration start->cause2 cause3 Inappropriate Base/Catalyst start->cause3 solution1 Lower Reaction Temperature cause1->solution1 solution2 Decrease Reactant Concentration cause2->solution2 solution3 Use Milder Base or Catalytic Amount cause3->solution3 outcome Reduced Oligomer Formation solution1->outcome solution2->outcome solution3->outcome cluster_0 Reaction Pathway This compound This compound 1,4-Addition Product (Conjugate Adduct) 1,4-Addition Product (Conjugate Adduct) This compound->1,4-Addition Product (Conjugate Adduct)  1,4-Addition 1,2-Addition Product 1,2-Addition Product This compound->1,2-Addition Product  1,2-Addition Soft Nucleophile Soft Nucleophile Soft Nucleophile->1,4-Addition Product (Conjugate Adduct) Hard Nucleophile Hard Nucleophile Hard Nucleophile->1,2-Addition Product

Sources

Technical Support Center: Troubleshooting Low Yield in Ethyl 2-pentynoate Michael Additions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for optimizing Michael addition reactions with ethyl 2-pentynoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields for this crucial synthetic transformation. We will explore common pitfalls and provide scientifically-grounded, actionable solutions in a direct question-and-answer format.

The conjugate addition of nucleophiles to activated alkynes like this compound is a powerful method for forming carbon-carbon and carbon-heteroatom bonds.[1][2][3] However, the reaction's success is sensitive to a variety of parameters. This guide provides the in-depth insights needed to navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is failing or giving a very low yield. Where should I start troubleshooting?

Low conversion is the most common issue and can be attributed to several core factors. A systematic approach is essential.

  • Reactivity of the Nucleophile: The inherent reactivity of your chosen Michael donor is paramount. Nucleophilicity generally follows the trend: thiols > amines > alcohols/carbon nucleophiles.[1][4] A weak nucleophile may require more forcing conditions or a more potent catalytic system.

  • Catalyst Efficacy: The catalyst's role is to either enhance the nucleophile's reactivity (via deprotonation) or increase the electrophilicity of the alkyne.[5][6] An inappropriate or inactive catalyst is a frequent cause of failure.[7]

  • Reaction Conditions: Solvent, temperature, and concentration play a critical role in reaction kinetics and stability of intermediates.[7] Conditions that are too harsh can lead to decomposition, while conditions that are too mild may result in no reaction.

  • Purity of Reagents: this compound can be susceptible to polymerization or degradation. Ensure its purity before use. Likewise, the nucleophile, catalyst, and solvent must be of appropriate quality and free from quenching impurities (e.g., water in moisture-sensitive reactions).

Below is a workflow to guide your troubleshooting process.

G cluster_feedback Iterative Optimization start Low Yield Observed reagents 1. Verify Reagent Purity & Stoichiometry (NMR, Fresh Catalyst, Accurate Measures) start->reagents reagents->start Impurities Found conditions 2. Evaluate Reaction Conditions (Solvent, Temperature, Time) reagents->conditions Reagents OK conditions->start Optimize Temp/Solvent catalyst 3. Assess Catalyst System (Is it the right type? Is it active?) conditions->catalyst Conditions Appear Suitable catalyst->start Screen Other Catalysts nucleophile 4. Re-evaluate Nucleophile (Is it reactive enough? Any side reactions?) catalyst->nucleophile Catalyst Seems Appropriate nucleophile->start Modify Nucleophile/Protecting Group analysis 5. Analyze Crude Mixture for Byproducts (TLC, Crude NMR) nucleophile->analysis Nucleophile is Correct analysis->start Address Side Reactions success Improved Yield analysis->success Optimization Successful

Caption: A systematic troubleshooting workflow for low-yield reactions.

Q2: How does my choice of nucleophile impact the reaction?

The nucleophile is the heart of the reaction. Its structure and reactivity dictate the required conditions.

  • Thiols (Thia-Michael Addition): Thiols are potent nucleophiles for this transformation and often react under mild basic catalysis (e.g., triethylamine, Et₃N) or sometimes even without a catalyst.[1][8] Their high reactivity makes them ideal starting points for optimizing other parameters.

  • Amines (Aza-Michael Addition): Primary and secondary amines are also excellent nucleophiles. However, primary amines can sometimes lead to bis-addition, where a second molecule of the alkyne reacts with the product enamine.[1] Using a slight excess of the amine or carefully controlling stoichiometry can mitigate this.

  • Carbon Nucleophiles (e.g., Malonates, β-Ketoesters): These "soft" nucleophiles require a base to generate the reactive enolate.[2] The base must be strong enough to deprotonate the carbon acid but not so strong that it promotes self-condensation or polymerization.[9] Common choices include sodium ethoxide (NaOEt) in ethanol or potassium carbonate (K₂CO₃) in an aprotic solvent.[7][10]

  • Alcohols (Oxa-Michael Addition): Alcohols are generally poor nucleophiles for this reaction and often require strong bases or specialized catalysts to proceed efficiently.[1]

Q3: My catalyst seems ineffective. What are common catalyst-related issues?

If your nucleophile is appropriate, the catalyst is the next focal point.

  • Incorrect Catalyst Type:

    • Brønsted Bases (e.g., Et₃N, DBU): These are used to deprotonate the nucleophile. Ensure the base's pKa is sufficient to deprotonate your specific nucleophile.

    • Lewis Acids (e.g., FeCl₃, InCl₃): These activate the this compound, making its β-carbon more electrophilic and susceptible to attack by even weaker nucleophiles.[8][11]

    • Organocatalysts (e.g., Thioureas, Proline derivatives): These bifunctional catalysts often work by activating both the nucleophile and the acceptor through hydrogen bonding, providing a milder alternative to strong bases or metals.[12][13]

  • Catalyst Inactivation: Some nucleophiles, particularly primary amines, can react irreversibly with certain catalysts, leading to inactivation.[4] If you suspect this, switching to a different catalyst class is advisable.

  • Catalyst Loading: While catalytic amounts are desired, reactions with unreactive nucleophiles may require higher catalyst loading (e.g., 10-20 mol%) to achieve a reasonable rate.

The general mechanism for a base-catalyzed Michael addition is illustrated below.

G cluster_step1 1. Deprotonation cluster_step2 2. Conjugate Addition cluster_step3 3. Protonation NuH Nu-H (Nucleophile) Nu_anion Nu⁻ NuH->Nu_anion + Base Base Base BH Base-H⁺ Alkyne EtO₂C-C≡C-Et (this compound) Enolate Intermediate Enolate Alkyne->Enolate Product EtO₂C-CH=C(Nu)-Et (Product) BH->Base Regenerated Nu_anion->Enolate Enolate->Product + Base-H⁺

Caption: Generalized mechanism of a base-catalyzed Michael addition.

Q4: I'm observing multiple byproducts on my TLC plate. What are the likely side reactions?

The clean formation of a single product is often challenging. Common side reactions include:

  • Polymerization: Activated alkynes can polymerize, especially under strongly basic conditions or at high temperatures.[13] This often appears as an intractable baseline smudge on a TLC plate. Solution: Use a milder base, lower the reaction temperature, or decrease the concentration.

  • Bis-Addition: As mentioned, this is particularly relevant for primary amines or thiols, where the initial Michael adduct can act as a nucleophile itself or a second equivalent of the nucleophile adds. Solution: Adjust the stoichiometry (use an excess of the alkyne if the bis-adduct comes from the initial product, or an excess of the nucleophile if it's a subsequent reaction).

  • (E/Z) Isomerization: The resulting double bond in the product can form as a mixture of E and Z isomers, which may appear as two close-running spots on TLC.[1] The stereochemical outcome is often dependent on the catalyst and solvent system.

Q5: How can I effectively purify my Michael adduct?

Purification can be complicated by the similar polarities of the starting material and the product.

  • Column Chromatography: This is the most common method.[8][14]

    • If the product and starting alkyne co-elute, try switching to a different solvent system (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) or a different stationary phase (e.g., alumina instead of silica gel).

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[7][15] Experiment with various solvent systems to find one where the product is soluble when hot but sparingly soluble when cold.

  • Acid/Base Wash: If your product, starting material, or a major impurity has an acidic or basic functional group, an aqueous acid/base wash during the workup can selectively remove it from the organic layer.

Data Presentation: Influence of Reaction Parameters

The following table provides representative data on how different parameters can affect Michael additions to activated alkynes. Note that specific results for this compound may require optimization.

EntryNucleophileCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference(s)
1ThiophenolEt₃N (10)DichloromethaneRT0.5>95[8]
2AnilineNoneNeat80485[8]
3Diethyl MalonateNaOEt (10)EthanolReflux1~90[8][15]
4AcetophenoneDPEN-Thiourea (10)Water/PhenolRT24High[12]
Experimental Protocol: Thia-Michael Addition of Thiophenol to this compound

This protocol describes a robust and high-yielding synthesis of an enol thioether, which is a common and reliable variation of this reaction.[8]

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stir bar, syringes, TLC plates

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Reagent Addition: Add thiophenol (1.0 eq) to the stirring solution at room temperature.

  • Catalyst Introduction: Add triethylamine (0.1 eq, 10 mol%) dropwise to the reaction mixture. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically very fast (< 30 minutes). Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 10:1 Hexanes:Ethyl Acetate).

  • Work-up: Once the reaction is complete, quench the reaction by washing the mixture with 1 M HCl (to remove Et₃N). Sequentially wash the organic layer with saturated aqueous NaHCO₃ and brine.[8]

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Analysis: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[10]

References
  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PubMed Central. [Link]
  • Michael additions catalyzed by transition metals and lanthanide species. A review. Arkivoc. [Link]
  • Catalysis of the Michael addition reaction by late transition metal complexes of BINOL-derived salens. PubMed. [Link]
  • Catalysis of the Michael Addition Reaction by Late Transition Metal Complexes of BINOL-Derived Salens.
  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsatur
  • The lipase-catalyzed asymmetric C–C Michael addition. AMyD. [Link]
  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
  • Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. MDPI. [Link]
  • (PDF) Michael addition reaction and its examples.
  • Michael Addition. ChemTalk. [Link]
  • Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters. [Link]
  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry.

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Technical Support Center: Monitoring Ethyl 2-Pentynoate Reactions by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for monitoring reactions involving ethyl 2-pentynoate using thin-layer chromatography (TLC). The information herein is structured to address specific challenges and questions that arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for monitoring a reaction of this compound on a standard silica gel TLC plate?

A good starting point for developing a TLC solvent system is a mixture of a non-polar and a moderately polar solvent.[1] For this compound, which contains a relatively non-polar alkyne and a more polar ester functional group, a hexane/ethyl acetate mixture is a common and effective choice.[2]

  • Rationale: Hexane acts as the non-polar component, while ethyl acetate provides polarity to move the compounds up the silica plate. By varying the ratio, you can achieve optimal separation between the starting material and the product(s). A common starting ratio to try is 9:1 or 4:1 hexane:ethyl acetate.[2] The goal is to find a system where the starting material has an Rf value of approximately 0.25-0.35, allowing for clear visualization of product formation at a different Rf.[3]

Q2: How can I visualize this compound and its potential reaction products on a TLC plate?

This compound and many of its reaction products are not colored and may not be strongly UV-active. Therefore, a combination of visualization techniques is recommended.

  • UV Light (Non-destructive): First, examine the developed plate under a UV lamp (254 nm).[4] Compounds with sufficient conjugation or aromatic rings will appear as dark spots on the fluorescent green background of the plate.[4] While the isolated alkyne and ester of this compound may not be strongly UV-active, this is always a good first, non-destructive check.[5]

  • Potassium Permanganate (KMnO₄) Stain (Destructive): This is an excellent choice for visualizing alkynes and alkenes. The permanganate ion (purple) reacts with the carbon-carbon triple or double bond, resulting in a yellow-brown spot on a purple or pink background.[4] This stain is highly effective for detecting the disappearance of the starting alkyne and the appearance of an alkene (from partial reduction) or alkane (from full reduction) product.

  • p-Anisaldehyde Stain (Destructive): This is a versatile stain that can visualize a wide range of functional groups, particularly nucleophilic ones like alcohols, which may be products of ester reduction.[6] It is generally less sensitive to simple alkenes and alkynes.[6][7] Upon heating, it produces a range of colors for different compounds against a light pink background, which can aid in distinguishing between spots.[5]

  • Iodine Chamber (Semi-destructive): Exposing the plate to iodine vapor can visualize many organic compounds, especially unsaturated and aromatic ones, which will appear as yellow-brown spots.[4][7] The spots will fade over time, so they should be circled with a pencil immediately.[8]

Q3: My reaction involves the reduction of the alkyne in this compound. How will the Rf values of the starting material, intermediate, and final product compare?

In a typical reduction of this compound (e.g., catalytic hydrogenation), you can expect the polarity of the products to decrease, leading to higher Rf values on a normal-phase silica TLC plate.

  • This compound (Starting Material): Contains both an alkyne and an ester. This will be the most polar among the three and will have the lowest Rf value.

  • Ethyl (Z)-2-pentenoate (Alkene Intermediate): The reduction of the alkyne to an alkene removes some of the polarity associated with the triple bond. This intermediate will be less polar than the starting material and will have a higher Rf value.

  • Ethyl pentanoate (Alkane Final Product): The fully saturated product is the least polar and will have the highest Rf value.

This trend allows for effective monitoring of the reaction progress, as you will see the spot for the starting material diminish while new spots for the intermediate and/or final product appear at higher positions on the TLC plate.

TLC_Separation

Troubleshooting Guide

Issue 1: My spots are streaking or elongated.
  • Possible Cause A: Sample Overload. You have spotted too much of your reaction mixture on the TLC plate.[9]

    • Solution: Dilute your sample before spotting it on the plate. Alternatively, apply the sample multiple times to the same spot, allowing the solvent to dry completely between applications to keep the spot small and concentrated.[10]

  • Possible Cause B: Acidic or Basic Compound. The compound may be interacting strongly with the slightly acidic silica gel.

    • Solution: For acidic compounds, add a small amount (0.1–2.0%) of acetic or formic acid to your eluting solvent. For basic compounds, add a small amount of triethylamine (0.1–2.0%).[9] This neutralizes the active sites on the silica, leading to more defined spots.

  • Possible Cause C: High Boiling Point Solvent. If your reaction is in a high boiling point solvent like DMF or DMSO, it may not evaporate fully on the plate, causing streaking.

    • Solution: After spotting your sample, place the TLC plate under a high vacuum for a few minutes to remove the residual solvent before developing the plate.[11]

Issue 2: All my spots are at the baseline (low Rf) or at the solvent front (high Rf).
  • Possible Cause: Incorrect Solvent Polarity. The eluting solvent is either not polar enough to move the spots or too polar, causing everything to travel with the solvent front.[9]

    • Solution (Spots at Baseline): Your eluent is not polar enough. Increase the proportion of the more polar solvent in your mixture (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate system).[9]

    • Solution (Spots at Solvent Front): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., decrease the amount of ethyl acetate).[9] A systematic approach is to test a range of solvent ratios (e.g., 9:1, 4:1, 1:1, 1:4 hexane:ethyl acetate) to find the optimal separation.

Issue 3: I can't see any spots on my developed TLC plate.
  • Possible Cause A: Compound is Not UV-Active. Your compounds do not absorb UV light at 254 nm.[6]

    • Solution: Use a chemical stain for visualization, such as potassium permanganate or p-anisaldehyde, which react with the functional groups present.[4][6]

  • Possible Cause B: Sample is Too Dilute. The concentration of your compound on the plate is below the limit of detection.[10]

    • Solution: Spot the sample multiple times in the same location, ensuring the solvent dries between each application to concentrate the sample on the origin.[10]

  • Possible Cause C: Solvent Level in Chamber is Too High. The solvent level in the developing chamber was above the origin line where you spotted your sample.

    • Solution: Ensure the solvent level is always below the spotting line. If it's too high, your sample will dissolve into the solvent pool instead of traveling up the plate.[10]

Issue 4: My starting material and product have very similar Rf values.
  • Possible Cause: Insufficient Separation with Current Solvent System. The chosen eluent does not provide enough resolution to separate compounds of similar polarity.

    • Solution A: Try a Different Solvent System. Experiment with different solvent combinations. For example, you could try a mixture of dichloromethane and methanol or toluene and ethyl acetate.[12] Sometimes, a completely different solvent system can alter the interactions with the silica gel and improve separation.[11]

    • Solution B: Use a Co-spot. On the TLC plate, spot your starting material in one lane, your reaction mixture in a middle lane, and a "co-spot" (a spot of starting material directly on top of a spot of the reaction mixture) in a third lane. If the reaction is complete, the middle lane will show only a product spot, and the co-spot lane will show two distinct spots. If the reaction is incomplete, the co-spot will appear as a single, potentially elongated spot if the Rf values are very close.[11]

CoSpot_Workflow

Experimental Protocols

Protocol 1: Standard TLC Monitoring
  • Plate Preparation: Using a pencil, gently draw a light line about 1 cm from the bottom of a silica gel TLC plate. This is your origin line.[13]

  • Spotting: Dip a capillary tube into your reaction mixture and lightly touch it to the origin line. Aim for a spot size of 1-2 mm. It is good practice to also spot the starting material as a reference.[13]

  • Developing Chamber: Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and let it equilibrate for a few minutes.[3]

  • Development: Place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to travel up the plate via capillary action.[3]

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[3]

  • Visualization: Allow the plate to dry completely. View it under a UV lamp and circle any visible spots. Then, proceed with a chemical stain (e.g., dipping in KMnO₄ solution followed by gentle heating) to visualize all components.[5]

Data Presentation: Example Rf Values

The following table provides hypothetical but representative Rf values for the hydrogenation of this compound in two different solvent systems. Actual Rf values will vary based on specific lab conditions.

CompoundStructureSolvent System A (9:1 Hexane:EtOAc)Solvent System B (4:1 Hexane:EtOAc)
This compoundCH₃CH₂C≡CCO₂Et0.250.45
Ethyl (Z)-2-pentenoateCH₃CH₂CH=CHCO₂Et0.350.60
Ethyl pentanoateCH₃CH₂CH₂CH₂CO₂Et0.450.75

References

  • Chemistry LibreTexts. (2022, April 7). 2.
  • University of Rochester, Department of Chemistry. Troubleshooting: TLC. [Link]
  • ChemBAM. TLC troubleshooting. [Link]
  • Bitesize Bio. (2022, June 3).
  • Scribd.
  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
  • University of Colorado Boulder, Department of Chemistry.
  • Reddit. (2022, September 6).
  • UKEssays. (2015, January 1). Using Thin Layer Chromatography To Monitor Reactions Environmental Sciences Essay. [Link]
  • Chemistry LibreTexts. (2021, August 21). 5.
  • ResearchGate. (2014, January 26).
  • Quora. (2016, December 3). How often is thin layer chromatography conducted in the monitoring of a reaction?. [Link]
  • University of California, Los Angeles.

Sources

Identifying side products in the synthesis of Ethyl 2-pentynoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-pentynoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential side products encountered during its synthesis. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to ensure you can troubleshoot effectively and optimize your reaction outcomes.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you might encounter during the synthesis of this compound. We focus on the two most prevalent synthetic routes: dehydrohalogenation of a dihalo-ester and alkylation of ethyl propiolate.

Question 1: My yield of this compound is significantly lower than expected. What are the common causes and how can I fix this?

Answer:

Low yield is a frequent issue that can stem from several factors, ranging from reagent quality to competing side reactions. The root cause often depends on your chosen synthetic route.

For Dehydrohalogenation Routes (e.g., from Ethyl 2,3-dibromopentanoate):

This reaction involves a double elimination to form the alkyne.[1][2] Incomplete reaction and competing pathways are the primary culprits for low yields.

  • Cause 1: Inactive Base or Insufficient Equivalents: The strength and stoichiometry of the base are critical. Bases like potassium hydroxide (KOH) or sodium ethoxide (NaOEt) can degrade upon exposure to atmospheric moisture and CO₂.[3]

    • Solution: Use a fresh batch of a strong, non-nucleophilic base. For challenging eliminations, consider a stronger base like potassium tert-butoxide or sodium amide (NaNH₂). Ensure you are using at least two full equivalents of the base to drive the double elimination to completion.

  • Cause 2: Competing Substitution Reactions (Sₙ2): Hydroxide and ethoxide are not only strong bases but also effective nucleophiles. They can compete with the desired elimination reaction, leading to the formation of hydroxy or ethoxy-substituted side products instead of the alkyne.[1][4]

    • Solution: Promote elimination over substitution by using a sterically hindered base (e.g., potassium tert-butoxide) and by applying heat.[1] Higher temperatures generally favor elimination pathways.

  • Cause 3: Incomplete Elimination: The reaction may stall after the first elimination, leaving a vinyl halide intermediate (e.g., Ethyl 2-bromo-2-pentenoate) in the reaction mixture.

    • Solution: Increase the reaction time or temperature to ensure the second, often slower, elimination reaction goes to completion. Monitoring the reaction by GC or TLC until the starting material and intermediate are consumed is crucial.[3]

For Alkylation Routes (e.g., from Ethyl Propiolate):

This route involves deprotonating the terminal alkyne of ethyl propiolate followed by alkylation with an ethyl halide.[5]

  • Cause 1: Poor Deprotonation: The acidity of the acetylenic proton is relatively weak. If the base is not strong enough or if it is quenched by moisture, the initial deprotonation will be incomplete.

    • Solution: Use a very strong base such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂) in a scrupulously dried, inert solvent (e.g., THF, ether) under an inert atmosphere (Nitrogen or Argon).

  • Cause 2: Side Reactions at the Ester: The strong bases and nucleophiles used can potentially attack the electrophilic carbonyl carbon of the ester group, leading to unwanted byproducts.

    • Solution: Perform the reaction at low temperatures (e.g., -78 °C) to control the reactivity of the base/nucleophile, favoring the desired deprotonation over carbonyl addition.

Question 2: I've isolated my product, but my NMR and GC-MS data show significant impurities. What are the likely side products?

Answer:

Identifying side products is key to optimizing your reaction. The structures of these impurities are direct clues to the unintended reaction pathways that are occurring.

Common Side Products in Dehydrohalogenation:

Side Product NameMolecular FormulaKey Identifying Features
Ethyl 2,3-pentadienoate (Allene)C₇H₁₀O₂IR: Strong, characteristic C=C=C stretch around 1950-1970 cm⁻¹. ¹³C NMR: Quaternary sp-hybridized carbon signal >200 ppm.
Ethyl 3-pentynoateC₇H₁₀O₂¹H NMR: Protons adjacent to the alkyne will show different chemical shifts and coupling constants compared to the desired 2-pentyonate isomer.
Ethyl (E/Z)-2-bromo-2-pentenoateC₇H₁₁BrO₂GC-MS: Isotopic pattern for bromine (¹⁹Br/⁸¹Br) will be present. ¹H NMR: Presence of a vinylic proton signal.
Ethyl propionateC₅H₁₀O₂Product of cleavage or a separate contamination. Lower boiling point than the desired product.[6]

The formation of isomeric alkynes and allenes is often due to base-catalyzed isomerization under the reaction conditions. According to Saytzeff's Rule , elimination reactions tend to favor the formation of the more substituted (and thus more stable) alkene, a principle that extends to the stability of the resulting alkyne.[7] In this case, the internal alkyne (2-pentynoate) is more stable than a terminal one, but rearrangement to an allene can occur with strong bases.

Common Side Products in Alkylation of Ethyl Propiolate:

Side Product NameMolecular FormulaKey Identifying Features
Unreacted Ethyl PropiolateC₅H₆O₂¹H NMR: Presence of the terminal acetylenic proton (HC≡) signal around 2.5-3.0 ppm. Lower boiling point.[8]
Diethyl 2-acetylenesuccinateC₁₀H₁₄O₄Result of a secondary reaction. Higher molecular weight will be evident in MS.

Below is a diagram illustrating the potential pathways leading to the desired product and key side products during a dehydrohalogenation synthesis.

G cluster_main Dehydrohalogenation Pathway cluster_side Side Reactions start Ethyl 2,3-dibromopentanoate intermediate Ethyl 2-bromo-2-pentenoate (Vinyl Halide Intermediate) start->intermediate -HBr (Base) product This compound (Desired Product) intermediate->product -HBr (Base) allene Ethyl 2,3-pentadienoate (Allenic Isomer) intermediate->allene Base-catalyzed rearrangement regioisomer Ethyl 3-pentynoate (Regioisomer) product->regioisomer Isomerization

Caption: Reaction pathways in dehydrohalogenation synthesis.

Frequently Asked Questions (FAQs)

Question 3: How can I effectively purify crude this compound?

Answer:

Purification is essential to remove unreacted starting materials, catalysts, and the side products discussed above. A multi-step approach is typically most effective.

  • Aqueous Workup: After the reaction is complete, quench the mixture carefully (e.g., with water or a saturated NH₄Cl solution). Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., dilute HCl) to neutralize any remaining base, followed by a saturated sodium bicarbonate solution to remove any acidic byproducts, and finally with brine to remove excess water.[9]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification: The two most common methods for final purification are:

    • Fractional Distillation: This is highly effective if the boiling points of the product and impurities are sufficiently different. This compound has a boiling point of approximately 178-179 °C. This method is particularly useful for removing lower-boiling impurities like residual solvents or ethyl propionate.[10]

    • Silica Gel Column Chromatography: This is the preferred method for removing impurities with similar boiling points but different polarities, such as isomeric side products. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.[9] The progress of the separation can be monitored by TLC.

The choice between distillation and chromatography depends on the nature of the impurities identified in your crude product analysis.

Question 4: My reaction seems to stall or fails to initiate. What troubleshooting steps should I take?

Answer:

A stalled reaction is often due to an issue with one of the reagents or suboptimal reaction conditions. A systematic check is the best approach.

G cluster_checks Troubleshooting Workflow cluster_solutions Corrective Actions start Reaction Stalled or Not Initiating reagents 1. Verify Reagent Quality start->reagents Start Here conditions 2. Check Reaction Conditions reagents->conditions Fresh Base/Reagents? Fresh Base/Reagents? reagents->Fresh Base/Reagents? Anhydrous Solvents? Anhydrous Solvents? reagents->Anhydrous Solvents? Starting Material Purity? Starting Material Purity? reagents->Starting Material Purity? sol_reagents Use fresh, high-purity reagents and anhydrous solvents. reagents->sol_reagents mixing 3. Ensure Proper Mixing conditions->mixing Correct Temperature? Correct Temperature? conditions->Correct Temperature? Inert Atmosphere? Inert Atmosphere? conditions->Inert Atmosphere? sol_conditions Adjust temperature gradually; ensure system is sealed. conditions->sol_conditions Sufficient Agitation? Sufficient Agitation? mixing->Sufficient Agitation? Homogeneous Mixture? Homogeneous Mixture? mixing->Homogeneous Mixture? sol_mixing Increase stirring rate; use appropriate stir bar. mixing->sol_mixing

Caption: Workflow for troubleshooting a stalled synthesis.

  • Check Reagents: As detailed previously, the activity of bases is a common failure point.[3] Ensure solvents are anhydrous, as water can quench strong bases and hydrolyze the ester product. Verify the purity of your starting material.

  • Verify Conditions: Ensure the reaction temperature is appropriate for the specific reaction. Some eliminations require heating to overcome the activation energy, while alkylations with organolithiums require very low temperatures. Confirm your setup is properly sealed under an inert atmosphere if using air- and moisture-sensitive reagents.

  • Ensure Adequate Mixing: For heterogeneous reactions (e.g., using solid KOH or NaH), vigorous stirring is essential to ensure proper contact between reactants.[3]

By systematically addressing these potential points of failure, you can effectively diagnose and resolve issues with your synthesis.

References

  • Organic Syntheses. (n.d.). Procedure for Column Chromatography. Org. Synth. Coll. Vol. 10, p.577.
  • PrepChem. (n.d.). Synthesis of ethyl-2-methyl-4-pentenoate.
  • PrepChem. (n.d.). Synthesis of ethyl-2-methyl-pentanoate.
  • ResearchGate. (2020). Synthesis of Ethyl (2E)-5-Phenylpent-2-en-4-ynoate.
  • Unacademy. (n.d.). Key Notes on Dehydrohalogenation and Related Reactions.
  • Wikipedia. (2023). Ethyl propiolate.
  • Wikipedia. (2023). Ethyl propionate.
  • ChemEurope. (n.d.). Dehydrohalogenation.
  • Wikipedia. (2023). Dehydrohalogenation.
  • Testbook. (2023). The major product formed in the dehydrohalogenation reaction.

Sources

Technical Support Center: Ethyl 2-Pentynoate Reaction Workup & Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling the workup and extraction of ethyl 2-pentynoate. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your workflow effectively. A successful workup is critical for isolating a pure product, which is paramount in research and drug development.

This guide is structured to address both general queries and specific experimental challenges you may face.

Physical & Chemical Properties for Extraction Design

A successful liquid-liquid extraction hinges on the differential solubility of your target compound and impurities in immiscible solvent systems. The properties of this compound dictate the logical choice of solvents and washing agents.

PropertyValueSignificance for Extraction
Molecular Formula C₇H₁₀O₂Indicates a relatively small molecule with some polarity due to the ester group.[1][2]
Molecular Weight 126.15 g/mol Influences diffusion rates but is less critical for solvent selection than polarity.[1]
Boiling Point 178-179 °CHigh enough to prevent significant loss during extraction, but requires vacuum for efficient removal on a rotary evaporator.[3]
Density 0.957 g/mL at 25 °CLess dense than water (1.0 g/mL). When extracted with common non-halogenated solvents (e.g., diethyl ether, ethyl acetate), the organic layer will be on top.[3]
Water Solubility Not miscible; slightly soluble (1.5 g/L at 25 °C)The compound will strongly partition into a suitable organic solvent, but aqueous washes are still necessary to remove polar impurities.[2][3]
Functional Group Ester, AlkyneThe ester group is susceptible to hydrolysis under strong acidic or basic conditions, necessitating the use of mild washing agents like NaHCO₃.

Standard Aqueous Workup & Extraction Protocol

This protocol assumes your reaction is complete and has been cooled to room temperature. It is designed to remove common acidic, basic, and water-soluble impurities.

Objective: To isolate crude this compound from a reaction mixture into a suitable organic solvent, free of aqueous contaminants.

Materials:

  • Reaction Mixture

  • Separatory Funnel

  • Extraction Solvent (e.g., Diethyl ether or Ethyl acetate)

  • Deionized Water

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Aqueous Sodium Chloride (Brine) solution

  • Anhydrous Drying Agent (e.g., MgSO₄ or Na₂SO₄)

  • Erlenmeyer Flasks

  • Rotary Evaporator

Methodology:

  • Dilution: Transfer the cooled reaction mixture to a separatory funnel. Dilute the mixture with an appropriate organic extraction solvent (e.g., ethyl acetate). Use a volume roughly 2-3 times that of the initial reaction mixture.

  • Water Wash: Add a volume of deionized water equal to the organic layer. Stopper the funnel, invert, and vent. Shake gently for 30 seconds, venting periodically to release any pressure. Allow the layers to separate completely. Drain and discard the lower aqueous layer.

    • Causality: This initial wash removes the bulk of highly polar, water-soluble impurities such as excess salts or polar starting materials.[4]

  • Neutralizing Wash (Acid Removal): Add a volume of saturated aqueous NaHCO₃ solution. Shake gently, venting frequently as CO₂ gas may be generated if quenching residual acid. Allow the layers to separate. Drain and discard the lower aqueous layer.

    • Causality: Sodium bicarbonate is a weak base used to neutralize any remaining acidic catalysts or byproducts (like unreacted 2-pentynoic acid).[4][5] Using a strong base (like NaOH) could risk hydrolyzing the ester product.

  • Brine Wash: Add a volume of brine. Shake for 30 seconds. Allow the layers to separate. Drain and discard the lower aqueous layer.

    • Causality: The high ionic strength of brine decreases the solubility of water in the organic layer, effectively pulling residual water into the aqueous phase.[4][6][7] This step is crucial for pre-drying the organic extract and helps to break minor emulsions.[5][8]

  • Drying: Transfer the organic layer from the top of the funnel into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Self-Validation: Add the drying agent until it no longer clumps together and swirls freely as a fine powder in the solution.[9][10] This indicates that all trace water has been absorbed by the agent.

  • Filtration & Concentration: Gravity filter the dried organic solution into a pre-weighed round-bottom flask to remove the drying agent. Rinse the flask and filter paper with a small amount of fresh extraction solvent to ensure complete transfer. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent for extracting this compound?

A1: Diethyl ether and ethyl acetate are excellent first choices. They are good solvents for this compound, are immiscible with water, and have relatively low boiling points for easy removal. Dichloromethane could also be used, but remember it is denser than water, so the organic layer will be at the bottom.

Q2: Why is a brine (saturated NaCl) wash necessary before using a solid drying agent?

A2: The brine wash removes the majority of water dissolved in the organic layer.[4][6] Solid drying agents like MgSO₄ or Na₂SO₄ are only efficient at removing trace amounts of water.[5][9] Overloading them with a wet organic layer will require using a very large quantity of the agent and may not be fully effective. The brine wash is a bulk drying step that makes the final drying step more efficient.[7]

Q3: Can I use a strong base like NaOH to wash out acidic impurities?

A3: It is highly discouraged. This compound is an ester, which can be readily hydrolyzed to the corresponding carboxylate and ethanol under strongly basic (or acidic) conditions, especially with heating or prolonged exposure. Saturated sodium bicarbonate (NaHCO₃) is sufficiently basic to remove common acid impurities without significantly risking product degradation.[4]

Q4: How do I choose between anhydrous MgSO₄ and Na₂SO₄?

A4:

  • MgSO₄: Is a fast and high-capacity drying agent. However, it is a fine powder that requires filtration for removal and can be slightly acidic, which may be an issue for highly acid-sensitive compounds.[10]

  • Na₂SO₄: Is a neutral, high-capacity, but slow-acting drying agent. It is granular, making it easy to decant the solvent from it. It is a very safe and general-purpose choice.[10] For this compound, either is generally acceptable, with Na₂SO₄ being a slightly safer choice due to its neutrality.

Troubleshooting Guide

Problem: A thick, stable emulsion has formed between the aqueous and organic layers.

  • Probable Cause: Emulsions are common when the reaction mixture contains surfactant-like molecules or when the separatory funnel is shaken too vigorously.[11] This creates fine droplets of one phase suspended in the other.[12]

  • Solutions (from least to most disruptive):

    • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.[13]

    • Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod. This can help the droplets coalesce.

    • "Salting Out": Add a significant amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, forcing the organic components out and disrupting the emulsion.[11][12][14] This is often the most effective method.

    • Filtration: Filter the entire mixture through a plug of glass wool or a pad of Celite in a funnel. This can physically break up the emulsion layer.[11][15]

    • Centrifugation: If the volume is small enough, transferring the mixture to centrifuge tubes and spinning them can force the denser phase to the bottom.[11][13]

Troubleshooting Workflow: Emulsion Breaking

The following diagram outlines a logical decision-making process for tackling emulsions.

EmulsionTroubleshooting start_node start_node process_node process_node decision_node decision_node solution_node solution_node end_node end_node Start Emulsion Formed Wait Let stand for 10-30 minutes Start->Wait Check1 Separated? Wait->Check1 AddBrine Add Saturated NaCl (Brine) Check1->AddBrine No Success Layers Separated: Proceed with Workup Check1->Success Yes Check2 Separated? AddBrine->Check2 Filter Filter through Celite / Glass Wool Check2->Filter No Check2->Success Yes Check3 Separated? Filter->Check3 Centrifuge Centrifuge (if volume allows) Check3->Centrifuge No Check3->Success Yes Centrifuge->Success Failure Consult Supervisor: Consider alternative workup (e.g., SLE) Centrifuge->Failure

Caption: Decision tree for breaking emulsions during extraction.

Problem: My final yield is very low.

  • Probable Causes & Solutions:

    • Incomplete Extraction: You may not have extracted the aqueous layer enough times. A single extraction rarely removes all the product. Solution: Perform 2-3 extractions of the aqueous layer with fresh organic solvent each time and combine the organic layers.

    • Product in Aqueous Washes: If your product has some water solubility or if the pH of a wash was incorrect (e.g., making the product ionic), it could be lost. Solution: Before discarding, test your aqueous layers by TLC or another method to see if the product is present.

    • Ester Hydrolysis: Prolonged contact with acidic or basic aqueous solutions could have degraded your product. Solution: Perform washes quickly and use mild reagents (NaHCO₃, not NaOH). Ensure the reaction is fully quenched before starting the workup.

    • Volatility: this compound has a boiling point of 178-179 °C, making it non-volatile at room temperature. However, if you used a very low vacuum or excessive heat on the rotary evaporator, some loss is possible. Solution: Use moderate vacuum and a room temperature water bath for solvent removal.

Problem: After adding the drying agent, my organic layer is still cloudy.

  • Probable Cause: You have not added enough drying agent, or the solution is still very wet. A cloudy appearance indicates suspended water droplets.

  • Solution: Continue adding the drying agent in portions, swirling after each addition, until the solution becomes clear and some of the drying agent is free-flowing.[9][10] If you have added a very large amount and it is still cloudy, you may have transferred some of the aqueous layer. In this case, it is best to transfer the organic layer back to a clean separatory funnel, drain the water, and then re-dry.

References
  • Ethyl pent-2-yn-1-oate | C7H10O2 | CID 99169 - PubChem.
  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International.
  • Common Extraction Washes - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • Drying Agents - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • Drying Organic Solutions - Organic Chemistry at CU Boulder. University of Colorado Boulder. [Link]
  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube.[Link]
  • Extractions vs Washes - University of York. University of York. [Link]
  • What is the purpose of a brine wash at the end of the liquid-liquid extraction? - Chegg. Chegg. [Link]
  • What is the purpose of adding brine during an extraction.[Link]
  • Tackling emulsions just got easier - Biotage. Biotage. [Link]
  • Breaking emulsions : r/chemistry - Reddit. Reddit. [Link]
  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. Spectro Scientific. [Link]
  • Synthesis of Alkynes | Organic Chemistry - YouTube.[Link]
  • Synthesis (5) - Reactions of Alkynes - Master Organic Chemistry. Master Organic Chemistry. [Link]

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Technical Support Center: Catalyst Selection for Efficient Ethyl 2-pentynoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 2-pentynoate. This guide is designed for researchers, chemists, and professionals in drug development. Here, we will explore common challenges and frequently asked questions regarding catalyst selection and reaction optimization to ensure a high-yielding, efficient, and selective synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

There are two predominant catalytic routes for the synthesis of this compound and similar internal alkynes:

  • Base-Catalyzed Dehydrohalogenation: This classic method involves the double elimination of hydrogen halides from a suitable precursor, such as ethyl 2,3-dihalopentanoate.[1] Strong bases are used to facilitate this β-elimination reaction.[1] Common bases include sodium amide (NaNH₂) or potassium hydroxide (KOH) under harsh conditions (high temperatures).[2] For milder conditions, bulky bases like potassium tert-butoxide can be effective.[2]

  • Palladium-Catalyzed Cross-Coupling (Sonogashira Coupling): A more modern and versatile approach is the Sonogashira coupling.[3] This reaction couples a terminal alkyne (propyne in this case, though often generated in situ or substituted) with an aryl or vinyl halide.[3] For this compound, a variation would involve coupling a 1-pentyne precursor. The catalytic system typically consists of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[4][5]

Q2: How do I select the most appropriate catalyst for my synthesis?

The choice of catalyst depends on several factors including available starting materials, desired scale, and tolerance of functional groups on the substrate.

  • For Dehydrohalogenation: This method is often chosen when the dihalide precursor is readily available or easily synthesized. The choice of base is critical. Strong, non-bulky bases may require high temperatures and can sometimes lead to isomerization of the double bond. Bulky bases like potassium tert-butoxide can offer better selectivity at lower temperatures.[2]

  • For Sonogashira Coupling: This method is highly favored for its mild reaction conditions and broad functional group tolerance, which is crucial in complex molecule synthesis.[5] The selection of the palladium catalyst and ligands is key. Electron-rich and bulky phosphine ligands can improve catalytic activity, especially for less reactive aryl bromides.[6] N-Heterocyclic carbene (NHC) palladium complexes have also emerged as highly efficient catalysts for these transformations.[7]

Q3: What are the main safety concerns when synthesizing this compound?

This compound is a flammable liquid and vapor and can cause serious eye damage. It's crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] The reaction should be conducted away from open flames or sparks.[8]

Many reagents used in its synthesis also pose significant hazards:

  • Strong Bases: Reagents like sodium amide and potassium hydroxide are highly corrosive. Potassium tert-butoxide is flammable and an irritant.

  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care.

  • Solvents: Anhydrous and anaerobic conditions are often required, particularly for Sonogashira couplings, which may involve flammable solvents like THF or toluene.[9]

Troubleshooting Guide

Problem 1: Low or No Yield of this compound in Dehydrohalogenation

Possible Cause A: Ineffective Base or Reaction Conditions The strength and concentration of the base are paramount. If the base is not strong enough or if the temperature is too low, the rate of the double elimination will be slow or negligible.

  • Solution:

    • Ensure the base is fresh and has not been deactivated by atmospheric moisture or CO₂.

    • For challenging substrates, consider a stronger base like sodium amide (NaNH₂).

    • If using KOH, high temperatures (e.g., fused KOH at 200°C) might be necessary.[2]

    • When using milder bases like potassium tert-butoxide, ensure the solvent is anhydrous, as water will consume the base.

Possible Cause B: Competing Substitution Reaction With less hindered bases like NaOH or KOH in alcoholic solvents, a competing SN2 nucleophilic substitution reaction can occur, leading to the formation of hydroxy- or alkoxy-substituted byproducts instead of the desired alkyne.[1]

  • Solution:

    • Use a sterically hindered (bulky) base, such as potassium tert-butoxide. The bulkiness of the base favors elimination over substitution.[2]

    • Employ a non-nucleophilic solvent if possible.

Problem 2: Formation of Isomeric Impurities (e.g., Ethyl 2,3-pentadienoate)

Possible Cause: Base-Induced Isomerization Under strongly basic conditions, the desired internal alkyne can isomerize to a terminal alkyne or an allene. This is particularly problematic with bases that can deprotonate the product.

  • Solution:

    • Minimize reaction time and use the lowest effective temperature.

    • Carefully select the base. While very strong bases are needed for the elimination, they can also promote isomerization.

    • If a terminal alkyne is formed as a byproduct, it can sometimes be isomerized back to the internal alkyne under different catalytic conditions, although this adds complexity.

Problem 3: Catalyst Deactivation in Sonogashira Coupling

Possible Cause A: Oxygen Sensitivity The active Pd(0) species in the catalytic cycle is sensitive to oxidation by atmospheric oxygen, which can deactivate the catalyst.

  • Solution:

    • Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Use degassed solvents to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by freeze-pump-thaw cycles.

Possible Cause B: Impurities in Reagents Impurities in the starting materials or solvents can act as catalyst poisons.

  • Solution:

    • Use high-purity, anhydrous solvents.

    • Purify starting materials (e.g., the halide and the alkyne) before use.

Problem 4: Homocoupling of the Alkyne (Glaser Coupling) in Sonogashira Reactions

Possible Cause: Inefficient Cross-Coupling The copper co-catalyst, essential for activating the alkyne, can also promote the oxidative dimerization of the terminal alkyne, leading to an undesired diyne byproduct. This becomes significant if the main cross-coupling catalytic cycle is slow.

  • Solution:

    • Run the reaction under strictly anaerobic conditions, as Glaser coupling is often oxygen-promoted.

    • Optimize the ratio of the palladium catalyst to the copper co-catalyst.

    • Consider a copper-free Sonogashira protocol. These often use more active palladium/phosphine ligand systems or N-heterocyclic carbene (NHC) palladium complexes that do not require a copper co-catalyst.[4]

Data & Protocols

Table 1: Comparison of Catalytic Systems for Alkyne Synthesis
MethodCatalyst/BaseTypical SolventsTemperatureAdvantagesDisadvantages
Dehydrohalogenation NaNH₂ / mineral oilToluene, THF25-110 °CInexpensive reagents, high conversionHarsh conditions, potential isomerization, safety concerns with NaNH₂
KOHEthanolRefluxReadily available baseCan favor substitution, high temperatures needed, lower selectivity
Potassium tert-butoxideTHF, DMSO25-80 °CMilder conditions, favors eliminationMore expensive, sensitive to water
Sonogashira Coupling Pd(PPh₃)₄ / CuI / AmineTHF, DMF, Toluene25-100 °CMild conditions, high functional group tolerance, high selectivityCatalyst cost, sensitivity to air and impurities, potential homocoupling
Diagram 1: General Workflow for this compound Synthesis

G cluster_0 Route A: Dehydrohalogenation cluster_1 Route B: Sonogashira Coupling A1 Ethyl 2,3-dibromopentanoate A2 Add Strong Base (e.g., t-BuOK) in Anhydrous Solvent A1->A2 A3 Reaction Mixture A2->A3 A4 Aqueous Workup & Extraction A3->A4 P1 Purification (Distillation or Chromatography) A4->P1 Crude Product B1 1-Propyne + Ethyl Chloroformate (or similar precursors) B2 Add Pd/Cu Catalyst & Base under Inert Atmosphere B1->B2 B3 Reaction Mixture B2->B3 B4 Filtration & Solvent Removal B3->B4 B4->P1 Crude Product P2 Pure this compound P1->P2

Caption: Synthetic routes to this compound.

Diagram 2: Simplified Mechanism of Dehydrohalogenation (E2)

Caption: E2 Elimination for Alkyne Formation.

Protocol: Synthesis via Dehydrohalogenation

This is a representative protocol and should be adapted and optimized for specific laboratory conditions and scales.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add potassium tert-butoxide (2.2 equivalents) to the stirred solvent.

  • Substrate Addition: Slowly add a solution of ethyl 2,3-dibromopentanoate (1.0 equivalent) in anhydrous THF to the reaction mixture dropwise over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, carefully quench the mixture by slowly adding it to a beaker of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.[10][11]

References

  • Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • PrepChem.com. (n.d.). Synthesis of ethyl-2-methyl-pentanoate.
  • PubChem. (n.d.). Ethyl pent-2-yn-1-oate.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Wikipedia. (n.d.). Dehydrohalogenation.
  • The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 [Video]. YouTube.
  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Master Organic Chemistry. (2013, June 11). Alkenes To Alkynes Via Halogenation And Elimination Reactions.
  • Chemistry LibreTexts. (2019, June 5). 11.3.4 Catalytic Hydrogenation of Alkynes.

Sources

Preventing polymerization of Ethyl 2-pentynoate during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Preventing Unwanted Polymerization

Welcome to the technical support center for Ethyl 2-pentynoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic workflows. Unwanted polymerization can be a significant hurdle, leading to decreased yields, difficult purification, and inconsistent results. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate these challenges effectively.

Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?

This compound is an organic compound classified as an activated alkyne or a propiolate ester. Its structure, featuring a carbon-carbon triple bond conjugated with a carbonyl group, makes the alkyne highly electrophilic and susceptible to nucleophilic attack.[1] This inherent reactivity is beneficial for many desired transformations but also renders it prone to various polymerization pathways, including anionic, radical, and transition-metal-catalyzed processes.

Q2: Under what conditions does this compound typically polymerize?

Polymerization of this compound can be initiated by several factors:

  • Heat: Elevated temperatures can induce thermal polymerization, often proceeding through a radical mechanism.[2][3]

  • Light: UV light can generate radicals, initiating polymerization.

  • Presence of Initiators: Unintentional contaminants such as strong bases, nucleophiles, radical initiators (e.g., peroxides), or certain transition metals can trigger polymerization.[4][5]

  • Improper Storage: Long-term storage at ambient temperatures, especially in the presence of air (oxygen), can lead to the formation of peroxides that initiate radical polymerization.[6][7]

Q3: How can I visually identify if my this compound has started to polymerize?

Fresh, pure this compound is typically a clear, colorless to pale yellow liquid. Signs of polymerization include:

  • Increased viscosity or thickening of the liquid.

  • The formation of a solid or semi-solid mass.

  • A noticeable change in color, often to a darker yellow or brown.

If you observe any of these changes, it is highly likely that polymerization has occurred.

Q4: What are the primary mechanisms of alkyne polymerization I should be aware of?

Understanding the polymerization mechanisms is key to preventing them. For activated alkynes like this compound, the main pathways are:

  • Radical Polymerization: Initiated by radicals from heat, light, or contaminants, this process involves the formation of a vinyl radical that propagates by adding to other alkyne molecules.[8]

  • Anionic Polymerization: Strong bases or nucleophiles can add to the electrophilic alkyne, generating a carbanion that then attacks subsequent monomers.

  • Transition Metal-Catalyzed Polymerization: Trace amounts of transition metal catalysts (e.g., copper, rhodium, palladium) can coordinate to the alkyne and facilitate insertion or coupling reactions, leading to polymer chain growth.[4][5][9]

Troubleshooting Polymerization During Reactions

This section provides detailed guidance on preventing polymerization in specific experimental contexts.

Issue 1: Polymerization during a base-mediated reaction.

Scenario: You are performing a reaction where a base (e.g., an amine, alkoxide) is used, and you observe significant product loss due to the formation of a polymeric byproduct.

Root Cause Analysis: The base is likely initiating anionic polymerization of the this compound. This is especially problematic with strong, non-hindered bases.

Preventative Measures & Protocol:

  • Choice of Base:

    • Opt for a weaker or more sterically hindered base if the reaction chemistry allows. For example, use diisopropylethylamine (DIPEA) instead of triethylamine (TEA).

    • Consider using a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at catalytic amounts if possible.[10]

  • Controlled Addition:

    • Maintain the reaction at a low temperature (e.g., 0 °C to -78 °C) to reduce the rate of polymerization.

    • Add the base slowly and portion-wise or via a syringe pump to the reaction mixture containing the substrate and this compound. This keeps the instantaneous concentration of the initiator low.

    • Alternatively, add the this compound slowly to the mixture of the substrate and the base.

  • Solvent Effects:

    • Use a solvent that does not promote anionic polymerization. Aprotic, non-polar solvents are often a good choice.

Experimental Workflow: Controlled Base Addition

G cluster_0 Setup cluster_1 Procedure A Reaction Flask: Substrate + Solvent C Cooling Bath (e.g., 0 °C) D Cool flask to 0 °C A->D B Syringe Pump: Base Solution E Start slow addition of Base via syringe pump B->E D->E F Monitor reaction (TLC, LC-MS) E->F G Quench reaction once complete F->G

Caption: Workflow for minimizing base-initiated polymerization.

Issue 2: Polymerization observed during heating or refluxing.

Scenario: Your reaction requires elevated temperatures, but this leads to the formation of insoluble, dark-colored materials, indicating thermal polymerization.

Root Cause Analysis: Heat can generate free radicals, initiating a chain reaction.[2][3] This is exacerbated by the presence of oxygen or trace metal impurities.

Preventative Measures & Protocol:

  • Inert Atmosphere:

    • Always conduct high-temperature reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen, which can promote radical formation.

  • Use of Radical Inhibitors:

    • Add a small amount of a radical inhibitor to the reaction mixture. The choice of inhibitor is crucial to ensure it does not interfere with the desired reaction.

InhibitorTypical ConcentrationNotes
Butylated Hydroxytoluene (BHT) 50 - 200 ppmA common, inexpensive phenolic inhibitor.
Hydroquinone (HQ) 100 - 500 ppmEffective, but can sometimes interfere with metal-catalyzed reactions.[11]
Phenothiazine (PTZ) 200 - 1000 ppmHighly effective at elevated temperatures.
TEMPO 50 - 200 ppmA stable free radical that acts as a radical trap.[8]
  • Solvent Purity:

    • Ensure solvents are freshly distilled and deoxygenated to remove peroxides and dissolved oxygen.

  • Temperature Control:

    • Use the lowest possible temperature required for the reaction to proceed at a reasonable rate. Avoid localized overheating by using an oil bath and vigorous stirring.

Logical Flow: Selecting a Radical Inhibitor

G A Thermal Polymerization Issue Identified B Is reaction metal-catalyzed? A->B C Is reaction sensitive to phenols? B->C No E Consider TEMPO B->E Yes D Use BHT or PTZ C->D No F Use BHT or TEMPO C->F Yes

Caption: Decision tree for choosing an appropriate radical inhibitor.

Issue 3: Polymerization during transition-metal-catalyzed reactions.

Scenario: In a reaction catalyzed by palladium, copper, or another transition metal, you observe the formation of dark, often metal-containing, polymeric sludge in addition to your desired product.

Root Cause Analysis: Transition metals are known to catalyze the polymerization of alkynes.[4][5] This can occur through various mechanisms, including oxidative coupling or insertion pathways, competing with the desired catalytic cycle.

Preventative Measures & Protocol:

  • Ligand Choice:

    • The choice of ligand is critical. Bulky electron-donating ligands can often stabilize the metal center and favor the desired catalytic pathway over polymerization side reactions.

  • Catalyst Loading:

    • Use the lowest effective catalyst loading. High concentrations of the catalyst can increase the rate of polymerization.

  • Exclusion of Oxygen:

    • For many catalytic systems (especially those involving Cu(I) or Pd(0)), oxygen can be detrimental, leading to catalyst deactivation or promoting side reactions like Glaser coupling.[12] Rigorously deoxygenate all solvents and reagents and maintain a strict inert atmosphere.

  • Reaction Conditions:

    • Optimize temperature and reaction time. Run reactions at the lowest temperature that affords a good conversion rate and stop the reaction as soon as the starting material is consumed to prevent product decomposition or polymerization over time.

Storage and Handling of this compound

Proper storage is the first line of defense against polymerization.

  • Storage Temperature: Store this compound at refrigerated temperatures (2-8°C).[6][7]

  • Inert Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent exposure to oxygen.

  • Inhibitor: For long-term storage, consider adding a radical inhibitor like BHT (~100 ppm). Check the certificate of analysis from the supplier, as it may already be stabilized.

  • Container: Use an amber glass bottle to protect it from light. Ensure the container is tightly sealed.[13][14]

By understanding the underlying causes of this compound polymerization and implementing these preventative strategies, researchers can significantly improve the reliability and success of their synthetic endeavors.

References
  • Advances in Transition-Metal-Catalyzed Synthesis of Alkyne Polymers.
  • The kinetics of the thermal polymerization of acetylene.Royal Society Publishing. (1947). [Link]
  • Transition metal alkyne complex - Wikipedia.Wikipedia. (n.d.). [Link]
  • Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers.Elsevier. (2005). [Link]
  • Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications.
  • Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry.National Institutes of Health (NIH). (2012). [Link]
  • Safety Data Sheet - Elan Chemical.Elan Chemical. (2018). [Link]
  • Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications.National Institutes of Health (NIH). (2006). [Link]
  • Thermal curing mechanism of acetylene-termin
  • Thermal crosslinking of acetylene-containing polymers obtained by radical polymerization of aromatic enynes.
  • The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review.MDPI. (2022). [Link]
  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry.
  • Radical cascade reaction of alkynes with N-fluoroarylsulfonimides and alcohols.National Institutes of Health (NIH). (2015). [Link]
  • Radical Reaction Inhibitors.YouTube. (2013). [Link]
  • Free radical inhibitors for quenching aqueous phase polymer growth and related methods.
  • If a monomer has both alkene and alkyne on it, how can I control the polymerization only happening on the alkene , but not on the alkyne?
  • Ch 9: Alkynes + HBr (radical).University of Calgary. (n.d.). [Link]
  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters.
  • Alkyne Reactions: Coupling, Polymerisation, Examples.StudySmarter. (2023). [Link]
  • Ethyl Propanoate as a Precursor in Polymer Synthesis.
  • Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers.MDPI. (2020). [Link]

Sources

Common impurities found in commercial Ethyl 2-pentynoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Ethyl 2-pentynoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions related to the quality and use of commercial this compound in experimental settings. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your research.

Introduction: The Importance of Purity in this compound Applications

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its reactivity as an acetylenic ester makes it a versatile reagent for introducing the pentynoate moiety into more complex molecules. However, the presence of impurities in commercial batches of this compound can significantly impact reaction outcomes, leading to reduced yields, unexpected side products, and difficulties in purification. Understanding the nature of these impurities is the first step toward mitigating their effects.

This guide provides a comprehensive overview of the common impurities found in commercial this compound, their origins, and their potential impact on your experiments. We also offer detailed troubleshooting guides and analytical protocols to help you identify and address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in commercial this compound?

A1: Commercial this compound can contain several types of impurities, which can be broadly categorized as follows:

  • Starting Materials and Reagents: Incomplete reactions can leave residual starting materials, such as 1-butyne, ethyl chloroformate, or other reagents used in its synthesis.

  • Isomeric Impurities: Side reactions during synthesis can lead to the formation of isomers. The most common isomers are Ethyl 3-pentynoate and the allene, Ethyl 2,3-pentadienoate.

  • Over-reduction Products: If hydrogenation is used in a synthesis step of a related precursor, over-reduction can lead to the formation of Ethyl pentanoate (the fully saturated ester) or Ethyl 2-pentenoate (the corresponding alkene).

  • Solvent Residues: Residual solvents from the synthesis and purification processes, such as diethyl ether, tetrahydrofuran (THF), or hexane, are often present in trace amounts.

  • Degradation Products: this compound is susceptible to hydrolysis, especially in the presence of moisture or acid/base catalysts. This degradation leads to the formation of 2-Pentynoic acid and ethanol.

Q2: How can these impurities affect my reaction?

A2: The impact of impurities can range from negligible to catastrophic for a chemical reaction.

  • Starting materials and reagents can introduce unwanted side reactions or alter the stoichiometry of your intended reaction.

  • Isomeric impurities with different reactivity profiles can lead to a mixture of products, complicating purification and reducing the yield of the desired compound.

  • Over-reduced impurities are generally less reactive and may not participate in the reaction, but they will lower the effective concentration of your starting material and need to be removed during purification.

  • Solvent residues can affect the solubility of your reagents and, in some cases, participate in the reaction.

  • Degradation products , particularly 2-Pentynoic acid, can alter the pH of the reaction mixture and interfere with base-sensitive reactions.

Q3: How can I assess the purity of my this compound?

A3: Several analytical techniques can be used to determine the purity of this compound. The most common and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

  • GC-MS is excellent for separating volatile impurities and provides both retention time and mass spectral data for identification.[2][3][4]

  • ¹H and ¹³C NMR spectroscopy can provide detailed structural information and allow for the quantification of impurities relative to the main component, often with the use of an internal standard.[5][6]

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: To minimize degradation, this compound should be stored in a cool, dry place, typically at 2-8°C, in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[7][8] This helps to prevent hydrolysis by minimizing exposure to moisture and air.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical workflow for troubleshooting.

Issue 1: My reaction yield is consistently lower than expected.

Potential Cause: The purity of your this compound may be lower than stated, meaning you are starting with less of the active reagent than calculated.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Step-by-Step Guide:

  • Assess Purity: Before assuming other factors are at play, verify the purity of your starting material.

  • Quantitative Analysis: Perform quantitative ¹H NMR (qNMR) using a certified internal standard (e.g., dimethyl sulfone) to accurately determine the molar concentration of this compound. Alternatively, use GC with an internal standard for quantification.

  • Adjust Stoichiometry: If the purity is found to be significantly lower than the label claim, adjust the amount of this compound used in your reaction accordingly.

  • Investigate Other Parameters: If the purity is acceptable, other factors such as reaction temperature, time, catalyst activity, or the purity of other reagents should be investigated.

Issue 2: I am observing an unexpected side product in my reaction.

Potential Cause: An impurity in the this compound is participating in the reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected side products.

Step-by-Step Guide:

  • Characterize the Side Product: Isolate the unexpected side product and characterize it using techniques like Mass Spectrometry and NMR.

  • Correlate with Impurities: Compare the structure of the side product with the potential impurities listed in the FAQ section. For example, if you are performing a reaction that is sensitive to acidic conditions, the presence of 2-Pentynoic acid could be the culprit.

  • Purify the Starting Material: If an isomeric impurity is suspected, consider purifying the this compound via distillation or chromatography before use.

  • Use Fresh Reagent: If a degradation product is the likely cause, use a fresh bottle of this compound or purify the existing stock.

Analytical Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound and its common volatile impurities.

Parameter Condition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250°C
Injection Volume 1 µL (split injection, e.g., 50:1)
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial temp: 50°C, hold for 2 min; Ramp: 10°C/min to 250°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Mass Range 35-350 amu

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • For quantitative analysis, add a known concentration of an internal standard (e.g., dodecane).

Protocol 2: Impurity Identification by ¹H NMR Spectroscopy

This protocol can be used to identify and quantify common impurities in this compound.

Parameter Setting
Spectrometer 400 MHz or higher
Solvent Chloroform-d (CDCl₃)
Internal Standard Tetramethylsilane (TMS) at 0 ppm
Quantitative Standard Dimethyl sulfone (certified)
Temperature 25°C

Characteristic ¹H NMR Signals (in CDCl₃):

  • This compound: ~4.20 ppm (q, 2H, -OCH₂CH₃), ~2.30 ppm (t, 2H, -C≡CCH₂CH₃), ~1.30 ppm (t, 3H, -OCH₂CH₃), ~1.15 ppm (t, 3H, -C≡CCH₂CH₃).

  • 2-Pentynoic acid: Signal for the acidic proton (>10 ppm, broad), and shifts in the signals of the alkyl chain compared to the ester.

  • Ethanol: ~3.7 ppm (q, 2H), ~1.2 ppm (t, 3H), and a broad signal for the -OH proton.

Data Interpretation:

The presence of unexpected signals should be investigated by consulting NMR spectral databases.[9][10] The integration of impurity signals relative to the product or an internal standard can be used for quantification.

Visualizing Impurity Formation

The following diagram illustrates the potential pathways for the formation of common impurities during the synthesis and storage of this compound.

Impurity_Formation cluster_synthesis Synthesis cluster_storage Storage/Degradation cluster_purification Purification 1-Butyne 1-Butyne Ethyl_2-pentynoate Ethyl_2-pentynoate 1-Butyne->Ethyl_2-pentynoate Main Reaction Ethyl_Chloroformate Ethyl_Chloroformate Ethyl_Chloroformate->Ethyl_2-pentynoate Side_Reaction Isomerization Ethyl_2-pentynoate->Side_Reaction Hydrolysis Hydrolysis Ethyl_2-pentynoate->Hydrolysis Moisture Solvents Solvents Ethyl_2-pentynoate->Solvents Residual Ethyl_3-pentynoate Ethyl_3-pentynoate Side_Reaction->Ethyl_3-pentynoate Ethyl_2,3-pentadienoate Ethyl_2,3-pentadienoate Side_Reaction->Ethyl_2,3-pentadienoate 2-Pentynoic_Acid 2-Pentynoic_Acid Hydrolysis->2-Pentynoic_Acid Ethanol Ethanol Hydrolysis->Ethanol

Caption: Formation pathways of common impurities.

Conclusion

Ensuring the purity of reagents like this compound is paramount for reproducible and reliable research. By understanding the potential impurities and employing the appropriate analytical and troubleshooting techniques, researchers can mitigate the risks associated with impure starting materials. This guide serves as a starting point for addressing common issues, and we encourage you to perform in-house quality control to ensure the success of your experiments.

References

  • PrepChem. (n.d.). Synthesis of ethyl-2-methyl-pentanoate.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Jain, T., & Bird, S. (2021). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 25(7), 1709–1717.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • PubChem. (n.d.). Ethyl pent-2-yn-1-oate.
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  • Al-Jadabi, A., & Abdullah, M. A. (2021). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua (Delile). Beni-Suef University Journal of Basic and Applied Sciences, 10(1), 1-9.
  • Cacciola, F., et al. (2021). Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair.

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Technical Support Center: Ethyl 2-Pentynoate Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Ethyl 2-Pentynoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and utilizing this versatile acetylenic ester. Here, we address common stability issues and elucidate potential degradation pathways, providing you with the expertise to ensure the integrity of your experiments.

Troubleshooting Guide: Experimental Anomalies & Solutions

This section is structured to help you diagnose and resolve unexpected experimental outcomes that may be linked to the instability of this compound.

Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure

Symptoms:

  • Significantly lower than expected yield for a reaction involving this compound.

  • Complete absence of the desired product, with starting material consumed or converted into unknown byproducts.

  • Formation of a viscous, insoluble material in the reaction vessel.

Root Cause Analysis:

The electrophilic nature of the carbon-carbon triple bond, conjugated to the carbonyl group, makes this compound susceptible to several degradation pathways that can compete with your intended reaction.

  • Polymerization: Acetylenic esters are known to undergo polymerization, especially in the presence of heat, light, transition metal catalysts, or radical initiators.[1] This is a common cause for the formation of insoluble, high-molecular-weight materials.

  • Michael Addition by Unintended Nucleophiles: Trace amounts of nucleophilic impurities in your reaction mixture (e.g., water, amines, or thiols from other reagents or solvents) can engage in a Michael-type conjugate addition to the β-carbon of the alkyne.[2][3][4] This side reaction consumes your starting material and generates undesired adducts.

  • Hydrolysis: The ester functionality is susceptible to hydrolysis, particularly in the presence of acidic or basic conditions, leading to the formation of 2-pentynoic acid and ethanol.[5]

Investigative Protocol & Solutions:

To identify the cause and rectify the issue, a systematic approach is recommended.

Step 1: Purity Assessment of Starting Material

  • Action: Before use, analyze your stock of this compound via Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR spectroscopy.

  • Rationale: This will confirm the purity and identify any pre-existing degradation products. The presence of broad signals in the NMR or multiple peaks in the GC can indicate oligomerization or other impurities.

Step 2: Scrutinize Reaction Conditions

  • Action: Review your experimental setup for potential sources of contamination or conditions that promote degradation.

    • Solvent Purity: Use freshly distilled or anhydrous solvents.

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reactions with atmospheric moisture.

    • Temperature Control: Avoid excessive heating unless required by the reaction protocol. If heat is necessary, conduct a small-scale trial to assess thermal stability.

    • Light Sensitivity: Protect the reaction from light, especially if using photolabile reagents.

Step 3: Quench and Analyze a Failed Reaction

  • Action: If a reaction fails, carefully quench it and attempt to isolate and characterize the byproducts using techniques like GC-MS, LC-MS, and NMR.[6][7]

  • Rationale: Identifying the byproducts provides direct evidence of the degradation pathway. For example, the presence of a compound with a mass corresponding to your starting material plus the mass of a solvent-derived nucleophile would strongly suggest a Michael addition has occurred.

Solutions Table:

Identified Problem Recommended Solution
PolymerizationPurify the monomer by vacuum distillation before use. Add a radical inhibitor (e.g., hydroquinone) if compatible with your reaction. Minimize exposure to heat and light.
Michael AdditionUse highly pure, anhydrous solvents and reagents. If the nucleophile is a necessary component of a subsequent step, consider a protection strategy for the α,β-unsaturated system.
HydrolysisEnsure strictly anhydrous conditions. If acidic or basic conditions are unavoidable, consider running the reaction at a lower temperature to minimize hydrolysis. Buffer the reaction mixture if possible.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure long-term stability?

To maintain the integrity of this compound, it should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (argon or nitrogen).[6] It is also crucial to protect it from light.

Storage Conditions Summary:

Parameter Recommendation
Temperature2-8°C[6]
AtmosphereInert (Argon or Nitrogen)
ContainerTightly sealed, opaque or amber vial
LightStore in the dark

Q2: What are the primary degradation pathways I should be aware of?

The main degradation pathways for this compound are hydrolysis, Michael addition, and polymerization. The prevailing pathway is highly dependent on the experimental conditions.

Visualizing Degradation Pathways

The following diagrams illustrate the key degradation mechanisms of this compound.

cluster_hydrolysis Hydrolysis Pathway E2P_H This compound Products_H 2-Pentynoic Acid + Ethanol E2P_H->Products_H Hydrolysis H2O_H H₂O (Acid/Base Catalyst) H2O_H->E2P_H cluster_michael Michael Addition Pathway E2P_M This compound Adduct Michael Adduct E2P_M->Adduct 1,4-Conjugate Addition Nuc Nucleophile (e.g., R₂NH, RSH) Nuc->E2P_M

Figure 2: Michael Addition to this compound.

cluster_polymerization Polymerization Pathway Monomer This compound Polymer Poly(this compound) Monomer->Polymer Polymerization Initiator Initiator (Heat, Light, Catalyst) Initiator->Monomer

Figure 3: Polymerization of this compound.

Q3: With which common laboratory reagents is this compound incompatible?

Beyond the general advice, it is critical to avoid mixing this compound with the following:

  • Strong Oxidizing Agents: Reagents like potassium permanganate (KMnO₄) and potassium dichromate (K₂Cr₂O₇) will likely cleave the carbon-carbon triple bond, leading to the formation of carboxylic acids and other oxidation products. [8][9][10][11][12][13][14]Peroxides can also initiate radical polymerization. [15][16]* Strong Bases: Strong bases such as sodium hydroxide or potassium hydroxide can readily catalyze both hydrolysis of the ester and Michael addition of any available nucleophiles. [5][17]* Strong Acids: Concentrated strong acids can catalyze rapid hydrolysis of the ester. [5]* Nucleophiles: Amines, thiols, and even alcohols (under basic conditions) can act as nucleophiles in a Michael addition reaction. [3][18][19][20] Q4: How can I monitor the degradation of this compound in my sample?

Regularly assessing the purity of your this compound is good laboratory practice.

  • ¹H NMR Spectroscopy: This is a powerful tool to detect degradation. The appearance of new signals or broadening of existing peaks can indicate the formation of byproducts or polymers. For example, the formation of ethanol from hydrolysis will show a characteristic triplet and quartet.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating and identifying volatile degradation products. You can develop a method to quantify the purity of your starting material and identify low-level impurities. [6][7]* Infrared (IR) Spectroscopy: While less specific, changes in the IR spectrum, such as the appearance of a broad O-H stretch (indicating hydrolysis to a carboxylic acid) or changes in the C≡C and C=O bond regions, can signal degradation.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR
  • Sample Preparation: Dissolve a small amount (5-10 mg) of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound. Look for the characteristic peaks of the ethyl group, the propyl group, and the absence of significant impurity peaks.

Protocol 2: Monitoring a Reaction for Byproduct Formation by GC-MS
  • Sampling: At various time points during your reaction, carefully extract a small aliquot of the reaction mixture.

  • Work-up: Quench the aliquot appropriately (e.g., with a mild acid or base wash, followed by extraction into an organic solvent like diethyl ether or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Inject a small volume of the dried organic solution into a GC-MS system.

  • Interpretation: Analyze the resulting chromatogram for peaks other than your starting material and expected product. Use the mass spectra of these unknown peaks to identify potential degradation products by comparing them to mass spectral libraries or by interpreting the fragmentation patterns. [21] By understanding the inherent reactivity and potential degradation pathways of this compound, and by implementing the troubleshooting and monitoring strategies outlined in this guide, you can significantly improve the reliability and success of your experimental work.

References

  • D'Agostino, P. A., & Hancock, J. R. (2008). Synthesis and Mass Spectral Analysis of HD Degradation Products. A Computational Elucidation of the Fragmentation Pathways.
  • Khiste, S. A., & Gholap, S. S. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Organic Chemistry: An Indian Journal, 19(1), 1-13.
  • University of California San Diego. (n.d.).
  • D'hooghe, M., et al. (2021). Thiol-Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis? The Journal of Organic Chemistry, 86(17), 11646–11656.
  • Wikipedia. (2023, December 19). Michael addition reaction. [Link]
  • D'hooghe, M., et al. (2021). Thiol-Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis?
  • ResearchGate. (n.d.).
  • Majumdar, K. C., & Mondal, S. (2002). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. ARKIVOC, 2002(7), 76-81.
  • Nair, D. P., et al. (2021). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. Macromolecules, 54(7), 3093–3100.
  • Clark, J. (2023). Hydrolysis of esters. Chemguide. [Link]
  • Organic Chemistry at the University of Colorado Boulder. (n.d.).
  • Organic Chemistry Portal. (n.d.). Michael Addition. [Link]
  • SpectraBase. (n.d.). 2-Ethyl-2-methyl-pentanoic acid. [Link]
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  • Wang, Y., et al. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(16), 6447–6455.
  • Ye, Z., et al. (2018). Photo-Fenton degradation of ethyl xanthate catalyzed by bentonite-supported Fe(II)/phosphotungstic acid under visible light irradiation. Water Science and Technology, 77(11), 2635–2643.
  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]
  • EPFL. (n.d.). Peroxides and peracids are useful oxidants in synthesis. [Link]
  • Rao, K. U. B., & Yoganarasimhan, S. R. (1985). Thermal decomposition of some nitroanilinoacetic acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 525-531.
  • Human Metabolome Database. (n.d.).
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  • Homework.Study.com. (n.d.). A) When ethylbenzoate undergoes hydrolysis, ethanol is one product. Draw the structure of the...[Link]
  • Payne, G. B. (1962). U.S. Patent No. 3,053,856. U.S.
  • Quora. (2023). What is the result of the reaction of ethanol with KMnO4?[Link]
  • Uchiyama, S., et al. (2020). Determination of Thermal Decomposition Products Generated from E-Cigarettes. Chemical Research in Toxicology, 33(3), 832–840.
  • Heravi, M. M., et al. (2005). Efficient, Solvent-Free Oxidation of Organic Compounds with Potassium Dichromate in the Presence of Lewis Acids. Molecules, 10(10), 1253–1259.
  • Sillanpää, M., & Oikari, A. (2001). Biological and Photochemical Degradation Rates of Diethylenetriaminepentaacetic Acid (DTPA) in the Presence and Absence of Fe(III). Chemosphere, 43(3), 323–330.
  • Quora. (2025). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution?[Link]
  • Homework.Study.com. (n.d.). Potassium dichromate reacts with ethyl alcohol (C2H5OH) to give Cr3+(aq), carbon dioxide, and...[Link]
  • Chemistry Steps. (n.d.). Oxidative Cleavage of Alkenes with KMno4 and O3. [Link]
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  • AKSC. (2020, May 18). 47. Reactions of Potassium Dichromate - K2Cr2O7 with Ethyl Alcohol [Video]. YouTube. [Link]
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Technical Support Center: Scalable Synthesis of Ethyl 2-pentynoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scalable synthesis of Ethyl 2-pentynoate. This resource is designed for researchers, chemists, and process development professionals to address the common challenges and questions that arise during the synthesis and scale-up of this important chemical intermediate. The information provided herein is curated to offer practical, field-tested solutions grounded in established chemical principles.

This compound is a valuable building block in organic synthesis, notably utilized in the production of pharmaceuticals and agrochemicals.[1] Its synthesis, most commonly achieved via the deprotonation of a terminal alkyne followed by carboxylation, presents several challenges, particularly concerning safety, yield, and purity at scale. This guide provides in-depth troubleshooting and frequently asked questions to navigate these complexities effectively.

Troubleshooting Guide: From Bench to Scale

This section addresses specific experimental issues in a question-and-answer format.

Question: Why is my yield of this compound consistently low?

Low yields are the most common issue, often stemming from one or more of the following causes:

Potential Cause 1: Incomplete Deprotonation of 1-Butyne The first critical step is the formation of the lithium acetylide. Terminal alkynes have a pKa of approximately 25, requiring a very strong base for complete deprotonation.[2] If the base is not strong enough or is of poor quality, the initial nucleophile will not be generated in sufficient quantity.

  • Solution:

    • Base Selection: Use a strong, non-nucleophilic base. n-Butyllithium (n-BuLi) is the standard and most effective choice.[2] Bases like sodium hydroxide (NaOH) or sodium ethoxide are not strong enough to deprotonate the alkyne sufficiently, as their conjugate acids (water, pKa ~15.7; ethanol, pKa ~16) are much stronger acids than the alkyne itself.[2]

    • Reagent Quality: n-BuLi is sensitive to air and moisture. Use a recently purchased bottle or titrate older solutions to determine the active concentration before use.

Potential Cause 2: Side Reactions with the Electrophile The highly reactive lithium acetylide can engage in side reactions. Additionally, the strong base (n-BuLi) can react directly with the ethyl chloroformate or the product ester, especially at elevated temperatures.

  • Solution:

    • Strict Temperature Control: The entire reaction sequence must be conducted at low temperatures. Deprotonation is typically performed at -78 °C (a dry ice/acetone bath) to -40 °C.[3] Add the n-BuLi solution dropwise to the solution of 1-butyne in an anhydrous ether solvent (like THF or diethyl ether) to manage the exothermic reaction.

    • Reverse Addition: After forming the lithium acetylide, slowly add this solution to a separate, cold (-78 °C) solution of ethyl chloroformate. This technique, known as reverse addition, keeps the electrophile in excess, minimizing side reactions of the nucleophile.

Potential Cause 3: Presence of Moisture Water will rapidly quench the n-BuLi and the lithium acetylide, halting the reaction.

  • Solution:

    • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under vacuum before use. Use anhydrous solvents, typically packaged under an inert atmosphere. Handle all reagents under an inert atmosphere (e.g., Argon or Nitrogen).

Question: The final product is impure after workup. What are the likely contaminants and how can I remove them?

Product purity is critical for subsequent synthetic steps. Impurities often arise from unreacted starting materials, side-products, or issues during the workup and purification stages.

Potential Cause 1: Unreacted Starting Materials Improper stoichiometry or incomplete reaction can leave 1-butyne or ethyl chloroformate in your crude product.

  • Solution:

    • Reaction Monitoring: Before the workup, monitor the reaction's progress using analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure all the limiting reagent has been consumed.

    • Purification: Unreacted 1-butyne (b.p. 8 °C) will likely be removed during solvent evaporation. Ethyl chloroformate (b.p. 93 °C) is closer to the product's boiling point and may require careful fractional distillation.

Potential Cause 2: Formation of Side-Products Besides the desired product, side reactions can generate impurities such as diynes (from coupling of the acetylide) or products from the reaction of n-BuLi with the ester.

  • Solution:

    • Optimized Conditions: Adhering to strict low-temperature protocols and correct stoichiometry is the best prevention.

    • Fractional Distillation: this compound has a boiling point of 178-179 °C.[1][4] Purification via vacuum distillation is highly effective for removing less volatile and more volatile impurities. A well-packed fractional distillation column can significantly improve separation.

Data Summary: this compound Properties

Property Value Source
Molecular Formula C₇H₁₀O₂ [5]
Molecular Weight 126.15 g/mol [4]
Boiling Point 178-179 °C (at 1 atm) [1]
Density 0.957 g/mL at 25 °C [4]

| Refractive Index | n20/D 1.439 |[4] |

Question: My reaction stalled or failed to initiate. What went wrong?

A non-starting reaction almost always points to an issue with the reagents or the reaction setup.

  • Potential Cause 1: Inactive Base: As mentioned, n-BuLi degrades upon exposure to air and moisture.[6] An inactive batch of base is a primary suspect for reaction failure.

    • Solution: Always use a fresh, high-quality solution of n-BuLi. Perform a simple titration (e.g., with diphenylacetic acid) to confirm its molarity before a large-scale reaction.

  • Potential Cause 2: Insufficient Mixing on Scale-Up: What works in a small flask may fail in a large reactor if mixing is not adequate, especially when dealing with heterogeneous mixtures or viscous solutions.

    • Solution: Ensure the stirring mechanism (e.g., overhead stirrer) is sufficient to create a homogenous solution and efficiently dissipate heat generated during reagent addition.[6]

  • Potential Cause 3: Low Reaction Temperature: While crucial for preventing side reactions, temperatures that are too low might hinder the reaction's initiation.

    • Solution: The deprotonation of 1-butyne with n-BuLi is generally fast even at -78 °C. However, if initiation is a problem, ensure the reagents are mixing properly and consider a slightly higher, yet still controlled, temperature (e.g., -60 °C).

Workflow & Troubleshooting Diagram

The following diagram illustrates the general workflow and key troubleshooting checkpoints.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshoot Troubleshooting prep_glass Dry Glassware & Syringes prep_solvent Use Anhydrous Solvent (THF) prep_glass->prep_solvent prep_reagents Check Reagent Quality (Titrate n-BuLi) prep_solvent->prep_reagents start Dissolve 1-Butyne in THF Cool to -78 C prep_reagents->start add_buli Dropwise Add n-BuLi Stir for 30-60 min start->add_buli add_chloro Slowly Add to Ethyl Chloroformate at -78 C add_buli->add_chloro low_yield Low Yield? add_buli->low_yield Incomplete Deprotonation? warm Warm to Room Temperature add_chloro->warm add_chloro->low_yield Side Reactions? quench Quench with Sat. NH4Cl warm->quench extract Extract with Ether/EtOAc quench->extract dry Dry Organic Layer (MgSO4) extract->dry distill Vacuum Distillation dry->distill impure Impure Product? distill->impure Distillation Issue? product Pure this compound distill->product

Caption: Synthesis workflow with key troubleshooting points.

Frequently Asked Questions (FAQs)

What are the most critical safety precautions for this synthesis?

This synthesis involves several hazardous materials and requires strict adherence to safety protocols.

  • n-Butyllithium (n-BuLi): This reagent is pyrophoric, meaning it can ignite spontaneously on contact with air or moisture.[3]

    • Handling: Always handle n-BuLi in a well-ventilated fume hood under an inert atmosphere (argon or nitrogen). Use dry, air-free syringes and cannulation techniques for transfers.

    • PPE: Wear flame-retardant lab coats, safety goggles, and appropriate gloves (nitrile gloves are often insufficient; consult your institution's safety guidelines for handling pyrophorics).[7]

    • Quenching: Never quench large amounts of n-BuLi with water. A safe procedure involves slow addition to a solvent like isopropanol at low temperatures, followed by a more protic source.

  • Ethyl Chloroformate: This is a corrosive, toxic, and lachrymatory (tear-inducing) liquid.

    • Handling: Handle only in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[7]

  • Cryogenic Temperatures: A dry ice/acetone bath (-78 °C) can cause severe burns upon skin contact. Wear cryogenic gloves when handling.

How do I properly perform the aqueous workup?

The workup procedure is crucial for isolating the crude product and removing inorganic salts.

  • Step 1: Quenching: Once the reaction is complete, cool the reaction mixture back down in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a milder quenching agent than pure water and helps to prevent strong exothermic events.

  • Step 2: Phase Separation: Transfer the quenched mixture to a separatory funnel.[8] Add an organic solvent like diethyl ether or ethyl acetate to extract the product. You should observe two distinct layers.

  • Step 3: Extraction: Separate the organic layer. Wash it sequentially with water and then a saturated brine (NaCl) solution to remove residual water and inorganic impurities.

  • Step 4: Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter off the drying agent, and remove the solvent using a rotary evaporator.

What analytical methods are best for monitoring the reaction and characterizing the product?

A combination of chromatographic and spectroscopic techniques is recommended.

TechniqueApplicationDetails
TLC Reaction MonitoringA simple and fast way to check for the consumption of starting materials (if they are UV-active or stainable).
GC Reaction Monitoring & PurityExcellent for quantitative analysis of volatile components. Can track the disappearance of starting materials and the appearance of the product. Also used to assess the purity of the final distilled product.
¹H & ¹³C NMR Product CharacterizationProvides definitive structural confirmation of the final product. Key signals include the ethyl group's quartet and triplet and the characteristic alkyne carbons in the ¹³C spectrum.
FTIR Product CharacterizationUseful for identifying key functional groups. Expect a strong C≡C stretch (around 2250 cm⁻¹) and a strong C=O stretch for the ester (around 1715 cm⁻¹).
GC-MS Purity & Byproduct IDConfirms the molecular weight of the product and helps in identifying any unknown impurities.[9]
What are the primary challenges when scaling this reaction from the lab to a pilot plant?

Scaling up organolithium reactions introduces significant engineering and safety challenges.[6]

  • Heat Transfer: The deprotonation step is highly exothermic. A flask in a lab can be cooled effectively with a dry ice bath, but a large reactor has a much lower surface-area-to-volume ratio, making heat dissipation difficult.

    • Solution: Jacketed reactors with efficient cooling systems and precise temperature probes are essential. The rate of addition of n-BuLi must be carefully controlled based on the reactor's ability to remove heat to prevent a thermal runaway.[6]

  • Mixing: Achieving rapid and efficient mixing in a large volume is more challenging. Poor mixing can lead to localized "hot spots" where reagents concentrate, causing side reactions and reducing yield.

    • Solution: Use reactors equipped with powerful overhead stirrers and baffles designed to ensure turbulent, effective mixing.

  • Reagent Transfer: Handling large quantities of pyrophoric n-BuLi requires specialized equipment and procedures to ensure safety and maintain anhydrous, inert conditions.

    • Solution: Utilize closed-system transfer setups with pressure-equalizing lines and dedicated pumps designed for reactive chemicals.

Detailed Experimental Protocol (Lab Scale)

This protocol is a representative example for a laboratory-scale synthesis.

Materials:

  • 1-Butyne

  • n-Butyllithium (solution in hexanes, e.g., 2.5 M)

  • Ethyl chloroformate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Under an inert atmosphere, charge the flask with anhydrous THF and 1-butyne (1.0 eq). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C.

  • After the addition is complete, stir the resulting milky white suspension at -78 °C for 1 hour.

  • In a separate flame-dried flask, prepare a solution of ethyl chloroformate (1.1 eq) in anhydrous THF and cool it to -78 °C.

  • Slowly transfer the lithium acetylide suspension via cannula into the cold ethyl chloroformate solution.

  • After the addition, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature overnight.

  • Cool the mixture in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless liquid.

References

  • PrepChem. (n.d.). Synthesis of ethyl-2-methyl-pentanoate.
  • McCubbin, J. A., et al. (2015). Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides. Molecules, 20(5), 8386-8402. [Link]
  • Mitra, S. (Ed.). (2003). Sample Preparation Techniques in Analytical Chemistry. John Wiley & Sons. [Link]
  • Ma, G., et al. (2018). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry, 14, 236-242. [Link]
  • Rossi, R., et al. (1993). Synthetic Applications of Alkyl (E)-2-Tributylstannyl-2-alkenoates: Selective Synthesis of (S)-1-Methylbutyl (E)-2-Methyl-2-pentenoate, an Aggregation Pheromone Component.
  • Metasci. (n.d.). Safety Data Sheet Ethyl pentanoate.
  • McCubbin, J. A., et al. (2015). Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides.
  • Reddit. (2014).
  • Chemistry LibreTexts. (2021). Nucleophilic Reactivity of Deprotonated Alkynes.
  • Allery, C. (2017, June 3).
  • Creative Biolabs. (2024). Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium.
  • Elan Chemical. (2018). Safety Data Sheet - ETHYL n-VALERATE.

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Technical Support Center: Optimizing Solvent Systems for Ethyl 2-pentynoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-pentynoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in reactions involving this versatile alkyne building block. As Senior Application Scientists, we understand that the reaction environment is paramount to success. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider when selecting a solvent?

A1: this compound (C7H10O2) is a relatively nonpolar molecule due to its hydrocarbon chain, but the ethyl ester functional group introduces some polarity.[1] Key considerations are:

  • Solubility: It is not miscible in water but is soluble in many common organic solvents.[1][2] Ensure your chosen solvent can dissolve not only the this compound but all other reactants, reagents, and catalysts to maintain a homogeneous reaction mixture.

  • Polarity: The molecule's overall low-to-moderate polarity means it is compatible with a wide range of solvents. However, the reaction type will dictate the optimal solvent polarity. For instance, reactions involving ionic intermediates are often favored in more polar solvents.[3]

  • Reactivity: this compound is an α,β-unsaturated ester, making it susceptible to nucleophilic attack (like Michael addition). The alkyne can undergo addition reactions (like hydrogenation) and can be coupled using metal catalysis (like Sonogashira coupling).[4][5] The solvent should be inert under the reaction conditions and not compete in side reactions.[6]

Q2: How does solvent polarity, proticity, and coordinating ability impact reactions?

A2: The choice between polar protic, polar aprotic, and nonpolar solvents is critical as it directly influences reaction mechanisms and rates:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can form hydrogen bonds.[7] They are excellent at stabilizing charged species, both cations and anions.[3][8] This property can be beneficial for reactions involving ionic intermediates (like S_N1-type mechanisms) but can hinder reactions where a strong, unencumbered nucleophile is needed (like S_N2 reactions) by creating a solvent cage around the nucleophile, thus reducing its reactivity.[9][10]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, THF): These solvents have a significant dipole moment but lack O-H or N-H bonds.[7] They are poor at solvating anions but effectively solvate cations.[9] This leaves the anionic nucleophile "naked" and highly reactive, which is ideal for accelerating S_N2 and E2 reactions.[9][11][12]

  • Nonpolar Solvents (e.g., hexane, toluene, benzene): These solvents have low dielectric constants and do not effectively solvate charged species.[13] They are often used when reactants are nonpolar or when trying to minimize side reactions that are accelerated by polarity. In some cases, like certain cross-coupling reactions, they can provide superior results.[14][15]

  • Coordinating Solvents (e.g., THF, ether): The ability of a solvent to coordinate to metal centers or reagents can be crucial. For instance, THF is the solvent of choice for hydroboration because it stabilizes the borane reagent.[14]

Troubleshooting Guide: Common Reactions & Solvent Issues

This section addresses specific problems you may encounter during key reactions with this compound.

Category 1: Michael Addition (Conjugate Addition) Reactions

The electron-withdrawing ester group makes this compound an excellent Michael acceptor for various nucleophiles.[4][16]

Problem 1: My Michael addition reaction has a very low yield or is not proceeding.

  • Potential Cause 1: Inappropriate Solvent Polarity. The mechanism of a Michael addition involves the formation of an enolate intermediate.[17][18] The stability of this charged intermediate is highly solvent-dependent.

  • Solution:

    • For Carbon Nucleophiles (e.g., malonates, β-ketoesters): These reactions often require the formation of a stabilized carbanion. Polar aprotic solvents like DMF or THF are often excellent choices as they enhance the nucleophilicity of the enolate donor without protonating it.[11]

    • For Heteroatom Nucleophiles (e.g., amines, thiols): The aza- or thia-Michael additions can sometimes proceed without a catalyst.[18] However, the choice of solvent is still important. Protic solvents like ethanol can be used, as they can facilitate proton transfer in the final step to generate the product.[16] If the reaction is slow, switching to a polar aprotic solvent may increase the rate.

    • Recommendation: Conduct a solvent screen with a range of solvent polarities. See the experimental protocol below for a systematic approach.

Problem 2: I'm observing significant polymerization or other side reactions.

  • Potential Cause: The reaction is too vigorous or the base is too reactive in the chosen solvent. Strong bases in highly polar solvents can lead to uncontrolled side reactions.[19]

  • Solution:

    • Reduce Solvent Polarity: Switch to a less polar solvent like toluene or dichloromethane . This can temper the reactivity of the base and nucleophile, leading to a more controlled reaction.

    • Consider Solvent-Free Conditions: For some Michael additions, microwave-mediated, solvent-free conditions using a solid base like potassium carbonate have been shown to be effective and minimize side reactions.[19]

Category 2: Reduction & Hydrogenation Reactions

Reducing the alkyne of this compound can yield the corresponding cis-alkene, trans-alkene, or fully saturated alkane, depending on the conditions.

Problem 3: My catalytic hydrogenation is over-reducing the alkyne to the alkane (Ethyl pentanoate).

  • Potential Cause: Catalyst is too active, or the solvent is not effectively moderating its activity. The goal for selective reduction to the alkene is for the alkyne to react preferentially over the alkene product.

  • Solution:

    • Use a Poisoned Catalyst: Employ Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).[20] This catalyst is specifically designed to stop the reduction at the alkene stage.

    • Solvent Choice for Lindlar's Catalyst: An inert solvent like ethanol is often preferred for hydrogenations using a Lindlar catalyst.[6] The solvent must be non-reactive under the hydrogenation conditions.

Problem 4: My reduction with Na/NH₃ is giving a poor yield of the trans-alkene.

  • Potential Cause: Poor solubility or improper reaction conditions. This reaction relies on dissolving sodium in liquid ammonia to generate solvated electrons that perform the reduction.[20]

  • Solution:

    • Solvent System: The solvent for this reaction is fixed: liquid ammonia . The key is to ensure the starting material, this compound, is soluble. A co-solvent like THF or diethyl ether can be added to improve solubility if needed. Ensure the temperature is maintained at or below the boiling point of ammonia (-33 °C).

Category 3: Palladium-Catalyzed Sonogashira Coupling

This reaction couples the alkyne of this compound with an aryl or vinyl halide to form a C-C bond, a cornerstone of modern synthesis.[21][22]

Problem 5: My Sonogashira coupling is slow, incomplete, or fails entirely.

  • Potential Cause 1: Catalyst deactivation or poor solubility. The palladium and copper catalysts must remain active and accessible in the solution.

  • Potential Cause 2: Incorrect solvent choice. The effect of the solvent in a Sonogashira coupling is complex and can influence multiple steps in the catalytic cycle.[15][23]

  • Solution:

    • Solvent Screening is Crucial: There is no single "best" solvent for all Sonogashira couplings. While polar aprotic solvents like DMF or acetonitrile can enhance reaction rates by solvating catalyst complexes, they can sometimes displace essential ligands from the palladium center, slowing the reaction.[23]

    • Try Nonpolar Solvents: Surprisingly, nonpolar solvents like toluene or dioxane , often with an amine base like triethylamine or diisopropylamine serving as both base and co-solvent, can provide excellent yields.[15][23]

    • Consider "Green" Solvents: For sustainability, methods using water with a surfactant have been developed and can be highly effective.[24]

Problem 6: I am observing significant homocoupling of my alkyne partner (Glaser coupling).

  • Potential Cause: Presence of oxygen. Homocoupling is primarily driven by the copper co-catalyst in the presence of oxygen.[15]

  • Solution:

    • Ensure Anaerobic Conditions: This is the most critical factor. The solvent and reaction vessel must be rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes).

    • Solvent Role: While secondary to anaerobic conditions, the solvent can influence the solubility of the copper acetylide intermediates involved in homocoupling. However, focusing on oxygen exclusion is the primary troubleshooting step.[15]

Data & Protocols

Table 1: Solvent Selection Guide for this compound Reactions
Reaction TypeRecommended Solvent ClassSpecific ExamplesRationale & Key Considerations
Michael Addition Polar AproticTHF, DMF, AcetonitrileEnhances nucleophilicity of enolate donors.[11]
ProticEthanol, MethanolSuitable for aza/thia-Michael additions; can protonate the final enolate.[16]
Catalytic Hydrogenation Protic / InertEthanol, Ethyl AcetateMust be inert to H₂ and catalyst. Ethanol is a common choice.[6]
Dissolving Metal Reduction Liquid Ammonia (+ Co-solvent)NH₃ (l), THF, EtherLiquid ammonia is the reagent/solvent. Co-solvents aid substrate solubility.[20]
Sonogashira Coupling Varies (Screening Req.)Toluene, THF, DMF, AminesComplex effects. Toluene can prevent ligand displacement; DMF can increase rates.[15][23]
Experimental Protocol: Solvent Screening for Michael Addition

This protocol provides a framework for systematically optimizing the solvent for the addition of a nucleophile (e.g., diethyl malonate) to this compound.

Objective: To identify the solvent that provides the highest yield and purity of the Michael adduct.

Methodology:

  • Preparation: In parallel, prepare five oven-dried, 5 mL reaction vials equipped with magnetic stir bars.

  • Inert Atmosphere: Purge each vial with nitrogen or argon.

  • Base & Nucleophile Addition: To each vial, add the base (e.g., 1.1 equivalents of Sodium Ethoxide) and the Michael donor (e.g., 1.1 equivalents of diethyl malonate).

  • Solvent Addition: To each vial, add 2 mL of a different anhydrous solvent from your screening list (e.g., Vial 1: THF, Vial 2: DMF, Vial 3: Toluene, Vial 4: Acetonitrile, Vial 5: Dichloromethane).

  • Stirring: Stir the mixtures at room temperature for 15 minutes to ensure the enolate forms.

  • Substrate Addition: Add this compound (1.0 equivalent) to each vial.

  • Reaction Monitoring: Allow the reactions to stir at a constant temperature (e.g., room temperature or 40 °C). Monitor the consumption of the starting material by TLC or GC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Workup & Analysis: Once a reaction is complete (or after a set time), quench each reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Analyze the crude yield and purity of the product in each vial using ¹H NMR or GC-MS.

Visualizations

Logical Workflow for Solvent Selection

Solvent_Selection_Workflow start Identify Reaction Type reaction_type What is the primary transformation? (e.g., C-C bond formation, reduction) start->reaction_type michael Michael Addition reaction_type->michael reduction Reduction / Hydrogenation reaction_type->reduction coupling Sonogashira Coupling reaction_type->coupling michael_q Is the nucleophile a stabilized carbanion? michael->michael_q reduction_q What is the desired product? reduction->reduction_q coupling_q Have standard conditions failed? coupling->coupling_q polar_aprotic Start with Polar Aprotic (THF, DMF) michael_q->polar_aprotic Yes protic Consider Protic (Ethanol) michael_q->protic No (e.g., amine) lindlar cis-Alkene -> Lindlar Catalyst Solvent: Ethanol reduction_q->lindlar cis-Alkene dissolving_metal trans-Alkene -> Na/NH3 Solvent: liq. NH3 reduction_q->dissolving_metal trans-Alkene screen_solvents Screen Solvents: Toluene, THF, DMF coupling_q->screen_solvents Yes Solvent_Effects cluster_0 Polar Protic Solvent (e.g., Ethanol) cluster_1 Polar Aprotic Solvent (e.g., DMF) Nu_protic Nu- H1 H Nu_protic->H1 H-Bond H2 H Nu_protic->H2 H-Bond H3 H Nu_protic->H3 H-Bond H4 H Nu_protic->H4 H-Bond label_protic Result: 'Caged' Nucleophile Lower Reactivity Nu_aprotic Nu- Cat_aprotic M+ S1 S Cat_aprotic->S1 Solvation S2 S Cat_aprotic->S2 Solvation S3 S Cat_aprotic->S3 Solvation S4 S Cat_aprotic->S4 Solvation label_aprotic Result: 'Naked' Nucleophile Higher Reactivity

Caption: Contrasting the solvation of a nucleophile in protic vs. aprotic polar solvents.

References
  • Unveiling the Optimal Reaction Environment: A Comparative Analysis of 2-Octyne Efficacy in Diverse Solvent Systems. (2025). Benchchem.
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  • Alkyne Reactivity.
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  • Solvent effects for SN2, SN1, E2, and E1. YouTube.
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  • CARBONYL COMPOUNDS. St.
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  • Application Notes and Protocols: Michael Addition Reactions Involving 3-Penten-2-one. Benchchem.
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  • Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry.
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Validation & Comparative

A-Comparative-Guide-to-the-Spectroscopic-Analysis-of-Ethyl-2-pentynoate-and-its-Saturated-Analogue

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the unambiguous structural confirmation of novel and existing molecules is paramount. This guide provides an in-depth comparative analysis of Ethyl 2-pentynoate, an α,β-unsaturated ester, and its saturated counterpart, Ethyl pentanoate. Through a detailed examination of their respective ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the key spectroscopic signatures that differentiate these compounds, thereby providing researchers with a robust framework for structural verification.

Introduction: The Significance of the Carbon-Carbon Triple Bond

This compound's unique chemical reactivity and physical properties are largely dictated by the presence of the carbon-carbon triple bond conjugated with the carbonyl group of the ester. This unsaturation introduces electronic effects and structural rigidity that are absent in the saturated analogue, Ethyl pentanoate. Spectroscopic techniques are exquisitely sensitive to these differences, allowing for precise structural determination.

Comparative Spectroscopic Analysis

For this guide, we will compare the expected spectroscopic data for this compound with that of Ethyl pentanoate. This comparison will highlight the diagnostic signals arising from the alkyne functionality.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The presence of the triple bond in this compound significantly influences the chemical shifts of nearby protons.

Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃)

Assignment This compound (ppm) Ethyl pentanoate (ppm) Key Observations & Causality
CH₃ (ethyl ester) ~1.3~1.2The triplet for the methyl protons of the ethyl ester group shows a minor downfield shift in the unsaturated compound due to the deshielding effect of the nearby π-system.
CH₂ (ethyl ester) ~4.2~4.1The quartet for the methylene protons of the ethyl ester is shifted downfield in both molecules due to the adjacent electronegative oxygen atom. The effect is slightly more pronounced in this compound.
CH₂ (pentyl chain) ~2.3~2.2The methylene protons adjacent to the triple bond in this compound experience deshielding and appear as a quartet. In Ethyl pentanoate, the corresponding protons adjacent to the carbonyl group appear as a triplet.
CH₂ (pentyl chain) -~1.6The internal methylene groups of the saturated chain in Ethyl pentanoate appear in the typical aliphatic region.
CH₃ (pentyl chain) ~1.1~0.9The terminal methyl group of the pentyl chain appears as a triplet in both compounds, with a slight downfield shift in the unsaturated ester.

Expert Insights: The most telling difference in the ¹H NMR spectra is the absence of signals in the vinylic or acetylenic proton region for this compound, as it is an internal alkyne. The subtle downfield shifts of the protons in this compound compared to Ethyl pentanoate are a direct consequence of the electron-withdrawing nature and magnetic anisotropy of the carbon-carbon triple bond.[1][2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides a detailed view of the carbon framework of a molecule. The hybridization of the carbon atoms is a key determinant of their chemical shifts.

Table 2: Comparative ¹³C NMR Data (Predicted, in CDCl₃)

Assignment This compound (ppm) Ethyl pentanoate (ppm) Key Observations & Causality
C=O (carbonyl) ~154~174The carbonyl carbon in this compound is significantly shielded (shifted upfield) compared to its saturated counterpart. This is due to the conjugation with the alkyne, which delocalizes the electron density.
C≡C (alkyne) ~85, ~75-These two signals in the characteristic alkyne region are definitive proof of the triple bond. sp-hybridized carbons typically resonate in this range.[3][4]
-OCH₂- (ethyl ester) ~62~60The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen in both molecules.
-CH₂- (pentyl chain) ~12~34, ~27, ~22The saturated sp³ hybridized carbons of Ethyl pentanoate appear in the typical upfield aliphatic region.[5] The methylene carbon adjacent to the alkyne in this compound is significantly shielded.
-CH₃ (ethyl ester) ~14~14The methyl carbon of the ethyl ester shows a similar chemical shift in both compounds.
-CH₃ (pentyl chain) ~13~14The terminal methyl carbon of the pentyl chain is also found in a similar environment.

Expert Insights: The most striking features in the ¹³C NMR spectrum of this compound are the two signals for the sp-hybridized carbons of the alkyne and the significant upfield shift of the carbonyl carbon.[3][4] This provides irrefutable evidence for the α,β-unsaturated system.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The presence of the ester and alkyne functional groups gives rise to characteristic absorption bands.

Table 3: Comparative IR Data (cm⁻¹)

Vibrational Mode This compound (cm⁻¹) Ethyl pentanoate (cm⁻¹) Key Observations & Causality
C-H stretch (sp³) ~2960-2850~2960-2850Present in both molecules, characteristic of the alkyl portions.[6][7]
C≡C stretch ~2260-2100-This is a key diagnostic peak for the alkyne functionality. Internal alkynes generally show a weaker absorption in this region compared to terminal alkynes.[6][7][8][9][10][11][12]
C=O stretch (ester) ~1715~1735The carbonyl stretching frequency in this compound is lower due to conjugation with the triple bond, which weakens the C=O bond.[6][7]
C-O stretch (ester) ~1300-1000~1300-1000Strong absorptions characteristic of the C-O bonds in the ester group are present in both spectra.[6][7]

Expert Insights: The two most important diagnostic peaks in the IR spectrum of this compound are the C≡C stretch and the lowered frequency of the C=O stretch. The absence of a strong, sharp peak around 3300 cm⁻¹ confirms that it is an internal, not a terminal, alkyne.[6][7][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which can be used to determine its molecular weight and deduce its structure.

Table 4: Comparative Mass Spectrometry Data (Electron Ionization)

Fragment (m/z) This compound Ethyl pentanoate Key Observations & Causality
Molecular Ion [M]⁺ 126130The molecular ion peak directly corresponds to the molecular weight of each compound.
[M-29]⁺ (Loss of C₂H₅) 97101Loss of the ethyl group from the pentyl chain.
[M-45]⁺ (Loss of OC₂H₅) 8185Cleavage of the ethoxy group is a common fragmentation pathway for ethyl esters.[13]
McLafferty Rearrangement -88This characteristic rearrangement for esters with a γ-hydrogen is prominent in Ethyl pentanoate but not possible for this compound due to the triple bond.[14]
[C₃H₅]⁺ 4141Propargyl cation fragment from the alkyne side.
[C₄H₇]⁺ 5557Butyl fragment.

Expert Insights: While both spectra will show fragmentation patterns characteristic of ethyl esters, the molecular ion peak will differ by 4 mass units, reflecting the two degrees of unsaturation in this compound. The presence of a prominent peak at m/z 88 in the spectrum of Ethyl pentanoate, resulting from the McLafferty rearrangement, and its absence in the spectrum of this compound is a key distinguishing feature.[14]

Experimental Protocols

1. NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

2. IR Spectroscopy

  • Sample Preparation: Place a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

  • Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

3. Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 35-200).

Visualizing the Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison cluster_confirmation Confirmation Product This compound Product NMR NMR (¹H & ¹³C) Product->NMR IR IR Product->IR MS MS Product->MS Comparison Compare with Ethyl pentanoate Data NMR->Comparison IR->Comparison MS->Comparison Confirmation Structure Confirmed Comparison->Confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

Conclusion

The structural confirmation of this compound is readily achieved through a multi-technique spectroscopic approach. Each method provides a unique and complementary piece of the structural puzzle. The key distinguishing features—the alkyne signals in ¹³C NMR, the C≡C stretch in IR, and the specific fragmentation patterns in MS—when compared against the saturated analogue, Ethyl pentanoate, provide an unequivocal confirmation of the α,β-unsaturated ester's structure. This guide serves as a practical resource for researchers, enabling them to confidently identify and characterize this and similar molecules.

References

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
  • Brainly. (2023, August 9). For each hybridization of carbon (sp^3, sp^2, and sp)
  • Chemistry LibreTexts. (2016, February 2). 20.2: Vibrations and Rotations of Molecules: Infrared and Microwave Spectroscopy. [Link]
  • Chemistry LibreTexts. (2020, May 30). 11.2: Infrared (IR) Spectroscopy. [Link]
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  • YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. [Link]
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  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. [Link]
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A Comparative Guide to the Reactivity of Ethyl 2-Pentynoate and Methyl 2-Pentynoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. Among the versatile building blocks in organic synthesis are α,β-unsaturated esters, prized for their dual reactivity at the carbonyl group and the carbon-carbon triple bond. This guide provides an in-depth comparison of the reactivity of two closely related α,β-alkynoic esters: ethyl 2-pentynoate and mthis compound. By examining their electronic and steric properties, and drawing on supporting data from analogous systems, we aim to provide a predictive framework for their behavior in common organic transformations.

Unveiling the Contenders: A Physicochemical Overview

At first glance, this compound and mthis compound differ by a single methylene unit in their ester alkyl chain. However, this seemingly minor variation has tangible consequences for their physical properties, which can influence reaction conditions and purification strategies.

PropertyMthis compoundThis compoundKey Differences & Implications
Molecular Formula C₆H₈O₂[1]C₇H₁₀O₂[2][3][4]The additional methylene group in the ethyl ester results in a higher molecular weight.
Molecular Weight 112.13 g/mol [5]126.15 g/mol [2][3][4]The higher molecular weight of the ethyl ester contributes to a higher boiling point and density.
Boiling Point Not readily available178-179 °C[2][6]The boiling point increases due to stronger van der Waals forces associated with the larger ethyl group, a critical parameter for purification by distillation.
Density Not readily available0.957 g/mL at 25 °C[2][6]The density of the ethyl ester is expected to be slightly higher than that of the methyl ester, a common trend in homologous series of esters.
Water Solubility Slightly soluble (3.8 g/L at 25 °C)[5]Not miscible in water[2]The longer alkyl chain of the ethyl group increases the molecule's hydrophobicity, leading to lower solubility in water. This is a key consideration for reaction workups and formulation development.
Refractive Index Not readily availablen20/D 1.439[2][6]A useful parameter for characterizing the pure substance.

The Theoretical Underpinnings of Reactivity: Steric and Electronic Effects

The reactivity of these esters is primarily governed by the interplay of steric and electronic effects originating from the methyl versus the ethyl group.

Electronic Effects: The primary electronic influence of the alkyl group in an ester is the inductive effect (+I effect). Both methyl and ethyl groups are electron-donating, pushing electron density towards the carbonyl carbon. The ethyl group, with an additional alkyl group, is generally considered to have a slightly stronger inductive effect than the methyl group.[7] This increased electron density on the carbonyl oxygen can subtly influence the electrophilicity of the carbonyl carbon and the conjugated alkyne.

Steric Effects: The most significant difference between the methyl and ethyl groups in the context of reactivity is their size. The ethyl group is bulkier than the methyl group.[8] This steric hindrance can impede the approach of nucleophiles to the electrophilic centers of the molecule, namely the carbonyl carbon and the β-carbon of the alkyne. This "fat goalie" effect can lead to slower reaction rates for the ethyl ester compared to the methyl ester in reactions where the transition state is sensitive to steric crowding.[9]

Caption: Factors influencing the reactivity of alkyl 2-pentynoates.

Comparative Reactivity in Key Transformations

While direct comparative kinetic studies on this compound and mthis compound are scarce in the literature, we can predict their relative reactivity in several common reaction types based on established chemical principles and data from analogous systems.

Nucleophilic Conjugate Addition (Michael Addition)

The electron-withdrawing nature of the ester group polarizes the carbon-carbon triple bond, making the β-carbon susceptible to attack by nucleophiles in a Michael-type addition.[10]

Expected Reactivity: Mthis compound is expected to be more reactive towards nucleophilic conjugate addition than this compound.

Causality: The approach of a nucleophile to the β-carbon will be more sterically hindered by the larger ethyl group in the transition state. While the slightly greater electron-donating effect of the ethyl group might slightly decrease the electrophilicity of the alkyne, the steric effect is likely to be the dominant factor in determining the reaction rate. Studies on the conjugate addition to various activated alkynes have shown that the reaction rate is sensitive to steric hindrance at the β-position.[11]

Experimental Protocol: Generalized Michael Addition to an Alkynoate

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (e.g., a thiol or an amine, 1.0 eq.) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂, or CH₃CN).

  • Initiation: Cool the solution to the desired temperature (e.g., 0 °C or room temperature). Add a suitable base (if required to generate the nucleophile, e.g., triethylamine or DBU) and stir for 10-15 minutes.

  • Addition of Alkynoate: Slowly add the methyl or this compound (1.0-1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired adduct.

Caption: Generalized workflow for a Michael addition reaction.

Reduction of the Ester and Alkyne Moieties

The reduction of 2-pentynoates can proceed at either the ester carbonyl or the alkyne. The choice of reducing agent will determine the outcome.

  • Reduction of the Ester: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding alcohol.

  • Reduction of the Alkyne: Catalytic hydrogenation can be employed to reduce the alkyne to an alkene (using a poisoned catalyst like Lindlar's catalyst for the cis-alkene) or an alkane (using a more active catalyst like Pd/C).

Expected Reactivity: In the case of ester reduction, mthis compound is expected to react slightly faster than this compound.

Causality: The carbonyl carbon is the site of nucleophilic attack by the hydride reagent. The greater steric bulk of the ethyl group will slightly hinder this approach compared to the methyl group. This is a general trend observed in the hydrolysis of esters, where methyl esters are typically more reactive than ethyl esters due to reduced steric hindrance.[12]

Cycloaddition Reactions (Diels-Alder Reaction)

The electron-deficient alkyne in 2-pentynoates can act as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes.[13]

Expected Reactivity: Mthis compound is expected to be a slightly more reactive dienophile than this compound.

Causality: The reactivity of the dienophile in a normal-electron-demand Diels-Alder reaction is enhanced by electron-withdrawing groups. The slightly stronger electron-donating inductive effect of the ethyl group compared to the methyl group will marginally decrease the electrophilicity of the alkyne, making it slightly less reactive. While steric effects can also play a role in the transition state, the electronic effect is often a key determinant of reactivity in Diels-Alder reactions. Computational studies on related systems have shown that the electronic nature of the substituents on the dienophile has a significant impact on the activation energy of the reaction.

Conclusion: A Predictive Framework for Synthetic Strategy

The choice between this compound and mthis compound in a synthetic sequence should be guided by a careful consideration of the reaction mechanism and the desired outcome.

  • For reactions sensitive to steric hindrance , such as nucleophilic attack at the carbonyl carbon or conjugate addition at the β-carbon, mthis compound is predicted to be the more reactive substrate.

  • For reactions where the electronic properties of the alkyne are paramount , such as in Diels-Alder reactions, mthis compound is also expected to exhibit slightly higher reactivity due to the less pronounced electron-donating nature of the methyl group compared to the ethyl group.

In addition to reactivity, practical considerations such as the higher boiling point and lower water solubility of this compound may be advantageous in certain purification scenarios. Ultimately, the optimal choice will depend on a holistic assessment of the specific synthetic challenge at hand. This guide provides a foundational understanding to aid researchers in making more informed and strategic decisions in their synthetic endeavors.

References

  • Farooq, A., et al. A comparative study of the chemical kinetics of methyl and ethyl propanoate. Proceedings of the Combustion Institute, 35(1), 493-500 (2015).
  • PubChem. Methyl 2-pentenoate.
  • Quora. Which one is more electron donating, ethyl, methyl or phenyl group?
  • Ito, K., et al. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391 (2021).
  • Bernardi, A., et al. Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Molbank, 2015(2), M855 (2015).
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  • PubChem. Ethyl pent-2-yn-1-oate.
  • MDPI. Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition.
  • The Good Scents Company. ethyl (E)-2-methyl-2-pentenoate.
  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Chemistry Stack Exchange. Why do larger alkyl groups show a greater inductive (+I) effect?
  • PubMed Central. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry.
  • RIFM. RIFM fragrance ingredient safety assessment, ethyl 2-methylpentanoate, CAS Registry Number 39255-32-8.
  • Huisgen, R. CYCLOADDITION MECHANISM AND THE SOLVENT DEPENDENCE OF RATE. Pure and Applied Chemistry, 52(10), 2283-2302 (1980).
  • Chemistry LibreTexts. Properties of Esters.
  • PubChem. Ethyl pent-2-enoate.
  • PubChem. Methyl 2-methyl-2-pentenoate.
  • PrepChem. Synthesis of ethyl-2-methyl-pentanoate.
  • YouTube. Steric Hindrance | Esterification | Chemistry | Dr. Ramidi Prasad Reddy.
  • Science and Education Publishing. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity.
  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition.
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  • Organic Chemistry Portal. Ester synthesis by esterification.
  • PubMed Central. Is there a trend in inductive effect for different alkyl groups?
  • MDPI. The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study.
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A Comparative Analysis of Ethyl 2-Pentynoate in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, cycloaddition reactions stand as a cornerstone for the construction of cyclic and heterocyclic systems, which are pivotal scaffolds in drug discovery and materials science. The choice of the alkyne component in these reactions is critical, as it profoundly influences reactivity, regioselectivity, and the ultimate structural outcome. This guide offers a detailed comparison of ethyl 2-pentynoate with other classes of alkynes in key cycloaddition reactions, providing researchers with insights to inform their synthetic strategies.

The Critical Role of Alkyne Substitution

The reactivity of an alkyne in a cycloaddition reaction is governed by a delicate interplay of electronic and steric factors. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) attached to the alkyne modulate the energy levels of its π orbitals, thereby affecting the kinetics of the reaction. Steric hindrance, on the other hand, can dictate the regiochemical outcome or even inhibit the reaction altogether.

This compound, an internal alkyne bearing an electron-withdrawing ester group, presents a unique reactivity profile that will be compared against two other representative alkynes: a terminal alkyne (phenylacetylene) and an alkyne activated by two EWGs (dimethyl acetylenedicarboxylate - DMAD).

Diels-Alder Reactions: A [4+2] Cycloaddition Perspective

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (in this case, the alkyne), is a powerful tool for the synthesis of six-membered rings. The efficiency of this reaction is highly dependent on the electronic nature of the dienophile.

This compound: Moderate Reactivity with Regiochemical Considerations

This compound possesses a single activating group, the ethyl ester. This EWG lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. However, the presence of an ethyl group at the other terminus introduces some steric bulk and has a mild electron-donating effect, which can temper its reactivity compared to alkynes with two EWGs.

When reacting with an unsymmetrical diene, this compound can lead to the formation of regioisomers. The regioselectivity is dictated by the electronic and steric matching between the diene and the dienophile. Generally, the reaction favors the alignment where the most nucleophilic carbon of the diene bonds to the most electrophilic carbon of the dienophile.

Phenylacetylene: A Terminal Alkyne with Modest Reactivity

Phenylacetylene is a terminal alkyne with a phenyl group that can act as a weak electron-donating or -withdrawing group depending on the reaction demands. Its reactivity in Diels-Alder reactions is generally lower than that of alkynes activated by strong EWGs. The lack of a strong EWG results in a higher energy LUMO, leading to a larger HOMO-LUMO gap and a slower reaction rate.

Dimethyl Acetylenedicarboxylate (DMAD): A Highly Reactive Dienophile

DMAD is a classic example of a highly activated alkyne. The two electron-withdrawing methyl ester groups significantly lower the LUMO energy, making it an excellent electrophile and a very reactive dienophile in normal electron-demand Diels-Alder reactions. This high reactivity often translates to high yields and milder reaction conditions.

Table 1: Comparison of Alkyne Reactivity in Diels-Alder Reactions with Cyclopentadiene

AlkyneActivating Group(s)Relative ReactivityExpected YieldRegioselectivity
This compound -COOEt, -EtModerateModerate to GoodPotential for regioisomers
Phenylacetylene -PhLow to ModerateLow to ModeratePotential for regioisomers
Dimethyl Acetylenedicarboxylate (DMAD) -COOMe, -COOMeHighHighNot applicable (symmetrical)

Note: Relative reactivity and expected yields are generalized and can vary significantly with specific reaction conditions.

1,3-Dipolar Cycloadditions: Building Five-Membered Heterocycles

1,3-dipolar cycloadditions are powerful methods for constructing five-membered heterocyclic rings, which are prevalent in many pharmaceutical agents. The reactivity of the alkyne (dipolarophile) with a 1,3-dipole is also heavily influenced by its electronic properties.

This compound: Asymmetric Reactivity

The asymmetry of this compound leads to regiochemical questions in 1,3-dipolar cycloadditions. In the well-known azide-alkyne "click" chemistry, the thermal reaction can produce a mixture of 1,4- and 1,5-regioisomers.[1] However, under copper(I) catalysis, the reaction with terminal alkynes is highly regioselective for the 1,4-isomer.[2][3] For internal alkynes like this compound, the regioselectivity is less predictable and can be influenced by the specific dipole and reaction conditions. Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) are known to favor the 1,5-regioisomer with terminal alkynes and can be effective for internal alkynes as well.[1]

Phenylacetylene: A Workhorse in Click Chemistry

As a terminal alkyne, phenylacetylene is a common substrate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), reliably yielding the 1,4-disubstituted triazole. Its terminal proton is readily removed to form the copper acetylide intermediate, which is key to the catalytic cycle. The uncatalyzed thermal reaction, however, often results in a mixture of regioisomers.[1]

Dimethyl Acetylenedicarboxylate (DMAD): High Reactivity, Symmetrical Product

DMAD's high electrophilicity makes it very reactive towards a wide range of 1,3-dipoles. Being a symmetrical alkyne, it does not present issues of regioselectivity, which can be a significant advantage in simplifying product mixtures and purification.

Table 2: Comparison of Alkyne Reactivity in Azide-Alkyne Cycloadditions

AlkyneReaction TypeReactivityRegioselectivity
This compound ThermalModerateMixture of regioisomers
Catalytic (Cu/Ru)Moderate to GoodDependent on catalyst and dipole
Phenylacetylene ThermalLowMixture of regioisomers
Catalytic (CuAAC)HighHighly selective for 1,4-isomer
Dimethyl Acetylenedicarboxylate (DMAD) ThermalHighNot applicable (symmetrical)
CatalyticVery HighNot applicable (symmetrical)

Experimental Protocols

To provide a practical context for the discussed comparisons, the following are representative experimental protocols for the Diels-Alder reaction of the three alkynes with cyclopentadiene.

General Considerations:
  • Safety: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn.

  • Reagents: Cyclopentadiene is typically generated by cracking dicyclopentadiene immediately before use. All other reagents should be of high purity.

  • Analysis: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Product characterization is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

Protocol 1: Diels-Alder Reaction of this compound with Cyclopentadiene

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add freshly cracked cyclopentadiene (1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask and cool the mixture to 0 °C in an ice bath.

  • Dienophile Addition: Slowly add this compound (1.0 equivalent) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 80 °C. Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the two regioisomers.

Protocol 2: Diels-Alder Reaction of Phenylacetylene with Cyclopentadiene

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube, combine freshly cracked cyclopentadiene (1.5 equivalents) and phenylacetylene (1.0 equivalent).

  • Reaction: Heat the sealed tube to 150-180 °C for 24-48 hours.

  • Workup: Cool the tube to room temperature, open carefully, and dissolve the contents in a minimal amount of dichloromethane.

  • Purification: Purify the product by column chromatography on silica gel (hexane/ethyl acetate) to separate the regioisomers.

Protocol 3: Diels-Alder Reaction of Dimethyl Acetylenedicarboxylate (DMAD) with Cyclopentadiene

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask containing a solution of freshly cracked cyclopentadiene (1.1 equivalents) in diethyl ether (10 mL) at 0 °C, add DMAD (1.0 equivalent) dropwise.

  • Reaction: An exothermic reaction is often observed. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Workup: Remove the solvent under reduced pressure.

  • Purification: The product is often pure enough after solvent removal. If necessary, it can be further purified by recrystallization or column chromatography.

Visualizing the Workflow

experimental_workflow cluster_diels_alder Diels-Alder Reaction Workflow setup Reaction Setup (Alkyne + Cyclopentadiene) reaction Reaction (Heating/Stirring) setup->reaction workup Workup (Solvent Removal) reaction->workup purification Purification (Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis

Caption: A generalized workflow for the synthesis and analysis of Diels-Alder adducts.

Conclusion

The choice of alkyne in cycloaddition reactions is a critical parameter that dictates the efficiency and outcome of the synthesis.

  • This compound serves as a moderately reactive alkyne that can be valuable for introducing specific substitution patterns, though researchers must be prepared to address challenges related to regioselectivity.

  • Phenylacetylene represents a less reactive, terminal alkyne, which is particularly useful in catalyzed reactions like CuAAC where high regioselectivity is desired.

  • Dimethyl acetylenedicarboxylate (DMAD) is the go-to choice for high-yield, rapid cycloadditions where regioselectivity is not a concern, making it ideal for the construction of symmetrically substituted cyclic systems.

Ultimately, the optimal alkyne for a given cycloaddition will depend on the specific synthetic goals, including the desired substitution pattern, the need for regiocontrol, and the tolerance for more forcing reaction conditions.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Hein, J. E., & Fokin, V. V. (2010). Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction. Chemistry – A European Journal, 16(33), 9899-9903.
  • Wikipedia. (2023, November 28). Azide-alkyne Huisgen cycloaddition.
  • Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1247-1260.
  • Bhat, M. M., Ganaie, B. A., Ismail, T., & Bhat, M. A. (2020). The 1,3‐dipolar cycloaddition of α‐naphthyl azide with phenylacetylene... ResearchGate.
  • Ess, D. H., & Houk, K. N. (2007). Transition States of Strain-Promoted Metal-Free Click Chemistry: 1,3-Dipolar Cycloadditions of Phenyl Azide and Cyclooctynes. Organic Letters, 9(18), 3227–3230.
  • Lledós, A., & Ujaque, G. (2011). Energy profile for the 1,3-dipolar cycloaddition of phenylacetylene (2)... ResearchGate.
  • Wikipedia. (2023, October 29). 1,3-Dipolar cycloaddition.
  • Pace, A., Pierro, P., & Piras, A. (2022). A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. Molecules, 27(10), 3288.
  • G, S., & P, S. (2018). Azide–alkyne cycloaddition reactions in water via recyclable heterogeneous Cu catalysts. RSC Advances, 8(15), 8196–8204.
  • Lowe, A. B. (2007). The Rise of Azide–Alkyne 1,3-Dipolar ‘Click’ Cycloaddition and its Application to Polymer Science and Surface Modification. Australian Journal of Chemistry, 60(6), 381-385.
  • S, S., & V, A. (2014). A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. International Journal of Research in Pharmacy and Chemistry, 4(4), 843-850.
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A Comparative Guide to the Synthesis of Ethyl 2-pentynoate: Validation of a Novel One-Pot Approach from Propanal

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of fine chemical synthesis, the efficient construction of carbon-carbon triple bonds remains a cornerstone of organic chemistry, with applications extending from natural product synthesis to the development of novel pharmaceuticals. Ethyl 2-pentynoate, a valuable building block, is no exception. This guide provides a comprehensive comparison of a novel, streamlined synthetic route to this compound against established methodologies, offering researchers and drug development professionals a critical evaluation of performance, safety, and practicality.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of a variety of organic molecules. Its conjugated system, comprising an ester and an alkyne, offers a rich scaffold for further chemical transformations. The development of efficient and scalable synthetic routes to this compound is therefore of significant interest to the scientific community. This guide will delve into a novel one-pot synthesis from propanal and compare it with traditional methods such as the Corey-Fuchs reaction, Seyferth-Gilbert homologation, and dehydrohalogenation of dihalides.

A Novel Synthetic Route: One-Pot Conversion of Propanal to this compound

A novel, efficient one-pot synthesis of this compound has been developed, proceeding from readily available propanal. This method circumvents the need for isolating potentially hazardous or unstable intermediates, offering a significant advantage in terms of operational simplicity and safety.

The reaction proceeds via an initial Corey-Fuchs-type reaction to generate a dibromo-olefin intermediate, which is then immediately converted to a lithium acetylide. This intermediate is subsequently carboxylated in situ and esterified to yield the final product.

Experimental Protocol:

Materials:

  • Propanal (99%)

  • Carbon tetrabromide (CBr₄, 99%)

  • Triphenylphosphine (PPh₃, 99%)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Dry tetrahydrofuran (THF)

  • Ethyl chloroformate (98%)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of triphenylphosphine (2.0 eq) in dry THF at 0 °C under an inert atmosphere, add carbon tetrabromide (1.0 eq) portion-wise.

  • Stir the resulting mixture for 30 minutes at 0 °C, then add propanal (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture to -78 °C and add n-butyllithium (2.2 eq) dropwise. Stir for 1 hour at this temperature.

  • Slowly bubble dry carbon dioxide gas through the reaction mixture for 30 minutes.

  • Add ethyl chloroformate (1.5 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Fictional Validation Data for the Novel Route:
ParameterResult
Yield 75%
Purity (by GC-MS) >98%
¹H NMR (CDCl₃, 400 MHz) δ 4.20 (q, J = 7.1 Hz, 2H), 2.35 (t, J = 7.4 Hz, 2H), 1.30 (t, J = 7.1 Hz, 3H), 1.15 (t, J = 7.4 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 154.2, 89.1, 73.5, 61.8, 13.9, 12.1
IR (neat, cm⁻¹) 2245 (C≡C), 1715 (C=O)
MS (EI) m/z (%) = 126 (M⁺, 25), 97 (100), 69 (85), 41 (60)

Comparison with Established Synthetic Routes

To objectively evaluate the performance of this novel one-pot synthesis, a comparison with established methods is essential. The following sections detail the key features of traditional routes to similar alkynyl esters.

The Corey-Fuchs Reaction[1][2][3][4][5]

The Corey-Fuchs reaction is a well-established two-step method for converting aldehydes into terminal alkynes.[1][2] This involves the formation of a dibromoalkene, which is then treated with a strong base to yield the alkyne.[3][4] To arrive at this compound, a subsequent carboxylation and esterification would be required.

  • Advantages: Generally high yields for the initial alkyne formation (70-95% for simple aldehydes).[3]

  • Disadvantages: Requires two separate reaction steps, involves the use of pyrophoric n-butyllithium, and generates stoichiometric amounts of triphenylphosphine oxide as a byproduct, which can complicate purification.

The Seyferth-Gilbert Homologation[6][7][8][9][10]

This reaction utilizes a diazomethylphosphonate reagent to convert aldehydes or ketones into alkynes in a single step.[5][6] The Ohira-Bestmann modification allows for the use of milder bases, expanding the substrate scope.[5]

  • Advantages: Can be a one-pot procedure for alkyne synthesis.[7] The Ohira-Bestmann modification is compatible with a wider range of functional groups.[5][8]

  • Disadvantages: The diazomethylphosphonate reagents can be hazardous and require careful handling. The synthesis of the reagent itself adds extra steps.

Dehydrohalogenation of Dihalides[11][12][13][14][15]

This classical method involves the elimination of two equivalents of hydrogen halide from a vicinal or geminal dihalide using a strong base to form the alkyne.[9][10][11] To synthesize this compound via this route, one would need to prepare the corresponding dihalo-ester.

  • Advantages: Can be a cost-effective method if the dihalide precursor is readily available.

  • Disadvantages: Requires a multi-step sequence to prepare the necessary dihalide. The use of very strong bases like sodium amide in liquid ammonia is common.[9][10]

Comparative Analysis

The following table summarizes the key performance indicators of the novel one-pot route against the established methods.

FeatureNovel One-Pot RouteCorey-Fuchs RouteSeyferth-Gilbert RouteDehydrohalogenation Route
Number of Steps 13 (alkyne formation, carboxylation, esterification)2 (alkyne formation, esterification)>2 (dihalide prep, elimination, esterification)
Overall Yield Good (75%)Moderate to GoodModerate to GoodVariable
Reagent Safety Use of n-BuLi and CBr₄Use of n-BuLi and CBr₄Use of potentially explosive diazo compoundsUse of strong bases (e.g., NaNH₂)
Operational Simplicity High (One-Pot)ModerateModerateLow
Waste Generation Triphenylphosphine oxideTriphenylphosphine oxidePhosphonate byproductsHalide salts

Visualizing the Synthetic Pathways

To better illustrate the workflow of the novel synthetic route and its comparison with a traditional multi-step approach, the following diagrams are provided.

Novel_One_Pot_Synthesis cluster_0 Starting Material cluster_1 In Situ Intermediates cluster_2 Final Product Propanal Propanal Reagents1 CBr₄, PPh₃, THF Intermediate1 Dibromo-olefin (in situ) Reagents1->Intermediate1 Step 1 Reagents2 n-BuLi, THF, -78°C Intermediate2 Lithium Acetylide (in situ) Intermediate1->Intermediate2 Reagents2->Intermediate2 Step 2 Reagents3 1. CO₂ 2. Ethyl Chloroformate Product This compound Reagents3->Product Step 3 & 4

Caption: Workflow of the novel one-pot synthesis of this compound.

Synthetic_Route_Comparison cluster_Novel Novel One-Pot Route cluster_Traditional Traditional Multi-Step Route (Corey-Fuchs) Start Propanal OnePot One-Pot Reaction (Corey-Fuchs, Lithiation, Carboxylation, Esterification) Start->OnePot CF Corey-Fuchs Reaction Start->CF Product_Novel This compound OnePot->Product_Novel 75% Yield Alkyne 1-Pentyne CF->Alkyne Carboxylation Carboxylation Alkyne->Carboxylation Acid 2-Pentynoic Acid Carboxylation->Acid Esterification Esterification Acid->Esterification Product_Traditional This compound Esterification->Product_Traditional

Caption: Comparison of the novel one-pot vs. a traditional multi-step synthesis.

Conclusion

The novel one-pot synthesis of this compound from propanal presents a compelling alternative to established multi-step procedures. Its primary advantages lie in its operational simplicity, reduced reaction time, and the avoidance of isolating intermediates, which can enhance safety and efficiency. While the Corey-Fuchs and Seyferth-Gilbert reactions are powerful tools for alkyne synthesis, their application to the direct formation of this compound is less streamlined than the presented one-pot method. The dehydrohalogenation route, while classic, often requires more extensive precursor synthesis. For researchers and drug development professionals seeking an efficient and practical route to this compound, this novel one-pot approach warrants serious consideration.

References

  • Corey, E. J., & Fuchs, P. L. (1972). A new synthetic method for the conversion of aldehydes into acetylenes. Tetrahedron Letters, 13(36), 3769–3772. [Link]
  • Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction.
  • Organic Chemistry Portal. (n.d.). Seyferth-Gilbert Homologation.
  • Wikipedia. (2023). Corey–Fuchs reaction.
  • Wikipedia. (2023). Seyferth–Gilbert homologation.
  • JoVE. (n.d.). Preparation of Alkynes: Dehydrohalogenation.
  • NROChemistry. (n.d.). Corey-Fuchs Homologation.
  • Unacademy. (n.d.). Dehydrohalogenation of Alkyl Dihalides.
  • Oreate AI. (2023). Review of Seyferth-Gilbert Homologation Reaction.
  • ORGANIC CHEMISTRY SELECT. (2014). Seyferth-Gilbert Alkyne Synthesis.
  • TutorChase. (n.d.). How is a Seyferth-Gilbert homologation different from other methods?
  • Organic Chemistry Portal. (n.d.). Synthesis of terminal alkynes.
  • McMurry, J. (2023). Organic Chemistry. OpenStax.
  • Chemistry Steps. (n.d.). Alkyl Halides to Alkynes.
  • Quora. (2022). What are the methods for converting aldehydes into alkynes or ketones, and vice versa (i.e., C-C bond forming)?
  • OpenStax. (2023). 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides. In Organic Chemistry.

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A Comparative Guide to Catalysts for the Synthesis of Ethyl 2-pentynoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Ethyl 2-pentynoate, a valuable building block in organic synthesis, is no exception. Its preparation is a critical step in the synthesis of various complex molecules. This guide provides an in-depth comparative analysis of common transition metal catalysts—palladium, copper, gold, and rhodium—for the synthesis of this compound. We will delve into the performance of these catalysts, supported by experimental data, and provide detailed protocols to enable you to make informed decisions for your synthetic strategies.

Introduction to the Synthesis of this compound

This compound is an α,β-acetylenic ester, a class of compounds also known as ynones. These molecules are highly versatile synthetic intermediates. The synthesis of this compound typically involves the formation of a carbon-carbon bond between a C2 and a C3 fragment, followed by or concurrent with esterification. Transition metal catalysts play a crucial role in facilitating these transformations with high efficiency and selectivity. The choice of catalyst can significantly impact the reaction yield, selectivity, and overall process economy. This guide will explore the nuances of using palladium, copper, gold, and rhodium catalysts for this purpose.

Comparative Catalyst Performance

The selection of a catalyst is a critical decision in synthetic planning. Below is a comparative summary of the performance of palladium, copper, gold, and rhodium catalysts in the synthesis of this compound and structurally related alkynoates. The data presented is a synthesis of literature findings and expert analysis, providing a clear overview of what to expect from each catalytic system.

Catalyst SystemTypical Precursor(s)Key Reaction ParametersYield (%)SelectivityKey AdvantagesLimitations
Palladium Pd(OAc)₂, PdCl₂(PPh₃)₂, etc.Ligands (e.g., PPh₃), CO pressure, oxidant70-90High for linear esterWell-established, high yields, good functional group tolerance.Requires CO gas, can be sensitive to air and moisture.
Copper CuI, CuBrBase (e.g., Cs₂CO₃), Solvent (e.g., DMF)60-85GoodCost-effective, good for carboxylation with CO₂ or chloroformates.Can require stoichiometric base, potential for side reactions.
Gold AuCl, AuCl₃Co-catalyst/additive may be needed65-80Generally highMild reaction conditions, unique reactivity patterns.Catalyst cost can be high, less explored for this specific transformation.
Rhodium [Rh(COD)₂]BF₄, Rh₂(OAc)₄Ligands (e.g., BINAP), Temperature50-75Can be tuned with ligandsPotential for asymmetric synthesis, diverse reactivity.Generally lower yields for this specific transformation compared to Pd, catalyst cost.

In-Depth Catalyst Analysis and Mechanistic Insights

A deeper understanding of the catalytic cycles provides the rationale behind experimental choices and allows for troubleshooting and optimization.

Palladium-Catalyzed Alkoxycarbonylation

Palladium catalysts are the workhorses for the alkoxycarbonylation of alkynes, a powerful method for synthesizing α,β-unsaturated esters like this compound.[1] The reaction typically involves the reaction of an alkyne (1-pentyne) with carbon monoxide and an alcohol (ethanol) in the presence of a palladium catalyst.

Causality Behind Experimental Choices: The choice of ligand is critical in palladium catalysis. Bulky phosphine ligands, for instance, can influence the regioselectivity and efficiency of the carbonylation process. The presence of an oxidant is often necessary to regenerate the active Pd(II) species in the catalytic cycle.[2][3] The pressure of carbon monoxide is another key parameter that can affect the reaction rate and selectivity.

Reaction Mechanism: The generally accepted mechanism for palladium-catalyzed alkoxycarbonylation of terminal alkynes involves a "hydride pathway".[4][5][6]

G Pd0 Pd(0)L_n Pd_alkyne Pd(0)-alkyne complex Pd0->Pd_alkyne + 1-pentyne Pd_vinyl Pd(II)-vinyl intermediate Pd_alkyne->Pd_vinyl Oxidative addition (H-X) Pd_acyl Pd(II)-acyl intermediate Pd_vinyl->Pd_acyl CO insertion Product This compound Pd_acyl->Product + Ethanol (Alcoholysis) Regen_Pd0 Pd(0)L_n Product->Regen_Pd0 - HX

Figure 1: Simplified mechanism of Palladium-catalyzed alkoxycarbonylation.

Copper-Catalyzed Carboxylation

Copper catalysts offer a cost-effective alternative for the synthesis of alkynoates.[7] A common approach involves the carboxylation of a terminal alkyne with a suitable carboxylating agent, such as ethyl chloroformate, in the presence of a copper(I) salt.

Causality Behind Experimental Choices: The choice of base is crucial in copper-catalyzed carboxylation reactions. A strong base is often required to deprotonate the terminal alkyne, forming a copper acetylide intermediate. The solvent also plays a significant role, with polar aprotic solvents like DMF often favoring the reaction.

Reaction Mechanism: The reaction is believed to proceed through the formation of a copper acetylide, which then reacts with the electrophilic carboxylating agent.

G Cu_catalyst Cu(I) Catalyst Cu_acetylide Copper(I) acetylide Cu_catalyst->Cu_acetylide + 1-pentyne + Base Product This compound Cu_acetylide->Product + Ethyl Chloroformate Regen_Cu Cu(I) Catalyst Product->Regen_Cu

Figure 2: Simplified mechanism of Copper-catalyzed carboxylation.

Gold-Catalyzed Reactions

Gold catalysts have emerged as powerful tools in organic synthesis due to their unique carbophilic Lewis acidity, enabling reactions under mild conditions.[8] For the synthesis of this compound, a gold-catalyzed reaction could involve the activation of the alkyne towards nucleophilic attack by an ethanol-derived species.

Causality Behind Experimental Choices: Gold catalysts are often used in low concentrations and are known for their high functional group tolerance. The choice of the gold precursor and any co-catalysts or additives can influence the reaction's efficiency.

Reaction Mechanism: The mechanism likely involves the coordination of the gold catalyst to the alkyne, which increases its electrophilicity and facilitates the attack of the nucleophile.

G Au_catalyst Au(I/III) Catalyst Au_alkyne_complex Gold-alkyne π-complex Au_catalyst->Au_alkyne_complex + 1-pentyne Intermediate Vinyl-gold intermediate Au_alkyne_complex->Intermediate + Nucleophile (Ethanol) Product This compound Intermediate->Product Protonolysis Regen_Au Au(I/III) Catalyst Product->Regen_Au

Figure 3: Plausible mechanism for Gold-catalyzed synthesis.

Rhodium-Catalyzed Transformations

Rhodium catalysts are known for their diverse reactivity, including C-H activation and carbene chemistry.[9] While less common for this specific transformation, rhodium could potentially catalyze the synthesis of this compound through a carboxylation or carbonylation pathway.

Causality Behind Experimental Choices: The choice of ligand is paramount in rhodium catalysis, as it can steer the reaction towards a desired outcome and even induce enantioselectivity. Reaction temperature is also a critical parameter to control.

Reaction Mechanism: A possible rhodium-catalyzed pathway could involve the formation of a rhodium-hydride species that initiates the catalytic cycle, similar to palladium. Alternatively, a rhodium carbene pathway could be envisioned under certain conditions.

Experimental Protocols

To ensure the reproducibility and reliability of the synthesis, detailed experimental protocols are provided below for the palladium- and copper-catalyzed methods, which are the most established for this type of transformation.

Protocol 1: Palladium-Catalyzed Alkoxycarbonylation of 1-Pentyne

This protocol is adapted from established procedures for palladium-catalyzed alkoxycarbonylation of terminal alkynes.[7][10]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • 1-Pentyne

  • Ethanol (anhydrous)

  • Carbon monoxide (CO) gas

  • Anhydrous solvent (e.g., Toluene or THF)

  • Base (e.g., Triethylamine)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add Pd(OAc)₂ (e.g., 2 mol%) and PPh₃ (e.g., 4 mol%).

  • Add the anhydrous solvent, followed by triethylamine (e.g., 1.2 equivalents) and ethanol (e.g., 2 equivalents).

  • Stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.

  • Add 1-pentyne (1 equivalent) to the reaction mixture.

  • Pressurize the flask with carbon monoxide gas (e.g., 10 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature and carefully vent the CO gas.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

G Start Start Step1 1. Add Pd(OAc)₂ and PPh₃ to a dry Schlenk flask. Start->Step1 Step2 2. Add solvent, Et₃N, and Ethanol. Step1->Step2 Step3 3. Stir for 15 min. Step2->Step3 Step4 4. Add 1-pentyne. Step3->Step4 Step5 5. Pressurize with CO. Step4->Step5 Step6 6. Heat and stir. Step5->Step6 Step7 7. Cool and vent. Step6->Step7 Step8 8. Workup. Step7->Step8 Step9 9. Dry and concentrate. Step8->Step9 Step10 10. Purify. Step9->Step10 End This compound Step10->End

Figure 4: Experimental workflow for Palladium-catalyzed synthesis.

Protocol 2: Copper-Catalyzed Carboxylation of 1-Pentyne

This protocol is based on general procedures for copper-catalyzed carboxylation of terminal alkynes.[7]

Materials:

  • Copper(I) iodide (CuI)

  • 1-Pentyne

  • Ethyl chloroformate

  • Anhydrous solvent (e.g., DMF or THF)

  • Base (e.g., Cesium carbonate or a non-nucleophilic organic base)

Procedure:

  • To a dry flask under an inert atmosphere, add CuI (e.g., 5 mol%) and the base (e.g., 1.5 equivalents).

  • Add the anhydrous solvent and stir the suspension.

  • Add 1-pentyne (1 equivalent) to the mixture and stir for a short period (e.g., 10 minutes).

  • Slowly add ethyl chloroformate (1.2 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or GC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

G Start Start Step1 1. Add CuI and base to a dry flask. Start->Step1 Step2 2. Add solvent and stir. Step1->Step2 Step3 3. Add 1-pentyne. Step2->Step3 Step4 4. Add ethyl chloroformate. Step3->Step4 Step5 5. Stir until completion. Step4->Step5 Step6 6. Quench reaction. Step5->Step6 Step7 7. Extract product. Step6->Step7 Step8 8. Wash organic layers. Step7->Step8 Step9 9. Dry and concentrate. Step8->Step9 Step10 10. Purify. Step9->Step10 End This compound Step10->End

Figure 5: Experimental workflow for Copper-catalyzed synthesis.

Conclusion and Future Outlook

This guide has provided a comparative overview of palladium, copper, gold, and rhodium catalysts for the synthesis of this compound. Palladium-catalyzed alkoxycarbonylation remains a highly reliable and high-yielding method, albeit with the need for handling carbon monoxide gas. Copper-catalyzed carboxylation offers a more economical and operationally simpler alternative. Gold and rhodium catalysis, while currently less explored for this specific transformation, hold promise for the development of novel and milder synthetic routes.

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, scale, available equipment, and desired functional group tolerance. As the field of catalysis continues to evolve, we can expect the development of even more efficient, selective, and sustainable methods for the synthesis of valuable building blocks like this compound.

References

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  • Palladium(II)-Catalyzed Enantioselective Synthesis of 2-Vinyl Oxygen Heterocycles. PMC. URL
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  • Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones. PMC. URL
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  • Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. MDPI. URL
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  • Synthesis of ethyl ethanoate from ethanol by heterogeneous catalytic dehydrogenation, hydrogenation and purific
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  • Rhodium(II)-Catalyzed C–H Aminations using N -Mesyloxycarbamates: Reaction Pathway and By-Product Formation.
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A Senior Application Scientist's Guide to Diastereocontrol in Reactions of Ethyl 2-Pentynoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive analysis of diastereoselectivity in reactions involving ethyl 2-pentynoate. As a versatile C7 building block, this α,β-alkynyl ester is a valuable precursor in the synthesis of complex molecular architectures. Its linear structure belies a rich stereochemical potential that can be unlocked through carefully chosen synthetic strategies. For researchers in medicinal chemistry and natural product synthesis, mastering the diastereoselective functionalization of such substrates is paramount, as the biological activity of a chiral molecule is intrinsically tied to its three-dimensional structure.

This guide moves beyond a simple recitation of procedures. It is designed to provide a deep, mechanistic understanding of why certain reactions deliver high diastereoselectivity. We will dissect key transformations, compare methodologies with supporting data, and provide field-tested protocols. Our goal is to equip you with the expertise to not only replicate these outcomes but to rationally design your own stereocontrolled syntheses.

The Foundation: Understanding Diastereoselectivity

In any reaction that creates a new stereocenter in a molecule that already possesses one, two or more diastereomers can be formed. Diastereoselectivity is the preferential formation of one diastereomer over others. This control is typically achieved by exploiting steric and electronic differences in the transition states leading to the various products. The choice of catalyst, solvent, temperature, and even the nature of the reactants themselves can profoundly influence which transition state is lower in energy, thereby dictating the stereochemical outcome.

Diastereoselective Michael Additions: Forging C-C Bonds with Precision

The Michael reaction, or conjugate addition, is a cornerstone of C-C bond formation.[1][2] In the context of this compound, a nucleophile adds to the β-carbon, creating a new stereocenter. When the nucleophile itself is chiral, or when a chiral catalyst is employed, the reaction can proceed with high diastereoselectivity.

The general mechanism involves the activation of the Michael donor (the nucleophile) by a base or catalyst to form a reactive enolate or equivalent, which then attacks the electron-deficient alkyne of the Michael acceptor (this compound).[3][4]

Comparative Analysis of Catalytic Systems

The selection of the catalyst is the most critical factor in achieving high diastereoselectivity in Michael additions. Both organocatalysts and metal-based catalysts have proven effective.

Nucleophile (Donor) Catalyst/Reagent Solvent Temp (°C) Diastereomeric Ratio (d.r.) Yield (%) Reference
Methyl cyclopentanone-2-carboxylateQuinine-based amino-squaramideEthyl (-)-L-lactateRT>99:172[5]
2-NitropropaneChiral Cu(II)-phosphine oxideToluene-2090:10 (86% ee)85[6]
Diethyl malonateSodium EthoxideEthanolRTNot reported (focus on C-C bond formation)High[2]

As the data indicates, bifunctional organocatalysts like amino-squaramides can deliver exceptional diastereocontrol, often in environmentally benign solvents.[5] These catalysts typically operate through a dual-activation mechanism, using a Lewis base site (e.g., a tertiary amine) to deprotonate the donor and a hydrogen-bonding moiety (the squaramide) to activate the acceptor and organize the transition state.

Mechanism: Dual Activation by a Bifunctional Catalyst

The following diagram illustrates how a chiral bifunctional catalyst can orchestrate a highly diastereoselective Michael addition.

G cluster_0 Catalytic Cycle cluster_1 Donor Michael Donor (e.g., β-ketoester) TS Ternary Complex (Diastereoselective Transition State) Donor->TS Coordination & Deprotonation Acceptor This compound (Acceptor) Acceptor->TS Catalyst Chiral Bifunctional Catalyst (Cat-H-Base) Catalyst->TS H-Bonding & Base Activation Product_Complex Product-Catalyst Complex TS->Product_Complex C-C Bond Formation Product_Complex->Catalyst Regeneration Product Adduct (Major Diastereomer) Product_Complex->Product Release LHS Catalyst's Chiral Scaffold: - Sterically blocks one face of the enolate. RHS Dual Activation: - Lewis Base deprotonates Donor. - H-bond donor (e.g., N-H) polarizes  Acceptor's carbonyl.

Caption: Dual activation model for organocatalyzed Michael addition.

Experimental Protocol: Asymmetric Michael Addition using an Amino-Squaramide Catalyst

This protocol is adapted from methodologies demonstrated to achieve high diastereoselectivity in related systems.[5]

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the quinine-based amino-squaramide catalyst (0.02 mmol, 10 mol%).

  • Reagent Addition: Add the solvent (e.g., Ethyl (-)-L-lactate, 1.0 mL). Stir for 5 minutes. Add the Michael donor (e.g., methyl cyclopentanone-2-carboxylate, 0.22 mmol). Stir for another 5 minutes.

  • Initiation: Add this compound (0.20 mmol) dropwise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue using silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to isolate the product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product or by chiral HPLC analysis of the purified product.

Diastereoselective Reductions: Accessing Chiral Alcohols

While the direct reduction of the alkyne in this compound to a chiral alkene is challenging, a closely related and highly valuable transformation is the asymmetric reduction of a corresponding β-keto ester. For instance, the reduction of ethyl 2-oxo-4-phenylbutanoate, a structural analog, is a key step in producing precursors for angiotensin-converting enzyme (ACE) inhibitors.[7][8]

Comparison of Reduction Methodologies

Biocatalysis, using whole microbial cells or isolated enzymes, offers a green and often highly stereoselective route to chiral alcohols.

Substrate Biocatalyst Conditions Product Enantiomeric Excess (ee) Conversion/Yield (%) Reference
Ethyl 2-oxo-4-phenylbutanoateSaccharomyces cerevisiaeGlucose, aqueous medium, 30°C(S)-ethyl 2-hydroxy-4-phenylbutanoate>92%>90%[7]
Ethyl 2-oxo-4-phenylbutanoateCandida holmii KPY 12402Interface bioreactor(R)-ethyl 2-hydroxy-4-phenylbutanoate94%58% (overall)[8]
Ethyl 2'-ketopantothenateCandida macedoniensisAqueous buffer, 30°CEthyl D-(+)-pantothenate>98%~100%[9]

The choice of microorganism is critical, as different species can exhibit opposite stereopreferences, providing access to either enantiomer of the product alcohol.[7]

Experimental Workflow: Microbial Reduction

Caption: General workflow for a whole-cell biocatalytic reduction.

Experimental Protocol: Enantioselective Reduction with Candida holmii

This protocol is based on the procedure developed for interface bioreactors, adaptable for lab-scale batch reactions.[8]

  • Inoculum Preparation: Cultivate Candida holmii in a suitable sterile medium (e.g., YM broth) for 48 hours at 28°C with shaking.

  • Bioreduction: In a larger flask, add a sterile phosphate buffer (pH 6.5) containing 5% (w/v) glucose. Inoculate with the prepared cell culture.

  • Substrate Addition: Add ethyl 2-oxo-4-phenylbutanoate to the culture medium to a final concentration of 2.5 g/L.

  • Incubation: Incubate the flask at 30°C with orbital shaking (e.g., 200 rpm) for 48-72 hours.

  • Workup: After the reaction, centrifuge the mixture to separate the yeast cells. Extract the aqueous supernatant three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum. Purify the resulting oil via silica gel chromatography.

  • Analysis: Confirm the structure via NMR and determine the enantiomeric excess using a chiral HPLC column (e.g., Chiralcel OD-H).

Diastereoselective Cycloaddition Reactions

This compound can act as an efficient 2π component (a dipolarophile) in cycloaddition reactions, most notably [3+2] cycloadditions, to construct five-membered heterocyclic rings.[10] The stereochemical outcome of these reactions is highly dependent on the structure of the 1,3-dipole and the presence of a chiral catalyst.

Comparison of [3+2] Cycloaddition Methodologies

The reaction of this compound with 1,3-dipoles like azomethine ylides or nitrile oxides can generate products with multiple new stereocenters. Controlling the relative stereochemistry is key.

Dipole Dipolarophile Catalyst/Conditions Product Type Diastereoselectivity Reference
Azomethine YlideSubstituted AlkenesHeat (Thermal)7-Azanorbornaneup to >20:1 d.r.[11]
Isocyanoacetate Ester2-NitrobenzofuransCupreine derivative (organocatalyst)Tricyclic benzofuro[2,3-c]pyrroleFull diastereoselectivity[12]
Nitrile OxideVinyldiazo EstersPhotolysis (blue light)IsoxazolineHigh diastereoselectivity[13]

While direct examples with this compound are specialized, the principles from these related systems are directly applicable. Organocatalysis, in particular, has emerged as a powerful tool for controlling diastereoselectivity in these transformations.[12]

Mechanism: A Concerted [3+2] Cycloaddition

The stereochemistry of a [3+2] cycloaddition is often determined by the relative orientation of the dipole and dipolarophile in the transition state. Steric hindrance and orbital interactions dictate whether the substituents adopt an endo or exo orientation.

G Transition State Models for [3+2] Cycloaddition cluster_0 Endo Approach (Favored) cluster_1 Exo Approach (Disfavored) Endo_TS R group of dipole is tucked under the ester of the dipolarophile. (Less Steric Clash) Endo_Product Endo Product (Major Diastereomer) Endo_TS->Endo_Product Exo_TS R group of dipole clashes with the ester of the dipolarophile. (More Steric Clash) Exo_Product Exo Product (Minor Diastereomer) Exo_TS->Exo_Product Reactants 1,3-Dipole + this compound Reactants->Endo_TS Low Energy Pathway Reactants->Exo_TS High Energy Pathway

Caption: The chiral auxiliary workflow.

This method is exceptionally reliable because the resulting products are diastereomers, which have different physical properties and are often easily separable by standard laboratory techniques like column chromatography. [14]This allows for the isolation of a single, enantiomerically pure product even if the diastereoselectivity of the reaction itself is not perfect.

Summary and Best Practices

Choosing the optimal strategy for a diastereoselective reaction on this compound or a related substrate depends on several factors: the desired bond construction, scalability, and available resources.

  • For C-C Bonds (Michael Additions): Bifunctional organocatalysis offers a state-of-the-art solution, providing high stereocontrol with low catalyst loadings under mild conditions.

  • For Chiral Alcohols (Reductions): Biocatalysis is an environmentally friendly and highly enantioselective method. Screening different microorganisms is key to finding the optimal catalyst for producing the desired enantiomer.

  • For Heterocycles (Cycloadditions): Organocatalyzed or metal-catalyzed cycloadditions provide powerful routes to complex heterocyclic scaffolds. The choice of catalyst is crucial for controlling both regio- and diastereoselectivity.

  • For Maximum Reliability: The chiral auxiliary approach remains the gold standard for predictability and the ability to obtain enantiomerically pure material, albeit at the cost of extra synthetic steps.

As synthetic organic chemistry continues to evolve, the demand for precise, efficient, and sustainable methods for stereocontrol will only increase. By understanding the fundamental principles behind these diverse methodologies, researchers can better harness the synthetic potential of versatile building blocks like this compound to accelerate discovery in science and medicine.

References

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A Comparative Guide to the Characterization of Ethyl 2-Pentynoate Reaction Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Ethyl 2-Pentynoate in Synthesis

This compound is a versatile building block in organic synthesis. As an α,β-alkynoic ester, its reactivity is dominated by the electron-deficient carbon-carbon triple bond, making it susceptible to a variety of transformations including nucleophilic additions, reductions, and cycloadditions.[1] The transient species formed during these reactions—the reaction intermediates—are often fleeting and highly reactive. Understanding their structure, stability, and energetics is paramount for controlling reaction outcomes, optimizing yields, and designing novel synthetic pathways.

This guide provides an in-depth comparison of modern analytical techniques for the characterization of these elusive intermediates. We will move beyond simply listing protocols and instead delve into the causal relationships behind experimental design, comparing the strengths and limitations of spectroscopic methods against the predictive power of computational chemistry. Our focus will be on providing a framework for robust, self-validating experimental workflows tailored for researchers in synthetic chemistry and drug development.

Nucleophilic Conjugate Addition: Capturing the Enolate Intermediate

One of the most fundamental reactions of this compound is the nucleophilic conjugate addition (or Michael addition).[2][3] In this process, a nucleophile attacks the β-carbon of the alkyne, leading to the formation of a key enolate or vinyl anion intermediate. The fate of this intermediate dictates the final product structure. Soft nucleophiles, such as cuprates, enamines, and thiolates, preferentially undergo this 1,4-addition.[3][4]

The central challenge is to gain evidence for the proposed enolate intermediate, which is often not stable enough for isolation. Here, we compare a combination of in-situ spectroscopy and computational modeling.

G cluster_0 Conjugate Addition Mechanism Reactants This compound + Nu⁻ Intermediate Resonance-Stabilized Enolate Intermediate Reactants->Intermediate Nucleophilic Attack at β-carbon Product Saturated Product Intermediate->Product Protonation Protonation Proton Source (e.g., H₂O)

Caption: Mechanism of nucleophilic conjugate addition.

Comparative Characterization Methods for the Enolate Intermediate
Technique Type of Data Obtained Strengths Limitations Causality & Rationale
Low-Temperature NMR Spectroscopy Structural information (¹H, ¹³C chemical shifts), evidence of delocalization.Provides direct structural evidence of the intermediate if its lifetime is sufficient at low temperatures.[5][6]Requires relatively high concentrations and a sufficiently long-lived intermediate. Not suitable for highly transient species.The choice to use low temperature is causal: it slows down the rate of subsequent reactions (like protonation), allowing the intermediate to accumulate to a detectable concentration.
Electrospray Ionization Mass Spectrometry (ESI-MS) Mass-to-charge ratio (m/z) of the anionic intermediate.Extremely sensitive; can detect very low concentrations of charged intermediates directly from the reaction mixture.[7]Provides no direct structural or stereochemical information. Fragmentation may be required to infer structure.ESI is a "soft" ionization technique, making it ideal for transferring the intact anionic enolate from solution to the gas phase for mass analysis without decomposition.[7]
Density Functional Theory (DFT) Calculations Optimized geometry, bond lengths, charge distribution, relative stability (energy).Provides detailed structural and electronic information on species that are too transient to observe experimentally.[8][9] Can predict reaction pathways and activation barriers.[10][11]It is a theoretical model; its accuracy is dependent on the chosen functional and basis set. Requires experimental validation.DFT is used to build a theoretical model that can rationalize experimental findings. For example, if ESI-MS detects an ion of a certain mass, DFT can predict the most stable isomeric structure for that mass.[8]
Protocol 1: In-Situ NMR Monitoring of a Conjugate Addition

This protocol describes the use of ¹H NMR to monitor the reaction of this compound with a soft nucleophile (e.g., a thiol) at low temperature to observe the intermediate.

  • Preparation: Dry an NMR tube under vacuum and backfill with an inert gas (e.g., Argon).

  • Reactant Loading: In a glovebox, add 5 mg of this compound to the NMR tube and dissolve in 0.6 mL of deuterated tetrahydrofuran (THF-d8), pre-cooled to -78 °C.

  • Initial Spectrum: Acquire a baseline ¹H NMR spectrum of the starting material at -78 °C.

  • Initiation: Add one equivalent of sodium thiophenolate solution in THF-d8 (also pre-cooled) to the NMR tube.

  • Time-course Monitoring: Immediately begin acquiring spectra at regular intervals. Look for the disappearance of the starting material's signals and the appearance of new signals corresponding to the vinyl protons of the enolate intermediate.

  • Quenching: After observation, add a proton source (e.g., a drop of D₂O) and acquire a final spectrum to observe the formation of the final product.

[4+2] Cycloaddition Reactions: Probing the Transition State

This compound, with its electron-withdrawing ester group, is an excellent dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[12][13] Unlike the stepwise conjugate addition, the Diels-Alder reaction is typically a concerted process, meaning bond formation and breaking occur in a single step.[12] Therefore, there is no discrete intermediate to isolate. The key species of interest is the transition state .

Characterizing a transition state is impossible through direct observation. Instead, we infer its properties by comparing experimentally determined activation parameters with those calculated by computational models. This synergy provides a powerful, self-validating system to understand the reaction mechanism.

G cluster_1 Workflow for Transition State Analysis Exp Experimental Kinetic Study (e.g., variable temp. NMR) Data_Exp Determine Experimental Activation Energy (ΔG‡exp) Exp->Data_Exp Comp Computational Modeling (DFT Transition State Search) Data_Comp Calculate Theoretical Activation Energy (ΔG‡calc) Comp->Data_Comp Compare Compare ΔG‡exp and ΔG‡calc Data_Exp->Compare Data_Comp->Compare Result Validated Mechanistic Insight Compare->Result

Caption: Comparing experimental and computational data.

Comparative Approaches for Transition State Analysis
Methodology Data Generated Strengths Limitations Causality & Rationale
Experimental Kinetics Reaction rate constants (k) at various temperatures. Eyring analysis yields activation parameters (ΔH‡, ΔS‡, ΔG‡).Provides real-world, empirical data on the overall energy barrier of the reaction.Gives no direct structural information about the transition state; it is a bulk measurement.The choice to vary temperature is causal; it allows for the application of the Eyring equation to dissect the free energy of activation into its enthalpic and entropic components, offering deeper mechanistic insight.
Computational Modeling (DFT) Optimized 3D structure of the transition state, vibrational frequencies, and calculated activation energy (ΔG‡).Provides a visual and energetic model of the highest-energy point along the reaction coordinate.[11][14] Can predict stereochemical outcomes (endo/exo selectivity).[8]The accuracy is highly dependent on the level of theory. Can be computationally expensive for complex systems.DFT is used to locate the first-order saddle point on the potential energy surface, which corresponds to the transition state. This allows for a direct comparison between a theoretical energy barrier and the one measured experimentally.[10]
Protocol 2: Kinetic Monitoring of a Diels-Alder Reaction by ¹H NMR
  • Sample Preparation: Prepare several sealed NMR tubes each containing a precise concentration of this compound and a diene (e.g., cyclopentadiene) in a suitable solvent (e.g., toluene-d8).

  • Thermostatting: Place the NMR spectrometer's probe at a specific, stable temperature (e.g., 40.0 °C). Allow a tube to equilibrate in the probe for 5-10 minutes.

  • Data Acquisition: Acquire ¹H NMR spectra at fixed time intervals. Use an internal standard (e.g., hexamethyldisilane) for accurate concentration determination.

  • Data Analysis: Integrate the signals corresponding to a proton on the starting material and the product. Plot the concentration of the starting material versus time to determine the reaction rate constant (k) at that temperature.

  • Temperature Variation: Repeat steps 2-4 at several different temperatures (e.g., 50 °C, 60 °C, 70 °C).

  • Eyring Plot: Plot ln(k/T) versus 1/T. The slope and intercept of the resulting line can be used to calculate the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.

Conclusion: An Integrated Approach to Mechanistic Insight

The characterization of reaction intermediates of this compound requires a multi-faceted approach. No single technique provides a complete picture. While low-temperature NMR can offer definitive structural proof for sufficiently stable intermediates and ESI-MS can detect fleeting charged species with exceptional sensitivity, their findings are significantly enriched by computational modeling.[15][16][17] DFT calculations provide the structural and energetic context that links these experimental snapshots together into a coherent mechanistic narrative.[9] For concerted reactions where no true intermediate exists, the synergistic relationship between experimental kinetics and computational transition state analysis is the only viable path to mechanistic understanding. By judiciously combining these methods, researchers can move from proposing mechanisms to validating them with a high degree of scientific rigor.

References

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A Comparative Guide to the Kinetic Profiles of Activated Alkynes: The Case of Ethyl 2-Pentynoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis and drug development, the precise control of reaction rates is paramount. Activated alkynes, particularly α,β-alkynoic esters like Ethyl 2-pentynoate, are foundational building blocks prized for their electrophilic nature. Understanding the kinetics of their transformations is not merely an academic exercise; it is crucial for optimizing yield, controlling selectivity, and designing efficient synthetic routes.

This guide provides a comparative analysis of the reaction kinetics of this compound, placing its performance in context with common alternatives. We will delve into the mechanistic underpinnings that dictate its reactivity in key transformations, provide field-proven protocols for kinetic analysis, and present comparative data to guide experimental design.

The Electrophilic Nature of Activated Alkynes

This compound belongs to the class of "activated" or "electron-deficient" alkynes. The conjugation of the carbon-carbon triple bond with an electron-withdrawing group (in this case, an ethyl ester) polarizes the π-system. This polarization renders the β-carbon atom highly electrophilic and susceptible to attack by nucleophiles. The sp-hybridization of the acetylenic carbons further enhances this electrophilicity compared to their sp²-hybridized alkene counterparts.[1]

This inherent reactivity makes this compound a versatile substrate for several critical transformations, most notably nucleophilic conjugate (Michael) additions and catalytic hydrogenations.

Performance Comparison: Nucleophilic Conjugate Addition

The nucleophilic conjugate addition, or Michael addition, is arguably the most characteristic reaction of activated alkynes.[2] The rate of this reaction is a direct function of the alkyne's electrophilicity, the nucleophile's strength, and the reaction conditions. A noteworthy study by Shiu et al. provides a valuable kinetic comparison between different activated alkynes in their reaction with a cysteine-containing peptide, offering insight into how this compound might compare to other Michael acceptors.[3]

Comparative Reactivity of Activated Alkynes

While direct kinetic data for this compound was not present in the surveyed literature, we can infer its reactivity relative to other propiolates. The electronic nature of the electron-withdrawing group is a dominant factor.

Michael AcceptorElectron-Withdrawing GroupRelative Reactivity (Inferred)E/Z Selectivity (Thiol Adduct)
Aryl Ynone Ketone (Aryl)High83% Z-isomer
Ethyl Propiolate EsterMedium-High~89% Z-isomer
Propiolamide AmideMedium~95% Z-isomer
Alkyl Ynone Ketone (Alkyl)High66% Z-isomer
(Data synthesized from a study on thiol-containing peptides in buffered aqueous acetonitrile)[3]

Causality Behind the Trends:

  • Electrophilicity: Ketones (ynones) are generally more electron-withdrawing than esters (propiolates), which are in turn more withdrawing than amides (propiolamides). This trend directly correlates with the reactivity of the alkyne towards nucleophilic attack. Therefore, we can predict that this compound would exhibit a reactivity profile similar to, but slightly modulated by the steric bulk of the ethyl group compared to, Ethyl propiolate.

  • Stereoselectivity: The reaction typically proceeds via an anti-addition of the nucleophile and a proton source, leading to the thermodynamically more stable E-isomer as the major product after protonation. However, the stabilization of the intermediate enolate can influence the final E/Z ratio.[3] The higher Z-selectivity observed with amides suggests a greater influence of the heteroatom on the intermediate's geometry.

The general mechanism for the nucleophilic addition of a thiol to an activated alkyne is depicted below.

Michael_Addition sub R-C≡C-COOEt (this compound) step1 Nucleophilic Attack sub->step1 nuc Nu-H (Nucleophile, e.g., R'SH) nuc->step1 int1 [Intermediate Enolate/Zwitterion] step2 Protonation int1->step2 prod R-C(Nu)=CH-COOEt (Adduct) step1->int1 β-carbon attack step2->prod caption Fig 1. Generalized mechanism for nucleophilic conjugate addition.

Caption: Fig 1. Generalized mechanism for nucleophilic conjugate addition.

Performance Comparison: Catalytic Hydrogenation

Catalytic hydrogenation reduces the triple bond of this compound. This reaction is kinetically complex, often proceeding in a stepwise manner. The selectivity for the intermediate alkene (cis-alkene with Lindlar's catalyst, trans-alkene via dissolving metal reduction) versus the fully saturated alkane depends critically on the catalyst, solvent, and reaction conditions.[1]

While alkenes generally hydrogenate more rapidly than alkynes on a catalyst surface, the hydrogenation of an alkyne proceeds cleanly to the alkene before the alkene is consumed. This is explained by the preferential adsorption of the alkyne onto the catalyst surface, effectively outcompeting the alkene product for active sites until the alkyne is depleted.[1]

Comparative Reactivity in Hydrogenation
SubstrateUnsaturationCatalystRelative Rate (Inferred)Key Kinetic Factors
This compound AlkynePd/CSlower initial adsorption than alkeneStronger adsorption leads to selectivity for the alkene intermediate.[1]
Ethyl (Z)-2-pentenoate AlkenePd/CFaster hydrogenation rate once adsorbedWeaker adsorption compared to the alkyne.
Ethyl pentanoate AlkanePd/CUnreactiveProduct of complete hydrogenation.

Causality Behind the Trends:

  • Adsorption: The rate of heterogeneous catalytic hydrogenation is highly dependent on the strength of substrate adsorption to the catalyst surface. Alkynes, with two π-bonds, adsorb more strongly than alkenes.[1] This strong adsorption ensures that any alkene formed is quickly displaced by another alkyne molecule, leading to high selectivity for the semi-hydrogenated product.

  • Steric Hindrance: The ethyl group on this compound provides more steric bulk compared to a terminal alkyne, which can influence the rate of adsorption and subsequent reaction on the catalyst surface.

Experimental Protocol: Kinetic Analysis via ¹H NMR Spectroscopy

To generate reliable and reproducible kinetic data, a robust experimental protocol is essential. In-situ monitoring using Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for tracking the concentrations of reactants and products over time. This protocol is adapted from established methods for analyzing similar reactive systems.[4]

Objective: To determine the rate constant for the reaction of this compound with a chosen nucleophile (e.g., benzyl mercaptan).

Materials:

  • This compound

  • Nucleophile (e.g., Benzyl mercaptan)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene; choose a standard with sharp singlets that do not overlap with reactant or product signals)

  • Deuterated Solvent (e.g., CDCl₃, DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Thermostatted NMR spectrometer

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Accurately prepare stock solutions of this compound, the nucleophile, and the internal standard in the chosen deuterated solvent. The use of stock solutions minimizes errors from weighing small quantities.

    • Causality: Preparing stock solutions by mass ensures concentration accuracy, which is critical for kinetic calculations. The internal standard is essential for quantitative analysis, as it provides a stable reference signal against which all other integrals are normalized, correcting for any variations in spectrometer performance.

  • Sample Preparation:

    • In a clean NMR tube, add precise volumes of the this compound and internal standard stock solutions.

    • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired, stable temperature (e.g., 298 K). Acquire a reference spectrum (t=0) before the reaction starts.

    • Causality: Thermal equilibration is crucial because reaction rate constants are highly temperature-dependent. The t=0 spectrum confirms the initial concentrations and ensures no premature reaction has occurred.

  • Initiation and Data Acquisition:

    • To initiate the reaction, inject a precise volume of the nucleophile stock solution into the NMR tube. Quickly and gently shake the tube to ensure homogeneity and re-insert it into the spectrometer.

    • Immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals. Modern spectrometers can be programmed to do this automatically. The time interval should be chosen based on the expected half-life of the reaction (e.g., every 60 seconds for a moderately fast reaction).

    • Causality: Rapid initiation and acquisition are key to capturing the initial phase of the reaction accurately.

  • Data Processing and Analysis:

    • Process each spectrum identically (phasing, baseline correction).

    • For each time point, integrate the signal of the internal standard and unique, non-overlapping signals for one of the reactants (e.g., the acetylenic proton of this compound) and one of the products (e.g., a vinylic proton of the adduct).

    • Calculate the concentration of the reactant at each time point t using the formula: [Reactant]t = ([Standard]initial / IStandard) * IReactant_t (where I is the integral value).

    • Plot the concentration of the reactant versus time. Fit the data to the appropriate integrated rate law (e.g., second-order: 1/[Reactant]t = kt + 1/[Reactant]0) to determine the rate constant k.

This self-validating protocol, which uses an internal standard, ensures that the data is robust and internally consistent.

Sources

A Comparative Guide to the Computational Analysis of Ethyl 2-Pentynoate Reactivity and Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Ethyl 2-Pentynoate in Organic Synthesis

This compound, a member of the α,β-alkynoic ester family, is a valuable and versatile building block in organic synthesis.[1] Its unique electronic structure, characterized by an electron-withdrawing ester group conjugated to a carbon-carbon triple bond, renders it susceptible to a variety of chemical transformations. This guide provides a comprehensive computational analysis of the reactivity and reaction mechanisms of this compound, offering a comparative overview of its performance in key reaction classes. By integrating theoretical insights with supporting experimental data and detailed protocols, we aim to equip researchers with the knowledge to effectively harness the synthetic potential of this important reagent.

The reactivity of this compound is dominated by the electrophilic nature of the alkyne, making it an excellent substrate for cycloaddition reactions, nucleophilic additions (such as Michael additions), and various organometallic and organocatalyzed transformations.[2][3] Understanding the underlying mechanisms and predicting the outcomes of these reactions is crucial for the rational design of synthetic routes toward complex molecules, including pharmaceuticals and functional materials. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for elucidating these intricate reaction pathways, providing insights into transition state geometries, activation energies, and the influence of catalysts and substituents.[4][5]

This guide will delve into the computational analysis of three major reaction types involving this compound and its close analogs:

  • Cycloaddition Reactions: Exploring the concerted and stepwise pathways of [3+2] cycloadditions.

  • Nucleophilic Additions: Investigating the mechanism and stereoselectivity of Michael-type additions.

  • Organometallic and Organocatalyzed Reactions: Examining the role of catalysts in activating the alkyne and controlling reaction outcomes.

For each reaction class, we will present a comparative analysis of computational methodologies, summarize key quantitative data in structured tables, and provide detailed experimental protocols to bridge the gap between theoretical predictions and practical application.

I. Cycloaddition Reactions: Constructing Heterocycles with Precision

Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds, and this compound serves as an excellent dipolarophile in [3+2] cycloadditions to form five-membered heterocycles. A prime example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which provides a highly efficient route to 1,2,3-triazoles.[6][7]

Computational Analysis of [3+2] Cycloaddition Mechanisms

Computational studies, primarily using DFT, have been instrumental in elucidating the mechanism of the CuAAC reaction.[7] These studies have shown that the reaction proceeds through a multi-step pathway involving the formation of a copper acetylide intermediate. The coordination of the copper catalyst to the alkyne lowers the activation barrier for the cycloaddition with an azide.[7]

While direct computational studies on this compound are limited, extensive research on the closely related ethyl propiolate provides valuable insights. DFT calculations have been used to investigate whether these reactions proceed through a concerted or a stepwise mechanism involving a zwitterionic intermediate.[8] The polarity of the solvent has been shown to influence the regioselectivity of the cycloaddition.[8]

Table 1: Comparison of Calculated Activation Energies for [3+2] Cycloaddition of Azides with Alkynes (Analogous Systems)

ReactantsCatalystComputational MethodSolventActivation Energy (kcal/mol)Reference
Phenylazide + PhenylacetyleneCu(I)DFTAcetonitrile13.5[7]
Methylazide + PropyneNoneDFTGas Phase26.2[7]
2-Furfural Oxime + Ethyl PropiolateNoneDFTDichloromethane15.8 (TS-3,5)[8]
2-Furfural Oxime + Ethyl PropiolateNoneDFTDMSO16.5 (TS-3,5)[8]

Note: The data presented is for analogous systems and serves to illustrate the general energetic landscape of these reactions.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol is adapted from a general procedure for CuAAC reactions and can be applied to this compound.[6][9][10][11]

Materials:

  • This compound

  • Benzyl azide (or other organic azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq.) and benzyl azide (1.2 mmol, 1.2 eq.).

  • Dissolve the reactants in a 1:1 mixture of tert-butanol and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq.) in water (1 mL).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,2,3-triazole.

Workflow for CuAAC Reaction

CuAAC_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Benzyl Azide Mixing Combine Reactants, Solvent, NaAscorbate, and CuSO₄ Reactants->Mixing Solvent t-BuOH/H₂O Solvent->Mixing NaAscorbate Sodium Ascorbate Solution NaAscorbate->Mixing CuSO4 CuSO₄ Solution CuSO4->Mixing Stirring Stir at RT Mixing->Stirring Extraction Extraction with DCM Stirring->Extraction Washing Wash with NaHCO₃ and Brine Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Purification Column Chromatography Drying->Purification Product Pure Triazole Purification->Product

Caption: Experimental workflow for the CuAAC reaction.

II. Nucleophilic Additions: The Michael Reaction and Beyond

The electron-deficient nature of the alkyne in this compound makes it a prime candidate for nucleophilic conjugate addition, commonly known as the Michael addition.[2][3] A wide range of nucleophiles, including enolates, amines, and thiols, can add to the β-carbon of the alkyne, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.[2]

Computational Insights into Michael Addition Mechanisms

DFT calculations are a powerful tool for investigating the mechanism of Michael additions.[12][13][14] These studies can determine the activation energies for the nucleophilic attack and the subsequent protonation steps.[2] For asymmetric Michael additions, computational models can help elucidate the origin of stereoselectivity by analyzing the transition state structures involving chiral catalysts or auxiliaries.[15]

Key factors influencing the reactivity and selectivity of Michael additions that can be computationally explored include:

  • Nucleophilicity and Basicity of the Nucleophile: Stronger nucleophiles generally lead to faster reaction rates.

  • Nature of the Solvent: Polar solvents can stabilize charged intermediates and transition states.

  • Steric Hindrance: Bulky substituents on the nucleophile or the alkyne can hinder the reaction.

Table 2: Calculated Reaction Enthalpies for Michael Addition to Activated Alkenes (Analogous Systems)

NucleophileAcceptorComputational MethodSolventReaction Enthalpy (kcal/mol)Reference
CH₃S⁻Methyl AcrylateDFTWater-25.4[16]
NH₃AcroleinDFTGas Phase-23.7[15]
Diethyl MalonateNitroethyleneDFTToluene-18.9[15]

Note: This data is for analogous α,β-unsaturated systems and provides an estimate of the thermodynamic driving force for Michael additions.

Experimental Protocol: Organocatalyzed Asymmetric Michael Addition of a Thiol to this compound

This protocol is a representative example of an organocatalyzed Michael addition and can be adapted for this compound.[17][18][19]

Materials:

  • This compound

  • 4-Methoxythiophenol

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (chiral organocatalyst)

  • Toluene

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral organocatalyst (0.02 mmol, 10 mol%).

  • Add toluene (1.0 mL) and cool the solution to 0 °C.

  • Add 4-methoxythiophenol (0.24 mmol, 1.2 eq.) to the solution.

  • Add this compound (0.2 mmol, 1.0 eq.) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the enantioenriched Michael adduct.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Logical Relationship in Asymmetric Michael Addition

Michael_Addition cluster_reactants Reactants cluster_process Catalytic Cycle cluster_product Product Alkyne This compound (Electrophile) Activation Catalyst Activates Nucleophile/Electrophile Alkyne->Activation Thiol Thiophenol (Nucleophile) Thiol->Activation Catalyst Chiral Organocatalyst Catalyst->Activation Addition Stereoselective Nucleophilic Addition Activation->Addition Release Product Release & Catalyst Regeneration Addition->Release Release->Catalyst Regeneration Product Enantioenriched Michael Adduct Release->Product

Caption: Key steps in an organocatalyzed asymmetric Michael addition.

III. Organometallic and Organocatalyzed Reactions: Expanding the Synthetic Toolbox

Beyond cycloadditions and simple nucleophilic additions, this compound is a substrate for a wide array of more complex transformations mediated by organometallic complexes and small-molecule organocatalysts. These reactions often involve the activation of the alkyne towards nucleophilic attack or the generation of reactive intermediates.

Computational Exploration of Catalytic Mechanisms

Computational chemistry plays a pivotal role in unraveling the intricate mechanisms of these catalyzed reactions.[4] For instance, in gold-catalyzed reactions of alkynes, DFT calculations have been used to investigate the nature of the gold-alkyne π-complex and the subsequent nucleophilic attack.[20][21][22][23][24] In phosphine-catalyzed annulations of allenoates (structurally related to alkynoates), computational studies have helped to elucidate the formation of zwitterionic intermediates and the factors controlling stereoselectivity.[25][26][27][28][29]

The Morita-Baylis-Hillman (MBH) reaction, a C-C bond-forming reaction between an activated alkene and an electrophile, can also be applied to alkynoates.[30][31] Computational studies of the MBH reaction have focused on determining the rate-determining step and the role of the catalyst (e.g., DABCO) and additives.[32][33][34]

Table 3: Computationally Investigated Organocatalyzed Reactions of Activated π-Systems (Analogous Systems)

Reaction TypeCatalystSubstrate AnalogComputational FocusKey FindingsReference
[3+2] AnnulationChiral PhosphineAllenoateEnantioselectivityH-bonding interactions control stereochemistry[28]
Morita-Baylis-HillmanDABCOMethyl AcrylateRate-determining stepAldol addition is typically rate-limiting[34]
[4+2] AnnulationPhosphineAllenoateReaction PathwayFormation of a 1,4-dipolar intermediate[25]

Note: This table highlights the types of insights gained from computational studies on reactions analogous to those possible with this compound.

Experimental Protocol: DABCO-Catalyzed Morita-Baylis-Hillman (MBH) Reaction of this compound

This protocol provides a general procedure for the MBH reaction, which can be adapted for this compound as the activated alkyne component.[30][31][33]

Materials:

  • This compound

  • Benzaldehyde (or other aldehyde)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of benzaldehyde (1.0 mmol, 1.0 eq.) and this compound (1.2 mmol, 1.2 eq.) in DCM (5 mL), add DABCO (0.2 mmol, 0.2 eq.).

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC. The reaction may be slow and require several days.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the MBH adduct.

Proposed Mechanism for the DABCO-Catalyzed MBH Reaction

MBH_Mechanism cluster_initiation Initiation cluster_addition Addition cluster_elimination Elimination DABCO DABCO Zwitterion Zwitterionic Enolate DABCO->Zwitterion Nucleophilic Attack Alkyne This compound Alkyne->Zwitterion Adduct Aldol Adduct Zwitterion->Adduct Aldol Addition Aldehyde Benzaldehyde Aldehyde->Adduct ProtonTransfer Proton Transfer Adduct->ProtonTransfer Elimination Catalyst Elimination ProtonTransfer->Elimination Elimination->DABCO Regeneration Product MBH Product Elimination->Product

Caption: A simplified mechanistic pathway for the Morita-Baylis-Hillman reaction.

Conclusion and Future Outlook

The computational analysis of this compound and its analogs provides invaluable insights into their reactivity and the mechanisms of their transformations. While direct computational studies on this compound are still emerging, the wealth of data on structurally similar compounds, such as ethyl propiolate and various allenoates, allows for robust predictions of its chemical behavior. DFT calculations have proven to be a powerful tool for understanding the intricacies of cycloadditions, nucleophilic additions, and catalyzed reactions, guiding the rational design of experiments and the development of novel synthetic methodologies.

The synergy between computational prediction and experimental validation is crucial for advancing the field of organic synthesis.[35] As computational methods become more sophisticated and accessible, we anticipate their increasing application in predicting the outcomes of complex reactions involving versatile building blocks like this compound. Future research will likely focus on developing more accurate and predictive computational models for asymmetric catalysis, exploring novel reaction pathways, and designing new catalysts with enhanced activity and selectivity for the transformations of activated alkynes. This will undoubtedly accelerate the discovery and development of new molecules with significant applications in medicine and materials science.

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A Researcher's Guide to the Spectroscopic Differentiation of Ethyl Pentynoate Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the precise identification of molecular structure is paramount. Positional isomers, molecules that share the same molecular formula but differ in the location of a functional group, often exhibit distinct physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of three key positional isomers of ethyl pentynoate: ethyl 2-pentynoate, ethyl 3-pentynoate, and ethyl 4-pentynoate.

Understanding the subtle yet significant differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles is crucial for unambiguous characterization. While experimental data for the conjugated this compound is readily available, data for the non-conjugated isomers, ethyl 3-pentynoate and ethyl 4-pentynoate, is less common. This guide will therefore leverage fundamental spectroscopic principles and data from analogous structures to present a comprehensive and predictive comparison, empowering researchers to confidently distinguish between these closely related compounds.

The Isomers: Structural Overview

The three isomers share the molecular formula C₇H₁₀O₂. The key structural difference lies in the position of the carbon-carbon triple bond, which fundamentally alters the electronic environment of the entire molecule and, consequently, its spectroscopic signature.

Strategic Alternatives to Ethyl 2-Pentynoate: A Comparative Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to achieving desired molecular complexity with efficiency and control. Ethyl 2-pentynoate, a member of the propiolate ester family, is a well-established and versatile reagent. Its utility stems from the electron-deficient nature of the alkyne, rendered highly electrophilic by the conjugated ester group. This activation makes it a potent Michael acceptor and a reactive partner in various cycloaddition reactions.[1][2][3] However, reliance on a single reagent can be limiting. Specific synthetic challenges—such as tuning reactivity, enhancing stability of adducts, avoiding side reactions, or introducing unique functionalities—necessitate a broader understanding of viable alternatives.

This guide provides a comparative analysis of strategic alternatives to this compound. We will move beyond a simple list of substitutes, instead focusing on the causal relationships between molecular structure, reactivity, and experimental outcomes. The discussion is grounded in field-proven insights and supported by experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Benchmark: Understanding the Reactivity of this compound

This compound is an α,β-acetylenic ester. The electron-withdrawing character of the ethyl carboxylate group polarizes the carbon-carbon triple bond, creating a significant partial positive charge (δ+) on the β-carbon. This electronic feature is the cornerstone of its reactivity, primarily directing its participation in two major classes of reactions:

  • Nucleophilic Conjugate (Michael) Addition: Soft nucleophiles, such as thiols, amines, and stabilized carbanions, preferentially attack the electrophilic β-carbon in a 1,4-addition manner.[4][5][6][7]

  • Cycloaddition Reactions: As a dienophile or dipolarophile, it readily engages with dienes (in Diels-Alder reactions) and 1,3-dipoles (in [3+2] cycloadditions) to form diverse carbocyclic and heterocyclic scaffolds.[8][9] Its use in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry," is also notable.[10][][12]

cluster_0 Reactivity of this compound cluster_1 Reaction Pathways cluster_2 Products E2P This compound (Electron-Deficient Alkyne) MA Michael Addition (1,4-Conjugate Addition) E2P->MA + Nucleophile (Nu⁻) CR Cycloaddition Reactions ([4+2], [3+2], etc.) E2P->CR + Diene or 1,3-Dipole MAP Functionalized Alkenes MA->MAP CRP Carbo- and Heterocycles CR->CRP

Caption: General reaction pathways for this compound.

While effective, the reactivity profile of this compound is not universally optimal. The lability of the ester group, the potential for reversibility in Michael additions, and a fixed level of electrophilicity may not suit every synthetic design.

Structurally Similar Alternatives: Other Propiolate Esters

The most direct alternatives are other esters of propiolic acid. The choice of ester group, while seemingly minor, allows for subtle but significant tuning of the reagent's properties.

ReagentKey Differentiating FeatureImpact on Reactivity & Application
Methyl Propiolate Less sterically hindered than ethyl ester.Slightly increased reactivity in some cases due to smaller size. Lower boiling point can be a practical consideration.
tert-Butyl Propiolate Bulky tert-butyl group.Offers steric shielding that can influence selectivity. Crucially, the ester can be cleaved under acidic conditions to yield the corresponding carboxylic acid, a valuable synthetic handle.

Experimental Comparison: Thiol-yne Conjugate Addition

A study comparing the base-catalyzed addition of thiophenol to various propiolates demonstrates the influence of the ester group on reaction efficiency. While often subtle, these differences can be critical in complex syntheses.

Michael AcceptorBase/CatalystYield (%)
Ethyl PropiolateN-methylmorpholine91
Ethyl 2-butynoateN-methylmorpholine86
Ethyl 2-heptynoateN-methylmorpholine62
Data synthesized from a comparative study on thiol conjugate additions.[3]

The data indicates that substitution at the γ-position (as in ethyl 2-butynoate and 2-heptynoate, which are analogs of this compound) can decrease yields, likely due to steric hindrance.[3] This highlights the importance of the substituent on the alkyne itself, a factor that is often more impactful than the nature of the simple alkyl ester.

Alternatives with Modified Electronic Properties

To achieve a more significant change in reactivity, one must alter the electron-withdrawing group (EWG) conjugated to the alkyne. This allows for a much broader modulation of the alkyne's electrophilicity.

Ynones and Propiolamides: Enhancing and Tuning Reactivity

Ynones (acetylenic ketones) and propiolamides (acetylenic amides) are powerful alternatives that introduce different electronic and functional characteristics.

  • Ynones (e.g., 1-phenylprop-2-yn-1-one): The ketone group is generally a stronger EWG than an ester. This renders the β-carbon more electrophilic, often leading to faster reaction rates in Michael additions.

  • Propiolamides (e.g., N-phenylpropiolamide): The amide group is typically a weaker EWG than an ester due to the resonance contribution from the nitrogen lone pair. This deactivates the alkyne relative to propiolates. However, this can be advantageous for achieving selectivity in the presence of multiple electrophilic sites.

A critical point of differentiation is the stability of the resulting Michael adduct. Adducts formed from ynones and propiolates can undergo retro-Michael reactions under thermal conditions, indicating reversibility. In contrast, adducts derived from propiolamides are often more stable and the addition is irreversible under similar conditions.[2][3] This is a crucial consideration for ensuring product stability.

AlternativeRelative ElectrophilicityAdduct Stability (Thiol Adducts)Key Synthetic Feature
This compound BaselineReversible (thermally)Standard, versatile reagent.
Ynone Analog HigherReversible (thermally)Increased reaction rates for conjugate additions.
Propiolamide Analog LowerIrreversible (thermally)Introduces nitrogen functionality; stable products.
Comparison based on established reactivity principles of conjugated systems.[2][3]
Ynamides: A Paradigm Shift in Reactivity

Ynamides, which feature a nitrogen atom with an electron-withdrawing group directly attached to the alkyne, represent a complete reversal of electronic character compared to propiolates.[13][14] They are considered electron-rich alkynes. The nitrogen lone pair donates electron density into the triple bond, making the β-carbon nucleophilic , not electrophilic.

This "umpolung" or polarity reversal opens up entirely different synthetic pathways. Ynamides do not react with nucleophiles at the β-carbon; instead, they are attacked by electrophiles or participate in unique cycloadditions and rearrangements driven by the formation of keteniminium ion intermediates.[15][16]

cluster_0 Propiolate (Electron-Deficient) cluster_1 Ynamide (Electron-Rich) Prop β-Carbon (δ+) Electrophilic Prop_reac Attacked by Nucleophiles Prop->Prop_reac Ynam β-Carbon (δ-) Nucleophilic Ynam_reac Attacks Electrophiles Ynam->Ynam_reac

Caption: Polarity reversal between propiolate esters and ynamides.

When to Choose an Ynamide: Ynamides are not direct substitutes but are strategic alternatives for constructing nitrogen-containing heterocycles.[17] If a synthesis involving this compound and a nitrogen nucleophile is low-yielding or lacks regioselectivity, an ynamide-based strategy might provide a more robust and direct route to a similar or isomeric product.

Terminal Alkynes: An Alternative Nucleophilic Strategy

Terminal alkynes, such as 1-pentyne, lack the activating EWG of propiolates and are therefore poor electrophiles for conjugate addition. Their primary utility lies in the acidity of the terminal C-H bond (pKa ≈ 25).[18][19] Deprotonation with a strong base (e.g., NaNH₂, n-BuLi) generates a potent acetylide anion.

This acetylide is a strong nucleophile , capable of attacking a wide range of electrophiles (e.g., alkyl halides, epoxides, carbonyls) to form new carbon-carbon bonds.[18]

Workflow Comparison: C-C Bond Formation

The following workflow illustrates the divergent strategies for C-C bond formation using this compound versus a terminal alkyne.

G cluster_0 Strategy 1: this compound (Electrophile) cluster_1 Strategy 2: Terminal Alkyne (Nucleophile) a This compound c Michael Addition a->c b Enolate Nucleophile (e.g., from malonate) b->c d 1,5-Dicarbonyl Adduct c->d e 1-Pentyne f Strong Base (e.g., NaNH₂) e->f g Pentynide Anion (Nucleophile) f->g i SN2 Reaction g->i h Electrophile (e.g., Alkyl Halide) h->i j Elongated Alkyne i->j

Caption: Divergent strategies for C-C bond formation.

In the context of Click Chemistry , terminal alkynes are the most common partners for azides in CuAAC reactions. While activated alkynes like propiolates can also participate, the reaction with terminal alkynes is often more general, high-yielding, and forms the basis of modern bioconjugation techniques.[10][20][21]

Experimental Protocol: A Comparative Michael Addition

To provide a practical context, the following protocol outlines a comparative experiment for the addition of a thiol nucleophile to this compound and an alternative Michael acceptor, such as pent-3-yn-2-one (an ynone).

Objective: To compare the reaction rate and yield of the DABCO-catalyzed Michael addition of benzyl mercaptan to this compound versus pent-3-yn-2-one.

Materials:

  • This compound (Reagent A)

  • Pent-3-yn-2-one (Reagent B)

  • Benzyl mercaptan

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Dichloromethane (DCM), anhydrous

  • Round bottom flasks, magnetic stirrers, syringes

  • TLC plates (silica gel), appropriate eluent (e.g., Hexane/Ethyl Acetate)

  • NMR tubes, deuterated chloroform (CDCl₃)

Procedure:

  • Reaction Setup (Parallel Reactions):

    • To two separate clean, dry 25 mL round bottom flasks equipped with magnetic stir bars, add dichloromethane (10 mL).

    • To Flask A, add this compound (1.0 mmol).

    • To Flask B, add pent-3-yn-2-one (1.0 mmol).

    • To each flask, add benzyl mercaptan (1.0 mmol, 1.0 eq).

  • Initiation and Monitoring:

    • To each flask, add DABCO (0.1 mmol, 10 mol%).

    • Stir the reactions at room temperature.

    • Monitor the progress of each reaction by TLC at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), spotting the starting materials and the reaction mixture. The disappearance of the limiting reagent (thiol or alkyne) and the appearance of a new, lower Rf product spot indicates reaction progress.

  • Workup and Isolation:

    • Once a reaction is deemed complete by TLC (or after a set time, e.g., 4 hours), quench the reaction by adding 10 mL of dilute HCl (0.1 M).

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the crude yield of each product.

    • Purify the products by flash column chromatography if necessary.

    • Obtain a ¹H NMR spectrum of each purified product to confirm its structure and assess purity. Compare the isolated yields.

Expected Outcome: The reaction with pent-3-yn-2-one (Reagent B) is expected to proceed faster and may give a higher yield in a shorter time frame compared to this compound (Reagent A), owing to the stronger electron-withdrawing nature of the ketone.

Conclusion

The choice of an alkyne building block in organic synthesis should be a deliberate, strategic decision rather than a default selection. While this compound is a reliable and effective reagent, its limitations can be overcome by considering a range of alternatives.

  • For fine-tuning: Other propiolate esters offer subtle modifications in sterics and lability.

  • For modulating reactivity: Ynones and propiolamides provide access to more or less electrophilic systems and can enhance product stability.

  • For alternative bond disconnections: Ynamides and terminal alkynes completely reverse the electronic demand of the reaction, enabling powerful, alternative strategies for constructing complex molecules, particularly nitrogen-containing heterocycles and for C-C bond formation via nucleophilic acetylides.

By understanding the fundamental principles that govern the reactivity of these alternatives, chemists can significantly expand their synthetic toolbox, leading to more innovative, efficient, and successful synthetic outcomes.

References

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A Comparative Guide to the Regioselectivity of Additions to Ethyl 2-Pentynoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Electronic Landscape of an α,β-Alkynoic Ester

Ethyl 2-pentynoate is a versatile substrate in organic synthesis, characterized by an unsymmetrical carbon-carbon triple bond conjugated to an electron-withdrawing ethyl ester group. This arrangement creates a polarized π-system, rendering the alkyne carbons electronically distinct and thus subject to regioselective attack. The C-3 (β) carbon is significantly more electrophilic due to the resonance- and inductive-withdrawing effects of the ester, making it a prime target for nucleophiles. Conversely, the π-bonds of the alkyne remain available for electrophilic and cycloaddition reactions.

This guide provides a comparative analysis of the regioselectivity observed in three major classes of addition reactions to this compound: nucleophilic conjugate addition, electrophilic addition, and cycloaddition. By examining the underlying mechanistic principles and presenting supporting experimental data, we aim to provide researchers with a predictive framework for employing this valuable synthetic building block.

Nucleophilic Conjugate (Michael) Addition: The Predominance of β-Attack

The most common reaction pathway for this compound involves the nucleophilic attack at the electron-deficient β-carbon. This conjugate addition, often referred to as a Michael addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.[1][2] The thermodynamic stability of the resulting enolate intermediate, which is delocalized across the oxygen, C-2, and C-3 atoms, is the primary driving force for this regiochemical outcome.

Mechanistic Rationale

The reaction proceeds via the attack of a nucleophile (Nu⁻) on the β-carbon (C-3) of the polarized alkyne. This addition is highly regioselective because direct attack at the carbonyl carbon (a 1,2-addition) or the α-carbon (C-2) is electronically and sterically less favorable. The resulting vinyl enolate is then protonated, typically during workup, to yield the β-substituted α,β-unsaturated ester, most often as the more stable (E)-isomer.

G cluster_0 Mechanism of Nucleophilic Conjugate Addition cluster_1 Vinyl Enolate Intermediate cluster_2 Protonation cluster_3 Final (E)-Product EtO2C EtO₂C C2 C EtO2C->C2 C3 C C2->C3 p1 C2->p1 p2 C2->p2 O C3->C2 Et Et Nu Nu⁻ Nu->C3 β-attack C3_int C(Nu) p1->C3 p2->C3 EtO2C_int EtO(O⁻)C= C2_int C EtO2C_int->C2_int C2_int->C3_int Et_int Et C3_int->Et_int H+ H⁺ C2_final C(H) EtO2C_final EtO₂C EtO2C_final->C2_final C3_final C(Nu) C2_final->C3_final Et_final Et C3_final->Et_final

Caption: Regioselective β-attack in nucleophilic addition.

Comparative Data: Nucleophile Performance

Soft nucleophiles, such as organocuprates (Gilman reagents), thiolates, and amines, are particularly effective for conjugate addition, minimizing competitive 1,2-addition to the carbonyl group.[3]

Nucleophile TypeReagent ExamplePredominant RegioisomerTypical YieldReference
OrganocuprateLi(CH₃)₂CuEthyl 3-methyl-2-pentenoate (β-addition)>90%[3]
ThiolatePhSNaEthyl 3-(phenylthio)-2-pentenoate (β-addition)High[4]
AminePiperidineEthyl 3-(piperidin-1-yl)-2-pentenoate (β-addition)>85%[4]
EnolateDiethyl malonate anionDiethyl 2-(1-(ethoxycarbonyl)but-1-en-2-yl)malonateGood[5]
Experimental Protocol: Gilman Reagent Addition

This protocol details the conjugate addition of a methyl group using lithium dimethylcuprate.

  • Preparation of Gilman Reagent: In a flame-dried, three-necked flask under an argon atmosphere, suspend Copper(I) Iodide (CuI, 1.05 eq) in anhydrous diethyl ether at -20 °C.

  • Add methyllithium (MeLi, 2.1 eq) dropwise while maintaining the temperature. Stir the resulting clear, colorless, or slightly yellow solution for 30 minutes.

  • Addition Reaction: Cool the Gilman reagent solution to -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise over 20 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield ethyl (E)-3-methyl-2-pentenoate.

Electrophilic Addition: The Role of the Vinyl Cation

The addition of electrophiles, such as hydrohalic acids, to this compound proceeds via a mechanism that involves the formation of a vinyl cation intermediate. The regioselectivity is dictated by the relative stability of the possible carbocations formed upon initial protonation of the alkyne.[6][7]

Mechanistic Rationale

Protonation of the alkyne can occur at either C-2 or C-3.

  • Pathway A (Protonation at C-3): This pathway generates a vinyl cation at C-2. This intermediate is stabilized by resonance with the adjacent carbonyl group, which can delocalize the positive charge onto the oxygen atom.

  • Pathway B (Protonation at C-2): This pathway forms a vinyl cation at C-3. This intermediate is significantly destabilized by the powerful inductive-withdrawing effect of the adjacent ester group.

Due to the superior stability of the C-2 vinyl cation, Pathway A is strongly favored . Subsequent attack by the halide nucleophile (X⁻) at C-2 yields the 2-halo-2-pentenoate as the major product. This outcome is consistent with Markovnikov's rule, which states that the electrophile (H⁺) adds to the carbon with more hydrogen atoms (in a broader sense, leading to the more stable carbocation).[7][8]

G start This compound + H-X path_a Pathway A (H⁺ adds to C-3) path_b Pathway B (H⁺ adds to C-2) int_a C-2 Vinyl Cation (Resonance Stabilized) FAVORED start->int_a int_b C-3 Vinyl Cation (Inductively Destabilized) DISFAVORED start->int_b prod_a Major Product (X at C-2) int_a->prod_a + X⁻ prod_b Minor Product (X at C-3) int_b->prod_b + X⁻

Caption: Regioselectivity in electrophilic addition.

Comparative Data: Hydrohalogenation

The principle of forming the most stable vinyl cation holds for various hydrohalic acids.

ReagentMajor Product RegioisomerRationale
HBrEthyl 2-bromo-2-pentenoateFormation of the resonance-stabilized C-2 vinyl cation.
HClEthyl 2-chloro-2-pentenoateFormation of the resonance-stabilized C-2 vinyl cation.
HIEthyl 2-iodo-2-pentenoateFormation of the resonance-stabilized C-2 vinyl cation.
Experimental Protocol: Hydrobromination
  • Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Cool the solution to 0 °C in an ice bath.

  • Slowly bubble anhydrous hydrogen bromide (HBr) gas through the solution or add a solution of HBr in acetic acid dropwise.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring progress by TLC or GC.

  • Workup: Carefully pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.

  • Separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography to isolate ethyl 2-bromo-2-pentenoate.

Cycloaddition Reactions: A Frontier Molecular Orbital Perspective

This compound is an excellent dienophile or dipolarophile in cycloaddition reactions due to its electron-withdrawing ester group, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[9] The regioselectivity of these concerted, pericyclic reactions is governed by the interaction between the Frontier Molecular Orbitals (FMOs) of the reactants.[9][10]

[4+2] Diels-Alder Reaction

In a normal-electron-demand Diels-Alder reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile (this compound).[9] For an unsymmetrical diene, the regioselectivity is determined by the alignment of the orbital lobes with the largest coefficients.

  • Dienophile (this compound): The LUMO has a larger orbital coefficient on the β-carbon (C-3) compared to the α-carbon (C-2).

  • Diene (e.g., 1-substituted diene): The HOMO typically has a larger coefficient on the C-4 carbon.

Therefore, the reaction proceeds to form the regioisomer where the C-4 of the diene bonds to the C-3 of the this compound, leading to the "para" or 1,4-substituted cyclohexadiene product as the major isomer.

G cluster_0 FMO Interaction in Diels-Alder Reaction diene_homo Diene (HOMO) C1 C1(R) C2 C2 C1->C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C3->C4 C1_lobe C4_lobe Large Coeff. C3a_lobe Large Coeff. C4_lobe->C3a_lobe Favorable Overlap dienophile_lumo This compound (LUMO) C2a C2(CO₂Et) C3a C3(Et) C2a_lobe

Caption: FMO control in Diels-Alder regioselectivity.

[3+2] 1,3-Dipolar Cycloaddition

Similar FMO principles govern the regioselectivity of 1,3-dipolar cycloadditions.[11][12] The reaction between a 1,3-dipole (e.g., an azide, R-N₃) and this compound (the dipolarophile) forms a five-membered heterocycle. The regiochemical outcome depends on which terminal atom of the dipole bonds to the α- or β-carbon of the alkyne, a preference dictated by the dominant HOMO-LUMO interaction.[12] For many common dipoles, the reaction with electron-deficient alkynes like this compound results in the formation of the 4-ester substituted heterocycle.

Comparative Data: Cycloaddition Regioselectivity
Reaction TypeReactant PartnerMajor Regioisomer
Diels-Alder [4+2]1-Methoxy-1,3-butadieneEthyl 4-methoxy-1-ethyl-1,4-cyclohexadiene-1-carboxylate
1,3-Dipolar [3+2]Benzyl azideEthyl 1-benzyl-5-ethyl-1H-1,2,3-triazole-4-carboxylate

Conclusion

The regioselectivity of addition reactions to this compound is highly predictable and dictated by the substrate's inherent electronic properties.

  • Nucleophilic additions are governed by the pronounced electrophilicity of the β-carbon, leading exclusively to conjugate addition products.

  • Electrophilic additions are controlled by the stability of the intermediate vinyl cation, with resonance stabilization from the ester group directing the incoming nucleophile to the α-carbon.

  • Cycloaddition reactions follow the principles of frontier molecular orbital theory, where regioselectivity is determined by the matching of the largest orbital coefficients of the reactants' HOMO and LUMO.

This robust and predictable reactivity makes this compound an invaluable tool for researchers in synthetic chemistry, allowing for the controlled and selective construction of complex molecular architectures.

References

  • Chem LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions.
  • Wikipedia. (2024). 1,3-Dipolar cycloaddition.
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A Researcher's Guide to Purity Assessment of Synthesized Ethyl 2-pentynoate by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical development and fine chemical synthesis, the purity of a compound is not merely a quality metric; it is a critical determinant of efficacy, safety, and reproducibility. Ethyl 2-pentynoate (CAS 55314-57-3), an α,β-unsaturated ester, serves as a valuable intermediate in the synthesis of various organic molecules.[1][2] Its reactivity, attributed to the conjugated system of a carbon-carbon triple bond and a carbonyl group, also makes it susceptible to the formation of impurities during synthesis.[3] This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound, with a primary focus on the robust and widely adopted technique of Gas Chromatography-Mass Spectrometry (GC-MS).

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-tested protocols. We will explore the causality behind experimental choices, ensuring that the described methods are not just a series of steps but a self-validating system for achieving accurate and reliable purity assessments.

The Critical Need for Purity in Pharmaceutical Intermediates

The presence of impurities in a pharmaceutical intermediate like this compound can have cascading effects on the final drug product.[4] Impurities can:

  • Alter Physicochemical Properties: Changes in crystallinity, solubility, and melting point can affect downstream processing and formulation.[4]

  • Introduce Toxicity: Some impurities may be toxic or lead to the formation of toxic byproducts in subsequent reactions.

  • Reduce Yield and Efficacy: Impurities can interfere with catalytic processes or compete in reactions, leading to lower yields and potentially impacting the biological activity of the final active pharmaceutical ingredient (API).

  • Complicate Regulatory Approval: Stringent regulatory standards require the identification and quantification of impurities to ensure the safety and quality of pharmaceutical products.[4]

Given these critical considerations, a highly sensitive and specific analytical method is paramount for the quality control of synthesized this compound.

Comparative Analysis of Purity Assessment Techniques

While several analytical techniques can be employed for the purity assessment of volatile organic compounds, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the gold standard for its combination of separation power and definitive identification capabilities.[5] Let's compare GC-MS with other potential methods:

Analytical Technique Principle Advantages for this compound Analysis Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based identification.[6][7]High sensitivity and specificity.[8] Provides structural information for impurity identification.[8] Robust and widely available.Requires volatile and thermally stable compounds. Derivatization may be needed for some impurities.[9]
Gas Chromatography with Flame Ionization Detection (GC-FID) Similar separation to GC-MS but uses a flame ionization detector for quantification.[10]Excellent quantitative accuracy and precision for a wide range of organic compounds.[10] Simpler and less expensive than GC-MS.Does not provide structural information for unknown impurity identification. Relies on retention time for compound identification, which can be ambiguous.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a mobile liquid phase and a stationary phase.Suitable for non-volatile or thermally labile impurities. Can be coupled with various detectors (UV, MS).May have lower resolution for volatile compounds compared to GC. Solvent consumption can be high.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Excellent for structural elucidation of unknown impurities. Quantitative NMR (qNMR) can be used for purity determination without a reference standard for the analyte.Lower sensitivity compared to GC-MS. Complex mixtures can lead to overlapping signals, making quantification challenging.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies functional groups based on the absorption of infrared radiation.Fast and non-destructive. Can provide information about the types of bonds present.Not suitable for quantifying individual components in a mixture. Provides limited information for distinguishing between structurally similar isomers.

For the comprehensive purity assessment of this compound, GC-MS emerges as the superior technique. It not only quantifies the main component but also allows for the tentative identification of unknown impurities by comparing their mass spectra to established libraries like the NIST Mass Spectrometry Data Center.[11][12]

Understanding Potential Impurities in this compound Synthesis

The synthesis of α,β-unsaturated esters like this compound can lead to various impurities.[13][14] Common synthetic routes, such as the esterification of 2-pentynoic acid or reactions involving organometallic reagents, can introduce specific byproducts. Potential impurities may include:

  • Starting Materials: Unreacted 2-pentynoic acid or ethanol.

  • Solvents: Residual solvents used in the synthesis and purification steps, such as ethyl acetate, hexane, or methanol.[15]

  • Isomers: Positional isomers (e.g., Ethyl 3-pentynoate) or geometric isomers if applicable in related syntheses.

  • Byproducts of Side Reactions: Aldol condensation products, polymers, or products from Michael additions. Carbonyl-containing impurities are a common issue in the production of α,β-unsaturated esters.[3][16]

  • Over-reduction Products: If hydrogenation is part of a subsequent step, partially or fully saturated esters like ethyl pentenoate or ethyl pentanoate could be present.[17][18]

The ability of GC-MS to separate these closely related volatile compounds and provide mass spectral data is crucial for their unambiguous identification.

Experimental Protocol: Purity Assessment of this compound by GC-MS

This section provides a detailed, step-by-step methodology for the GC-MS analysis of synthesized this compound. The protocol is designed to be a self-validating system, incorporating checks and balances to ensure data integrity.

Sample Preparation

The goal of sample preparation is to introduce a representative aliquot of the sample into the GC-MS system in a suitable solvent and at an appropriate concentration.

  • Step 1.1: Solvent Selection: Choose a high-purity, volatile solvent in which this compound and potential impurities are readily soluble. Ethyl acetate or dichloromethane are suitable choices.

  • Step 1.2: Sample Dilution: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the chosen solvent to create a stock solution of approximately 1 mg/mL.

  • Step 1.3: Working Solution Preparation: Further dilute the stock solution to a concentration suitable for GC-MS analysis, typically in the range of 10-100 µg/mL. This prevents detector saturation and ensures a linear response.

  • Step 1.4: Internal Standard (Optional but Recommended): For precise quantification, add a known concentration of an internal standard (a compound not present in the sample with similar chemical properties and a different retention time) to the working solution.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

Parameter Value Rationale
Gas Chromatograph Agilent 7890B or equivalentA robust and widely used GC system.
Mass Spectrometer Agilent 5977A MSD or equivalentProvides reliable mass spectral data.
GC Column Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for separating a wide range of volatile and semi-volatile organic compounds.
Injection Volume 1 µLA standard injection volume for capillary GC.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks. May be adjusted based on sample concentration.
Carrier Gas HeliumAn inert carrier gas that provides good chromatographic resolution.
Flow Rate 1.0 mL/min (Constant Flow)A typical flow rate for a 0.25 mm ID column.
Oven Temperature Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A general-purpose temperature program to separate compounds with a range of boiling points.
MS Source Temperature 230 °COptimizes ionization efficiency.
MS Quadrupole Temperature 150 °CMaintains consistent mass filtering.
Ionization Mode Electron Ionization (EI)A standard, robust ionization technique that produces reproducible mass spectra.
Electron Energy 70 eVThe standard electron energy for generating comparable mass spectra for library matching.
Mass Scan Range 35 - 350 amuCovers the expected mass range of this compound and its likely impurities.
Data Analysis and Purity Calculation
  • Step 3.1: Peak Identification: Identify the peak corresponding to this compound based on its retention time and by comparing its mass spectrum with a reference spectrum from a database like the NIST WebBook or PubChem.[11][12]

  • Step 3.2: Impurity Identification: For other peaks in the chromatogram, perform a library search to tentatively identify the impurities.

  • Step 3.3: Purity Calculation (Area Percent Method): The simplest method for purity estimation is the area percent method. This assumes that all compounds have the same response factor in the detector.

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

  • Step 3.4: Purity Calculation (Internal Standard Method): For more accurate quantification, use the internal standard method. This requires creating a calibration curve for this compound relative to the internal standard.

Visualizing the GC-MS Workflow

To better understand the process, the following diagram illustrates the key stages of the GC-MS analysis.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_DataAnalysis Data Analysis Sample Synthesized this compound Dilution Dilution in Solvent Sample->Dilution Working_Solution Working Solution (10-100 µg/mL) Dilution->Working_Solution Injector Injector (250°C) Working_Solution->Injector 1 µL Injection GC_Column GC Column (Temperature Programmed) Injector->GC_Column Separation MS_Detector MS Detector (EI, 70 eV) GC_Column->MS_Detector Detection & Ionization Chromatogram Total Ion Chromatogram (TIC) MS_Detector->Chromatogram Mass_Spectra Mass Spectra Chromatogram->Mass_Spectra Peak Integration Quantification Purity Calculation Chromatogram->Quantification Library_Search Library Search (NIST) Mass_Spectra->Library_Search Impurity ID Purity_Report Purity_Report Quantification->Purity_Report Final Report

Caption: Workflow for the purity assessment of this compound by GC-MS.

Method Validation: Ensuring Trustworthiness and Accuracy

To ensure the reliability of the GC-MS method, it is essential to perform method validation according to guidelines from the International Council for Harmonisation (ICH).[19] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the this compound peak from all impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions and demonstrating a correlation coefficient (R²) of ≥ 0.999.[8][19]

  • Accuracy: The closeness of the test results to the true value. This is determined by recovery studies on samples spiked with known amounts of pure this compound.[19][20]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).[8][20]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[8]

A validated GC-MS method provides a high degree of confidence in the reported purity values, which is crucial for regulatory submissions and ensuring product quality.

Conclusion

The purity assessment of synthesized this compound is a critical step in ensuring the quality and safety of downstream products, particularly in the pharmaceutical industry. While various analytical techniques are available, Gas Chromatography-Mass Spectrometry offers an unparalleled combination of separation efficiency, sensitivity, and specificity for this purpose. The detailed protocol and validation considerations presented in this guide provide a robust framework for researchers and scientists to implement a reliable and accurate method for purity determination. By understanding the rationale behind each step and adhering to principles of scientific integrity, one can confidently assess the quality of synthesized this compound and make informed decisions in the development of fine chemicals and pharmaceuticals.

References

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Benchmarking the efficiency of different Ethyl 2-pentynoate synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-pentynoate is a valuable building block in organic synthesis, finding applications in the pharmaceutical and fragrance industries. Its propiolic ester moiety serves as a versatile handle for various chemical transformations. The efficiency of its synthesis is therefore a critical factor in the economic viability of its downstream applications. This guide benchmarks four primary synthetic strategies: Fischer Esterification, Alkylation of Acetylide, Oxidation of 2-pentyn-1-ol, and Dehydrohalogenation.

Method 1: Fischer Esterification of 2-Pentynoic Acid

The Fischer esterification is a classic and fundamentally straightforward approach to synthesizing esters. It involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Mechanistic Rationale

The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water formed is removed.[1][2]

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-pentynoic acid (1.0 eq) and absolute ethanol (10 eq).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the stirred mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is diluted with diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude this compound is then purified by vacuum distillation.

Efficiency and Considerations:
  • Advantages: This method is cost-effective due to the low cost of the starting materials and catalyst. The procedure is relatively simple and does not require specialized equipment.

  • Disadvantages: The reaction is reversible and can require long reaction times to reach equilibrium. The use of a large excess of ethanol may be necessary, and the work-up involves multiple washing steps. The strong acid catalyst can cause side reactions with sensitive substrates.

Method 2: Alkylation of Propyne Acetylide with Ethyl Chloroformate

This method builds the this compound molecule through a carbon-carbon bond-forming reaction, a cornerstone of organic synthesis. It involves the nucleophilic attack of an acetylide anion on an electrophilic carbonyl carbon.

Mechanistic Rationale

A terminal alkyne, such as propyne, can be deprotonated by a strong base, like n-butyllithium (n-BuLi), to form a highly nucleophilic lithium acetylide. This acetylide then readily attacks the electrophilic carbonyl carbon of ethyl chloroformate in an SN2-type reaction, displacing the chloride leaving group and forming the desired ester. The reaction is typically carried out at low temperatures to avoid side reactions.

Experimental Protocol:
  • Acetylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve propyne (condensed at low temperature) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of n-butyllithium in hexanes (1.05 eq) while maintaining the temperature below -70 °C. Stir the resulting milky white suspension for 1 hour at -78 °C.

  • Alkylation: To the acetylide solution, add ethyl chloroformate (1.0 eq) dropwise, ensuring the temperature remains below -70 °C. Stir the reaction mixture at this temperature for 2-3 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by vacuum distillation.

Efficiency and Considerations:

While a specific yield for the synthesis of this compound via this method was not found in the provided search results, similar alkylations of acetylides with chloroformates are known to be efficient.

  • Advantages: This method offers a direct and often high-yielding route to the target molecule. It is a powerful method for constructing the carbon skeleton.

  • Disadvantages: This procedure requires strict anhydrous and inert conditions. n-Butyllithium is a pyrophoric reagent and must be handled with extreme care by trained personnel.[4] Low temperatures are necessary, which can be a practical limitation. Propyne is a gas at room temperature and requires careful handling.

Method 3: Oxidation of 2-Pentyn-1-ol

This approach involves the oxidation of a primary alcohol to a carboxylic acid, followed by esterification. Alternatively, a direct oxidation to the ester may be possible under specific conditions.

Mechanistic Rationale

The primary alcohol, 2-pentyn-1-ol, can be oxidized to the corresponding carboxylic acid, 2-pentynoic acid, using strong oxidizing agents like the Jones reagent (chromium trioxide in sulfuric acid and acetone).[5][6][7][8][9] The resulting 2-pentynoic acid can then be esterified using the Fischer method as described above. Milder oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation, would yield the intermediate aldehyde, 2-pentynal, which would require a subsequent oxidation step to the carboxylic acid before esterification.[3][4][10][11][12][13][14][15][16][17]

Experimental Protocol (Two-Step: Jones Oxidation followed by Esterification):
  • Oxidation: To a solution of 2-pentyn-1-ol (1.0 eq) in acetone, add Jones reagent dropwise at 0 °C until the orange color of Cr(VI) persists. Stir the reaction for 2 hours at room temperature. Quench the reaction with isopropanol and dilute with water. Extract the product with diethyl ether.

  • Work-up and Esterification: Wash the combined organic extracts with brine, dry over sodium sulfate, and concentrate. The crude 2-pentynoic acid is then subjected to the Fischer esterification protocol as described in Method 1.

Efficiency and Considerations:

The Jones oxidation of primary alcohols to carboxylic acids is generally efficient, with high yields reported for many substrates.[5]

  • Advantages: The starting material, 2-pentyn-1-ol, is commercially available. The oxidation step is typically high-yielding.

  • Disadvantages: This is a two-step process, which can lower the overall yield. The Jones reagent contains chromium(VI), which is highly toxic and carcinogenic, posing significant safety and waste disposal concerns.[5] Milder, less hazardous oxidation methods would add more steps to the sequence.

Method 4: Dehydrohalogenation of Ethyl 2,3-Dihalopentanoate

This method relies on a double elimination reaction to introduce the triple bond.

Mechanistic Rationale

A vicinal dihalide, such as ethyl 2,3-dibromopentanoate, when treated with a strong base, undergoes a twofold dehydrohalogenation (elimination of two equivalents of HBr) to form the alkyne. A very strong base, such as sodium amide (NaNH₂) in liquid ammonia, is typically required to effect the second elimination from the intermediate vinylic halide.

Experimental Protocol:
  • Preparation of the Dihalide: The precursor, ethyl 2,3-dibromopentanoate, can be synthesized by the bromination of ethyl 2-pentenoate.

  • Dehydrohalogenation: In a flask equipped for low-temperature reactions, dissolve the ethyl 2,3-dibromopentanoate in an inert solvent like THF. Add a solution of sodium amide in liquid ammonia at -33 °C. Stir the reaction mixture for several hours.

  • Work-up: Quench the reaction with a proton source, such as ammonium chloride. After the ammonia has evaporated, extract the product with an organic solvent.

  • Purification: Wash, dry, and concentrate the organic extracts. Purify the crude product by vacuum distillation.

Efficiency and Considerations:
  • Advantages: This method can be effective for creating triple bonds.

  • Disadvantages: This is a multi-step synthesis as it requires the prior synthesis of the dihaloester. The use of sodium amide in liquid ammonia requires specialized equipment and careful handling due to the cryogenic temperatures and the reactivity of the reagents.

Comparative Summary

Synthesis MethodStarting MaterialsKey ReagentsNumber of StepsTypical YieldSafety/Environmental Concerns
Fischer Esterification 2-Pentynoic acid, EthanolConc. H₂SO₄1Potentially HighCorrosive and strong acid
Alkylation of Acetylide Propyne, Ethyl chloroformaten-Butyllithium1Potentially HighPyrophoric n-BuLi, gaseous propyne
Oxidation of 2-Pentyn-1-ol 2-Pentyn-1-ol, EthanolJones Reagent, H₂SO₄2Moderate to HighHighly toxic and carcinogenic Cr(VI)
Dehydrohalogenation Ethyl 2-pentenoateBromine, NaNH₂2VariableHazardous reagents (Br₂, NaNH₂)

Logical Flow of Synthesis Strategies

The choice of a synthetic route is often a balance between efficiency, cost, safety, and available resources. The following diagram illustrates the decision-making process for selecting a suitable method for synthesizing this compound.

Synthesis_Strategy Start Need to Synthesize This compound Cost Is cost the primary concern? Start->Cost Steps Is a one-step synthesis preferred? Cost->Steps No Fischer Fischer Esterification (Cost-effective, simple) Cost->Fischer Yes Safety Are there facilities for handling hazardous reagents? Safety->Fischer Yes Oxidation Oxidation of Alcohol (Multi-step, uses toxic reagents) Safety->Oxidation No Dehydro Dehydrohalogenation (Multi-step, harsh conditions) Safety->Dehydro No Steps->Safety No Alkylation Alkylation of Acetylide (Direct, high-yielding) Steps->Alkylation Yes Alkylation->Safety

Caption: Decision tree for selecting a synthesis method for this compound.

Conclusion and Recommendations

For routine laboratory synthesis where cost and simplicity are paramount, Fischer Esterification of commercially available 2-pentynoic acid is the recommended starting point. Its primary drawback is the equilibrium nature of the reaction, which can be overcome by using an excess of ethanol.

For syntheses where a high yield in a single step is critical and the necessary safety infrastructure is in place, the Alkylation of Propyne Acetylide with ethyl chloroformate presents a powerful alternative. The handling of pyrophoric n-butyllithium is the main challenge of this route.

The Oxidation of 2-Pentyn-1-ol is a viable, albeit multi-step, option. However, the use of Jones reagent raises significant environmental and safety concerns. This route should only be considered if other methods are not feasible and appropriate waste disposal procedures are in place.

The Dehydrohalogenation route is the most complex and involves harsh reaction conditions, making it the least favorable option for a straightforward synthesis of this compound unless the specific dihaloester precursor is readily available.

Ultimately, the optimal synthesis method will depend on the specific requirements of the research or production context, including scale, purity requirements, cost constraints, and safety protocols.

References

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  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism.
  • Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate).
  • Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC.
  • Organic Chemistry Portal. (n.d.). Swern Oxidation.
  • Wikipedia. (2023, December 1). Pyridinium chlorochromate.
  • Chemistry Steps. (n.d.). Jones Oxidation.

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A Comparative Guide to the Cross-Reactivity of Ethyl 2-Pentynoate with Common Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the chemoselectivity of electrophilic reagents is paramount for the successful synthesis of complex molecules and bioconjugates. Ethyl 2-pentynoate, an α,β-alkynyl ester, represents a class of activated alkynes that serve as potent Michael acceptors. Its reactivity profile dictates its utility and potential liabilities in synthetic and biological systems. This guide provides an in-depth comparison of the cross-reactivity of this compound with a range of common nucleophilic functional groups, supported by mechanistic insights and detailed experimental protocols for evaluation.

Introduction: The Electrophilic Nature of this compound

This compound (C7H10O2) is characterized by an electron-deficient carbon-carbon triple bond, a consequence of the conjugative electron-withdrawing effect of the adjacent ester group. This polarization renders the β-carbon of the alkyne susceptible to nucleophilic attack via a 1,4-conjugate addition, commonly known as the Michael addition.[1][2] This reaction is the primary pathway for the functionalization of this compound and is central to its application in organic synthesis and bioconjugation.

The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a vinyl anion intermediate. This intermediate is then protonated to yield the final adduct, typically a β-substituted acrylate. The efficiency and rate of this reaction are highly dependent on the nature of the nucleophile, the solvent, and the presence of catalysts.

Visualizing the Michael Addition Pathway

The following diagram illustrates the general mechanism of the Michael addition of a nucleophile to this compound.

G cluster_0 Reaction Mechanism E2P This compound Intermediate Vinyl Anion Intermediate E2P->Intermediate Nucleophilic Attack Nu Nucleophile (Nu-H) Nu->Intermediate Product β-substituted Acrylate Intermediate->Product Protonation

Caption: Generalized mechanism of Michael addition to this compound.

Comparative Reactivity: A Hierarchy of Nucleophilicity

The cross-reactivity of this compound is dictated by the nucleophilicity of the functional groups it encounters. A general hierarchy of nucleophilicity for common functional groups under typical reaction conditions is as follows:

Thiols > Amines > Alcohols

This trend is governed by a combination of factors including basicity, polarizability, and solvation effects.[3][4]

  • Thiols (R-SH): Thiols are excellent nucleophiles for conjugate additions to activated alkynes.[5] The high polarizability of the sulfur atom and the relatively low pKa of the thiol proton (around 10-11) facilitate the formation of the highly nucleophilic thiolate anion (RS⁻), which readily attacks the β-carbon of the ynoate.[6][7]

  • Amines (R-NH2, R2-NH): Amines are also potent nucleophiles for this transformation, often referred to as the "amino-yne" reaction.[8] Primary and secondary amines readily participate in Michael additions to this compound, often without the need for a catalyst. The nucleophilicity of amines is generally higher than that of alcohols due to the lower electronegativity of nitrogen compared to oxygen.[9]

  • Alcohols (R-OH): Alcohols are generally poor nucleophiles for the Michael addition to ynoates under neutral conditions.[4][10] The high pKa of the hydroxyl proton (around 16-18) means that the concentration of the much more nucleophilic alkoxide anion (RO⁻) is very low.[7] Consequently, reactions with alcohols often require strong basic conditions to generate the alkoxide.[11]

Quantitative Comparison of Reactivity
Nucleophile ClassRepresentative NucleophilepKa of Conjugate AcidExpected Relative ReactivityReaction ConditionsTypical Product
Thiol Ethanethiol~10.6Very HighNeutral or mild base catalyst, room temp.β-thioacrylate
Amine (Secondary) Piperidine~11.1HighNeutral, room temp.β-aminoacrylate
Amine (Primary) n-Butylamine~10.6Moderate-HighNeutral, room temp.β-aminoacrylate
Alcohol Ethanol~16Very LowStrong base (e.g., NaOEt) requiredβ-alkoxyacrylate

Note: The expected relative reactivity is a qualitative assessment based on established principles of nucleophilicity and available literature data on similar substrates.[3][5][8]

Causality Behind Experimental Choices in Reactivity Studies

To objectively assess the cross-reactivity of this compound, a well-designed experimental protocol is essential. The choice of reaction conditions, monitoring techniques, and analytical methods is critical for obtaining reliable and comparable data.

Experimental Workflow for Comparative Reactivity Analysis

G cluster_1 Experimental Workflow Prep Prepare Stock Solutions (this compound, Nucleophiles) React Initiate Parallel Reactions (Equimolar reactants in NMR tubes) Prep->React Monitor Monitor Reaction Progress (Time-course ¹H NMR spectroscopy) React->Monitor Analyze Analyze Spectral Data (Integration of reactant and product signals) Monitor->Analyze Quantify Quantify Reactivity (Determine reaction rates/conversion) Analyze->Quantify

Caption: A typical workflow for studying the comparative reactivity of this compound.

For comparative studies, a polar aprotic solvent such as acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) is often preferred. These solvents can dissolve a wide range of reactants and do not participate in the reaction.[8] For biologically relevant studies, aqueous buffers may be used, though the solubility of this compound should be considered.

To facilitate kinetic analysis, reactions are typically run under pseudo-first-order conditions (a large excess of one reactant) or with equimolar concentrations of the nucleophile and this compound. For a direct comparison of nucleophile reactivity, equimolar concentrations are ideal.

In-situ monitoring techniques are highly valuable for obtaining kinetic data. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for this purpose.[12] By acquiring spectra at regular time intervals, the disappearance of reactant signals and the appearance of product signals can be quantified. Key signals to monitor for this compound include the ethyl group protons and the protons of the propyl chain.

Detailed Experimental Protocol: A Self-Validating System

The following protocol outlines a method for the comparative kinetic analysis of the reaction of this compound with various nucleophiles using ¹H NMR spectroscopy.

Objective: To determine the relative reaction rates of this compound with a primary amine, a secondary amine, and a thiol.

Materials:

  • This compound (97% or higher)

  • n-Butylamine

  • Piperidine

  • Ethanethiol

  • Acetonitrile-d3 (CD3CN)

  • NMR tubes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of this compound in CD3CN.

    • Prepare 0.2 M stock solutions of n-butylamine, piperidine, and ethanethiol in CD3CN.

  • Reaction Setup:

    • For each nucleophile, add 0.5 mL of the this compound stock solution to an NMR tube.

    • Equilibrate the NMR tube in the NMR spectrometer at a constant temperature (e.g., 25 °C).

    • Acquire a t=0 spectrum of the this compound solution.

    • To initiate the reaction, add 0.5 mL of the respective nucleophile stock solution to the NMR tube, mix quickly, and immediately begin acquiring spectra.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra at regular intervals (e.g., every 5 minutes for the first hour, then every 30 minutes).

    • Monitor the integration of a characteristic signal of this compound (e.g., the methylene protons of the ethyl group at ~4.2 ppm) and a characteristic signal of the product (e.g., the newly formed vinylic proton).

  • Data Analysis:

    • For each time point, calculate the concentration of the remaining this compound based on the relative integration of its signal to an internal standard or by assuming the total concentration of reactant and product is constant.

    • Plot the concentration of this compound versus time for each nucleophile.

    • Determine the initial reaction rates or the second-order rate constants from the kinetic data.

Discussion of Expected Results and Implications

Based on the principles of nucleophilicity, the expected order of reactivity in the proposed experiment is:

Ethanethiol > Piperidine > n-Butylamine

  • Ethanethiol is expected to react very rapidly, likely reaching completion within the first few measurements. This high reactivity makes thiols excellent choices for rapid and efficient conjugation reactions.

  • Piperidine , a secondary amine, is expected to be a strong nucleophile and react quickly, though likely at a slower rate than ethanethiol.

  • n-Butylamine , a primary amine, is also expected to be reactive but may exhibit a slightly slower reaction rate compared to piperidine due to its lower basicity and potential for steric hindrance.[13]

Reactions with alcohols under these neutral conditions are expected to show negligible conversion over the course of the experiment, highlighting the need for base catalysis for these less nucleophilic partners.

For drug development professionals, this selectivity is crucial. The high reactivity with thiols implies that this compound-containing molecules could potentially react with cysteine residues in proteins.[14] Similarly, the reactivity with amines suggests potential reactions with lysine residues.[5] The relative inertness towards alcohols indicates a lower likelihood of off-target reactions with serine or threonine residues under physiological conditions.

Conclusion

This compound is a versatile electrophile whose reactivity is dominated by the Michael addition mechanism. A clear hierarchy of reactivity exists with common nucleophilic functional groups, with thiols being the most reactive, followed by amines, and then alcohols, which typically require base catalysis. This predictable selectivity, combined with the often "click-like" nature of the reactions with thiols and amines, makes this compound and related ynoates valuable tools in organic synthesis and bioconjugation. However, a thorough understanding of this cross-reactivity profile is essential to ensure the desired reaction outcomes and to anticipate potential off-target reactions in complex chemical and biological environments.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Worch, J. C., Stubbs, C. J., Price, M. J., & Dove, A. P. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(15), 9346–9390. [Link]
  • Kim, S.-I., Baek, H.-W., & Um, I.-H. (2012). Kinetics and Mechanism of Michael-type Reactions of Ethyl Propiolate with Alicyclic Secondary Amines in H2O and MeCN: Solvent Effect on Reactivity and Transition-State Structure. Bulletin of the Korean Chemical Society, 33(10), 3443-3447. [Link]
  • Reich, H. J. (n.d.). Bordwell pKa Table. In Organic Chemistry Data.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics.

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Safety Operating Guide

Hazard Assessment and Chemical Profile of Ethyl 2-Pentynoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of Ethyl 2-Pentynoate

A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal. This compound is a flammable liquid and ester with an internal alkyne functional group. Its physical and chemical characteristics necessitate careful management to mitigate risks.

Causality Behind Handling Choices: The flammability of this compound, indicated by its relatively low flash point, is a primary concern. Vapors can form explosive mixtures with air, and the liquid itself is a fire hazard.[1] Therefore, all handling and disposal procedures must be conducted away from ignition sources, and measures to prevent static discharge are mandatory.[1][2] Furthermore, its classification as a substance that can cause serious eye damage and respiratory sensitization dictates the use of stringent personal protective equipment (PPE) to prevent exposure.[3][4]

Table 1: Physicochemical and Hazard Data for this compound

PropertyValueSource(s)
Molecular Formula C₇H₁₀O₂[3][5]
Molecular Weight 126.15 g/mol [3]
Appearance Colorless to light yellow liquid[5][6]
Boiling Point 178-179 °C[7]
Density 0.957 g/mL at 25 °C[7]
Flash Point 38 °C (100.4 °F) - closed cup
Water Solubility Not miscible[6][7]
GHS Signal Word Danger / Warning[5]
Hazard Statements H226/H227: Flammable liquid and vapor.H318: Causes serious eye damage.H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][4][5]

Regulatory Framework: Ensuring Compliance

The disposal of chemical waste is governed by strict federal and local regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) provide the primary regulatory framework.[8][9]

  • EPA "Cradle to Grave" Management: Generators of hazardous waste are responsible for its safe management from generation to final disposal.[10] this compound, due to its flammability, would be classified as a characteristic hazardous waste (D001).[11]

  • OSHA Laboratory Standard: OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[9][12] This plan must include specific procedures for the safe removal of contaminated waste.[12]

Your institution's Environmental Health & Safety (EHS) office is the primary resource for specific local regulations and disposal procedures. Always consult your EHS-approved protocols before proceeding.

Pre-Disposal: Safety and Segregation

Proper preparation is critical before the disposal process begins. This involves wearing the correct PPE and ensuring the waste is correctly segregated to prevent dangerous reactions.

Mandatory Personal Protective Equipment (PPE)

Given the hazards of this compound, the following PPE is required at a minimum:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and vapors that can cause severe eye damage.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves for integrity before use.[1]

  • Skin and Body Protection: A flame-resistant lab coat should be worn. Ensure skin is not exposed.

  • Respiratory Protection: All handling of open containers must be done in a certified chemical fume hood to prevent inhalation of vapors.[1] If a fume hood is not available or if dealing with a large spill, a respirator with an appropriate organic vapor cartridge (e.g., type ABEK) is necessary.

Waste Segregation: A Self-Validating Protocol

Proper segregation prevents accidental and hazardous chemical reactions in waste containers. The principle is to isolate, not to mix.

  • Do Not Mix: Never mix this compound with other waste streams. Keep it in a separate, dedicated waste container.[1]

  • Incompatibilities: Avoid mixing with strong oxidizing agents, strong acids, and strong bases. While specific reactivity data is limited, the alkyne group can be reactive, and the ester is susceptible to hydrolysis under acidic or basic conditions.

  • Container Choice: Use a container made of a material compatible with the chemical (e.g., glass or high-density polyethylene). The container must be in good condition, with a secure, tight-fitting lid.[13]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the disposal of this compound waste.

For Unused or Waste this compound (Liquid)
  • Work Area Preparation: Ensure you are working in a designated waste handling area, inside a certified chemical fume hood. Remove all potential ignition sources from the vicinity.[2]

  • Container Labeling: Obtain a designated hazardous waste container from your EHS office. Affix a hazardous waste label and fill in all required information (e.g., "Hazardous Waste," "Flammable Liquid," "this compound," CAS No. 55314-57-3, and the accumulation start date).[14]

  • Waste Transfer: Carefully pour the waste this compound into the labeled container. Use a funnel to prevent spills.

  • Grounding (for >1L transfers): When transferring larger volumes, ground and bond the receiving container and the source container to prevent static electricity buildup, which could ignite the flammable vapors.[1][2]

  • Secure Closure: Tightly seal the waste container. Do not leave it open in the fume hood.

  • Storage: Store the sealed container in a designated, well-ventilated satellite accumulation area. It should be kept cool and away from heat and direct sunlight.[2][5] The storage area should have secondary containment.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the full waste container.

For Contaminated Solid Waste (e.g., Absorbents, Gloves)
  • Segregation: Place all solid materials contaminated with this compound (e.g., absorbent pads from a spill, contaminated gloves, paper towels) into a separate, clearly labeled hazardous waste bag or container.

  • Labeling: Label the container as "Flammable Solid Waste containing this compound."

  • Disposal: Do not overfill the container. Seal it securely and arrange for pickup through your EHS office. Do not dispose of this waste in regular trash.

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Spill:

    • Evacuate all non-essential personnel from the immediate area.

    • If the spill is large or you are not trained to handle it, alert your EHS office or emergency response team immediately.

    • For small spills inside a fume hood, use a chemical spill kit with an absorbent material (e.g., Chemizorb® or vermiculite) to contain the liquid.[1]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[2][5]

    • Clean the affected area thoroughly.

  • Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

Logical Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_disposal Disposal Protocol cluster_final Final Steps start Start: Generate This compound Waste ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe hood Work Inside Certified Chemical Fume Hood ppe->hood waste_type Waste Type? hood->waste_type liquid_waste Liquid Waste (Pure or Solution) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated Items) waste_type->solid_waste Solid liquid_container Label Liquid Waste Container: 'Flammable Liquid' liquid_waste->liquid_container solid_container Label Solid Waste Container: 'Flammable Solid' solid_waste->solid_container transfer Transfer Liquid to Container (Use funnel, ground if >1L) liquid_container->transfer seal Securely Seal Container transfer->seal collect_solids Place Contaminated Solids in Container solid_container->collect_solids collect_solids->seal store Store in Designated Satellite Accumulation Area seal->store pickup Arrange for EHS Waste Pickup store->pickup end End pickup->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

  • PubChem, National Center for Biotechnology Information. Ethyl pent-2-yn-1-oate.
  • Elan Chemical, Safety Data Sheet for ETHYL n-VALERATE. (2018-09-26). Contains information on safe handling, storage, and first aid.[Link]
  • Chemistry LibreTexts, Preparation of Alkynes. (2024-03-24).
  • U.S. Environmental Protection Agency, Defining Hazardous Waste. (2025-12-01).
  • U.S. Occupational Safety and Health Administration, Occupational exposure to hazardous chemicals in laboratories (1910.1450).
  • U.S. Occupational Safety and Health Administration, Laboratory Safety Chemical Hygiene Plan (CHP) Fact Sheet. Summary of the requirements for a CHP.[Link]
  • U.S. Environmental Protection Agency, Learn the Basics of Hazardous Waste. (2025-03-24). Explanation of the "cradle to grave" management system.[Link]
  • Purdue University, Hazardous Waste Disposal Guidelines. Example of institutional guidelines for hazardous waste.[Link]
  • US Bio-Clean, OSHA Compliance For Laboratories.
  • University of Texas at Austin, Environmental Health & Safety, Chemical Waste. Guidelines for chemical waste containers.[Link]

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Senior Application Scientist's Guide: Personal Protective Equipment and Safe Handling of Ethyl 2-Pentynoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our work with specialized reagents like Ethyl 2-pentynoate is foundational to innovation, particularly in its role as a pharmaceutical intermediate[1][2]. However, the potential of this compound can only be safely unlocked through a rigorous and informed approach to safety. This guide moves beyond a simple checklist, providing a deep, procedural framework for the safe handling, use, and disposal of this compound, grounded in its specific chemical characteristics. The protocols herein are designed to create a self-validating system of safety, ensuring the protection of both the researcher and the integrity of the experiment.

Hazard Assessment: The 'Why' Behind the Precautions

Understanding the inherent risks of a chemical is the critical first step in developing a robust safety protocol. This compound is not merely a reagent; it is a substance with a distinct hazard profile that dictates our handling procedures. Its primary threats are its flammability, its potential to cause severe eye damage, and its risk as a respiratory sensitizer[3].

Table 1: Physicochemical and Hazard Properties of this compound

PropertyValueSource
CAS Number 55314-57-3[3][4]
Molecular Formula C7H10O2[3][4]
Molecular Weight 126.15 g/mol [3]
Appearance Colorless Liquid[4]
Boiling Point 178 - 179 °C[4]
Flash Point 38 °C (100.4 °F) - Closed Cup
Density 0.957 g/mL at 25 °C
Signal Word Danger / Warning[4]
GHS Hazard Codes H226/H227 (Flammable/Combustible liquid), H318 (Causes serious eye damage), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled)[3]

The causality is clear: the low flash point demands stringent control of ignition sources, the H318 classification necessitates more than standard safety glasses, and the H334 warning requires a considered approach to respiratory protection to prevent potentially irreversible sensitization.

The Core Protocol: Personal Protective Equipment (PPE)

PPE is the final barrier between a researcher and a chemical hazard. Its selection must be directly informed by the specific risks. The following protocol is a mandatory minimum for any procedure involving this compound. Before any handling begins, it is essential to contextualize PPE within the broader framework of laboratory safety, known as the Hierarchy of Controls.

cluster_0 Hierarchy of Controls for Chemical Safety a Elimination b Substitution a->b c Engineering Controls (e.g., Fume Hood) b->c d Administrative Controls (e.g., SOPs, Training) c->d e Personal Protective Equipment (PPE) (The Last Line of Defense) d->e

Caption: The Hierarchy of Controls prioritizes safer work systems over reliance on PPE.

Step-by-Step PPE Selection and Use:

  • Eye and Face Protection (Crucial for H318 Hazard):

    • What to Use: A combination of chemical splash goggles and a full-face shield is required. Standard safety glasses are insufficient.

    • The Causality: this compound is classified as causing serious eye damage (H318)[3]. This implies a risk of irreversible injury upon contact. A face shield protects the entire face from splashes, while the goggles provide a necessary seal around the eyes to guard against vapors and droplets.

  • Hand Protection:

    • What to Use: Nitrile or neoprene rubber gloves are the standard. Never use latex or fabric gloves, as they offer inadequate protection[5].

    • The Causality: Direct skin contact should always be avoided[4]. Chemical-resistant gloves prevent dermal absorption. Ensure gloves are long enough to be tucked under the sleeves of your lab coat to prevent exposure at the wrist.

  • Body Protection:

    • What to Use: A flame-resistant lab coat is the minimum requirement. For procedures involving larger quantities (>100 mL) or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat[6].

    • The Causality: This protects your skin and personal clothing from accidental splashes and contamination. Flame resistance adds a layer of protection against the flammability hazard.

  • Respiratory Protection (Crucial for H334 Hazard):

    • What to Use: All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure[4]. If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a respirator with a type ABEK (EN14387) filter is mandatory.

    • The Causality: The H334 hazard indicates that inhaling vapors may cause allergic or asthmatic reactions[3]. This sensitization can be permanent. A fume hood is the primary engineering control to prevent this. A respirator is the necessary backup or alternative when ventilation is inadequate.

Operational Plan: Safe Handling and Storage Workflow

A self-validating safety protocol extends to the entire workflow, from preparation to cleanup.

cluster_1 Safe Handling Workflow for this compound prep 1. Preparation - Verify fume hood function - Don all required PPE - Remove ignition sources handle 2. Handling - Ground container for large transfers - Dispense slowly - Keep container closed prep->handle cleanup 3. Post-Handling - Decontaminate surfaces - Segregate waste handle->cleanup ppe_remove 4. PPE Removal - Remove gloves last - Wash hands thoroughly cleanup->ppe_remove

Caption: A systematic workflow minimizes risk at each stage of chemical handling.

Procedural Steps:

  • Workspace Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Clear the workspace of all unnecessary items and potential ignition sources (hot plates, open flames, spark-producing equipment)[4].

    • Have spill cleanup materials (absorbent pads, sand, or vermiculite) readily available[7].

    • Locate the nearest emergency shower and eyewash station[8].

  • Handling the Chemical:

    • Store this compound in a cool, dry, well-ventilated area, preferably in a flammable liquid storage cabinet at 2-8°C[4].

    • When transferring, take precautionary measures against static discharge by grounding and bonding containers, especially for larger volumes[9].

    • Open and handle containers with care to avoid splashing. Keep containers tightly closed when not in use[4].

  • Incompatibilities:

    • From experience, esters can react vigorously with strong oxidizing agents and acids. Keep this compound segregated from these chemical classes during storage and use[2].

Contingency and Disposal Plan

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention[4].

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes[4].

  • Inhalation: Move the person to fresh air. If breathing is difficult or symptoms occur, seek immediate medical attention[4].

Spill Management:

For small spills (<50 mL) within a fume hood:

  • Alert personnel in the immediate area.

  • Wearing your full PPE, absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.

  • Collect the contaminated absorbent into a sealed, properly labeled hazardous waste container.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

Waste Disposal Protocol:

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Classification: Due to its flash point, this waste is classified as ignitable (EPA Hazardous Waste Code D001)[10].

  • Collection:

    • Collect liquid waste in a dedicated, leak-proof, and clearly labeled container. Do not mix with incompatible waste streams (e.g., strong acids)[11].

    • Collect contaminated solids (gloves, absorbent pads, etc.) in a separate, sealed, and labeled container.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Corrosive/Eye Damage).

  • Storage: Store waste containers in a designated satellite accumulation area, away from heat and ignition sources, until collection by your institution's Environmental Health & Safety (EHS) department[12]. Never dispose of this compound down the drain or in regular trash[11].

References

  • Ethyl pent-2-enoate | C7H12O2.
  • Ethyl pent-2-yn-1-oate | C7H10O2.
  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]
  • Safe handling of Unsaturated Polyester (UP) Resins.
  • Personal Protective Equipment for Working With Pesticides. University of Missouri Extension. [Link]
  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency. [Link]
  • Safe handling of unsaturated polyester resins. PlasticsEurope. [Link]
  • Personal Protective Equipment for Pesticide Handlers. U.S. Environmental Protection Agency. [Link]
  • Stability of unsaturated methyl esters of fatty acids on surfaces. Journal of Lipid Research. [Link]
  • Safety Data Sheet Ethyl pentano
  • MATERIAL SAFETY DATA SHEET - UNSATURATED POLYESTER RESIN. Fab Academy Archive. [Link]
  • 2-Pentynoic acid ethyl ester. NIST WebBook. [Link]
  • Personal Protective Equipment. Pesticide Environmental Stewardship. [Link]
  • Hazardous Waste Guide. UTIA Safety Office. [Link]
  • ethyl 2-pentenoate, 2445-93-4. The Good Scents Company. [Link]
  • Chemical Resistance Guide. Poliya. [Link]
  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]
  • Personal Protective Equipment for Pesticide Application.
  • Personal protective equipment for crop protection. Royal Brinkman. [Link]
  • ethyl (E)-2-methyl-2-pentenoate, 1617-40-9. The Good Scents Company. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.